molecular formula C9H18O3 B1202390 3-Hydroxynonanoic acid CAS No. 33796-87-1

3-Hydroxynonanoic acid

Cat. No.: B1202390
CAS No.: 33796-87-1
M. Wt: 174.24 g/mol
InChI Key: XBUXARJOYUQNTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

()-3-Hydroxynonanoic acid is a carbonyl compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxynonanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-2-3-4-5-6-8(10)7-9(11)12/h8,10H,2-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBUXARJOYUQNTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

120659-39-4
Record name Nonanoic acid, 3-hydroxy-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120659-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70955371
Record name 3-Hydroxynonanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70955371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (±)-3-Hydroxynonanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031513
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

40165-87-5, 33796-87-1, 88930-09-0
Record name 3-Hydroxynonanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40165-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxynonanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033796871
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxynonanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70955371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-3-Hydroxynonanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031513
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

61 °C
Record name (±)-3-Hydroxynonanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031513
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Occurrence of 3-Hydroxynonanoic Acid in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxynonanoic acid is a medium-chain 3-hydroxy fatty acid that has been identified in select natural sources. This technical guide provides a comprehensive overview of the current knowledge regarding its discovery, natural occurrence, and the analytical methodologies required for its study. While quantitative data remains limited, this document synthesizes available information and presents detailed experimental protocols and relevant biochemical pathways to facilitate further research and potential applications in drug development.

Introduction

3-Hydroxy fatty acids (3-HFAs) are a class of molecules with diverse biological activities. They are key intermediates in fatty acid metabolism and are also components of complex lipids, such as the lipid A portion of lipopolysaccharides in Gram-negative bacteria[1]. Medium-chain 3-HFAs, including this compound, are of growing interest due to their potential roles in biological signaling and as precursors for the synthesis of valuable chemicals. This guide focuses on the discovery and analysis of this compound in natural contexts.

Natural Sources and Quantitative Data

The identification of this compound in natural sources is still an emerging area of research. To date, its presence has been confirmed in milk and suggested as a minor component in royal jelly.

Table 1: Reported Natural Sources and Quantitative Data for this compound

Natural SourceAnalyteConcentrationMethod of AnalysisReference
MilkLong-chain free fatty acids130 +/- 22.8 µMHPLC with fluorogenic derivatization[2]
Royal Jelly3-Hydroxydecanoic acid (a related 3-HFA)Minor constituentGC-MS[1][3]

Note: The concentration data for milk represents the total long-chain free fatty acids and is not specific to this compound. Data for this compound in royal jelly is qualitative, indicating its presence as a minor component.

This compound has been identified as a nonesterified 3-hydroxy acid in milk[4][5]. While a study reported the concentration of long-chain free fatty acids in milk to be 130 +/- 22.8 µM, the specific concentration of this compound was not detailed[2]. In royal jelly, a complex secretion from honeybees, various fatty acids have been identified. While 3-hydroxydecanoic acid is noted as a minor constituent, the presence and quantity of this compound are not well-documented[1][3].

Experimental Protocols

The analysis of this compound from biological matrices requires robust extraction and sensitive analytical techniques. The following protocols are synthesized from established methods for the analysis of 3-hydroxy fatty acids and can be adapted for this compound.

Extraction of 3-Hydroxy Fatty Acids from Biological Samples

This protocol is based on a general method for lipid extraction, often referred to as the Bligh-Dyer method, which is suitable for separating lipids from aqueous and solid matrices.

Materials:

  • Sample (e.g., milk, royal jelly)

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution

  • Centrifuge

  • Glass centrifuge tubes

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Homogenize the sample if it is not in a liquid form.

  • To 1 volume of the sample, add 3.75 volumes of a chloroform:methanol (1:2, v/v) mixture.

  • Vortex the mixture vigorously for 15 minutes to ensure thorough mixing and extraction.

  • Add 1.25 volumes of chloroform and vortex for 1 minute.

  • Add 1.25 volumes of 0.9% NaCl solution and vortex for 1 minute.

  • Centrifuge the mixture at 2000 x g for 10 minutes to separate the phases.

  • Three phases will be observed: an upper aqueous phase, a protein disk at the interface, and a lower organic phase containing the lipids.

  • Carefully collect the lower organic phase using a glass Pasteur pipette.

  • Evaporate the solvent from the collected organic phase under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

  • The dried lipid extract is now ready for derivatization and analysis.

Derivatization and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, the carboxyl and hydroxyl groups of this compound need to be derivatized to increase their volatility. A common method is silylation.

Materials:

  • Dried lipid extract

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Pyridine (B92270)

  • Heating block or oven

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

  • To the dried lipid extract, add 100 µL of pyridine to dissolve the sample.

  • Add 100 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 60-80°C for 1 hour to complete the derivatization.

  • Cool the sample to room temperature before injection into the GC-MS.

  • GC-MS Analysis:

    • Injection Volume: 1 µL

    • Injector Temperature: 280°C

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.

    • Carrier Gas: Helium

    • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-550.

  • Identification of the trimethylsilyl (B98337) (TMS) derivative of this compound can be achieved by comparing the obtained mass spectrum with a reference spectrum or by interpreting the fragmentation pattern.

Biosynthesis of Medium-Chain 3-Hydroxy Fatty Acids

The biosynthesis of medium-chain 3-hydroxy fatty acids in bacteria primarily occurs through the fatty acid synthesis (FAS) pathway. This pathway involves a series of enzymatic reactions that build up the fatty acid chain. The 3-hydroxyacyl-ACP intermediates of this pathway can be shunted to produce free 3-hydroxy fatty acids.

FAS_Pathway acetyl_coa Acetyl-CoA acetoacetyl_acp Acetoacetyl-ACP acetyl_coa->acetoacetyl_acp FabH malonyl_coa Malonyl-CoA malonyl_acp Malonyl-ACP malonyl_coa->malonyl_acp FabD malonyl_acp->acetoacetyl_acp FabH hydroxyacyl_acp (R)-3-Hydroxyacyl-ACP acetoacetyl_acp->hydroxyacyl_acp FabG enoyl_acp trans-2-Enoyl-ACP hydroxyacyl_acp->enoyl_acp FabZ free_hfa 3-Hydroxy Fatty Acid hydroxyacyl_acp->free_hfa PhaG (transacylase) & Thioesterase acyl_acp Acyl-ACP enoyl_acp->acyl_acp FabI elongation Elongation Cycles acyl_acp->elongation FabF/B elongation->malonyl_acp

Caption: Bacterial fatty acid synthesis pathway for 3-hydroxy fatty acid production.

Experimental and Analytical Workflow

A typical workflow for the discovery and quantification of this compound in a natural source involves several key stages, from sample collection to data analysis.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample_collection Sample Collection homogenization Homogenization sample_collection->homogenization extraction Lipid Extraction homogenization->extraction derivatization Derivatization (e.g., Silylation) extraction->derivatization gcms_analysis GC-MS or LC-MS Analysis derivatization->gcms_analysis data_acquisition Data Acquisition gcms_analysis->data_acquisition identification Compound Identification data_acquisition->identification quantification Quantification identification->quantification

References

A Technical Guide to the Natural Occurrence of 3-Hydroxynonanoic Acid in Microbial Communities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence, biosynthesis, and functional roles of 3-Hydroxynonanoic acid (3-HNA) and related 3-hydroxy fatty acids (3-OH-FAs) within microbial communities. It is intended to serve as a comprehensive resource, detailing quantitative data, experimental protocols, and the intricate signaling pathways where these molecules play a crucial role.

Introduction to this compound (3-HNA)

This compound is a medium-chain hydroxy fatty acid belonging to the class of fatty acyls[1]. Its structure consists of a nine-carbon chain with a hydroxyl group at the third carbon position[1][2]. While interest in short- and medium-chain 3-OH-FAs has grown, 3-HNA and its counterparts are increasingly recognized for their critical roles in microbial physiology. These molecules are not merely metabolic intermediates but also function as signaling molecules in quorum sensing (QS), a cell-to-cell communication process that allows bacteria to coordinate gene expression with population density[3][4][5]. This coordinated behavior regulates diverse processes, including biofilm formation, virulence, and antibiotic production, making the signaling molecules involved prime targets for novel therapeutic strategies[5][6].

Natural Occurrence in Microbial Genera

3-hydroxy fatty acids are widely distributed among various bacterial genera, particularly within the Gram-negative phylum Pseudomonadota. They are key precursors in the biosynthesis of rhamnolipids and polyhydroxyalkanoates (PHAs).

  • Pseudomonas : Species like Pseudomonas aeruginosa are well-documented producers of (R)-3-hydroxyalkanoic acids (R-3HAs)[7]. These molecules are essential building blocks for rhamnolipids, which are biosurfactants involved in motility and biofilm development[7]. The biosynthesis of these precursors is intricately linked to the fatty acid synthesis (FAS) and β-oxidation pathways[8]. P. aeruginosa can shunt intermediates from β-oxidation directly into its de novo fatty acid synthesis, providing a flexible mechanism to produce these compounds[8].

  • Burkholderia : This genus, which includes opportunistic pathogens like the Burkholderia cepacia complex (Bcc), also utilizes 3-OH-FAs[9][10]. Members of this genus are known for their complex genomes, often comprising multiple replicons that encode for virulence and secondary metabolism[10][11]. Like Pseudomonas, some Burkholderia species can synthesize rhamnolipids[9].

  • Rhodococcus : This genus of Actinobacteria is known for its metabolic versatility and ability to produce various valuable compounds, including PHAs[12]. Strains like Rhodococcus ruber can accumulate PHAs composed of 3-hydroxy acid monomers[12].

Role in Quorum Sensing and Microbial Signaling

Quorum sensing (QS) allows bacteria to function as multicellular communities, synchronizing activities once a population threshold is reached[3][5]. In many Gram-negative bacteria, this communication is mediated by N-acyl-homoserine lactones (AHLs)[5][6]. These signal molecules consist of a homoserine lactone ring attached to a fatty acyl side chain, which can be modified with a hydroxyl group at the 3-position[6].

The general mechanism involves the synthesis of AHLs by a LuxI-family synthase. As the bacterial population grows, AHLs accumulate in the environment. Upon reaching a critical concentration, they bind to and activate a LuxR-family transcriptional regulator, which then modulates the expression of target genes[3][6]. The presence of a 3-hydroxy group on the acyl chain, as would be derived from a precursor like 3-HNA, can influence the specificity and activity of the signaling molecule[6]. For instance, Rhizobium leguminosarum is known to produce 3-hydroxy-7-cis-C14-HSL[6].

AHL Quorum Sensing Pathway Generalized AHL Quorum Sensing Pathway in Gram-Negative Bacteria cluster_cell Bacterial Cell LuxI LuxI-family Synthase AHL_intra AHL_intra LuxI->AHL_intra LuxR_inactive LuxR (Inactive) LuxR_active LuxR-AHL Complex (Active) DNA Target Genes LuxR_active->DNA Binds & Activates Response Coordinated Group Behaviors (e.g., Biofilm) DNA->Response Gene Expression AHL_extra AHL_extra AHL_intra->AHL_extra Diffusion AHL_extra_in AHL_extra_in AHL_extra->AHL_extra_in Increased Cell Density AHL_extra_in->LuxR_inactive Binding

Caption: A generalized AHL quorum sensing pathway in Gram-negative bacteria.

Quantitative Data on Production

Direct quantitative measurements of free this compound in microbial cultures are not extensively documented in the reviewed literature. However, data for related and derivative molecules, particularly in Pseudomonas aeruginosa, provide insight into the biosynthetic capacity for these compounds. For instance, studies have quantified hydroxylated 2-alkylquinolones, which are derived from β-hydroxy fatty acids.

CompoundProducing StrainMax Concentration (mg L⁻¹)Max Concentration (µM)ConditionReference
2'-hydroxy-2-nonyl-4(1H)-quinolone (2'-OH-NQ)P. aeruginosa PAO10.551.912h incubation[13]
2'-hydroxy-2-nonyl-4(1H)-quinolone N-oxide (2'-OH-NQNO)P. aeruginosa PAO10.080.312h incubation[13]
2'-OH-NQ (with β-hydroxydecanoic acid feeding)P. aeruginosa PAO11.515.350 µM precursor fed[13]
(R)-3-hydroxydecanoic acid (R-3HD)Engineered P. aeruginosa~18 g/L (as HAA precursor)-β-oxidation knockout[7]

Experimental Protocols

The analysis of 3-HNA and other 3-OH-FAs from microbial communities requires a multi-step process involving careful sample collection, extraction, and quantification.

The following diagram outlines a typical workflow for the extraction and analysis of 3-OH-FAs from a bacterial culture.

Experimental Workflow General Experimental Workflow for 3-OH-FA Analysis start Bacterial Culture (e.g., P. aeruginosa) centrifugation 1. Centrifugation start->centrifugation supernatant Supernatant (Extracellular 3-OH-FAs) centrifugation->supernatant cell_pellet Cell Pellet (Intracellular 3-OH-FAs) centrifugation->cell_pellet extraction 2. Solvent Extraction (e.g., Methanol, Ethyl Acetate) supernatant->extraction cell_pellet->extraction spe 3. Solid-Phase Extraction (SPE) (for cleanup & concentration) extraction->spe derivatization 4. Derivatization (Optional) (e.g., for GC-MS) spe->derivatization analysis 5. Instrumental Analysis derivatization->analysis hplc HPLC-DAD/MS analysis->hplc gcms GC-MS analysis->gcms quantification 6. Data Analysis & Quantification hplc->quantification gcms->quantification

Caption: A general experimental workflow for 3-OH-FA analysis from bacterial cultures.
  • Sample Preparation :

    • Culture Growth : Cultivate the microbial strain of interest in an appropriate liquid medium until the desired growth phase (e.g., stationary phase, where QS is often active) is reached.

    • Cell Separation : Separate the bacterial cells from the culture medium via centrifugation. The supernatant can be analyzed for extracellular metabolites, while the cell pellet can be processed for intracellular components.

  • Extraction :

    • Liquid-Liquid Extraction : Acidify the supernatant (e.g., to pH 2) and extract with an organic solvent like ethyl acetate. This is effective for partitioning acidic compounds like 3-HNA into the organic phase.

    • Cellular Extraction : For intracellular metabolites, cells can be lysed and extracted using a solvent mixture such as methanol/water[14].

    • Solid-Phase Extraction (SPE) : Use SPE cartridges (e.g., C18) for sample cleanup and concentration. This step removes interfering substances and enriches the sample for the analytes of interest[14].

  • Analysis and Quantification :

    • High-Performance Liquid Chromatography (HPLC) : HPLC coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) is a common method for quantifying non-volatile compounds like 3-HNA[14]. A C18 column is typically used with a gradient elution program involving an aqueous mobile phase (e.g., water with formic or trifluoroacetic acid) and an organic mobile phase (e.g., acetonitrile (B52724) or methanol)[14].

    • Gas Chromatography-Mass Spectrometry (GC-MS) : For GC-MS analysis, 3-HNA must first be derivatized to increase its volatility (e.g., by esterification to form a methyl ester). GC-MS provides high sensitivity and structural information based on the mass spectrum[7].

Biosynthesis of 3-Hydroxyalkanoic Acids

In bacteria like Pseudomonas, (R)-3-hydroxyalkanoic acids are synthesized via the de novo fatty acid synthesis (FAS II) pathway. The process involves a series of enzymatic reactions that build the fatty acid chain.

Biosynthesis Pathway Biosynthesis of (R)-3-Hydroxyalkanoic Acids in Pseudomonas AcetylCoA Acetyl-CoA FabH FabH AcetylCoA->FabH MalonylACP Malonyl-ACP MalonylACP->FabH FabB_FabF FabB/FabF MalonylACP->FabB_FabF AcetoacetylACP Acetoacetyl-ACP FabG FabG (Ketoacyl-ACP reductase) AcetoacetylACP->FabG R_3_HydroxyacylACP (R)-3-Hydroxyacyl-ACP R_3_HAA (R)-3-Hydroxyalkanoic Acids (e.g., 3-HNA) R_3_HydroxyacylACP->R_3_HAA Release/Hydrolysis FabA_FabZ FabA/FabZ (Dehydratase) R_3_HydroxyacylACP->FabA_FabZ Elongation Cycle EnoylACP Enoyl-ACP FabI FabI (Enoyl-ACP reductase) EnoylACP->FabI AcylACP Acyl-ACP (n) AcylACP->FabB_FabF NextAcylACP Acyl-ACP (n+2) RhlA RhlA R_3_HAA->RhlA Rhamnolipids Rhamnolipid Synthesis FabH->AcetoacetylACP FabG->R_3_HydroxyacylACP FabA_FabZ->EnoylACP FabI->AcylACP FabB_FabF->NextAcylACP Chain Elongation RhlA->Rhamnolipids

Caption: Biosynthesis of (R)-3-Hydroxyalkanoic Acids via the FAS II pathway.

The key steps are:

  • Initiation : The synthesis begins with the condensation of acetyl-CoA and malonyl-ACP.

  • Elongation Cycle : A series of reactions involving reduction, dehydration, and a second reduction extends the acyl chain by two carbons in each cycle.

  • Formation of (R)-3-Hydroxyacyl-ACP : The enzyme FabG catalyzes the reduction of a β-ketoacyl-ACP to form an (R)-3-hydroxyacyl-ACP intermediate. This intermediate is a crucial branch point. It can either continue through the elongation cycle to produce longer fatty acids or be diverted from the pathway.

  • Diversion to Other Pathways : In P. aeruginosa, enzymes like RhlA can utilize these 3-hydroxyacyl intermediates to synthesize rhamnolipids[7]. The free 3-hydroxyalkanoic acids can be formed upon release from the acyl-carrier protein (ACP).

Conclusion and Future Directions

This compound and its related 3-OH-FA counterparts are integral components of microbial metabolism and communication. Their roles as precursors for essential biomolecules like rhamnolipids and as potential signaling molecules in quorum sensing underscore their importance in microbial communities. While genera such as Pseudomonas and Burkholderia are known producers, the full extent of their distribution across the microbial kingdom remains to be explored.

For researchers and drug development professionals, these molecules and their biosynthetic pathways represent promising targets. Inhibiting the synthesis or perception of these signals could disrupt critical virulence processes like biofilm formation, offering a novel anti-virulence strategy to combat pathogenic bacteria. Future research should focus on:

  • Developing sensitive and specific methods for the direct quantification of free 3-HNA in diverse environmental and clinical microbial samples.

  • Elucidating the specific LuxR-family receptors that recognize 3-hydroxy-AHLs and characterizing the downstream genetic circuits they control.

  • Screening for and designing inhibitors of the key biosynthetic enzymes, such as FabG and RhlA, to modulate bacterial behavior.

References

The Biosynthesis of 3-Hydroxynonanoic Acid in Pseudomonas aeruginosa: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxynonanoic acid is a crucial precursor molecule in the biosynthesis of rhamnolipids, virulence factors, and biosurfactants produced by the opportunistic human pathogen Pseudomonas aeruginosa. The synthesis of this medium-chain-length hydroxy fatty acid is intricately linked to the bacterium's fatty acid synthesis machinery and is tightly regulated by a complex quorum-sensing network. This technical guide provides an in-depth exploration of the core biosynthetic pathway of this compound, detailing the key enzymes, genetic regulation, and relevant experimental methodologies. Quantitative data are summarized for comparative analysis, and key pathways are visualized to facilitate a comprehensive understanding of this vital metabolic process. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of P. aeruginosa pathogenesis and the development of novel antimicrobial strategies.

Core Biosynthetic Pathway

The biosynthesis of 3-hydroxyalkanoic acids, including this compound, in P. aeruginosa is intrinsically linked to the type II fatty acid synthase (FASII) pathway. The key enzyme responsible for diverting intermediates from FASII to the rhamnolipid synthesis pathway is the 3-hydroxyacyl-ACP:3-hydroxyacyl-ACP O-acyltransferase, RhlA.[1][2]

RhlA catalyzes the formation of a dimer of two (R)-3-hydroxyacyl-acyl carrier protein (ACP) molecules, resulting in the formation of 3-(3-hydroxyalkanoyloxy)alkanoic acids (HAAs).[1][2] While RhlA exhibits a strong preference for 10-carbon substrates, leading to the predominant production of 3-(3-hydroxydecanoyloxy)decanoate, it can also utilize other chain lengths, including C8 and C12 acyl-ACPs.[3] The biosynthesis of this compound, therefore, relies on the availability of its precursor, 3-hydroxynonanoyl-ACP, from the FASII cycle.

The overall pathway can be summarized as follows:

  • Fatty Acid Elongation (FASII): The FASII cycle sequentially elongates acyl-ACP chains by two-carbon units.

  • Formation of (R)-3-hydroxyacyl-ACP: During each elongation cycle, a β-ketoacyl-ACP is reduced to (R)-3-hydroxyacyl-ACP.

  • RhlA-mediated Dimerization: RhlA intercepts (R)-3-hydroxyacyl-ACP intermediates from the FASII pathway and catalyzes their condensation into HAAs.[1] Specifically, for the synthesis of the HAA containing a this compound moiety, RhlA would utilize a 3-hydroxynonanoyl-ACP.

The resulting HAAs are the direct precursors for rhamnolipid biosynthesis, where one or two rhamnose sugars are subsequently added by the rhamnosyltransferases RhlB and RhlC, respectively.[4]

Biosynthesis_of_3_Hydroxynonanoic_Acid_Precursor cluster_FASII FASII Cycle FASII Fatty Acid Synthase II (FASII) Cycle Acyl_ACP Acyl-ACP (C(n)) beta_Ketoacyl_ACP β-Ketoacyl-ACP (C(n+2)) Acyl_ACP->beta_Ketoacyl_ACP + Malonyl-ACP Malonyl_ACP Malonyl-ACP R_3_hydroxyacyl_ACP (R)-3-Hydroxyacyl-ACP (C(n+2)) beta_Ketoacyl_ACP->R_3_hydroxyacyl_ACP Reduction Enoyl_ACP Enoyl-ACP (C(n+2)) R_3_hydroxyacyl_ACP->Enoyl_ACP Dehydration RhlA RhlA R_3_hydroxyacyl_ACP->RhlA Substrate Acyl_ACP_new Acyl-ACP (C(n+2)) Enoyl_ACP->Acyl_ACP_new Reduction HAA 3-(3-Hydroxyalkanoyloxy)alkanoic Acid (HAA) RhlA->HAA Dimerization Rhamnolipid Rhamnolipid HAA->Rhamnolipid + Rhamnose (RhlB, RhlC)

Figure 1: Biosynthetic pathway of HAA, the precursor to rhamnolipids.

Genetic Regulation of rhlA Expression

The expression of the rhlA gene, which is part of the rhlAB operon, is intricately regulated by the quorum-sensing (QS) systems of P. aeruginosa. This hierarchical regulatory network ensures that the production of rhamnolipids, and therefore this compound precursors, is coordinated with bacterial population density.[5][6]

The two primary QS systems involved are the las and rhl systems:

  • The las system: At a certain cell density, the LasI synthase produces the autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL). This molecule binds to the transcriptional regulator LasR, and the resulting complex activates the transcription of several target genes, including rhlR, which encodes the transcriptional regulator of the rhl system.[7]

  • The rhl system: The RhlI synthase produces the autoinducer N-butanoyl-L-homoserine lactone (C4-HSL). C4-HSL binds to the RhlR protein, and this complex then activates the transcription of the rhlAB operon, leading to the production of RhlA and RhlB.[1][8]

Furthermore, the expression of rhlA is also influenced by other regulatory proteins that respond to various environmental cues, such as nutrient availability. For instance, the virulence factor regulator (Vfr) has been shown to directly regulate rhlR transcription.[9]

Figure 2: Quorum sensing regulation of rhlA expression.

Quantitative Data

RhlA Substrate Specificity
SubstrateRelative Activity (%)Reference
β-hydroxyoctanoyl-ACP~40[3]
β-hydroxydecanoyl-ACP100[3]
β-hydroxydodecanoyl-ACP~60[3]

Note: The relative activities are estimated from graphical data presented in the cited literature.

Production of 3-Hydroxyalkanoic Acids (HAAs)

Genetic engineering strategies have been employed to enhance the production of HAAs by knocking out downstream genes in the rhamnolipid biosynthesis pathway.

StrainGenotypeCarbon SourceHAA Titer (g/L)Reference
P. aeruginosa PAO1Wild-typePalm oil- (Produces rhamnolipids)[10]
P. aeruginosa PAO1-ΔBCΔrhlB ΔrhlCPalm oil~12[10]
P. aeruginosa PAO1-ΔBC-ΔfadAΔrhlB ΔrhlC ΔfadAPalm oil~18[10]

Experimental Protocols

In Vitro RhlA Enzyme Activity Assay

This protocol is adapted from Zhu & Rock (2008).[1]

Objective: To determine the enzymatic activity of purified RhlA by measuring the formation of radiolabeled HAA from β-hydroxyacyl-ACP.

Materials:

  • Purified His-tagged RhlA enzyme[11]

  • E. coli ACP

  • β-mercaptoethanol

  • Malonyl-CoA

  • [1-¹⁴C]Octanoyl-CoA (or other radiolabeled acyl-CoA)

  • NADPH

  • E. coli FabD (malonyl-CoA:ACP transacylase)

  • M. tuberculosis FabH (β-ketoacyl-ACP synthase III)

  • E. coli FabG (β-ketoacyl-ACP reductase)

  • Sodium phosphate (B84403) buffer (0.1 M, pH 7.0)

  • Thin-layer chromatography (TLC) plates (silica gel G)

  • TLC developing solvent: Chloroform:Methanol:Acetic acid (90:10:2, v/v/v)

  • Phosphorimager or autoradiography film

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the standard assay mixture (120 µL final volume) containing:

    • 100 µM E. coli ACP

    • 1 mM β-mercaptoethanol

    • 200 µM malonyl-CoA

    • 40 µM [1-¹⁴C]octanoyl-CoA

    • 100 µM NADPH

    • 2 µg E. coli FabD

    • 0.2 µg M. tuberculosis FabH

    • 1 µg E. coli FabG

    • 0.1 M sodium phosphate buffer, pH 7.0

  • Enzyme Addition: Initiate the reaction by adding 0.5 µg of purified RhlA to the mixture.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination and Extraction: Stop the reaction by adding 2 mL of water and acidifying to pH 2.0 with HCl. Extract the lipids twice with 2 mL of chloroform:methanol (2:1, v/v).

  • TLC Analysis: Evaporate the pooled organic extracts to dryness under a stream of nitrogen. Resuspend the lipid residue in a small volume of chloroform:methanol (2:1, v/v) and spot onto a silica (B1680970) gel G TLC plate.

  • Chromatography: Develop the TLC plate in a chamber equilibrated with the developing solvent.

  • Detection: Dry the TLC plate and visualize the radiolabeled HAA product using a phosphorimager or by exposing it to autoradiography film.

  • Quantification: The amount of [¹⁴C]HAA formed can be quantified using a phosphorimager calibrated with a [¹⁴C]malonyl-CoA standard curve.

RhlA_Assay_Workflow A Prepare Reaction Mixture (ACP, Malonyl-CoA, [14C]Acyl-CoA, NADPH, auxiliary enzymes) B Add Purified RhlA A->B C Incubate at 37°C B->C D Terminate Reaction & Acidify C->D E Extract Lipids (Chloroform:Methanol) D->E F Spot Extract on TLC Plate E->F G Develop TLC F->G H Detect Radiolabeled HAA (Phosphorimager/Autoradiography) G->H I Quantify HAA H->I

Figure 3: Experimental workflow for the in vitro RhlA enzyme assay.
Quantification of this compound by GC-MS

This protocol provides a general framework for the quantification of this compound from P. aeruginosa cultures, based on established methods for fatty acid analysis.[12][13]

Objective: To extract and quantify this compound from bacterial culture supernatants using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • P. aeruginosa culture supernatant

  • Internal standard (e.g., deuterated this compound or a C17:0 fatty acid)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297) or diethyl ether

  • Anhydrous sodium sulfate

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation:

    • To a known volume of culture supernatant (e.g., 10 mL), add a known amount of the internal standard.

    • Acidify the sample to pH 2.0 with HCl to protonate the fatty acids.

  • Liquid-Liquid Extraction:

    • Extract the acidified sample three times with an equal volume of ethyl acetate or diethyl ether.

    • Pool the organic phases.

  • Drying and Evaporation:

    • Dry the pooled organic extract over anhydrous sodium sulfate.

    • Filter or decant the solvent and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried residue, add the derivatization agent (e.g., 100 µL of BSTFA + 1% TMCS) and an appropriate solvent (e.g., pyridine (B92270) or acetonitrile).

    • Heat the mixture at a specific temperature and time (e.g., 60°C for 30 minutes) to convert the hydroxy fatty acids into their more volatile trimethylsilyl (B98337) (TMS) ethers.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS.

    • Use an appropriate temperature program for the GC oven to separate the fatty acid derivatives.

    • Operate the mass spectrometer in either full scan mode to identify the compound based on its mass spectrum or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy, monitoring characteristic ions of the this compound derivative and the internal standard.

  • Quantification:

    • Generate a calibration curve using known concentrations of a this compound standard and the internal standard.

    • Calculate the concentration of this compound in the original sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

qRT-PCR for rhlA Gene Expression

This protocol outlines the general steps for quantifying rhlA gene expression using quantitative real-time PCR (qRT-PCR).[8][14][15][16]

Objective: To measure the relative or absolute transcript levels of the rhlA gene in P. aeruginosa under different experimental conditions.

Materials:

  • P. aeruginosa cell pellets

  • RNA extraction kit

  • DNase I

  • Reverse transcriptase

  • Random primers or oligo(dT) primers

  • qPCR master mix (containing SYBR Green or a probe-based chemistry)

  • Primers specific for the rhlA gene and a reference (housekeeping) gene (e.g., rpoD, gyrB)

  • qPCR instrument

Procedure:

  • RNA Extraction:

    • Harvest P. aeruginosa cells by centrifugation.

    • Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • DNase Treatment:

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • RNA Quantification and Quality Control:

    • Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop) or a fluorometer (e.g., Qubit). Check the A260/A280 and A260/A230 ratios for purity.

    • Assess RNA integrity by agarose (B213101) gel electrophoresis or using an automated electrophoresis system (e.g., Bioanalyzer).

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and either random primers or oligo(dT) primers.

  • qPCR:

    • Set up the qPCR reactions in a multi-well plate, including reactions for the rhlA gene, the reference gene, no-template controls, and no-reverse-transcriptase controls.

    • Perform the qPCR using a real-time PCR instrument with an appropriate thermal cycling program.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each reaction.

    • Calculate the relative expression of the rhlA gene using the ΔΔCt method, normalizing to the expression of the reference gene. For absolute quantification, a standard curve of known DNA concentrations is required.

Conclusion

The biosynthesis of this compound in Pseudomonas aeruginosa is a well-regulated process at the core of the bacterium's ability to produce rhamnolipids, which are critical for its virulence and survival. The RhlA enzyme is the central player in this pathway, and its activity is tightly controlled by the intricate quorum-sensing network. Understanding the nuances of this biosynthetic pathway, from the enzymatic mechanism to the complex regulatory circuits, is paramount for the development of novel therapeutic strategies that target P. aeruginosa infections by disrupting the production of these key virulence factors. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate this important area of bacterial metabolism and pathogenesis.

References

The Emerging Role of 3-Hydroxynonanoic Acid in Bacterial Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bacteria utilize a complex lexicon of chemical signals to orchestrate collective behaviors, a process known as quorum sensing. While well-studied autoinducers like acyl-homoserine lactones (AHLs) and autoinducing peptides (AIPs) have been the focus of extensive research, there is a growing interest in the signaling roles of other small molecules, including 3-hydroxy fatty acids. This technical guide delves into the current understanding and hypothesized role of 3-Hydroxynonanoic acid (3-OH-NNA) in bacterial signaling. Although direct evidence for 3-OH-NNA as a primary quorum-sensing molecule is still emerging, its structural similarity to other known bacterial signaling molecules and its established role as a precursor to virulence-associated rhamnolipids suggest its potential significance in intercellular communication. This document provides a comprehensive overview of the biosynthesis of 3-OH-NNA, its potential signaling pathways, and detailed experimental protocols to investigate its biological function.

Introduction: Beyond Classical Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and collectively alter gene expression.[1] This process is mediated by the production and detection of extracellular signaling molecules called autoinducers.[2] QS controls a variety of phenotypes, including biofilm formation, virulence factor production, and antibiotic resistance.[1][3] While N-acyl-homoserine lactones (AHLs) in Gram-negative bacteria and autoinducing peptides (AIPs) in Gram-positive bacteria are the most well-characterized autoinducers, the diversity of bacterial signaling molecules is vast and continues to expand.[1]

Medium-chain 3-hydroxy fatty acids (mc-3-OH-FAs) have emerged as a class of molecules with potential signaling capabilities. For instance, the plant pathogen Ralstonia solanacearum uses 3-hydroxypalmitic acid methyl ester as a signaling molecule to regulate virulence.[4] This precedent suggests that other 3-hydroxy fatty acids, such as this compound (3-OH-NNA), may also play a role in bacterial communication.

3-OH-NNA is a known intermediate in fatty acid metabolism in bacteria and serves as a monomer for the synthesis of polyhydroxyalkanoates (PHAs), which are intracellular carbon and energy storage compounds.[5] Furthermore, in opportunistic pathogens like Pseudomonas aeruginosa, 3-hydroxyalkanoic acids are precursors for the biosynthesis of rhamnolipids, which are crucial for motility and biofilm development.[6] The presence of 3-OH-NNA and its derivatives in the extracellular milieu makes them potential candidates for intercellular signaling molecules.

Biosynthesis of this compound

This compound is primarily synthesized through the fatty acid biosynthesis (FAS) and beta-oxidation pathways. In the FAS II pathway, the condensation of malonyl-ACP with an acyl-ACP is followed by a series of reduction and dehydration steps. The enzyme FabG (3-oxoacyl-ACP reductase) catalyzes the reduction of 3-oxoacyl-ACP to 3-hydroxyacyl-ACP.[7] Thioesterases can then release the free 3-hydroxy fatty acid.

Alternatively, the beta-oxidation of longer-chain fatty acids can also produce 3-hydroxyacyl-CoA intermediates. The hydration of a trans-2-enoyl-CoA by an enoyl-CoA hydratase yields a 3-hydroxyacyl-CoA.[8]

cluster_fas Fatty Acid Biosynthesis (FAS II) cluster_beta_ox Beta-Oxidation Malonyl-ACP Malonyl-ACP 3-Oxo-nonanoyl-ACP 3-Oxo-nonanoyl-ACP Malonyl-ACP->3-Oxo-nonanoyl-ACP Acyl-ACP (C7) Acyl-ACP (C7) Acyl-ACP (C7)->3-Oxo-nonanoyl-ACP FabB/F 3-Hydroxy-nonanoyl-ACP 3-Hydroxy-nonanoyl-ACP 3-Oxo-nonanoyl-ACP->3-Hydroxy-nonanoyl-ACP FabG This compound (Free) This compound (Free) 3-Hydroxy-nonanoyl-ACP->this compound (Free) Thioesterase Longer-chain Fatty Acid Longer-chain Fatty Acid Enoyl-CoA Enoyl-CoA Longer-chain Fatty Acid->Enoyl-CoA Acyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Enoyl-CoA->3-Hydroxyacyl-CoA Enoyl-CoA Hydratase 3-Hydroxyacyl-CoA->this compound (Free) Thioesterase

Caption: Biosynthesis pathways of this compound.

A Hypothesized Signaling Pathway for 3-OH-NNA

While a specific receptor for 3-OH-NNA has not yet been identified, we can hypothesize a signaling pathway based on known mechanisms for other fatty acid-derived signaling molecules. A plausible model involves a two-component system, a common signal transduction mechanism in bacteria.

In this hypothetical pathway, extracellular 3-OH-NNA accumulates as the bacterial population density increases. Upon reaching a threshold concentration, it binds to the periplasmic sensor domain of a histidine kinase receptor in the bacterial membrane. This binding event triggers a conformational change, leading to the autophosphorylation of a conserved histidine residue in the cytoplasmic domain of the kinase. The phosphate (B84403) group is then transferred to a conserved aspartate residue on a cognate response regulator protein. The phosphorylated response regulator can then act as a transcriptional regulator, binding to specific DNA sequences (promoters) to either activate or repress the expression of target genes. These target genes could be involved in biofilm formation, virulence factor production, or the synthesis of secondary metabolites.

cluster_membrane Cell Membrane 3-OH-NNA (extracellular) 3-OH-NNA (extracellular) Sensor Histidine Kinase Sensor Histidine Kinase 3-OH-NNA (extracellular)->Sensor Histidine Kinase Binds Sensor Histidine Kinase->Sensor Histidine Kinase Response Regulator Response Regulator Sensor Histidine Kinase->Response Regulator Phosphotransfer Phosphorylated Response Regulator Phosphorylated Response Regulator Response Regulator->Phosphorylated Response Regulator DNA DNA Phosphorylated Response Regulator->DNA Binds Target Genes Target Genes DNA->Target Genes Transcription Regulation Phenotypic Changes Phenotypic Changes Target Genes->Phenotypic Changes Leads to Bacterial Culture Bacterial Culture Dilution & Plating Dilution & Plating Bacterial Culture->Dilution & Plating OD600=0.05 Incubation Incubation Dilution & Plating->Incubation 24-48h 3-OH-NNA 3-OH-NNA 3-OH-NNA->Dilution & Plating Add to wells Washing Washing Incubation->Washing Remove planktonic cells Crystal Violet Staining Crystal Violet Staining Washing->Crystal Violet Staining 15 min Washing & Drying Washing & Drying Crystal Violet Staining->Washing & Drying Solubilization Solubilization Washing & Drying->Solubilization 30% Acetic Acid Absorbance Reading Absorbance Reading Solubilization->Absorbance Reading 570 nm

References

Signaling Pathways Activated by 3-Hydroxynonanoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxynonanoic acid (3-HNA) is a hydroxylated medium-chain fatty acid (MCFA) that has garnered significant interest for its role as a signaling molecule, particularly in the context of inflammation and metabolic regulation. As an endogenous ligand, 3-HNA primarily exerts its effects through the activation of the G protein-coupled receptor 84 (GPR84), a receptor predominantly expressed on immune cells. This technical guide provides a comprehensive overview of the signaling cascades initiated by 3-HNA, detailing the molecular mechanisms, cellular outcomes, and the experimental methodologies used to elucidate these pathways.

Core Signaling Receptor: GPR84

The primary molecular target for this compound and other medium-chain fatty acids (with carbon chain lengths of 9-14) is the G protein-coupled receptor 84 (GPR84).[1][2] GPR84 is highly expressed in hematopoietic cells, including neutrophils, monocytes, and macrophages, and its expression is markedly induced by inflammatory stimuli such as lipopolysaccharide (LPS).[1][3] While initially identified as an orphan receptor, it is now recognized as a key sensor for MCFAs, linking fatty acid metabolism with immunological responses.[1] Studies have shown that MCFAs with a hydroxyl group at the 2- or 3-position, such as 3-HNA, can activate GPR84 more effectively than their non-hydroxylated counterparts.[4]

GPR84-Mediated Signaling Pathways

Activation of GPR84 by this compound initiates a cascade of intracellular events primarily through coupling to pertussis toxin (PTX)-sensitive Gαi/o proteins and, in some cell types, to Gα15 proteins. These pathways culminate in a variety of cellular responses, most notably pro-inflammatory and metabolic effects.

Gαi/o-Coupled Signaling Pathway

The canonical signaling pathway for GPR84 involves its coupling to the Gαi/o family of G proteins.[1][2] This interaction is sensitive to pertussis toxin, which ADP-ribosylates the α-subunit and prevents its interaction with the receptor.[5] Activation of this pathway leads to:

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][6]

  • Calcium Mobilization: GPR84 activation triggers an increase in intracellular free calcium ([Ca2+]), a crucial second messenger in many cellular processes.[1][7]

  • GTPγS Binding: The activation of the G protein can be directly measured by the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to cell membranes expressing the receptor.[1][4]

  • Phosphoinositide Accumulation: GPR84 stimulation leads to the accumulation of phosphoinositides, indicating the activation of phospholipase C (PLC), likely through the Gβγ subunits released from the Gαi/o heterotrimer.[4]

GPR84_Gai_Pathway AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release HNA HNA GPR84 GPR84 HNA->GPR84 Binds G_protein G_protein GPR84->G_protein Activates G_protein->AC Gαi inhibits G_protein->PLC Gβγ activates

Gα15-Coupled Signaling in Macrophages

In human macrophages, GPR84 has been shown to couple to the hematopoietic cell-specific Gα15 protein.[8] This alternative coupling leads to a distinct pro-inflammatory signaling cascade:

  • ERK Activation: GPR84 activation induces Gα15-dependent phosphorylation and activation of Extracellular signal-Regulated Kinase (ERK).[8]

  • Calcium and IP3 Increase: Similar to the Gαi/o pathway, this coupling also results in increased intracellular Ca2+ and inositol (B14025) trisphosphate (IP3) levels.[8]

  • Reactive Oxygen Species (ROS) Production: The Gα15-mediated pathway stimulates the production of reactive oxygen species, contributing to the inflammatory response.[8]

GPR84_Ga15_Pathway ERK ERK Activation Inflammation Pro-inflammatory Response ERK->Inflammation Ca_IP3 ↑ Ca²⁺ / IP3 Ca_IP3->Inflammation ROS ROS Production ROS->Inflammation HNA HNA GPR84 GPR84 HNA->GPR84 Binds G15_protein G15_protein GPR84->G15_protein Activates (in Macrophages) G15_protein->ERK G15_protein->Ca_IP3 G15_protein->ROS

Cellular and Physiological Consequences

The activation of GPR84 by 3-HNA translates into significant functional outcomes in immune cells and metabolic tissues.

  • Pro-inflammatory Effects: GPR84 functions as a pro-inflammatory receptor.[4] Its activation by 3-HNA and other agonists elicits chemotaxis of human polymorphonuclear leukocytes (PMNs) and macrophages.[4][5] Furthermore, it amplifies the inflammatory response to other stimuli, such as LPS, by increasing the production of pro-inflammatory cytokines like IL-8 in PMNs and TNFα and IL-12 p40 in macrophages.[1][4]

  • Metabolic Regulation: GPR84 signaling is implicated in metabolic control. The receptor is robustly expressed in brown adipose tissue (BAT), where its activation promotes thermogenic gene expression and oxygen consumption, suggesting a role in enhancing BAT activity.[6] Conversely, elevated levels of 3-hydroxydecanoate (B1257068) (a close analog of 3-HNA) are associated with type 2 diabetes, where it promotes immune cell infiltration into adipose tissue and increases fasting insulin (B600854) levels, indicating a potential contribution to the chronic low-grade inflammation seen in metabolic diseases.[5]

Logical_Relationship HNA 3-Hydroxynonanoic Acid GPR84 GPR84 Activation (in Immune Cells) HNA->GPR84 Activates Inflammation Inflammation GPR84->Inflammation Metabolism Metabolism GPR84->Metabolism

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the activation of GPR84 by hydroxylated MCFAs.

Table 1: GPR84 Agonist Potency (EC50 Values)

AgonistAssay TypeCell SystemEC50 (μM)Reference
3-hydroxy capric acid (C10)[35S]GTPγS BindingGPR84-expressing membranes230[4]
3-hydroxy lauric acid (C12)[35S]GTPγS BindingGPR84-expressing membranes13[4]
2-hydroxy capric acid (C10)[35S]GTPγS BindingGPR84-expressing membranes31[4]
2-hydroxy lauric acid (C12)[35S]GTPγS BindingGPR84-expressing membranes9.9[4]
Decanoate (C10)GPR84 Signaling AssayPRESTO-Tango-[5]
3-hydroxydecanoate (C10)GPR84 Signaling AssayPRESTO-TangoPotent Agonist[5]
6-n-octylaminouracil (6-OAU)[35S]GTPγS BindingGPR84-expressing membranes0.512[9]
6-n-octylaminouracil (6-OAU)CRE-luciferaseHEK293 cells-[6]

Table 2: Functional Response Data

LigandConcentrationCell TypeResponse MeasuredResultReference
Capric Acid (C10)200 μMMouse Taste Cells (WT)Membrane DepolarizationSignificant Depolarization[7]
Capric Acid (C10)200 μMMouse Taste Cells (Gpr84-/-)Membrane DepolarizationSignificantly Reduced[7]
3-OH-C12-U937 MacrophagesTNFα Production (with LPS)Amplified[4]
3-hydroxydecanoate-Human/Murine NeutrophilsMigrationInduced Migration[5]

Detailed Experimental Protocols

[35S]GTPγS Binding Assay

This assay directly measures the activation of G proteins upon receptor stimulation.

  • Objective: To quantify the binding of [35S]GTPγS to G proteins coupled to GPR84 in response to agonist stimulation.

  • Methodology:

    • Membrane Preparation: CHO-K1 or HEK293 cells stably expressing human GPR84 are harvested and homogenized in a lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors). The homogenate is centrifuged at low speed to remove nuclei, and the supernatant is then ultracentrifuged to pellet the cell membranes. The membrane pellet is resuspended in an appropriate buffer.

    • Binding Reaction: Membranes are incubated in a reaction buffer containing GDP (to ensure G proteins are in an inactive state), [35S]GTPγS, and varying concentrations of the test ligand (e.g., 3-HNA).

    • Incubation: The reaction is carried out at 30°C for a defined period (e.g., 60 minutes).

    • Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C). The filters trap the membranes with bound [35S]GTPγS.

    • Quantification: The filters are washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters is then measured using a scintillation counter. Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

  • Data Analysis: The specific binding is calculated and plotted against the ligand concentration to determine the EC50 value.

Neutrophil Chemotaxis Assay

This assay assesses the ability of a ligand to induce directed migration of neutrophils.

  • Objective: To determine if 3-HNA induces chemotaxis in primary neutrophils via GPR84.

  • Methodology:

    • Neutrophil Isolation: Human or murine neutrophils are isolated from whole blood using density gradient centrifugation (e.g., using Ficoll-Paque or a similar medium).

    • Assay Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber or xCELLigence system) is used. The lower chamber is filled with media containing the chemoattractant (3-HNA at various concentrations) or a control vehicle. The upper chamber contains the isolated neutrophils. The two chambers are separated by a microporous membrane (e.g., 3-5 µm pore size).

    • Inhibition (Optional): To confirm GPR84 dependency, neutrophils can be pre-incubated with a GPR84 antagonist (e.g., AR505962) or a Gαi inhibitor (e.g., pertussis toxin) before being added to the chamber.[5]

    • Incubation: The chamber is incubated at 37°C in a humidified CO2 incubator for 1-2 hours to allow for cell migration.

    • Quantification: Migrated cells in the lower chamber are quantified. This can be done by lysing the cells and measuring an enzyme like myeloperoxidase, by direct cell counting using a microscope, or in real-time using impedance-based systems like xCELLigence.

  • Data Analysis: The number of migrated cells in response to the ligand is compared to the vehicle control.

Chemotaxis_Workflow Inhibition Inhibition Setup Setup Inhibition->Setup Incubate Incubate Quantify Quantify Incubate->Quantify

Conclusion

This compound is a key signaling molecule that activates GPR84 to modulate immune and metabolic functions. The primary signaling axes involve Gαi/o and Gα15 proteins, leading to downstream effects such as cAMP inhibition, calcium mobilization, and ERK activation. These molecular events culminate in pro-inflammatory responses, including leukocyte chemotaxis and cytokine amplification, as well as the regulation of metabolic processes in tissues like brown adipose. The detailed understanding of these pathways, supported by robust experimental methodologies, positions GPR84 as a promising therapeutic target for chronic inflammatory and metabolic diseases. Further research into biased agonism and the development of selective modulators for GPR84 will be crucial for translating these findings into novel therapeutic strategies.

References

Enantioselective Synthesis and Biological Activity of 3-Hydroxynonanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxynonanoic acid, a chiral β-hydroxy fatty acid, and its enantiomers are emerging as molecules of significant interest due to their involvement in crucial biological signaling pathways, including bacterial quorum sensing and host immune modulation. This technical guide provides a comprehensive overview of the enantioselective synthesis of (R)- and (S)-3-hydroxynonanoic acid and delves into their biological activities. Detailed experimental protocols for synthesis and biological evaluation are presented, alongside a quantitative summary of their activities. Furthermore, this guide illustrates the key signaling pathways associated with this compound using detailed diagrams to facilitate a deeper understanding of its mechanism of action.

Introduction

This compound is a nine-carbon β-hydroxy fatty acid. The presence of a chiral center at the C-3 position gives rise to two enantiomers, (R)-3-hydroxynonanoic acid and (S)-3-hydroxynonanoic acid, which can exhibit distinct biological properties. 3-Hydroxy fatty acids are known to be important constituents of the lipid A component of lipopolysaccharides in Gram-negative bacteria. More recently, they have been identified as signaling molecules in both prokaryotic and eukaryotic systems. Notably, certain 3-hydroxy fatty acids are recognized as ligands for the hydroxycarboxylic acid receptor 3 (HCA3), a G-protein coupled receptor involved in immunomodulatory and metabolic processes. Furthermore, their role as precursors or components of quorum sensing autoinducers in bacteria like Pseudomonas aeruginosa highlights their potential as targets for novel anti-virulence strategies. This guide aims to provide researchers with the necessary technical information to synthesize and evaluate the biological activities of the enantiomers of this compound.

Enantioselective Synthesis of this compound

The asymmetric synthesis of the (R) and (S) enantiomers of this compound can be achieved through several synthetic strategies. Below are detailed protocols for two common approaches: enzymatic kinetic resolution of a racemic mixture and asymmetric synthesis via ozonolysis of a chiral precursor.

Method 1: Lipase-Catalyzed Kinetic Resolution of (±)-Methyl 3-Hydroxynonanoate

This method relies on the enantioselective acylation of a racemic mixture of methyl 3-hydroxynonanoate by a lipase (B570770), allowing for the separation of the two enantiomers.

Experimental Protocol:

  • Preparation of Racemic Methyl 3-Hydroxynonanoate:

    • To a solution of heptanal (B48729) (1 equivalent) in dry tetrahydrofuran (B95107) (THF) at -78°C, add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in THF dropwise.

    • Stir the mixture for 30 minutes at -78°C.

    • Add methyl acetate (B1210297) (1.2 equivalents) and continue stirring for 2 hours at -78°C.

    • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and allow it to warm to room temperature.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica (B1680970) gel column chromatography (eluent: hexane/ethyl acetate gradient) to obtain racemic methyl 3-hydroxynonanoate.

  • Enzymatic Kinetic Resolution:

    • To a solution of racemic methyl 3-hydroxynonanoate (1 equivalent) in anhydrous toluene, add vinyl acetate (3 equivalents) and Candida antarctica lipase B (CAL-B, immobilized) (e.g., Novozym® 435) (10% w/w of the substrate).

    • Incubate the mixture at 40°C with constant shaking.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until approximately 50% conversion is reached.

    • Filter off the enzyme and wash it with toluene.

    • Concentrate the filtrate under reduced pressure.

    • Separate the resulting (R)-methyl 3-acetoxynonanoate and the unreacted (S)-methyl 3-hydroxynonanoate by silica gel column chromatography.

  • Hydrolysis to Free Acids:

    • To obtain (R)-3-hydroxynonanoic acid, dissolve the purified (R)-methyl 3-acetoxynonanoate in a mixture of methanol (B129727) and 1 M aqueous sodium hydroxide (B78521) (NaOH) solution.

    • Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

    • Acidify the reaction mixture to pH 2 with 1 M hydrochloric acid (HCl).

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield (R)-3-hydroxynonanoic acid.

    • To obtain (S)-3-hydroxynonanoic acid, hydrolyze the purified (S)-methyl 3-hydroxynonanoate using the same procedure.

Method 2: Synthesis from Methyl Ricinoleate (B1264116) (Chiral Pool Approach)

This method utilizes the naturally occurring chiral center in ricinoleic acid (obtained from castor oil) as a starting point.

Experimental Protocol:

  • Ozonolysis of Methyl Ricinoleate:

    • Dissolve methyl ricinoleate (1 equivalent) in a mixture of dichloromethane (B109758) and methanol at -78°C.

    • Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.

    • Purge the solution with nitrogen or oxygen to remove excess ozone.

    • Add dimethyl sulfide (B99878) (DMS) (2 equivalents) and allow the mixture to warm to room temperature overnight.

    • Concentrate the reaction mixture under reduced pressure.

    • The resulting crude product containing methyl 9-oxo-3-hydroxynonanoate can be carried forward to the next step.

  • Reduction and Protection/Deprotection Steps:

    • Further synthetic modifications, such as reduction of the aldehyde and subsequent oxidation state adjustments, are required to obtain the desired this compound derivative. (Note: The direct ozonolysis of methyl ricinoleate yields a C9 chain with functionalities at both ends that require further manipulation). A more direct approach involves the ozonolysis of a derivative where the double bond has been shifted.

A more refined approach for obtaining (R)-3-hydroxynonanoic acid involves the ozonolysis of a derivative of (R)-ricinoleic acid where the double bond has been isomerized to the terminal position. This is a multi-step process that is beyond the scope of this introductory guide but is well-documented in the organic chemistry literature.

Biological Activity of this compound

The biological activities of this compound are multifaceted, with significant implications in bacterial communication and host-pathogen interactions.

Quorum Sensing in Pseudomonas aeruginosa

3-Hydroxy fatty acids are integral components of the quorum-sensing (QS) system in the opportunistic pathogen Pseudomonas aeruginosa. The QS system allows bacteria to coordinate gene expression in a cell-density-dependent manner, regulating virulence factor production and biofilm formation. While N-acyl-homoserine lactones (AHLs) are the primary signaling molecules, the fatty acid precursors, including 3-hydroxyalkanoic acids, play a crucial role in their biosynthesis.

Experimental Protocol: Quorum Sensing Inhibition Assay

  • Bacterial Strains and Reporter Plasmids: Utilize a P. aeruginosa reporter strain carrying a plasmid with a QS-regulated promoter (e.g., lasB) fused to a reporter gene (e.g., lacZ or gfp).

  • Culture Conditions: Grow the reporter strain in a suitable medium (e.g., Luria-Bertani broth) to the early exponential phase.

  • Treatment: Aliquot the bacterial culture into a 96-well plate and add varying concentrations of (R)- and (S)-3-hydroxynonanoic acid. Include appropriate controls (vehicle control, positive control with a known QS inhibitor).

  • Incubation: Incubate the plate at 37°C with shaking for a defined period (e.g., 18-24 hours).

  • Quantification of Reporter Gene Expression: Measure the reporter gene activity (e.g., β-galactosidase activity for lacZ or fluorescence for gfp).

  • Data Analysis: Determine the concentration of this compound that inhibits QS-regulated gene expression by 50% (IC50).

HCA3 Receptor Activation

The hydroxycarboxylic acid receptor 3 (HCA3) is a G-protein coupled receptor expressed on immune cells, such as neutrophils and monocytes, as well as in adipocytes. It is activated by medium-chain 3-hydroxy fatty acids, with 3-hydroxyoctanoic acid being a known agonist. Activation of HCA3 typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade can modulate inflammatory responses and metabolic processes.

Experimental Protocol: HCA3 Receptor Activation Assay (cAMP Measurement)

  • Cell Line: Use a cell line stably expressing the human HCA3 receptor (e.g., CHO-K1 or HEK293 cells).

  • Cell Culture: Culture the cells in appropriate media until they reach a suitable confluency for the assay.

  • Treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Stimulation: Treat the cells with varying concentrations of (R)- and (S)-3-hydroxynonanoic acid in the presence of forskolin (B1673556) (an adenylyl cyclase activator). Include a vehicle control and a positive control with a known HCA3 agonist.

  • Incubation: Incubate for a short period (e.g., 15-30 minutes) at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).

  • Data Analysis: Plot the cAMP concentration against the agonist concentration and determine the EC50 value for HCA3 activation.

Antimicrobial and Antiproliferative Activity

While specific data for this compound is limited, β-hydroxy acids as a class have been investigated for their antimicrobial and antiproliferative properties.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Microorganisms: Select a panel of relevant bacterial and fungal strains.

  • Inoculum Preparation: Prepare a standardized inoculum of each microorganism according to established protocols (e.g., CLSI guidelines).

  • Microdilution Assay: In a 96-well plate, prepare serial two-fold dilutions of (R)- and (S)-3-hydroxynonanoic acid in a suitable broth medium.

  • Inoculation: Add the standardized inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions (temperature, time) for the specific microorganisms.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Protocol: Antiproliferative Assay (MTT Assay)

  • Cell Lines: Choose a panel of cancer cell lines and a non-cancerous control cell line.

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of (R)- and (S)-3-hydroxynonanoic acid.

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of this compound and related compounds. Note: Specific data for this compound is limited in the literature; therefore, data for structurally similar compounds are included for comparative purposes.

Table 1: Enantioselective Synthesis Data

MethodEnantiomerYield (%)Enantiomeric Excess (ee%)Reference
Lipase-Catalyzed Resolution(S)-enantiomer~47%>99%[1]
Lipase-Catalyzed Resolution(R)-enantiomer--[1]

Table 2: Biological Activity Data

ActivityCompoundAssayTarget/OrganismResult (IC50/EC50/MIC)Reference
HCA3 Receptor Activation3-Hydroxyoctanoic acidcAMP AssayHuman HCA3EC50 ≈ 8 µM[2]
Quorum Sensing InhibitionThis compoundReporter Gene AssayP. aeruginosaData not available-
AntimicrobialThis compoundMIC AssayVarious bacteriaData not available-
Antiproliferativeβ-Hydroxy-β-arylalkanoic acidsMTT AssayHeLa, K562, etc.IC50 = 62.20 - 205 µM[3][4]

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental workflows are provided below using the DOT language for Graphviz.

HCA3 Receptor Signaling Pathway

HCA3_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 3_HNA 3-Hydroxynonanoic Acid HCA3 HCA3 Receptor 3_HNA->HCA3 Binds G_protein Gi/o Protein HCA3->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., Anti-inflammatory) CREB->Gene_Expression Regulates

Caption: HCA3 receptor signaling pathway initiated by this compound.

Pseudomonas aeruginosa Quorum Sensing (Las and Rhl Systems)

Quorum_Sensing cluster_las Las System (Early Stage) cluster_rhl Rhl System (Late Stage) cluster_virulence Virulence Factor Production LasI LasI (Synthase) 3_oxo_C12_HSL 3-oxo-C12-HSL (Autoinducer) LasI->3_oxo_C12_HSL Synthesizes LasR LasR (Receptor) 3_oxo_C12_HSL->LasR Binds las_genes las Operon LasR->las_genes Activates RhlI RhlI (Synthase) LasR->RhlI Activates RhlR RhlR (Receptor) LasR->RhlR Activates Virulence Elastase, Pyocyanin, Biofilm Formation LasR->Virulence las_genes->LasI Positive Feedback C4_HSL C4-HSL (Autoinducer) RhlI->C4_HSL Synthesizes C4_HSL->RhlR Binds rhl_genes rhl Operon RhlR->rhl_genes Activates RhlR->Virulence rhl_genes->RhlI Positive Feedback 3_HNA_precursor 3-Hydroxynonanoic Acid Precursor 3_HNA_precursor->LasI

Caption: Hierarchical quorum sensing network in Pseudomonas aeruginosa.

Experimental Workflow for Enantioselective Synthesis and Biological Evaluation

Workflow cluster_synthesis Enantioselective Synthesis cluster_bioactivity Biological Evaluation Start Starting Material (e.g., Heptanal, Methyl Ricinoleate) Racemic Racemic (±)-3-HNA Ester Synthesis Start->Racemic Chiral_Pool Chiral Pool Synthesis (Ozonolysis) Start->Chiral_Pool Resolution Enzymatic Kinetic Resolution (Lipase) Racemic->Resolution Separation Separation of Enantiomers Resolution->Separation Chiral_Pool->Separation Hydrolysis Hydrolysis to Free Acids Separation->Hydrolysis R_HNA (R)-3-HNA Hydrolysis->R_HNA S_HNA (S)-3-HNA Hydrolysis->S_HNA QS_Assay Quorum Sensing Inhibition Assay R_HNA->QS_Assay HCA3_Assay HCA3 Receptor Activation Assay R_HNA->HCA3_Assay Antimicrobial_Assay Antimicrobial (MIC) Assay R_HNA->Antimicrobial_Assay Antiproliferative_Assay Antiproliferative (IC50) Assay R_HNA->Antiproliferative_Assay S_HNA->QS_Assay S_HNA->HCA3_Assay S_HNA->Antimicrobial_Assay S_HNA->Antiproliferative_Assay Results Quantitative Biological Activity Data QS_Assay->Results HCA3_Assay->Results Antimicrobial_Assay->Results Antiproliferative_Assay->Results

Caption: Workflow for synthesis and biological testing of 3-HNA enantiomers.

Conclusion

The enantiomers of this compound represent valuable chemical probes for dissecting the intricacies of bacterial quorum sensing and host immune responses mediated by the HCA3 receptor. The synthetic routes outlined in this guide, particularly enzymatic kinetic resolution, provide accessible means to obtain enantiomerically pure samples for biological investigation. The detailed protocols for biological assays offer a framework for researchers to quantitatively assess the activity of these molecules. The provided signaling pathway diagrams serve as a visual aid to conceptualize their mechanisms of action. Further research into the specific biological roles of each enantiomer of this compound is warranted and may unveil novel therapeutic opportunities for the management of infectious diseases and inflammatory conditions.

References

The Crucial Role of 3-Hydroxynonanoic Acid in Fatty Acid β-Oxidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxynonanoic acid, a 9-carbon saturated 3-hydroxy fatty acid, serves as a critical intermediate in the mitochondrial β-oxidation of odd-chain fatty acids. Its accumulation in biological fluids is a key biomarker for certain inborn errors of metabolism, particularly medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. This technical guide provides an in-depth exploration of the role of this compound in fatty acid metabolism, detailing its biochemical significance, analytical methodologies for its quantification, and its potential as a signaling molecule.

The β-Oxidation Pathway of Nonanoic Acid

The catabolism of nonanoic acid, a nine-carbon fatty acid, occurs within the mitochondrial matrix through a series of enzymatic reactions known as β-oxidation. This process sequentially shortens the fatty acyl-CoA chain, generating acetyl-CoA, NADH, and FADH₂. This compound emerges as a key intermediate in the third step of this spiral.

Beta_Oxidation_of_Nonanoic_Acid Nonanoic_Acid Nonanoic Acid Nonanoyl_CoA Nonanoyl-CoA Nonanoic_Acid->Nonanoyl_CoA Acyl-CoA Synthetase (ACS) trans_2_Nonenoyl_CoA trans-Δ²-Nonenoyl-CoA Nonanoyl_CoA->trans_2_Nonenoyl_CoA Acyl-CoA Dehydrogenase (MCAD for medium chains) L_3_Hydroxynonanoyl_CoA L-3-Hydroxynonanoyl-CoA trans_2_Nonenoyl_CoA->L_3_Hydroxynonanoyl_CoA Enoyl-CoA Hydratase 3-Ketononanoyl-CoA 3-Ketononanoyl-CoA L_3_Hydroxynonanoyl_CoA->3-Ketononanoyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase (M/SCHAD) Heptanoyl_CoA Heptanoyl-CoA 3-Ketononanoyl-CoA->Heptanoyl_CoA β-Ketoacyl-CoA Thiolase Acetyl_CoA Acetyl-CoA 3-Ketononanoyl-CoA->Acetyl_CoA β-Oxidation_Cycle To further rounds of β-Oxidation Heptanoyl_CoA->β-Oxidation_Cycle

Inborn errors of metabolism, such as MCAD deficiency, disrupt this pathway, leading to the accumulation of upstream intermediates. The blockage of the acyl-CoA dehydrogenase step results in the buildup of fatty acyl-CoAs, which can be subsequently hydrolyzed to their corresponding free fatty acids, including this compound, and excreted in the urine.

Quantitative Analysis of this compound

The accurate quantification of this compound in biological matrices like plasma and urine is crucial for the diagnosis and monitoring of fatty acid oxidation disorders. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary analytical techniques employed for this purpose.

Table 1: Reported Concentrations of 3-Hydroxy Fatty Acids in Fatty Acid Oxidation Disorders

AnalyteMatrixConditionConcentration RangeReference
3-Hydroxydicarboxylic acids (general)UrineDicarboxylic AciduriaElevated[1]
3-Hydroxy Fatty Acids (C6-C10)UrineMCAD DeficiencyRatios of 3OHDC6 and 3OHDC8 to 3OHDC10 are lower[1]
3-Hydroxy Fatty Acids (C12, C14)UrineLCHAD DeficiencyRatios of 3OHDC6 and 3OHDC12 to 3OHDC10 are increased[1]

Note: Specific quantitative data for this compound is often reported as part of a broader panel of 3-hydroxy fatty acids or as ratios to other metabolites, making direct comparisons challenging.

Experimental Protocols

Sample Preparation for GC-MS Analysis of 3-Hydroxy Fatty Acids

This protocol outlines a general procedure for the extraction and derivatization of 3-hydroxy fatty acids from plasma or serum for GC-MS analysis.[2]

  • Internal Standard Addition: To 500 µL of serum or plasma, add a known amount of a stable isotope-labeled internal standard for each analyte of interest (e.g., deuterated this compound).

  • Hydrolysis (for total fatty acid analysis): For the determination of total 3-hydroxy fatty acids (both free and esterified), the sample is hydrolyzed using a strong base (e.g., 10 M NaOH) for 30 minutes. This step is omitted for the analysis of only free fatty acids.

  • Acidification: Acidify the sample with a strong acid (e.g., 6 M HCl).

  • Liquid-Liquid Extraction: Perform a twofold extraction with an organic solvent such as ethyl acetate.

  • Drying: Evaporate the combined organic extracts to dryness under a stream of nitrogen at 37°C.

  • Derivatization: Reconstitute the dried residue in a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and heat at 80°C for one hour to convert the analytes into their volatile trimethylsilyl (B98337) (TMS) derivatives.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system for analysis.

GCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Sample Plasma/Urine Sample Internal_Standard Add Internal Standard Extraction Liquid-Liquid Extraction Drying Evaporation Derivatization TMS Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation MS_Detection Mass Spectrometric Detection Data_Analysis Data Processing and Quantification

LC-MS/MS Method for 3-Hydroxy Fatty Acid Quantification

LC-MS/MS offers high sensitivity and specificity for the analysis of 3-hydroxy fatty acids without the need for derivatization.

  • Sample Preparation: Protein precipitation is a common method for plasma and serum samples. Add a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to the sample, vortex, and centrifuge to pellet the proteins. The supernatant is then collected for analysis.

  • Chromatographic Separation: Use a reverse-phase C18 column with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid (e.g., formic acid) to improve peak shape.

  • Mass Spectrometric Detection: Employ a tandem quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte and its internal standard are monitored for quantification.

This compound as a Potential Signaling Molecule

Beyond its role as a metabolic intermediate, there is emerging evidence that fatty acids and their derivatives can act as signaling molecules, modulating the activity of nuclear receptors and influencing gene expression. Peroxisome proliferator-activated receptors (PPARs) are a family of nuclear receptors that play a key role in the regulation of lipid and glucose metabolism.

Fatty acids and their derivatives are known endogenous ligands for PPARs. While direct binding of this compound to PPARα has not been definitively demonstrated, its accumulation in metabolic disorders associated with dysregulated lipid metabolism suggests a potential role in modulating PPAR activity. Activation of PPARα leads to the transcriptional upregulation of genes involved in fatty acid uptake and oxidation.

PPARa_Signaling 3_HNA This compound (or other fatty acid derivatives) PPARa PPARα 3_HNA->PPARa Potential Ligand Binding RXR RXR PPRE PPRE (Peroxisome Proliferator Response Element) Target_Genes Target Gene Transcription Metabolic_Effects Increased Fatty Acid Oxidation and other metabolic effects Target_Genes->Metabolic_Effects

Conclusion

This compound is a pivotal intermediate in the β-oxidation of odd-chain fatty acids. Its quantification in biological fluids is a cornerstone in the diagnosis of certain inherited metabolic diseases. The detailed experimental protocols provided in this guide offer a starting point for researchers aiming to measure this and other 3-hydroxy fatty acids. Furthermore, the potential role of this compound as a signaling molecule that modulates nuclear receptor activity opens up new avenues for research into the pathophysiology of metabolic disorders and the development of novel therapeutic interventions. Further investigation is warranted to elucidate the precise signaling cascades initiated by this compound and its impact on cellular metabolism and gene expression.

References

An In-depth Technical Guide to the Ecological Role of 3-Hydroxynonanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxynonanoic acid (3-HNA) is a medium-chain 3-hydroxy fatty acid that is emerging as a significant molecule in various ecological interactions. As a metabolite produced by a range of microorganisms, it plays a crucial role in chemical communication and defense. This technical guide provides a comprehensive overview of the ecological significance of 3-HNA, detailing its production, its multifaceted roles in microbial, plant, and insect interactions, and the experimental methodologies used for its study. The information presented herein is intended to be a valuable resource for researchers investigating novel antimicrobial agents, microbial signaling, and the chemical ecology of various ecosystems.

Microbial Production of this compound

Several bacterial species are known producers of this compound, often as a monomeric component of polyhydroxyalkanoates (PHAs), which are intracellular carbon and energy storage polymers.

Key Producing Organisms:

  • Pseudomonas putida : This bacterium is a well-documented producer of medium-chain-length PHAs, from which 3-HNA can be derived.[1] Genetically engineered strains of P. putida have been developed to enhance the production of 3-hydroxyalkanoic acids by overexpressing the poly-3-hydroxyalkanoate (PHPhA) depolymerase gene (phaZ), which leads to the release of monomers like 3-HNA into the culture broth.[2]

  • Rhodococcus erythropolis : While some studies on Rhodococcus species focus on the production of 3-hydroxypropionic acid, the genus is known for its broad metabolic capabilities, including the degradation and modification of fatty acids, suggesting a potential for 3-HNA production under specific conditions.[1][3][4]

The production of 3-HNA is influenced by the available carbon source and culture conditions. For instance, in P. putida, the composition of the PHA polymer, and thus the resulting 3-hydroxyalkanoate monomers, can be controlled by the fatty acids supplied in the growth medium.

Ecological Roles of this compound

3-HNA participates in a variety of ecological interactions, acting as a signaling molecule and a defensive compound.

Antifungal Activity

This compound exhibits significant antifungal properties against a range of fungal species. This activity is a key aspect of its ecological role, contributing to the competitive fitness of the producing microorganisms.

Mechanism of Action: The primary mechanism of antifungal action for 3-hydroxy fatty acids, including 3-HNA, is the disruption of the fungal cell membrane. These molecules can integrate into the lipid bilayer, leading to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.[5][6][7][8] The ergosterol (B1671047) content of the fungal membrane appears to be a determinant of susceptibility, with lower ergosterol levels correlating with higher sensitivity to 3-hydroxy fatty acids.[9]

Quantitative Data on Antifungal Activity:

Fungal Species3-Hydroxy Fatty Acid TestedMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Candida albicans(R)-3-hydroxydecanoic acid50 - 100[5]
Aspergillus fumigatusRacemic 3-hydroxydecanoic acid100[5]
Penicillium roquefortiRacemic 3-hydroxydecanoic acid25[5]
Penicillium communeRacemic 3-hydroxydecanoic acid100[5]
Quorum Sensing and Biofilm Inhibition

While direct evidence for 3-HNA as a primary quorum sensing molecule is still emerging, other 3-hydroxy fatty acids are known to be involved in bacterial communication and the regulation of virulence. In Pseudomonas aeruginosa, the biosynthesis of 4-hydroxy-2-alkylquinolines (HAQs), a class of quorum sensing molecules, is derived from fatty acids.[3] It is plausible that 3-HNA, as a fatty acid derivative, could play a role in modulating these signaling pathways.

Fatty acids, in general, have been shown to inhibit biofilm formation in various bacteria, including Staphylococcus aureus.[10][11][12][13][14] The mechanism often involves the interference with the initial stages of biofilm development, such as bacterial adhesion to surfaces.

Plant-Microbe Interactions

The rhizosphere, the soil region directly influenced by plant roots, is a hub of chemical communication. Plant roots exude a variety of compounds, including organic acids, that can be utilized by and influence the behavior of soil microorganisms.[15][16][17][18][19] While the specific role of 3-HNA in the rhizosphere is not yet fully elucidated, the presence of fatty acids in root exudates suggests their involvement in shaping the microbial community structure and function. Some 3-hydroxy fatty acids have been shown to influence the growth of arbuscular mycorrhizal fungi, indicating a role in symbiotic relationships.[20]

Insect-Microbe Interactions

Chemical communication is vital for insects, governing behaviors such as mating, foraging, and defense.[21][22] Fatty acids and their derivatives are frequently used as semiochemicals, which are signaling molecules that mediate interactions between organisms.[5][20][21][22][23] this compound has been identified as an allomone, a type of semiochemical that benefits the emitter by modifying the behavior of the receiver, in the diving beetles Laccophilus hyalinus and Laccophilus minutus.[5] This suggests a role for 3-HNA in defense or interspecific competition in these insects.

Biosynthesis of this compound

In Pseudomonas putida, the biosynthesis of 3-hydroxy fatty acids is intricately linked to the de novo fatty acid synthesis pathway. The phaG gene, which encodes a 3-hydroxyacyl-acyl carrier protein (ACP)-coenzyme A (CoA) transferase, plays a pivotal role in diverting intermediates from fatty acid synthesis to the production of 3-hydroxyacyl-CoAs, the precursors for PHA synthesis.[24][25][26]

Biosynthesis_of_3_Hydroxynonanoic_Acid Fatty Acid de novo Synthesis Fatty Acid de novo Synthesis 3-Hydroxydecanoyl-ACP 3-Hydroxydecanoyl-ACP Fatty Acid de novo Synthesis->3-Hydroxydecanoyl-ACP phaG (3-Hydroxyacyl-ACP-CoA transferase) phaG (3-Hydroxyacyl-ACP-CoA transferase) 3-Hydroxydecanoyl-ACP->phaG (3-Hydroxyacyl-ACP-CoA transferase) 3-Hydroxydecanoyl-CoA 3-Hydroxydecanoyl-CoA phaG (3-Hydroxyacyl-ACP-CoA transferase)->3-Hydroxydecanoyl-CoA CoA β-oxidation (chain shortening) β-oxidation (chain shortening) 3-Hydroxydecanoyl-CoA->β-oxidation (chain shortening) 3-Hydroxynonanoyl-CoA 3-Hydroxynonanoyl-CoA β-oxidation (chain shortening)->3-Hydroxynonanoyl-CoA Hydrolysis Hydrolysis 3-Hydroxynonanoyl-CoA->Hydrolysis This compound This compound Hydrolysis->this compound GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Microbial Culture Microbial Culture Centrifugation Centrifugation Microbial Culture->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Acidification & Extraction Acidification & Extraction Supernatant->Acidification & Extraction Dried Extract Dried Extract Acidification & Extraction->Dried Extract Addition of BSTFA/TMCS Addition of BSTFA/TMCS Dried Extract->Addition of BSTFA/TMCS Heating (60-80°C) Heating (60-80°C) Addition of BSTFA/TMCS->Heating (60-80°C) TMS-derivatized 3-HNA TMS-derivatized 3-HNA Heating (60-80°C)->TMS-derivatized 3-HNA TMS-derivativatized 3-HNA TMS-derivativatized 3-HNA Injection into GC-MS Injection into GC-MS TMS-derivativatized 3-HNA->Injection into GC-MS Separation & Detection Separation & Detection Injection into GC-MS->Separation & Detection Quantification Quantification Separation & Detection->Quantification

References

The Nexus of Metabolism and Immunity: A Technical Guide to 3-Hydroxynonanoic Acid and its Interaction with Hydroxy-Carboxylic Acid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolites, once viewed solely as intermediates in biochemical pathways, are now recognized as critical signaling molecules that modulate a wide array of physiological processes. Among these, 3-hydroxy fatty acids have emerged as key players at the interface of metabolism and immunology. This technical guide delves into the interaction of a specific medium-chain hydroxy fatty acid, 3-hydroxynonanoic acid, with its cognate G protein-coupled receptors (GPCRs), the hydroxy-carboxylic acid (HCA) receptors, and the related receptor GPR84. While direct quantitative data for this compound is limited in current literature, this guide will provide a comprehensive overview based on the well-studied activities of its close structural analogs, 3-hydroxyoctanoic acid (3-HOA) and 3-hydroxydecanoic acid (3-HDA). Understanding these interactions is paramount for developing novel therapeutics targeting metabolic and inflammatory diseases.

Core Receptors and Ligand Interactions

The primary targets for 3-hydroxy fatty acids are members of the HCA receptor family and GPR84. These receptors are predominantly coupled to the inhibitory G protein, Gαi/o, which, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

  • Hydroxy-Carboxylic Acid Receptor 3 (HCA3, GPR109B): This receptor is unique to humans and higher primates and is expressed in adipocytes, immune cells such as neutrophils and monocytes, and intestinal epithelium.[1][2] HCA3 is activated by medium-chain 3-hydroxy fatty acids and is generally associated with anti-inflammatory and metabolic regulatory functions.[1][3] Activation of HCA3 in adipocytes inhibits lipolysis, providing a negative feedback mechanism during periods of increased β-oxidation.[2]

  • GPR84: This receptor is also activated by medium-chain fatty acids, including their 2- and 3-hydroxy derivatives.[4][5] GPR84 is highly expressed in immune cells like neutrophils, macrophages, and monocytes and is considered a pro-inflammatory receptor.[4][6] Its activation can lead to immune cell chemotaxis and the release of pro-inflammatory cytokines.[4][6]

Quantitative Analysis of Ligand-Receptor Interactions

LigandReceptorAssay TypeParameterValue (µM)Reference
3-Hydroxyoctanoic AcidHuman HCA3GTPγS BindingEC508[2]
2-Hydroxyoctanoic AcidHuman HCA3GTPγS BindingEC504[2]
3-Hydroxydecanoic AcidHuman GPR84GTPγS BindingEC50230[4]
2-Hydroxydecanoic AcidHuman GPR84GTPγS BindingEC5031[4]
3-Hydroxydodecanoic AcidHuman GPR84GTPγS BindingEC5013[4]
3-Hydroxydodecanoic AcidHuman NeutrophilsChemotaxisEC5024.2[4]

Signaling Pathways

The activation of HCA3 and GPR84 by 3-hydroxy fatty acids initiates distinct downstream signaling cascades, reflecting their differing physiological roles.

HCA3 Signaling

Activation of HCA3 by its agonists leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The Gαi/o subunit inhibits adenylyl cyclase, reducing cAMP levels and subsequently dampening protein kinase A (PKA) activity. This pathway is central to the anti-lipolytic effects of HCA3 in adipocytes. In immune cells, this can lead to anti-inflammatory responses.

HCA3_Signaling cluster_membrane Cell Membrane Extracellular Extracellular Intracellular Intracellular 3-HNA 3-Hydroxynonanoic Acid HCA3 HCA3 3-HNA->HCA3 Gi Gαi/βγ HCA3->Gi Activation AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Response Anti-inflammatory/ Anti-lipolytic Effects PKA->Response GPR84_Signaling cluster_membrane Cell Membrane Extracellular Extracellular Intracellular Intracellular 3-HNA 3-Hydroxynonanoic Acid GPR84 GPR84 3-HNA->GPR84 Gi Gαi/βγ GPR84->Gi Activation AC Adenylyl Cyclase Gi->AC ERK MAPK/ERK Pathway Gi->ERK Chemotaxis Neutrophil Chemotaxis Gi->Chemotaxis cAMP cAMP AC->cAMP Cytokines Pro-inflammatory Cytokine Release ERK->Cytokines cAMP_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis node_style_step node_style_step node_style_action node_style_action node_style_result node_style_result A Culture and transfect HEK293/CHO cells with HCA3 or GPR84 B Seed cells in 96-well plate A->B C Pre-incubate with phosphodiesterase inhibitor B->C D Stimulate with agonist and forskolin C->D E Lyse cells D->E F Quantify cAMP using HTRF or ELISA E->F G Calculate IC50 F->G Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis node_style_step node_style_step node_style_action node_style_action node_style_result node_style_result A Isolate human neutrophils from peripheral blood B Add agonist to lower chamber of Boyden chamber/Transwell A->B C Add neutrophil suspension to upper chamber B->C D Incubate for 1-2 hours at 37°C C->D E Fix and stain membrane D->E F Count migrated cells (microscopy) or measure ATP (luminescence) E->F G Calculate Chemotactic Index and EC50 F->G

References

The Genetic Blueprint of 3-Hydroxynonanoic Acid Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxynonanoic acid (3-HNA), a medium-chain-length 3-hydroxyalkanoic acid (mcl-3-HA), is a valuable chiral building block for the synthesis of various fine chemicals, pharmaceuticals, and biodegradable polymers. The microbial production of 3-HNA offers a promising and sustainable alternative to chemical synthesis. Understanding and engineering the genetic basis of its production in microorganisms is paramount for developing efficient and economically viable bioprocesses. This technical guide provides an in-depth exploration of the key genes, metabolic pathways, and experimental methodologies central to the microbial synthesis of 3-HNA.

Core Metabolic Pathways for this compound Biosynthesis

The biosynthesis of 3-HNA in microorganisms is primarily linked to three key metabolic pathways: the fatty acid β-oxidation cycle, the rhamnolipid biosynthesis pathway, and the synthesis of polyhydroxyalkanoates (PHAs).

Fatty Acid β-Oxidation Pathway

The fatty acid β-oxidation cycle is a central metabolic pathway for the degradation of fatty acids. In this pathway, intermediates can be channeled towards the synthesis of 3-hydroxyalkanoic acids. A key player in this process is the multienzyme complex encoded by the fadB gene in Escherichia coli and its homologs in other bacteria. This complex possesses 3-hydroxyacyl-CoA dehydrogenase activity, which is crucial for the formation of 3-hydroxyacyl-CoA intermediates.

dot

Beta_Oxidation_Pathway Fatty_Acid Fatty Acid Acyl_CoA Acyl-CoA Fatty_Acid->Acyl_CoA Enoyl_CoA Enoyl-CoA Acyl_CoA->Enoyl_CoA 3_Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (precursor for 3-HNA) Enoyl_CoA->3_Hydroxyacyl_CoA 3_Ketoacyl_CoA 3-Ketoacyl-CoA 3_Hydroxyacyl_CoA->3_Ketoacyl_CoA fadB (3-Hydroxyacyl-CoA dehydrogenase) PHA_Biosynthesis PHA Biosynthesis 3_Hydroxyacyl_CoA->PHA_Biosynthesis Acetyl_CoA Acetyl-CoA 3_Ketoacyl_CoA->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Fatty Acid β-Oxidation Pathway for 3-HNA Precursor Supply.

Rhamnolipid Biosynthesis Pathway

In Pseudomonas aeruginosa, the rhamnolipid biosynthesis pathway provides a direct route for the synthesis of 3-hydroxyalkanoic acids. The rhlA gene encodes the RhlA enzyme, which catalyzes the dimerization of two (R)-3-hydroxyacyl-acyl carrier protein (ACP) molecules to form 3-(3-hydroxyalkanoyloxy)alkanoic acids (HAAs).[1][2] These HAAs are the immediate precursors of rhamnolipids and can be hydrolyzed to yield 3-hydroxyalkanoic acids.

dot

Rhamnolipid_Biosynthesis_Pathway 2x_3_Hydroxyacyl_ACP 2 x (R)-3-Hydroxyacyl-ACP HAA 3-(3-Hydroxyalkanoyloxy)alkanoic Acid (HAA) 2x_3_Hydroxyacyl_ACP->HAA Mono_rhamnolipid Mono-rhamnolipid HAA->Mono_rhamnolipid RhlB 3_HNA This compound HAA->3_HNA Di_rhamnolipid Di-rhamnolipid Mono_rhamnolipid->Di_rhamnolipid

Caption: Rhamnolipid Biosynthesis Pathway Leading to 3-HNA.

Polyhydroxyalkanoate (PHA) Biosynthesis Pathway

The PHA biosynthesis pathway is another significant route for producing 3-hydroxyalkanoic acids. Key enzymes in this pathway include (R)-specific enoyl-CoA hydratases, encoded by genes such as phaJ, which convert enoyl-CoA from the β-oxidation pathway into (R)-3-hydroxyacyl-CoA. Subsequently, PHA synthase, encoded by the phaC gene, polymerizes these monomers into PHAs. By inactivating or not expressing phaC, the 3-hydroxyacyl-CoA monomers can accumulate.

dot

PHA_Biosynthesis_Pathway cluster_beta_oxidation β-Oxidation cluster_pha_synthesis PHA Synthesis Enoyl_CoA Enoyl-CoA 3_Hydroxyacyl_CoA (R)-3-Hydroxyacyl-CoA Enoyl_CoA->3_Hydroxyacyl_CoA PhaJ (Enoyl-CoA hydratase) PHA Polyhydroxyalkanoate (PHA) 3_Hydroxyacyl_CoA->PHA PhaC (PHA synthase) 3_HNA This compound Accumulation 3_Hydroxyacyl_CoA->3_HNA phaC knockout/ inactivation

Caption: PHA Biosynthesis Pathway for 3-HNA Monomer Accumulation.

Quantitative Data on 3-Hydroxyalkanoic Acid Production

Metabolic engineering strategies have significantly improved the titers and yields of 3-hydroxyalkanoic acids in various microbial hosts. The following tables summarize some of the reported quantitative data.

Table 1: Production of 3-(3-Hydroxyalkanoyloxy)alkanoic Acids (HAAs) in Engineered Pseudomonas aeruginosa

Strain BackgroundGenetic ModificationCarbon SourceTiter (g/L)Yield (g/g)Reference
P. aeruginosa PAO1Knockout of rhlB and rhlCPalm Oil120.20[3]
P. aeruginosa PAO1Knockout of rhlB, rhlC, and β-oxidation genesPalm Oil~18N/A[3]
P. aeruginosa PAO1Knockout of rhlB and rhlCGlucose2.20.037[3]
P. aeruginosa PAO1Knockout of rhlB and rhlCGlycerol (B35011)5.80.097[3]

Table 2: Production of 3-Hydroxypropionic Acid (3-HP) in Various Engineered Microorganisms (for comparison)

Host OrganismGenetic ModificationTiter (g/L)Reference
Klebsiella pneumoniaeOptimized aldehyde dehydrogenase expression, blocked lactic acid synthesis83.8[4]
Escherichia coliIntroduction of glycerol dehydratase and aldehyde dehydrogenase, central metabolism modification71.9[5]
Corynebacterium glutamicumEngineered for 3-HP production from glucose and xylose62.6[4]
Bacillus subtilisMetabolic engineering and bioprocess optimization22.9[6]

Experimental Protocols

Gene Knockout via Homologous Recombination (General Protocol)

This protocol describes a general method for gene knockout in bacteria like E. coli, which can be adapted for genes such as fadB.

dot

Gene_Knockout_Workflow start Start pcr PCR Amplification of Antibiotic Resistance Cassette with Homology Arms start->pcr transform Transformation of PCR Product into Recombineering-Ready Cells pcr->transform select Selection of Transformants on Antibiotic-Containing Medium transform->select verify Verification of Gene Knockout by PCR and Sequencing select->verify end End verify->end

Caption: General Workflow for Gene Knockout by Homologous Recombination.

Methodology:

  • Primer Design: Design primers to amplify an antibiotic resistance cassette (e.g., from pKD3 or pKD4 plasmids). The primers should include 40-50 bp homology arms corresponding to the regions immediately upstream and downstream of the target gene to be deleted.

  • PCR Amplification: Perform PCR to amplify the resistance cassette with the homology arms.

  • Preparation of Electrocompetent Cells: Prepare electrocompetent cells of the target strain containing a plasmid expressing the λ Red recombinase system (e.g., pKD46). Induce the expression of the recombinase genes.

  • Electroporation: Electroporate the purified PCR product into the prepared electrocompetent cells.

  • Selection: Plate the transformed cells on a selective medium containing the appropriate antibiotic to select for colonies where the resistance cassette has been integrated into the chromosome, replacing the target gene.

  • Verification: Verify the gene knockout in the selected colonies by colony PCR using primers flanking the target gene region and by DNA sequencing.

  • (Optional) Curing of Plasmids: If necessary, cure the cells of the temperature-sensitive pKD46 plasmid by growing at a non-permissive temperature. The resistance cassette can also be removed using a helper plasmid like pCP20, which expresses the FLP recombinase that acts on the FRT sites flanking the cassette.

Gene Overexpression (General Protocol)

This protocol outlines a general procedure for overexpressing a target gene, such as rhlA or phaJ, in a microbial host.

Methodology:

  • Gene Amplification: Amplify the target gene from the source organism's genomic DNA using PCR with primers that add appropriate restriction sites.

  • Vector Ligation: Digest both the PCR product and the expression vector (e.g., pUCP series for Pseudomonas or pET series for E. coli) with the corresponding restriction enzymes. Ligate the digested gene into the vector.

  • Transformation: Transform the ligation mixture into a suitable E. coli cloning strain. Select for transformants on antibiotic-containing plates.

  • Plasmid Verification: Isolate the plasmid from the transformants and verify the correct insertion by restriction digestion and DNA sequencing.

  • Expression Host Transformation: Transform the verified plasmid into the desired expression host (e.g., P. aeruginosa or E. coli BL21(DE3)).

  • Protein Expression: Grow the transformed cells to a suitable optical density and induce gene expression with an appropriate inducer (e.g., IPTG for lac-based promoters).

  • Verification of Overexpression: Confirm the overexpression of the target protein by SDS-PAGE analysis of cell lysates.

Site-Directed Mutagenesis

This protocol allows for the introduction of specific mutations into a gene of interest to alter enzyme activity or substrate specificity.

dot

Site_Directed_Mutagenesis_Workflow start Start primer_design Design Complementary Primers Containing the Desired Mutation start->primer_design pcr PCR Amplification of the Entire Plasmid with Mutagenic Primers primer_design->pcr dpni_digest Digestion of Parental (Methylated) Template DNA with DpnI pcr->dpni_digest transform Transformation of Nicked Circular DNA into Competent E. coli dpni_digest->transform verify Verification of Mutation by DNA Sequencing transform->verify end End verify->end

Caption: Workflow for Site-Directed Mutagenesis.

Methodology:

  • Primer Design: Design a pair of complementary primers, 25-45 bases in length, containing the desired mutation in the center. The primers should have a GC content of at least 40% and a melting temperature (Tm) ≥ 78°C.

  • PCR Amplification: Perform PCR using a high-fidelity polymerase (e.g., PfuUltra) with the plasmid containing the target gene as the template and the mutagenic primers. This reaction amplifies the entire plasmid, incorporating the mutation.

  • DpnI Digestion: Digest the PCR product with the DpnI restriction enzyme. DpnI specifically cleaves methylated and hemimethylated DNA, thus selectively degrading the parental plasmid template, which was isolated from a dam+ E. coli strain.

  • Transformation: Transform the DpnI-treated, nicked circular DNA into highly competent E. coli cells. The nicks are repaired by the cellular machinery.

  • Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.

Quantification of this compound by GC-MS

This protocol details the analysis of 3-HNA from culture supernatants.

Methodology:

  • Sample Preparation:

    • Centrifuge the cell culture to pellet the cells.

    • Acidify the supernatant to approximately pH 2 with HCl.

    • Extract the 3-HNA from the acidified supernatant twice with an equal volume of ethyl acetate.

    • Pool the organic phases and dry them under a stream of nitrogen.

  • Derivatization:

    • To the dried extract, add N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Incubate at 80°C for 1 hour to convert the 3-HNA into its volatile trimethylsilyl (B98337) (TMS) derivative.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into a gas chromatograph coupled with a mass spectrometer (GC-MS).

    • GC Conditions (example): Use a capillary column such as a HP-5MS. An example temperature program is: initial temperature of 80°C for 5 minutes, ramp at 3.8°C/min to 200°C, then ramp at 15°C/min to 290°C and hold for 6 minutes.[2]

    • MS Conditions: Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification. For TMS-derivatized 3-HNA, characteristic ions can be used for identification and quantification.

  • Quantification: Create a calibration curve using standard solutions of 3-HNA of known concentrations that have undergone the same extraction and derivatization procedure.

Conclusion

The production of this compound in microbial systems is a rapidly advancing field. By understanding the underlying genetic and metabolic pathways involving key genes such as fadB, rhlA, phaJ, and phaC, researchers can devise rational metabolic engineering strategies to enhance production. The experimental protocols outlined in this guide provide a framework for the genetic manipulation of host strains and the quantitative analysis of the target product. Future efforts in systems biology, synthetic biology, and process optimization will undoubtedly lead to the development of highly efficient microbial cell factories for the sustainable production of 3-HNA and other valuable 3-hydroxyalkanoic acids.

References

Natural Sources of (R)-3-Hydroxynonanoic Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of (R)-3-hydroxynonanoic acid, a chiral molecule of interest for the synthesis of pharmaceuticals, antibiotics, and other valuable compounds. The document details the microbial origins of this hydroxy fatty acid, methods for its production and extraction, and analytical techniques for its quantification.

Primary Natural Sources

(R)-3-hydroxynonanoic acid is primarily of microbial origin. It is found as a constituent of biopolymers and as a secreted metabolite in various bacteria. The principal natural sources identified are:

  • Polyhydroxyalkanoate (PHA) Producing Bacteria: Various bacteria synthesize and store carbon as intracellular polyesters known as polyhydroxyalkanoates (PHAs). (R)-3-hydroxynonanoic acid is a monomeric unit of these medium-chain-length PHAs (mcl-PHAs). Pseudomonas putida is a notable producer of mcl-PHAs containing (R)-3-hydroxynonanoic acid. The acid can be recovered through the depolymerization of the extracted PHA polymer.

  • Lactobacillus plantarum: This species of lactic acid bacteria, known for its probiotic properties, has been shown to secrete various 3-hydroxy fatty acids, including those in the same class as (R)-3-hydroxynonanoic acid. These are produced during the bacteria's logarithmic growth phase.

  • Biotransformation of Ricinoleic Acid: While not a direct natural source, a significant biotechnological production method involves the use of a natural precursor, ricinoleic acid. Ricinoleic acid, the main component of castor oil, can be converted to (R)-3-hydroxynonanoic acid through a whole-cell biotransformation process utilizing genetically engineered Escherichia coli.

Quantitative Data on Production

The yield of (R)-3-hydroxynonanoic acid varies depending on the source and the production or extraction method employed. The following table summarizes available quantitative data. It is important to note that some data points refer to closely related 3-hydroxy fatty acids or the total polymer, providing a valuable reference for expected yields.

Source/MethodProductYield/ConcentrationReference
Biotransformation of Ricinoleic Acid(R)-3-hydroxynonanoic acid and other C9 carboxylic acids~70% conversion yield[1]
Pseudomonas putida KT2442Total mcl-PHA (under nitrogen limitation)Up to 81% of cell dry weight[2]
Pseudomonas putida GPo1Poly(3-hydroxyoctanoate) (PHO)55.4% of cell dry weight[3]
Lactobacillus plantarum MiLAB 143-(R)-hydroxydecanoic acid in supernatantMaximum of 1.7 µg/mL[4]

Experimental Protocols

This section details the methodologies for the production, extraction, and analysis of (R)-3-hydroxynonanoic acid from its primary sources.

Production via Biotransformation of Ricinoleic Acid

This protocol describes a whole-cell biotransformation process using recombinant E. coli.

Objective: To convert ricinoleic acid into (R)-3-hydroxynonanoic acid.

Materials:

  • Recombinant E. coli BL21(DE3) expressing:

    • Fatty acid double bond hydratase (OhyA)

    • Alcohol dehydrogenase (ADH)

    • Baeyer-Villiger monooxygenase (BVMO)

  • Culture medium (e.g., LB broth with appropriate antibiotics)

  • Ricinoleic acid

  • Tween 80

  • Incubator shaker

  • Centrifuge

  • Organic solvents for extraction (e.g., ethyl acetate)

Procedure:

  • Cultivation of Recombinant E. coli:

    • Inoculate a starter culture of the recombinant E. coli strain in LB broth with appropriate antibiotics.

    • Incubate overnight at 37°C with shaking.

    • Use the starter culture to inoculate a larger volume of production medium.

    • Induce protein expression at the appropriate cell density (e.g., with IPTG).

  • Biotransformation Reaction:

    • To the induced cell culture, add ricinoleic acid (e.g., 15 mM) and a surfactant such as Tween 80 (e.g., 0.5 g/L) to aid in substrate solubility.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking for a specified period (e.g., 24-48 hours).

  • Extraction and Purification:

    • Centrifuge the culture broth to separate the cells from the supernatant.

    • Acidify the supernatant to a low pH (e.g., pH 2) with HCl.

    • Extract the product from the acidified supernatant using an organic solvent like ethyl acetate (B1210297).

    • Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent to obtain the crude product.

    • Further purification can be achieved using column chromatography.

Extraction from PHA-Producing Bacteria (Pseudomonas putida)

This protocol outlines the extraction of the PHA polymer and its subsequent depolymerization to obtain (R)-3-hydroxynonanoic acid monomers.

Objective: To isolate (R)-3-hydroxynonanoic acid from P. putida biomass.

Materials:

Procedure:

  • Biomass Digestion:

    • Suspend the PHA-rich biomass in a solution of NaClO (e.g., 9.0% for 3.4 hours) or NaOH (e.g., 0.3 M for 4.8 hours) to digest the non-PHA cellular material.[5]

    • Centrifuge the mixture to pellet the released PHA granules.

    • Wash the PHA pellet with water and then with methanol to remove residual impurities.

    • Dry the purified PHA.

  • Solvent Extraction (Alternative to Digestion):

    • Extract the PHA from lyophilized biomass using a solvent like chloroform in a Soxhlet apparatus.

    • Precipitate the PHA from the chloroform solution by adding a non-solvent like cold methanol.

    • Recover the precipitated PHA by filtration or centrifugation.

  • Depolymerization to Monomers:

    • Suspend the purified PHA in methanol containing sulfuric acid (e.g., 3% v/v).

    • Heat the mixture in a sealed vessel at 100°C for several hours to achieve methanolysis, converting the polymer into methyl 3-hydroxyalkanoates.

    • Alternatively, perform alkaline hydrolysis with NaOH to obtain the sodium salts of the hydroxy acids, followed by acidification to get the free acids.

  • Purification of Monomers:

    • Extract the resulting methyl esters or free acids with an organic solvent.

    • Wash and dry the organic extract.

    • The monomers can be further purified by chromatography if necessary.

Extraction from Lactobacillus plantarum Supernatant

This protocol describes the extraction of secreted 3-hydroxy fatty acids from the culture medium of L. plantarum.

Objective: To isolate (R)-3-hydroxynonanoic acid from the culture supernatant.

Materials:

  • Cell-free supernatant from L. plantarum culture

  • Solid-phase extraction (SPE) C18 cartridges

  • Methanol

  • Ethyl acetate

  • Formic acid

  • Nitrogen gas evaporator

Procedure:

  • Sample Preparation:

    • Grow L. plantarum in a suitable medium (e.g., MRS broth) until the late logarithmic phase.

    • Centrifuge the culture to pellet the cells and collect the supernatant.

    • Acidify the supernatant to approximately pH 3 with formic acid.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by acidified water.

    • Load the acidified supernatant onto the cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the bound 3-hydroxy fatty acids with a solvent like ethyl acetate or methanol.

  • Concentration and Analysis:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • The residue containing the 3-hydroxy fatty acids is then ready for derivatization and analysis.

Analytical Quantification by GC-MS

This protocol details the gas chromatography-mass spectrometry (GC-MS) analysis for the quantification of (R)-3-hydroxynonanoic acid.

Objective: To quantify (R)-3-hydroxynonanoic acid in an extracted sample.

Materials:

  • Extracted sample containing 3-hydroxy fatty acids

  • Derivatization agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA with TMCS, or pentafluorobenzyl bromide - PFBBr)

  • Internal standard (e.g., a deuterated analog)

  • Ethyl acetate or other suitable solvent

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

  • Derivatization:

    • Dissolve the dried extract in a suitable solvent.

    • Add the internal standard.

    • Add the derivatization agent (e.g., BSTFA with 1% TMCS).

    • Heat the mixture (e.g., at 80°C for 1 hour) to convert the carboxylic acid and hydroxyl groups to their trimethylsilyl (B98337) (TMS) ethers/esters.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS.

    • Use a temperature program that effectively separates the medium-chain 3-hydroxy fatty acid derivatives. An example program: initial temperature of 80°C for 5 minutes, then ramp at 3.8°C/min to 200°C, then at 15°C/min to 290°C and hold for 6 minutes.[6]

    • Operate the mass spectrometer in selected ion monitoring (SIM) mode for high sensitivity and specificity, monitoring characteristic ions for the analyte and the internal standard. For the TMS derivative, a characteristic fragment ion is often observed at m/z 233.[6]

  • Quantification:

    • Generate a calibration curve using standards of known concentrations.

    • Calculate the concentration of (R)-3-hydroxynonanoic acid in the sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.

Visualizations

Workflow for Production from Ricinoleic Acid

Biotransformation_Workflow cluster_upstream Upstream Processing cluster_biotransformation Whole-Cell Biotransformation cluster_downstream Downstream Processing Castor_Oil Castor Oil Ricinoleic_Acid Ricinoleic Acid Castor_Oil->Ricinoleic_Acid Hydrolysis Recombinant_Ecoli Recombinant E. coli (OhyA, ADH, BVMO) Ricinoleic_Acid->Recombinant_Ecoli Substrate C9_Acids (R)-3-Hydroxynonanoic Acid & other C9 acids Recombinant_Ecoli->C9_Acids Conversion Extraction Solvent Extraction C9_Acids->Extraction Purification Purification (Chromatography) Extraction->Purification Final_Product Pure (R)-3-HNA Purification->Final_Product

Caption: Biotransformation workflow for (R)-3-hydroxynonanoic acid.

Extraction and Analysis from Bacterial Sources

Extraction_Analysis_Workflow cluster_source Bacterial Source cluster_extraction Extraction cluster_analysis Analysis P_putida Pseudomonas putida (PHA Producer) PHA_Extraction Cell Lysis & PHA Extraction P_putida->PHA_Extraction L_plantarum Lactobacillus plantarum (Secreted Acids) Supernatant_Extraction Supernatant Extraction (Solid-Phase Extraction) L_plantarum->Supernatant_Extraction Depolymerization PHA Depolymerization (Hydrolysis/Methanolysis) PHA_Extraction->Depolymerization Crude_Extract Crude 3-HNA Extract Depolymerization->Crude_Extract Supernatant_Extraction->Crude_Extract Derivatization Derivatization (e.g., Silylation) Crude_Extract->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Quantification Quantification GC_MS->Quantification

Caption: Extraction and analysis workflow from bacterial sources.

References

Metabolic Fate of 3-Hydroxynonanoic Acid in Mammalian Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic fate of 3-Hydroxynonanoic acid (3-HNA) in mammalian systems. Due to the limited direct research on 3-HNA, this guide synthesizes information from studies on closely related medium-chain 3-hydroxy fatty acids (MC-3-HFAs), particularly 3-hydroxyoctanoic acid and 3-hydroxydecanoic acid, to infer the metabolic pathways and biological activities of 3-HNA. The primary catabolic route is mitochondrial beta-oxidation, with omega-oxidation serving as an alternative pathway. Furthermore, this guide elucidates the role of MC-3-HFAs as signaling molecules, specifically as agonists for the hydroxycarboxylic acid receptor 3 (HCAR3), a G-protein coupled receptor implicated in metabolic regulation. Detailed experimental protocols for the analysis of 3-hydroxy fatty acids and the assessment of their metabolism are provided, alongside quantitative data where available.

Introduction

This compound is a medium-chain hydroxy fatty acid. While not extensively studied, its structural analogs are known to be intermediates in fatty acid metabolism and to possess biological activity. Understanding the metabolic fate of 3-HNA is crucial for assessing its physiological roles, potential as a biomarker, and for the development of therapeutics targeting fatty acid metabolism. This guide will delve into the catabolic and signaling pathways involving 3-HNA and its analogs, present available quantitative data, and provide detailed experimental methodologies.

Metabolic Pathways

The metabolism of 3-HNA is presumed to follow the established pathways for other medium-chain fatty acids, primarily beta-oxidation and to a lesser extent, omega-oxidation.

Mitochondrial Beta-Oxidation

The principal pathway for the catabolism of 3-HNA is mitochondrial beta-oxidation. This process involves the sequential removal of two-carbon units in the form of acetyl-CoA.[1][2][3]

The key steps are as follows:

  • Activation: Before entering the mitochondria, 3-HNA must be activated to its coenzyme A (CoA) derivative, 3-hydroxynonanoyl-CoA. This reaction is catalyzed by an acyl-CoA synthetase.

  • Dehydrogenation: 3-hydroxynonanoyl-CoA is oxidized by a 3-hydroxyacyl-CoA dehydrogenase, converting the hydroxyl group to a keto group, yielding 3-ketononanoyl-CoA.[4]

  • Thiolysis: 3-ketononanoyl-CoA is then cleaved by a thiolase, releasing a molecule of acetyl-CoA and heptanoyl-CoA.

  • Iteration: Heptanoyl-CoA continues through the beta-oxidation spiral until it is completely oxidized to acetyl-CoA. The resulting acetyl-CoA can then enter the citric acid cycle for energy production.[1]

Beta_Oxidation cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Matrix 3-HNA This compound 3-HNA_CoA 3-Hydroxynonanoyl-CoA 3-HNA->3-HNA_CoA Acyl-CoA Synthetase 3-Keto_CoA 3-Ketononanoyl-CoA 3-HNA_CoA->3-Keto_CoA 3-Hydroxyacyl-CoA Dehydrogenase Heptanoyl_CoA Heptanoyl-CoA 3-Keto_CoA->Heptanoyl_CoA Thiolase Acetyl_CoA Acetyl-CoA 3-Keto_CoA->Acetyl_CoA Thiolase Beta_Oxidation_Spiral Heptanoyl_CoA->Beta_Oxidation_Spiral Further Cycles TCA_Cycle Citric Acid Cycle Acetyl_CoA->TCA_Cycle Beta_Oxidation_Spiral->Acetyl_CoA

Figure 1: Mitochondrial Beta-Oxidation of this compound.

Omega-Oxidation

Omega-oxidation is an alternative metabolic pathway that occurs in the smooth endoplasmic reticulum of the liver and kidneys.[5][6] This pathway becomes more significant when beta-oxidation is impaired.[7] It involves the oxidation of the omega (ω) carbon, the carbon atom furthest from the carboxyl group.

The steps are as follows:

  • Hydroxylation: The ω-carbon of 3-HNA is hydroxylated by a cytochrome P450 enzyme to form 3,9-dihydroxynonanoic acid.[7]

  • Oxidation to Aldehyde: The newly formed hydroxyl group is oxidized to an aldehyde by an alcohol dehydrogenase, yielding 3-hydroxy-9-oxononanoic acid.[5]

  • Oxidation to Carboxylic Acid: The aldehyde is further oxidized to a carboxylic acid by an aldehyde dehydrogenase, resulting in the formation of 3-hydroxynonanedioic acid, a dicarboxylic acid.[5]

  • Beta-Oxidation of Dicarboxylic Acid: This dicarboxylic acid can then be transported to the mitochondria and undergo beta-oxidation from either end.[5]

Omega_Oxidation cluster_er Endoplasmic Reticulum 3-HNA This compound 3,9-diHNA 3,9-Dihydroxynonanoic Acid 3-HNA->3,9-diHNA Cytochrome P450 (Hydroxylation) 3-H-9-oxo-NA 3-Hydroxy-9-oxononanoic Acid 3,9-diHNA->3-H-9-oxo-NA Alcohol Dehydrogenase 3-HNA-dioic 3-Hydroxynonanedioic Acid 3-H-9-oxo-NA->3-HNA-dioic Aldehyde Dehydrogenase Mitochondria Mitochondria 3-HNA-dioic->Mitochondria Transport to Mitochondria

Figure 2: Omega-Oxidation of this compound.

Signaling Pathways

Beyond its role in catabolism, the close analog of 3-HNA, 3-hydroxyoctanoic acid, has been identified as an endogenous agonist for the hydroxycarboxylic acid receptor 3 (HCAR3), also known as GPR109B.[8][9] HCAR3 is a Gi protein-coupled receptor primarily expressed in adipocytes and immune cells.[10]

HCAR3-Mediated Signaling in Adipocytes

In adipocytes, the activation of HCAR3 by 3-hydroxyoctanoic acid leads to the inhibition of lipolysis, creating a negative feedback loop.[8]

The signaling cascade proceeds as follows:

  • Ligand Binding: 3-hydroxyoctanoic acid binds to and activates the HCAR3 receptor on the surface of adipocytes.

  • G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the inhibitory G-protein (Gi), causing the dissociation of the Gαi and Gβγ subunits.

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11]

  • Reduced PKA Activity: The reduction in cAMP levels leads to decreased activation of Protein Kinase A (PKA).

  • Inhibition of Lipolysis: PKA is responsible for phosphorylating and activating hormone-sensitive lipase (B570770) (HSL), the key enzyme in the breakdown of triglycerides. Reduced PKA activity therefore leads to the inhibition of lipolysis.[8]

  • MAPK/ERK Pathway Activation: The Gβγ subunits can also activate downstream signaling pathways, including the MAPK/ERK cascade, through a series of intermediates including PLC and PKC.[12]

HCAR3_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm 3-HNA_analog 3-Hydroxyoctanoic Acid HCAR3 HCAR3 3-HNA_analog->HCAR3 Binds Gi_protein Gi Protein (αβγ) HCAR3->Gi_protein Activates G_alpha_i Gαi (active) Gi_protein->G_alpha_i Dissociates G_beta_gamma Gβγ Gi_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_alpha_i->AC Inhibits PLC PLC G_beta_gamma->PLC Activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates HSL_inactive HSL (inactive) PKA->HSL_inactive Activates HSL_active HSL (active) HSL_inactive->HSL_active Phosphorylation FFAs Free Fatty Acids HSL_active->FFAs Hydrolyzes Triglycerides Triglycerides Triglycerides->HSL_active PKC PKC PLC->PKC Activates MAPK_ERK MAPK/ERK Pathway PKC->MAPK_ERK Activates

Figure 3: HCAR3 Signaling Pathway in Adipocytes.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound (Inferred and Data Gaps)

ParameterValue/ObservationReference/Comment
Absorption Expected to be rapidly absorbed from the small intestine. Medium-chain fatty acids can be absorbed directly into the portal vein.[13]Specific bioavailability data for 3-HNA is unavailable.
Distribution Likely distributed to the liver and other tissues with high metabolic activity.[14]Quantitative tissue distribution data for 3-HNA is unavailable.
Metabolism Primarily metabolized via mitochondrial beta-oxidation and omega-oxidation in the liver and kidneys.[1][5]The relative contribution of each pathway for 3-HNA is not quantified.
Excretion Metabolites are likely excreted in the urine.[5]Specific excretion rates and major urinary metabolites of 3-HNA are not documented.
Cmax, Tmax, AUC Not available.No pharmacokinetic studies specifically on 3-HNA were found.
Half-life Expected to be short due to rapid metabolism, typical for medium-chain fatty acids.[14]A specific half-life for 3-HNA has not been determined.

Experimental Protocols

Quantification of 3-Hydroxy Fatty Acids in Plasma/Serum by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from established methods for the analysis of 3-hydroxy fatty acids in biological samples.[15][16]

5.1.1. Materials and Reagents

  • Stable isotope-labeled internal standards (e.g., deuterated 3-hydroxy fatty acids)

  • Ethyl acetate (B1210297)

  • 6 M HCl

  • 10 M NaOH (for total fatty acid analysis)

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS)

  • Nitrogen gas

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

5.1.2. Sample Preparation

  • Internal Standard Spiking: To 500 µL of serum or plasma, add a known amount of stable isotope-labeled internal standards for each 3-hydroxy fatty acid to be quantified.[15]

  • (Optional) Hydrolysis for Total 3-Hydroxy Fatty Acids: For the determination of total (free and esterified) 3-hydroxy fatty acids, hydrolyze a duplicate sample by adding 500 µL of 10 M NaOH and incubating for 30 minutes.[15]

  • Acidification: Acidify the samples with 6 M HCl.[15]

  • Extraction: Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate, vortexing, and centrifuging. Repeat the extraction twice and pool the organic layers.[15]

  • Drying: Evaporate the pooled ethyl acetate extracts to dryness under a gentle stream of nitrogen gas at 37°C.[15]

  • Derivatization: Add 100 µL of BSTFA with TMCS to the dried extract. Cap the vial tightly and heat at 80°C for 1 hour to form trimethylsilyl (B98337) (TMS) derivatives.[15]

5.1.3. GC-MS Analysis

  • Injection: Inject 1 µL of the derivatized sample into the GC-MS.

  • Chromatography: Use a temperature program to separate the derivatized 3-hydroxy fatty acids. An example program starts at 80°C, holds for 5 minutes, then ramps to 290°C.[15]

  • Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect the characteristic ions of the native and isotope-labeled 3-hydroxy fatty acids.[15]

  • Quantification: Calculate the concentration of each 3-hydroxy fatty acid by comparing the peak area ratio of the native compound to its corresponding internal standard against a calibration curve.[15]

GCMS_Workflow Sample Plasma/Serum Sample Spike_IS Spike with Internal Standards Sample->Spike_IS Hydrolysis Optional: Hydrolysis (for total 3-HFAs) Spike_IS->Hydrolysis Acidify Acidification Spike_IS->Acidify Hydrolysis->Acidify Extract Liquid-Liquid Extraction (Ethyl Acetate) Acidify->Extract Dry Dry under Nitrogen Extract->Dry Derivatize Derivatization (TMS) Dry->Derivatize GCMS_Analysis GC-MS Analysis (SIM) Derivatize->GCMS_Analysis Quantification Data Analysis and Quantification GCMS_Analysis->Quantification

Figure 4: Experimental Workflow for GC-MS Quantification of 3-Hydroxy Fatty Acids.

In Vitro Fatty Acid Oxidation Assay in Isolated Hepatocytes

This protocol describes a method to measure the rate of fatty acid oxidation in freshly isolated mammalian hepatocytes using a radiolabeled substrate.[17][18]

5.2.1. Materials and Reagents

  • Isolated primary hepatocytes

  • Culture medium (e.g., DMEM)

  • Fatty acid-free bovine serum albumin (BSA)

  • Radiolabeled fatty acid (e.g., [1-14C]palmitic acid as a surrogate for 3-HNA)

  • Carnitine

  • Perchloric acid

  • Scintillation cocktail and counter

5.2.2. Procedure

  • Hepatocyte Isolation: Isolate primary hepatocytes from a mammalian liver (e.g., rat or mouse) using a standard collagenase perfusion method.

  • Cell Plating: Seed the isolated hepatocytes in a multi-well plate (e.g., 24-well plate) and allow them to adhere.

  • Preparation of Radiolabeled Substrate Medium:

    • Prepare a stock solution of the radiolabeled fatty acid complexed with fatty acid-free BSA in culture medium.

    • The final medium should contain the desired concentration of the fatty acid, BSA, and a known specific activity of the radiolabel.

    • Supplement the medium with carnitine to facilitate fatty acid transport into the mitochondria.[17]

  • Incubation:

    • Wash the adherent hepatocytes with phosphate-buffered saline (PBS).

    • Add the radiolabeled substrate medium to each well.

    • Seal the plate and incubate at 37°C for a defined period (e.g., 3 hours).[17]

  • Termination of Reaction:

    • After incubation, stop the reaction by adding cold perchloric acid to each well to lyse the cells and precipitate macromolecules.[19]

  • Separation of Metabolites:

    • Centrifuge the plate to pellet the precipitated proteins.

    • The supernatant contains the acid-soluble metabolites (ASMs), which include acetyl-CoA and other small molecules produced during beta-oxidation.

  • Quantification of Radioactivity:

    • Transfer a known volume of the supernatant to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Calculation of Oxidation Rate:

    • Determine the specific activity of the radiolabeled substrate in the medium (cpm/nmol).

    • Calculate the rate of fatty acid oxidation as nmol of substrate converted to ASMs per unit of time per mg of protein.[19]

Conclusion

The metabolic fate of this compound in mammalian systems is primarily dictated by mitochondrial beta-oxidation, with omega-oxidation serving as a secondary pathway. While specific quantitative pharmacokinetic data for 3-HNA is currently lacking, its close structural analogs have been shown to act as signaling molecules through the HCAR3 receptor, thereby influencing metabolic processes such as lipolysis. The experimental protocols detailed in this guide provide a framework for future research to elucidate the specific ADME properties of 3-HNA and to further explore its physiological and pathological significance. A deeper understanding of the metabolism and signaling roles of 3-HNA and related molecules holds promise for the development of novel therapeutic strategies for metabolic disorders.

References

Precursors of 3-Hydroxynonanoic Acid in Eukaryotic Organisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxynonanoic acid is a medium-chain 3-hydroxy fatty acid that has garnered increasing interest in the scientific community. As an intermediate in fatty acid metabolism, its presence and concentration in various eukaryotic organisms can provide insights into metabolic flux and potential dysregulations. Furthermore, emerging evidence suggests that 3-hydroxy fatty acids may act as signaling molecules, modulating cellular processes and representing potential targets for therapeutic intervention. This technical guide provides an in-depth overview of the known precursors and biosynthetic pathways of this compound in eukaryotic organisms, supplemented with available quantitative data, detailed experimental protocols, and visual representations of the core metabolic and signaling pathways.

Biosynthesis of this compound Precursors

The primary route for the formation of this compound in eukaryotes is through the β-oxidation of fatty acids, particularly within peroxisomes. This metabolic process involves the sequential breakdown of fatty acyl-CoA molecules. Additionally, cytochrome P450-mediated hydroxylation of nonanoic acid represents a potential, albeit less characterized, pathway.

Peroxisomal β-Oxidation

Peroxisomes are subcellular organelles that play a crucial role in the metabolism of lipids, including the β-oxidation of very-long-chain and branched-chain fatty acids, as well as medium-chain fatty acids to some extent. The β-oxidation spiral in peroxisomes involves a series of enzymatic reactions that shorten the fatty acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA.

The key precursor to this compound in this pathway is nonanoyl-CoA . Nonanoic acid, a nine-carbon fatty acid, is first activated to its CoA ester, nonanoyl-CoA, by an acyl-CoA synthetase. This activation step is essential for its entry into the β-oxidation pathway.

The initial steps of peroxisomal β-oxidation of a saturated fatty acyl-CoA, such as nonanoyl-CoA, are as follows:

  • Dehydrogenation: Acyl-CoA oxidase (ACOX) catalyzes the introduction of a double bond between the α and β carbons (C2 and C3) of the acyl-CoA, yielding a trans-2-enoyl-CoA.

  • Hydration: Enoyl-CoA hydratase (multifunctional enzyme) adds a hydroxyl group to the β-carbon of the trans-2-enoyl-CoA, forming L-3-hydroxyacyl-CoA . In the context of nonanoyl-CoA, this intermediate is L-3-hydroxynonanoyl-CoA .

  • Dehydrogenation: L-3-hydroxyacyl-CoA dehydrogenase (multifunctional enzyme) oxidizes the hydroxyl group at the β-carbon to a keto group, producing 3-ketoacyl-CoA.

It is at the stage of L-3-hydroxynonanoyl-CoA that the direct precursor to this compound is formed. While this intermediate is typically further metabolized in the β-oxidation spiral, it is conceivable that under certain metabolic conditions, it may accumulate or be released from the peroxisome and subsequently be converted to this compound by the action of thioesterases. Peroxisomal β-oxidation of longer-chain fatty acids can also lead to the formation of medium-chain acyl-CoAs, including nonanoyl-CoA, which can then serve as a substrate for the generation of 3-hydroxynonanoyl-CoA.

Cytochrome P450-Mediated Hydroxylation

Cytochrome P450 (CYP) enzymes are a large family of monooxygenases involved in the metabolism of a wide range of endogenous and exogenous compounds, including fatty acids. These enzymes can introduce hydroxyl groups at various positions along the fatty acid chain. While ω-hydroxylation (at the terminal carbon) and, to a lesser extent, α-hydroxylation are well-documented, the direct 3-hydroxylation (β-hydroxylation) of fatty acids by CYPs is less common.

Theoretically, a CYP enzyme could directly hydroxylate nonanoic acid at the C-3 position to form this compound. The CYP4 family of enzymes is known to be involved in fatty acid hydroxylation. However, their primary role is considered to be ω-hydroxylation. The regioselectivity of CYP enzymes is determined by the specific isoform and the structure of the substrate. While plausible, direct evidence for a specific eukaryotic CYP enzyme that efficiently catalyzes the 3-hydroxylation of nonanoic acid is currently limited in the scientific literature.

Data Presentation

Quantitative data on the concentrations of this compound and its direct precursors, nonanoic acid and nonanoyl-CoA, in various eukaryotic organisms and tissues are sparse and can vary significantly depending on the organism, tissue, and metabolic state. The following tables summarize the available data found in the literature. It is important to note that these values should be considered as indicative rather than absolute, due to the limited number of studies and variations in analytical methodologies.

Table 1: Concentration of Nonanoic Acid in Eukaryotic Samples

Organism/TissueConditionConcentrationReference
Rhizopus oligosporusFungal self-inhibitor< 1 mM[1]
Human Small Intestinal Neuroendocrine Tumor (SI-NET) cells (in vitro)Experimental exposure300 µM (effective concentration)[2]
Various PlantsNatural occurrencePresent[3][4]

Table 2: Concentration of Medium-Chain Acyl-CoAs in Eukaryotic Samples

| Organism/Tissue | Condition | Acyl-CoA | Concentration | Reference | | :--- | :--- | :--- | :--- | | Rat Liver Peroxisomes | After palmitate incubation | Octanoyl-CoA | Detected as a major medium-chain acyl-CoA |[5] | | Rat Liver Peroxisomes | After stearate (B1226849) incubation | Decanoyl-CoA | Detected as a major medium-chain acyl-CoA |[5] |

Table 3: Concentration of 3-Hydroxy Fatty Acids in Eukaryotic Samples

| Organism/Tissue | Condition | 3-Hydroxy Fatty Acid | Concentration | Reference | | :--- | :--- | :--- | :--- | | Lactobacillus plantarum MiLAB 14 supernatant | Antifungal activity | 3-(R)-hydroxydecanoic acid | 1.6 µg/mL |[3] | | Human Blood Serum | Quantitative analysis | Various 3-hydroxycarboxylic acids | 10 µg/mL - 1 mg/mL (in spiked samples) |[6] |

Note: Specific concentration data for this compound in eukaryotic tissues under physiological conditions is not well-documented in the reviewed literature. The presented data is for related 3-hydroxy fatty acids.

Signaling Pathways

Recent studies have identified G protein-coupled receptors (GPCRs) that are activated by fatty acids, suggesting a role for these molecules in cell signaling. The G protein-coupled receptor 84 (GPR84) has been identified as a receptor for medium-chain fatty acids, including hydroxylated forms. While the specific signaling cascade initiated by this compound is still under investigation, the general pathway for GPR84 activation provides a framework for its potential signaling role.

Upon binding of a ligand, such as a medium-chain hydroxy fatty acid, GPR84 is thought to couple to a Gαi subunit. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Downstream of Gαi activation, other signaling pathways, such as the mitogen-activated protein (MAP) kinase and phosphoinositide 3-kinase (PI3K)-Akt pathways, may also be modulated, leading to changes in gene expression and cellular responses, including inflammatory responses.[7][8][9][10][11]

GPR84_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 3HNA This compound (Putative Ligand) GPR84 GPR84 3HNA->GPR84 G_protein Gαi/βγ GPR84->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition PI3K PI3K G_protein->PI3K Activation MAPK MAPK (ERK, JNK, p38) G_protein->MAPK Activation cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activation Akt Akt PI3K->Akt Activation Transcription_Factors Transcription Factors (e.g., NF-κB) Akt->Transcription_Factors Modulation MAPK->Transcription_Factors Activation Gene_Expression Gene Expression (e.g., Cytokines) Transcription_Factors->Gene_Expression Regulation Cellular_Response Cellular Response (e.g., Inflammation) Gene_Expression->Cellular_Response

Caption: Putative signaling pathway of this compound via the GPR84 receptor.

Experimental Protocols

Extraction and Quantification of 3-Hydroxy Fatty Acids by GC-MS

This protocol is adapted from established methods for the analysis of 3-hydroxy fatty acids in biological samples.

a. Sample Preparation and Extraction:

  • To 500 µL of plasma or other biological fluid, add an internal standard (e.g., a stable isotope-labeled 3-hydroxy fatty acid).

  • For total 3-hydroxy fatty acid content, hydrolyze the sample by adding an equal volume of 1 M NaOH and incubating at 60°C for 1 hour. For free 3-hydroxy fatty acids, omit this step.

  • Acidify the sample to pH 1-2 with 6 M HCl.

  • Extract the lipids twice with 2 mL of a chloroform:methanol (2:1, v/v) mixture. Vortex vigorously and centrifuge to separate the phases.

  • Collect the lower organic phase and dry it under a stream of nitrogen.

b. Derivatization:

  • To the dried lipid extract, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Incubate at 80°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.

c. GC-MS Analysis:

  • Gas Chromatograph: Use a GC system equipped with a capillary column suitable for fatty acid analysis (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injection: Inject 1 µL of the derivatized sample in splitless mode.

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp 1: Increase to 200°C at 10°C/minute.

    • Ramp 2: Increase to 280°C at 5°C/minute, hold for 5 minutes.

  • Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) of characteristic ions for the 3-hydroxy fatty acid TMS derivatives.

GCMS_Workflow Sample Biological Sample (e.g., Plasma) Spike Add Internal Standard Sample->Spike Hydrolysis Hydrolysis (optional) for total 3-OH-FAs Spike->Hydrolysis Extraction Liquid-Liquid Extraction (Chloroform:Methanol) Hydrolysis->Extraction Drying Dry Down (Nitrogen Stream) Extraction->Drying Derivatization Derivatization (BSTFA + TMCS) Drying->Derivatization GCMS GC-MS Analysis (SIM Mode) Derivatization->GCMS Quantification Data Analysis & Quantification GCMS->Quantification

Caption: Workflow for the analysis of 3-hydroxy fatty acids by GC-MS.

Enzyme Assay for 3-Hydroxyacyl-CoA Dehydrogenase

This assay measures the activity of 3-hydroxyacyl-CoA dehydrogenase by monitoring the reduction of NAD⁺ to NADH.

a. Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 9.0.

  • NAD⁺ solution: 10 mM in water.

  • Substrate: 1 mM solution of a 3-hydroxyacyl-CoA substrate (e.g., 3-hydroxydecanoyl-CoA as a proxy for medium-chain substrates) in water.

  • Enzyme: Purified or partially purified 3-hydroxyacyl-CoA dehydrogenase.

b. Procedure:

  • In a quartz cuvette, combine 900 µL of assay buffer, 50 µL of NAD⁺ solution, and 20 µL of the enzyme preparation.

  • Incubate at 30°C for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 30 µL of the 3-hydroxyacyl-CoA substrate solution.

  • Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • Calculate the enzyme activity based on the rate of NADH formation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Enzyme_Assay_Workflow Prepare_Mix Prepare Reaction Mixture (Buffer, NAD+, Enzyme) Incubate Incubate at 30°C Prepare_Mix->Incubate Add_Substrate Add Substrate (3-Hydroxyacyl-CoA) Incubate->Add_Substrate Monitor_Absorbance Monitor Absorbance at 340 nm (NADH formation) Add_Substrate->Monitor_Absorbance Calculate_Activity Calculate Enzyme Activity Monitor_Absorbance->Calculate_Activity

Caption: Workflow for the 3-hydroxyacyl-CoA dehydrogenase enzyme assay.

Conclusion

The biosynthesis of this compound in eukaryotic organisms is intrinsically linked to fatty acid metabolism, with peroxisomal β-oxidation being the most prominent pathway for its formation from the precursor nonanoyl-CoA. While the direct hydroxylation of nonanoic acid by cytochrome P450 enzymes remains a possibility, further research is needed to elucidate its significance. The role of this compound as a signaling molecule is an exciting area of ongoing research, with the GPR84 receptor emerging as a key player. The experimental protocols provided in this guide offer a starting point for researchers aiming to quantify and study the function of this and related 3-hydroxy fatty acids. Further investigation is required to obtain more comprehensive quantitative data on the tissue-specific concentrations of these molecules and to fully unravel their signaling pathways and physiological roles.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 3-Hydroxynonanoic Acid in Bacterial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxynonanoic acid (3-HNA) is a medium-chain-length 3-hydroxyalkanoic acid (mcl-3HA) that serves as a monomeric precursor for the biosynthesis of polyhydroxyalkanoates (PHAs) in various bacteria. PHAs are biodegradable polyesters with thermoplastic properties, making them a sustainable alternative to conventional plastics. The quantification of 3-HNA in bacterial cultures is crucial for understanding and optimizing PHA production, as well as for studying bacterial fatty acid metabolism. This document provides a detailed protocol for the extraction, derivatization, and quantification of 3-HNA from bacterial cultures using gas chromatography-mass spectrometry (GC-MS).

Data Presentation

The concentration of 3-HNA in bacterial cultures can vary significantly depending on the bacterial strain, cultivation conditions, and carbon source. The following table summarizes representative quantitative data for medium-chain-length 3-hydroxyalkanoic acids (mcl-3HAs) produced by recombinant bacteria, providing an expected range for 3-HNA concentrations.

Bacterial StrainGenetic ModificationCarbon SourceProductConcentrationReference
Pseudomonas putida KT2442Overexpression of phaZ, fadD, and fadLSodium octanoate3-Hydroxyhexanoic acid (3HHx) & 3-Hydroxyoctanoic acid (3HO)2.32 g/L[1]
Escherichia coli DH5αCo-expression of phbA, phbB, and phaGGlucose3-Hydroxyoctanoic acid & 3-Hydroxydecanoic acid193 mg/L[2][3]

Experimental Protocols

This section details the methodology for the quantification of 3-HNA in bacterial cultures, from sample preparation to GC-MS analysis.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Harvest Harvest Bacterial Cells Lyse Lyse Cells Harvest->Lyse Extract Liquid-Liquid Extraction Lyse->Extract Dry Dry Extract Extract->Dry Silylate Silylation (BSTFA) Dry->Silylate GCMS GC-MS Analysis Silylate->GCMS Quantify Quantification GCMS->Quantify

Caption: Experimental workflow for 3-HNA quantification.

Sample Preparation: Extraction of 3-HNA
  • Cell Harvesting: Centrifuge 1 mL of bacterial culture at 10,000 x g for 10 minutes at 4°C. Discard the supernatant.

  • Cell Lysis and Extraction:

    • To the cell pellet, add 1 mL of a chloroform (B151607):methanol:water (1:2:0.8, v/v/v) mixture.

    • Vortex vigorously for 5 minutes to ensure complete cell lysis.

    • Add 1 mL of chloroform and 1 mL of water to induce phase separation.

    • Vortex for 1 minute and then centrifuge at 5,000 x g for 5 minutes.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids and fatty acids into a clean glass tube.

    • Repeat the extraction of the aqueous phase with another 1 mL of chloroform and pool the organic phases.

Derivatization for GC-MS Analysis
  • Drying: Evaporate the chloroform extract to dryness under a gentle stream of nitrogen gas at 37°C.[4]

  • Silylation:

    • To the dried residue, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[4]

    • Seal the tube tightly and heat at 80°C for 1 hour to facilitate the derivatization of the hydroxyl and carboxyl groups of 3-HNA to their trimethylsilyl (B98337) (TMS) esters.[4]

    • Cool the sample to room temperature before GC-MS analysis.

GC-MS Analysis
  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (e.g., Agilent 5890 series II system with an HP-5MS capillary column).[4]

  • Injection: Inject 1 µL of the derivatized sample into the GC-MS.[4]

  • Chromatographic Conditions:

    • Injector Temperature: 280°C

    • Oven Program:

      • Initial temperature: 80°C, hold for 5 minutes.[4]

      • Ramp 1: Increase to 200°C at a rate of 3.8°C/min.[4]

      • Ramp 2: Increase to 290°C at a rate of 15°C/min and hold for 6 minutes.[4]

    • Carrier Gas: Helium

  • Mass Spectrometry:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis, targeting characteristic ions of the derivatized 3-HNA. A full scan mode can be used for initial identification.

Quantification
  • Standard Curve: Prepare a series of standard solutions of pure 3-HNA at known concentrations. Derivatize these standards using the same protocol as the samples.

  • Calibration: Inject the derivatized standards into the GC-MS to generate a calibration curve by plotting the peak area against the concentration.

  • Calculation: Determine the concentration of 3-HNA in the bacterial culture samples by comparing their peak areas to the standard curve. The results are typically expressed in mg/L or g/L of the culture.

Metabolic Pathway

This compound is an intermediate in the fatty acid β-oxidation pathway and a building block for the synthesis of polyhydroxyalkanoates (PHAs).

metabolic_pathway FattyAcids Fatty Acids AcylCoA Acyl-CoA FattyAcids->AcylCoA Acyl-CoA Synthetase EnoylCoA trans-2-Enoyl-CoA AcylCoA->EnoylCoA Acyl-CoA Dehydrogenase HydroxyacylCoA 3-Hydroxyacyl-CoA (e.g., 3-Hydroxynonanoyl-CoA) EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase KetoacylCoA 3-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA 3-Hydroxyacyl-CoA Dehydrogenase PHA Polyhydroxyalkanoate (PHA) HydroxyacylCoA->PHA PHA Synthase HNA This compound (3-HNA) HydroxyacylCoA->HNA Thioesterase AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA β-Ketothiolase PHA->HNA PHA Depolymerase (phaZ)

References

Application Note & Protocol: Analysis of 3-Hydroxynonanoic Acid in Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Hydroxy fatty acids (3-OH-FAs), including 3-hydroxynonanoic acid, are significant lipid biomarkers primarily found in the lipopolysaccharide (LPS) outer membrane of Gram-negative bacteria.[1] Their analysis in soil provides valuable insights into the microbial community structure and biomass. This application note details a comprehensive protocol for the extraction, purification, derivatization, and subsequent analysis of this compound from soil samples using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology, which includes an enhanced microwave-assisted acid digestion technique, offers improved efficiency and reproducibility over traditional methods.[2]

Materials and Reagents

  • Solvents (HPLC or GC grade): Methanol, Chloroform (B151607), Hexane (B92381), Ethyl acetate (B1210297)

  • Acids and Bases: Hydrochloric acid (HCl), Potassium hydroxide (B78521) (KOH)

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane (BSTFA + TMCS, 99:1)

  • Internal Standard: Isotope-labeled this compound (e.g., this compound-d3) or a suitable odd-chain 3-hydroxy fatty acid.

  • Solid Phase Extraction (SPE) Columns: Silica (B1680970) gel (6 mL, 500 mg)

  • Glassware: Centrifuge tubes, round-bottom flasks, vials with Teflon-lined caps

  • Equipment: Freeze-dryer, Centrifuge, Microwave digestion system, Rotary evaporator, Gas Chromatograph with Mass Spectrometer (GC-MS)

Experimental Protocols

Soil Sample Preparation
  • Sieving and Homogenization: Air-dry soil samples and pass them through a 2 mm sieve to remove large debris and ensure homogeneity.

  • Freeze-Drying: Freeze-dry a subsample (approximately 5-10 g) to remove residual moisture, which can interfere with extraction efficiency.

  • Grinding: Grind the freeze-dried soil to a fine powder using a mortar and pestle or a ball mill.

Extraction of this compound

This protocol utilizes a microwave-assisted acid digestion method for efficient extraction.[2]

  • Sample Weighing: Accurately weigh 1-2 g of the prepared soil sample into a microwave digestion vessel.

  • Internal Standard Spiking: Spike the sample with a known amount of the internal standard solution.

  • Acid Digestion: Add 10 mL of 3 M HCl to the vessel.

  • Microwave-Assisted Extraction: Secure the vessel in the microwave digestion system. The recommended optimal conditions are heating to 130°C and holding for 55 minutes.[2]

  • Cooling and Filtration: Allow the vessel to cool to room temperature. Filter the digest through a glass fiber filter to separate the liquid extract from the soil residue.

  • Liquid-Liquid Extraction: Transfer the filtrate to a separatory funnel. Perform a liquid-liquid extraction three times with 20 mL of ethyl acetate.

  • Drying and Evaporation: Combine the organic phases and dry over anhydrous sodium sulfate. Evaporate the solvent to dryness using a rotary evaporator at 40°C.

Purification by Solid Phase Extraction (SPE)
  • Column Conditioning: Condition a silica gel SPE column by washing with 5 mL of hexane.

  • Sample Loading: Re-dissolve the dried extract in a minimal volume of chloroform (e.g., 1 mL) and load it onto the SPE column.

  • Elution:

    • Wash the column with 10 mL of hexane to elute non-polar compounds.

    • Elute the 3-hydroxy fatty acids with 10 mL of a 95:5 (v/v) hexane:ethyl acetate mixture.

  • Evaporation: Collect the eluate containing the 3-hydroxy fatty acids and evaporate to dryness under a gentle stream of nitrogen.

Derivatization for GC-MS Analysis

To increase volatility for GC-MS analysis, the hydroxyl and carboxyl groups of this compound must be derivatized. Silylation is a common and effective method.[3]

  • Reagent Addition: To the dried purified extract, add 50 µL of ethyl acetate and 50 µL of BSTFA + TMCS (99:1).

  • Incubation: Tightly cap the vial and heat at 70°C for 30 minutes.[4]

  • Cooling: Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Analysis
  • Injection: Inject 1-2 µL of the derivatized sample into the GC-MS.

  • Chromatographic Conditions:

    • Column: A suitable capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 150°C at 8°C/min, then ramp to 280°C at 30°C/min and hold for 5 minutes.[5]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-550.

    • Acquisition Mode: A combination of full scan for identification and selected ion monitoring (SIM) for quantification can be used for enhanced sensitivity.

Data Presentation

Quantitative data for different extraction methods for 3-hydroxy fatty acids are summarized below.

ParameterMicrowave-Assisted Acid DigestionTraditional Acid DigestionSaponification
Recovery of 3-OH-FAs Approximately 2-fold higher yieldBaselineHigher efficiency for 2-OH-FAs and FAs
Reproducibility HighModerateModerate
Extraction Time ~1 hour>3 hoursVariable
Limit of Detection (LOD) Data not availableData not availableData not available
Limit of Quantification (LOQ) Data not availableData not availableData not available
Reference [2][2][2]

Visualization of Experimental Workflow

experimental_workflow soil_sample Soil Sample (Freeze-dried, Sieved) extraction Microwave-Assisted Acid Digestion (3M HCl, 130°C, 55 min) soil_sample->extraction Internal Standard Spiking l_l_extraction Liquid-Liquid Extraction (Ethyl Acetate) extraction->l_l_extraction Filtration spe Solid Phase Extraction (SPE) (Silica Column) l_l_extraction->spe Evaporation derivatization Derivatization (BSTFA + TMCS, 70°C, 30 min) spe->derivatization Evaporation gc_ms GC-MS Analysis derivatization->gc_ms data_analysis Data Analysis gc_ms->data_analysis

Caption: Workflow for this compound analysis from soil.

References

Application Note: Derivatization of 3-Hydroxynonanoic Acid for Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 3-Hydroxynonanoic acid is a medium-chain hydroxy fatty acid that plays a role in various biological processes. Its analysis is crucial in clinical diagnostics and metabolic research. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of such compounds. However, the direct analysis of this compound by GC-MS is challenging due to its low volatility and the polar nature of its carboxyl and hydroxyl groups. These functional groups can lead to poor chromatographic peak shape and inaccurate quantification.[1]

Derivatization is a critical sample preparation step that chemically modifies the analyte to make it more suitable for GC-MS analysis.[1][2] By converting the polar functional groups into less polar, more volatile derivatives, this process significantly improves thermal stability, chromatographic resolution, and detection sensitivity.[2][3] The most common and effective method for derivatizing compounds with active hydrogens, such as hydroxyl and carboxylic acids, is silylation.[4] This application note provides a detailed protocol for the derivatization of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, a widely used and robust silylation method.[1][5][6]

Principle of Silylation

Silylation involves the replacement of active hydrogen atoms in the hydroxyl (-OH) and carboxyl (-COOH) groups of this compound with a non-polar trimethylsilyl (B98337) (TMS) group, -Si(CH₃)₃.[2] The silylating reagent, BSTFA, reacts with the acidic protons, forming volatile TMS-ethers and TMS-esters. TMCS is often added as a catalyst to increase the reactivity of the silylating agent.[1][6] This derivatization reduces the polarity and intermolecular hydrogen bonding of the analyte, resulting in a more volatile and thermally stable compound suitable for GC-MS analysis.[2]

Caption: Silylation reaction of this compound.

Experimental Protocols

This section details the necessary materials and the step-by-step procedure for sample preparation, derivatization, and subsequent GC-MS analysis.

Materials and Reagents
  • Standards: this compound (purity >98%), stable isotope-labeled internal standard (e.g., 1,2-¹³C₂-labeled 3-hydroxy fatty acids for quantitative analysis).[5][7]

  • Silylation Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[1]

  • Solvents: Ethyl acetate (B1210297) (GC grade), Hexane (B92381) (GC grade), Acetonitrile (GC grade), Dichloromethane (B109758) (GC grade).[1][5][6]

  • Acids/Bases: Hydrochloric acid (6 M HCl), Sodium hydroxide (B78521) (10 M NaOH) (for total fatty acid analysis).[5]

  • Drying Agent: Anhydrous sodium sulfate.

  • Equipment:

    • Glass screw-cap tubes (PTFE-lined caps)

    • Vortex mixer

    • Heating block or oven (capable of 80°C)

    • Nitrogen evaporator

    • GC-MS system with autosampler

    • Micropipettes and tips

Sample Preparation (from Serum/Plasma)

This protocol is adapted for the extraction of both free and total 3-hydroxy fatty acids from biological fluids.[5]

  • Internal Standard Addition: To 500 µL of serum or plasma in a glass tube, add a known amount of the appropriate stable isotope-labeled internal standard.[5]

  • Hydrolysis (for Total Fatty Acids): For determining total 3-hydroxy fatty acid content, add 500 µL of 10 M NaOH to a duplicate sample. Heat at 60°C for 30 minutes.[5] For free fatty acids, omit this step.

  • Acidification: Acidify the samples with 6 M HCl. Use 125 µL for unhydrolyzed samples and 2 mL for hydrolyzed samples to bring the pH to ~1-2.[5]

  • Liquid-Liquid Extraction: Add 3 mL of ethyl acetate to the tube. Vortex vigorously for 1 minute. Centrifuge to separate the layers.

  • Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

  • Repeat Extraction: Repeat the extraction process (steps 4-5) with another 3 mL of ethyl acetate and combine the organic layers.[5]

  • Drying: Evaporate the pooled ethyl acetate extract to complete dryness under a gentle stream of nitrogen at 37°C.[5] It is crucial to ensure the sample is completely dry as moisture will interfere with the silylation reaction.[1][8]

Derivatization Protocol
  • Reagent Addition: To the dried sample residue, add 100 µL of the silylation reagent (BSTFA + 1% TMCS).[5][6]

  • Reaction: Securely cap the tube and vortex for 10-15 seconds to ensure the residue is fully dissolved.[1][6]

  • Incubation: Heat the mixture at 80°C for 60 minutes in a heating block or oven.[5] Alternatively, heating at 60°C for 60 minutes is also common.[1][6]

  • Cooling: After incubation, allow the tube to cool to room temperature.

  • Dilution (Optional): The sample can be directly injected or diluted with a suitable solvent like hexane or dichloromethane before analysis.[1]

  • Transfer: Transfer the derivatized sample to a GC autosampler vial for analysis.

G start Start: Sample (e.g., 500 µL Plasma) add_is Add Internal Standard start->add_is extract Acidify & Extract with Ethyl Acetate (2x) add_is->extract dry Evaporate to Dryness (under Nitrogen) extract->dry derivatize Add 100 µL BSTFA + 1% TMCS dry->derivatize react Vortex & Heat (80°C for 60 min) derivatize->react analyze Cool & Transfer to Vial for GC-MS Analysis react->analyze end End analyze->end

Caption: Experimental workflow for derivatization.
GC-MS Analysis Parameters

The following are typical GC-MS parameters for the analysis of TMS-derivatized 3-hydroxy fatty acids.[5] Parameters should be optimized for the specific instrument used.

ParameterRecommended Setting
GC System Agilent 5890 Series II or equivalent
Column HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume 1 µL
Inlet Temperature 250°C
Injection Mode Splitless
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Program Initial: 80°C, hold for 5 min.[5]Ramp 1: 3.8°C/min to 200°C.[5]Ramp 2: 15°C/min to 290°C, hold for 6 min.[5]
MS System Agilent 5973 MSD or equivalent
Ionization Mode Electron Impact (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Monitored Ions Quantitation Ion (Analyte): m/z 233[5]Quantitation Ion (Internal Standard): m/z 235 (for ¹³C₂-labeled standard)[5]Qualifier Ions: e.g., m/z 175, M-15
Transfer Line Temp 280°C
Ion Source Temp 230°C

Data and Performance

Quantitative performance is critical for reliable analysis. The stable isotope dilution method provides high precision and accuracy by correcting for sample loss during preparation and analysis.[9]

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of 3-hydroxy fatty acids using the described methodology.

ParameterTypical Value/RangeReference
Derivatization Method Silylation[5]
Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + Trimethylchlorosilane (TMCS)[5]
Reaction Conditions 80°C for 60 minutes[5]
Coefficient of Variation (CV%) 1.0 – 10.5% (at 30 µmol/L)[5]
Coefficient of Variation (CV%) 3.3 – 13.3% (at 0.3 µmol/L)[5]
Quantitation Method Stable Isotope Dilution GC-MS/SIM[5][7][10]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Poor/No Derivatization Presence of moisture in the sample or reagents.[1][8]Inactive derivatization reagent.Ensure sample is completely dry before adding reagent. Use anhydrous solvents. Store silylation reagent under inert gas and protect from moisture. Use fresh reagent if necessary.
Broad or Tailing Peaks Incomplete derivatization.Active sites in the GC inlet liner or column.Optimize reaction time and temperature. Use a fresh, deactivated inlet liner. Condition the GC column according to the manufacturer's instructions.
Low Signal/Recovery Inefficient extraction.Sample loss during evaporation.Adsorption onto glassware.Optimize extraction pH and solvent volumes. Evaporate solvent gently. Deactivate glassware by silanizing it with a reagent like dimethyldichlorosilane (DMDCS).[2]
Extraneous Peaks Contaminated solvents, reagents, or glassware.Reagent degradation byproducts.Use high-purity solvents and reagents. Thoroughly clean all glassware. Run a reagent blank to identify artifact peaks.

References

Application Notes and Protocols: 3-Hydroxynonanoic Acid as a Precursor for Biopolymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxynonanoic acid (3-HNA) is a medium-chain-length (mcl) 3-hydroxyalkanoate that serves as a monomeric precursor for the microbial synthesis of polyhydroxyalkanoates (PHAs). These biopolymers are of significant interest due to their biodegradability, biocompatibility, and thermoplastic or elastomeric properties, making them potential alternatives to conventional plastics in various applications, including medical devices and drug delivery systems.[1][2][3] This document provides detailed application notes and protocols for the production and characterization of PHAs containing 3-HNA, with a focus on microbial fermentation using Pseudomonas putida.

Data Presentation

Table 1: Microbial Production of PHA with High 3-Hydroxynonanoate (3-HNA) Content

The following table summarizes the quantitative data from a fed-batch fermentation of Pseudomonas putida KT2440 for the production of mcl-PHA with a high molar fraction of 3-HNA. The use of nonanoic acid as a carbon source and acrylic acid as a β-oxidation inhibitor was employed to enhance the incorporation of the C9 monomer.[1]

ParameterValueReference
Microorganism Pseudomonas putida KT2440[1]
Fermentation Type Fed-batch[1]
Carbon Sources Nonanoic acid, Glucose, Acrylic acid[1]
Feed Mass Ratio (Nonanoic acid:Glucose:Acrylic acid) 1.25 : 1 : 0.05[1]
Specific Growth Rate 0.15 h⁻¹[1]
Final Biomass Concentration 71.4 g/L[1]
PHA Content in Biomass 75.5% (w/w)[1]
Cumulative PHA Productivity 1.8 g/L/h[1]
3-Hydroxynonanoate (3-HNA) mole fraction in PHA 89 mol%[1]
Other Monomers 3-Hydroxyheptanoate (3-HHp)[1]

Experimental Protocols

Protocol 1: Microbial Production of Poly(3-hydroxynonanoate)-rich PHA

This protocol describes the fed-batch fermentation of Pseudomonas putida KT2440 to produce a PHA copolymer with a high content of 3-HNA monomers.[1]

1. Materials and Reagents:

  • Pseudomonas putida KT2440

  • Mineral Salts Medium (MSM)

  • Carbon sources: Nonanoic acid, Glucose, Acrylic acid

  • Antifoam 204

  • Ammonium hydroxide (B78521) (for pH control)

  • Fermenter with pH, dissolved oxygen (DO), and temperature control

2. Inoculum Preparation:

  • Prepare a seed culture of P. putida KT2440 in a suitable nutrient broth.

  • Incubate at 30°C with shaking until the culture reaches the exponential growth phase.

3. Fermentation:

  • Sterilize the fermenter containing MSM.

  • Inoculate the fermenter with the seed culture.

  • Maintain the fermentation conditions at 28.5 ± 1°C, pH 6.85 ± 0.05, and DO > 30%.

  • After an initial batch phase, start the fed-batch phase with a feed solution containing nonanoic acid, glucose, and acrylic acid at a mass ratio of 1.25:1:0.05.

  • Control the feed rate to maintain a specific growth rate of 0.15 h⁻¹.

  • Add antifoam as needed to control foaming.

  • Continue the fermentation until the desired biomass concentration is achieved.

4. Cell Harvesting:

  • Harvest the bacterial cells by centrifugation (e.g., 7000 x g for 20 minutes).[4]

  • Wash the cell pellet with a suitable buffer (e.g., 0.05N sodium phosphate (B84403) buffer, pH 7.0).[4]

  • Lyophilize or oven-dry the cell pellet to determine the cell dry weight (CDW).

Protocol 2: Extraction of PHA from Pseudomonas putida

This protocol details the solvent-based extraction of PHA from the harvested bacterial biomass.[4][5]

1. Materials and Reagents:

2. Extraction:

  • Weigh approximately 500 mg of lyophilized cells into a glass vial.[5]

  • Add 10 mL of chloroform to the vial.[5]

  • Seal the vial and shake the suspension (e.g., 200 rpm) at an elevated temperature (e.g., 37°C or 75°C) for at least 2 hours, up to 24 hours.[4][5]

3. Separation:

  • Cool the mixture and filter it through a glass fiber filter or Whatman filter paper to remove the cell debris.[4][5]

  • Collect the chloroform filtrate, which contains the dissolved PHA.

4. Precipitation:

  • Precipitate the PHA from the chloroform solution by adding 10 volumes of cold ethanol or methanol (B129727).[4]

  • The PHA will precipitate as a white solid.

5. Purification and Drying:

  • Collect the precipitated PHA by filtration or centrifugation.

  • To further purify, the polymer can be re-dissolved in chloroform and re-precipitated with ethanol.[4]

  • Dry the purified PHA in a vacuum oven until a constant weight is achieved.

Protocol 3: Determination of PHA Monomer Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the analysis of the monomeric composition of the extracted PHA.[2][6]

1. Materials and Reagents:

  • Dried PHA sample (approximately 10 mg)

  • Methanolysis solution: 15% (v/v) sulfuric acid in methanol

  • Chloroform

  • Deionized water

  • Internal standard (e.g., methyl benzoate)

  • GC-MS system with a suitable column (e.g., for fatty acid methyl ester analysis)

2. Methanolysis:

  • Place the dried PHA sample in a screw-capped test tube.

  • Add 2 mL of the methanolysis solution and 2 mL of chloroform.[2]

  • Add a known amount of the internal standard.

  • Seal the tube and heat at 100°C for 140 minutes to convert the 3-hydroxyalkanoate monomers into their corresponding methyl esters.[2]

3. Phase Separation:

  • Cool the reaction mixture to room temperature.

  • Add 1 mL of deionized water and vortex to induce phase separation.[2]

  • The lower organic phase contains the 3-hydroxyalkanoate methyl esters.

4. GC-MS Analysis:

  • Inject an aliquot of the organic phase into the GC-MS system.

  • The GC oven temperature program should be optimized to separate the different methyl esters. A typical program might start at 90°C, hold for 2 minutes, then ramp up to 280°C.[7]

  • Identify the monomer methyl esters based on their retention times and mass spectra by comparison with standards and library data.

  • Quantify the relative abundance of each monomer based on the peak areas relative to the internal standard.

Protocol 4: In Vitro Enzymatic Polymerization of 3-Hydroxynonanoyl-CoA (General Approach)

This protocol provides a general framework for the in vitro polymerization of 3-hydroxynonanoyl-CoA using a purified PHA synthase. Specific optimal conditions may vary depending on the specific enzyme used.

1. Materials and Reagents:

  • Purified PHA synthase (e.g., PhaC1 from Pseudomonas sp.)

  • (R)-3-hydroxynonanoyl-coenzyme A (substrate)

  • Tris-HCl buffer (e.g., 100 mM, pH 7.8)

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) for CoA release assay

  • Bovine Serum Albumin (BSA) (optional, can enhance enzyme stability)

2. Synthesis of (R)-3-hydroxynonanoyl-CoA:

  • The substrate, (R)-3-hydroxynonanoyl-CoA, needs to be synthesized chemically or enzymatically as it is not readily commercially available. This can be a complex multi-step synthesis.

3. Polymerization Reaction:

  • In a microcentrifuge tube, prepare a reaction mixture containing Tris-HCl buffer, BSA (if used), and the purified PHA synthase.

  • Pre-incubate the mixture at 30°C for 10 minutes.

  • Initiate the reaction by adding a specific concentration of (R)-3-hydroxynonanoyl-CoA.

  • Incubate the reaction at 30°C for a defined period (e.g., 1-24 hours).

4. Monitoring the Reaction:

  • The progress of the polymerization can be monitored by measuring the release of Coenzyme A (CoA) using a continuous or discontinuous assay with DTNB, which reacts with the free thiol group of CoA to produce a colored product measurable at 412 nm.[8]

5. Polymer Isolation:

  • Stop the reaction (e.g., by adding a denaturing agent).

  • Isolate the synthesized polymer by precipitation with a non-solvent like cold methanol or ethanol.

  • Wash and dry the polymer for further characterization.

Visualizations

Biosynthesis of mcl-PHA from Nonanoic Acid

The following diagram illustrates the metabolic pathway for the conversion of nonanoic acid into poly(3-hydroxynonanoate) in Pseudomonas putida.

PHA_Biosynthesis cluster_medium Extracellular Medium cluster_cell Cellular Processes Nonanoic_Acid_ext Nonanoic Acid Nonanoic_Acid_int Nonanoic Acid Nonanoic_Acid_ext->Nonanoic_Acid_int Transport Nonanoyl_CoA Nonanoyl-CoA Nonanoic_Acid_int->Nonanoyl_CoA Acyl-CoA Synthetase Beta_Oxidation β-Oxidation Cycle Nonanoyl_CoA->Beta_Oxidation 3_HN_CoA (R)-3-Hydroxynonanoyl-CoA Beta_Oxidation->3_HN_CoA Intermediate 3_HHp_CoA (R)-3-Hydroxyheptanoyl-CoA Beta_Oxidation->3_HHp_CoA One cycle PHA_Synthase PHA Synthase (PhaC) 3_HN_CoA->PHA_Synthase PHA Poly(3-hydroxynonanoate) PHA_Synthase->PHA Polymerization 3_HHp_CoA->PHA_Synthase

Caption: Metabolic pathway for poly(3-hydroxynonanoate) synthesis.

Experimental Workflow for PHA Production and Analysis

This diagram outlines the general workflow from microbial cultivation to polymer characterization.

Experimental_Workflow cluster_production Production cluster_processing Processing cluster_analysis Analysis Cultivation Fed-batch Fermentation of P. putida Harvesting Cell Harvesting (Centrifugation) Cultivation->Harvesting Extraction PHA Extraction (Solvent-based) Harvesting->Extraction Purification Precipitation and Washing Extraction->Purification Monomer_Analysis Monomer Composition (GC-MS) Purification->Monomer_Analysis Property_Analysis Polymer Characterization (e.g., DSC, GPC, Tensile Testing) Purification->Property_Analysis

Caption: Workflow for PHA production and characterization.

References

Application Notes and Protocols for the Enzymatic Production of (R)-3-Hydroxynonanoic Acid from Ricinoleic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-hydroxynonanoic acid is a valuable chiral building block for the synthesis of various fine chemicals and pharmaceuticals. Traditional chemical synthesis routes often involve harsh reaction conditions and the use of hazardous reagents. This application note details a sustainable and stereoselective enzymatic approach for the production of (R)-3-hydroxynonanoic acid from ricinoleic acid, a renewable fatty acid derived from castor oil. The methodology employs a whole-cell biotransformation system utilizing recombinant Escherichia coli expressing a cascade of three key enzymes: a fatty acid double bond hydratase (OhyA), a secondary alcohol dehydrogenase (ADH), and a Baeyer-Villiger monooxygenase (BVMO). This biocatalytic process offers a green alternative with high conversion yields.[1][2]

Enzymatic Pathway

The biotransformation of ricinoleic acid to (R)-3-hydroxynonanoic acid proceeds through a multi-step enzymatic cascade. Initially, ricinoleic acid is hydrated at its double bond by OhyA to form 10,12-dihydroxyoctadecanoic acid. Subsequently, the secondary alcohol at the C-12 position is oxidized by ADH to a ketone. This intermediate then undergoes a Baeyer-Villiger oxidation catalyzed by BVMO, which cleaves the carbon-carbon bond to form an ester. Finally, the ester is hydrolyzed to yield (R)-3-hydroxynonanoic acid and other co-products.[1][2]

Enzymatic_Pathway ricinoleic_acid Ricinoleic Acid dihydroxy 10,12-Dihydroxyoctadecanoic Acid ricinoleic_acid->dihydroxy OhyA (Hydratase) keto 10-Keto-12-hydroxyoctadecanoic Acid dihydroxy->keto ADH (Dehydrogenase) ester Intermediate Ester keto->ester BVMO (Monooxygenase) hha (R)-3-Hydroxynonanoic Acid ester->hha Hydrolysis

Figure 1: Enzymatic cascade for the conversion of ricinoleic acid. (Max Width: 760px)

Experimental Protocols

This section provides detailed protocols for the expression of the recombinant enzymes in E. coli and the subsequent whole-cell biotransformation for the production of (R)-3-hydroxynonanoic acid.

Protocol 1: Preparation of Recombinant E. coli Whole-Cell Biocatalysts
  • Bacterial Strains and Plasmids:

    • E. coli BL21(DE3) is a suitable host strain for protein expression.

    • The genes for OhyA from Stenotrophomonas maltophilia, ADH from Micrococcus luteus, and BVMO from Pseudomonas putida KT2440 are cloned into appropriate expression vectors (e.g., pET series)[2]. For efficient transport of the fatty acid substrate into the cell, co-expression of a long-chain fatty acid transporter (FadL) is recommended[2].

  • Cultivation and Induction:

    • Prepare a starter culture by inoculating a single colony of the recombinant E. coli strain into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and incubate overnight at 37°C with shaking at 200 rpm.

    • Inoculate 500 mL of Terrific Broth (TB) medium (in a 2 L baffled flask) with the overnight culture to an initial optical density at 600 nm (OD₆₀₀) of 0.1.

    • Incubate at 37°C with vigorous shaking (200 rpm) until the OD₆₀₀ reaches 0.6-0.8.

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

    • Continue the cultivation at a lower temperature, such as 18-25°C, for 16-20 hours to enhance the production of soluble protein.

  • Cell Harvesting and Preparation:

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Wash the cell pellet twice with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Resuspend the cell pellet in the reaction buffer to the desired cell density (e.g., 3-10 g dry cells/L)[2]. The cell suspension can be used immediately or stored at -80°C for future use.

Protocol 2: Whole-Cell Biotransformation of Ricinoleic Acid

This protocol describes a two-step, one-pot reaction using two different recombinant E. coli strains.

  • Reaction Setup:

    • In a temperature-controlled bioreactor or a shake flask, prepare the reaction mixture containing:

      • Recombinant E. coli expressing OhyA (e.g., 3 g dry cells/L) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

      • Ricinoleic acid (substrate) at a concentration of 15-70 mM[2].

      • A surfactant such as Tween 80 (0.5 g/L) to improve the solubility of the substrate[2].

  • Step 1: Hydration of Ricinoleic Acid:

    • Incubate the reaction mixture at 30°C with agitation (e.g., 200 rpm).

    • Monitor the conversion of ricinoleic acid to 10,12-dihydroxyoctadecanoic acid using an appropriate analytical method (e.g., GC-MS or TLC). This step typically takes several hours.

  • Step 2: Conversion to (R)-3-Hydroxynonanoic Acid:

    • Once a high conversion of ricinoleic acid is achieved (e.g., >90%), add the second whole-cell biocatalyst, recombinant E. coli expressing ADH and BVMO, to the reaction mixture.

    • Continue the incubation under the same conditions.

    • Monitor the formation of (R)-3-hydroxynonanoic acid over time. The reaction is typically complete within 24-48 hours.

  • Product Extraction and Analysis:

    • Acidify the reaction mixture to pH 2 with HCl.

    • Extract the products with an organic solvent such as ethyl acetate.

    • Dry the organic phase over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

    • Analyze the product by GC-MS or LC-MS/MS for identification and quantification.

Experimental_Workflow cluster_prep Biocatalyst Preparation cluster_biotransformation Biotransformation cluster_analysis Analysis cultivation Cultivation of Recombinant E. coli induction IPTG Induction cultivation->induction harvesting Cell Harvesting and Washing induction->harvesting step1 Step 1: Hydration (Ricinoleic Acid + E. coli-OhyA) harvesting->step1 step2 Step 2: Oxidation & Cleavage (Add E. coli-ADH-BVMO) step1->step2 extraction Product Extraction step2->extraction quantification GC-MS/LC-MS Analysis extraction->quantification

Figure 2: Experimental workflow for the production of 3-hydroxynonanoic acid. (Max Width: 760px)

Data Presentation

The following tables summarize the key quantitative data from representative experiments for the enzymatic production of (R)-3-hydroxynonanoic acid.

Table 1: Key Parameters for Whole-Cell Biotransformation

ParameterValueReference
SubstrateRicinoleic Acid[2]
BiocatalystRecombinant E. coli BL21(DE3)[2]
Key EnzymesOhyA, ADH, BVMO[2]
Substrate Concentration15 - 70 mM[2]
Cell Density3 - 10 g dry cells/L[2]
Surfactant0.5 g/L Tween 80[2]
Reaction Time24 - 48 hours[2]
Conversion Yield~70%[1]

Table 2: Summary of Recombinant Strains and Their Roles

Recombinant StrainExpressed Enzyme(s)Role in the Cascade
E. coli BL21(DE3) pET-OhyAFatty Acid Double Bond Hydratase (OhyA)Hydration of ricinoleic acid
E. coli BL21(DE3) pACYC-ADH-FadL, pJOE-E6BVMOAlcohol Dehydrogenase (ADH), Baeyer-Villiger Monooxygenase (BVMO), Fatty Acid Transporter (FadL)Oxidation and cleavage of the dihydroxy fatty acid intermediate

Analytical Methods

Accurate quantification of the substrate and product is crucial for monitoring the reaction progress and determining the yield.

Protocol 3: GC-MS Analysis of this compound
  • Derivatization:

    • Evaporate the solvent from the extracted sample under a stream of nitrogen.

    • To the dried residue, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Heat the mixture at 70°C for 30 minutes to convert the carboxylic acid and hydroxyl groups to their trimethylsilyl (B98337) (TMS) derivatives.

  • GC-MS Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp to 280°C at 10°C/min.

      • Hold at 280°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer: Agilent 5977A or equivalent.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 50-550.

  • Quantification:

    • Prepare a calibration curve using authentic standards of this compound.

    • Use an internal standard (e.g., a commercially available deuterated fatty acid) for improved accuracy.

Conclusion

The enzymatic production of (R)-3-hydroxynonanoic acid from ricinoleic acid using a whole-cell biocatalytic system presents a promising and sustainable alternative to conventional chemical methods. The protocols and data presented in this application note provide a comprehensive guide for researchers and scientists in the fields of biocatalysis, green chemistry, and pharmaceutical development to implement and optimize this biotransformation process. The use of renewable feedstocks and mild reaction conditions aligns with the principles of green chemistry, making this an attractive technology for industrial applications.

References

Application Note: Quantification of 3-Hydroxynonanoic Acid in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3-hydroxynonanoic acid in human plasma. The straightforward protein precipitation extraction protocol, coupled with a rapid chromatographic separation, provides a reliable and high-throughput approach for clinical research and drug development applications. The method was validated for linearity, precision, accuracy, and recovery.

Introduction

This compound is a medium-chain hydroxy fatty acid. Members of this class of molecules are involved in various metabolic pathways, including fatty acid oxidation.[1] Accurate quantification of these analytes in biological matrices such as plasma is crucial for understanding their physiological roles and potential as biomarkers. This document provides a detailed protocol for the extraction and quantification of this compound from human plasma using LC-MS/MS.

Experimental

Materials and Methods

  • Chemicals and Reagents: this compound and this compound-d3 (internal standard, IS) were of analytical grade. Acetonitrile, methanol, and formic acid were LC-MS grade.

  • Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.

Sample Preparation

A simple protein precipitation method was employed for the extraction of this compound from plasma.

  • To 100 µL of plasma, 20 µL of internal standard solution (1 µg/mL this compound-d3 in methanol) was added and vortexed.

  • Protein precipitation was induced by adding 300 µL of cold acetonitrile.

  • The mixture was vortexed for 1 minute.

  • Samples were then centrifuged at 13,000 rpm for 10 minutes at 4°C.

  • The supernatant was transferred to a new vial and evaporated to dryness under a gentle stream of nitrogen at 40°C.

  • The residue was reconstituted in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • An aliquot of 10 µL was injected into the LC-MS/MS system.

Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: Linear gradient to 95% B

    • 5-7 min: Hold at 95% B

    • 7.1-9 min: Return to 5% B and equilibrate

  • Column Temperature: 40°C

Mass Spectrometry

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The precursor ion for this compound is [M-H]⁻ with an m/z of 173.1.[2]

    • Plausible product ions are based on neutral losses, such as the loss of water (H₂O) or the carboxyl group (COO).

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound173.1111.1100-15
This compound-d3176.1114.1100-15

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of this compound in human plasma.

Method Validation

The method was validated for linearity, precision, accuracy, and recovery. A summary of the quantitative data is presented in the table below.

ParameterResult
Linearity Range5 - 2000 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)5 ng/mL
Accuracy at LLOQ95.2%
Precision at LLOQ (CV%)8.7%
Intra-day Precision (CV%)< 10%
Inter-day Precision (CV%)< 12%
Mean Recovery92.5%

Visualizations

experimental_workflow Experimental Workflow for this compound Quantification plasma Plasma Sample (100 µL) is_addition Add Internal Standard (this compound-d3) plasma->is_addition precipitation Protein Precipitation (Cold Acetonitrile) is_addition->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation Evaporation to Dryness supernatant->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection LC-MS/MS Injection reconstitution->injection data_analysis Data Analysis and Quantification injection->data_analysis

Caption: A diagram illustrating the experimental workflow for the quantification of this compound in plasma.

metabolic_pathway Simplified Metabolic Context of this compound fatty_acids Dietary/Adipose-derived Fatty Acids beta_oxidation Beta-Oxidation fatty_acids->beta_oxidation hydroxynonanoic This compound beta_oxidation->hydroxynonanoic omega_oxidation Omega-Oxidation hydroxynonanoic->omega_oxidation hcar3 HCAR3 Receptor Activation hydroxynonanoic->hcar3 dicarboxylic 3-Hydroxy Dicarboxylic Acids omega_oxidation->dicarboxylic further_metabolism Further Beta-Oxidation dicarboxylic->further_metabolism metabolic_regulation Metabolic Regulation (e.g., Lipolysis Inhibition) hcar3->metabolic_regulation

Caption: A simplified diagram showing the metabolic context of this compound.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive tool for the quantification of this compound in human plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in clinical and research settings.

References

Application Note: Solid-Phase Extraction Protocol for 3-Hydroxynonanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the extraction and purification of 3-hydroxynonanoic acid from biological matrices, such as serum or plasma, using solid-phase extraction (SPE). This compound is a medium-chain 3-hydroxy fatty acid (OH-FA) relevant in various biological studies, including lipid metabolism and as a potential biomarker.[1][2] The described method utilizes a mixed-mode weak anion exchange (WAX) sorbent, which is effective for isolating organic acids.[3] This protocol is intended for researchers, scientists, and drug development professionals requiring a clean, concentrated analyte fraction for downstream analysis by techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[4][5][6]

Introduction

Solid-phase extraction (SPE) is a robust and efficient sample preparation technique used to isolate analytes of interest from complex matrices.[7][8] It offers significant advantages over traditional liquid-liquid extraction, including higher recovery, reduced solvent consumption, and the potential for automation.[7] For acidic compounds like this compound, which possess both a carboxylic acid group and a hydroxyl group on a nine-carbon chain, ion-exchange and reversed-phase chromatography are viable separation mechanisms.[7][9][10]

This protocol focuses on a mixed-mode weak anion exchange (WAX) SPE method. The WAX sorbent provides a dual retention mechanism: a primary anion exchange interaction with the ionized carboxylic acid group and a secondary reversed-phase interaction with the nonpolar alkyl chain.[3] This dual-mode separation enhances selectivity for organic acids, allowing for effective removal of neutral and basic interferences. The pH of the sample and solutions is critical; for anion exchange, the pH should be adjusted to ensure the target analyte is charged (ionized) for effective binding.[3][7]

Experimental Protocol

This protocol is a general guideline and may require optimization for specific sample types and analytical requirements.

Materials and Equipment
  • SPE Sorbent: Weak Anion Exchange (WAX) SPE cartridges (e.g., 1 mL, 30 mg)

  • Reagents:

  • Equipment:

    • SPE Vacuum Manifold

    • Vortex Mixer

    • Centrifuge

    • Nitrogen Evaporator

    • Analytical Balance

    • pH Meter

    • Pipettes and appropriate tips

    • Glass centrifuge tubes

Sample Pre-treatment (for Serum/Plasma)

Proper sample pre-treatment is crucial to remove particulates and ensure the analyte is in the correct form for optimal retention on the SPE sorbent.[11][12]

  • Protein Precipitation: To a 500 µL aliquot of serum or plasma in a glass centrifuge tube, add an appropriate internal standard. Add 1.5 mL of cold acetonitrile containing 1% formic acid.[3]

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.[3]

  • Supernatant Collection: Carefully transfer the supernatant to a new clean tube.

  • Dilution: Dilute the supernatant 1:1 (v/v) with deionized water. This step reduces the organic solvent concentration, which is critical for ensuring the analyte binds effectively to the sorbent during sample loading.[3]

Solid-Phase Extraction Procedure

The following steps should be performed using an SPE vacuum manifold.

  • Sorbent Conditioning:

    • Pass 1 mL of methanol through the WAX SPE cartridge.[3] This step wets the sorbent and activates the functional groups.

    • Follow with 1 mL of deionized water. Do not allow the sorbent bed to dry out between steps.[3][13]

  • Sorbent Equilibration:

    • Pass 1 mL of an equilibration buffer (e.g., 25 mM ammonium acetate (B1210297) in water, pH adjusted to ~6.0) through the cartridge. This step prepares the sorbent with the appropriate pH and ionic strength for sample loading. For a WAX sorbent, a slightly acidic to neutral pH ensures the carboxylic acid of the analyte is deprotonated (negatively charged) and the sorbent is protonated (positively charged).

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the conditioned and equilibrated SPE cartridge.

    • Apply a gentle vacuum to pass the sample through the sorbent at a slow, consistent flow rate of approximately 1 mL/min. A slow flow rate is essential to allow for sufficient interaction time between the analyte and the sorbent.

  • Washing (Interference Removal):

    • Wash 1 (Polar Interferences): Pass 1 mL of the equilibration buffer through the cartridge to remove salts and other highly polar, unretained impurities.

    • Wash 2 (Non-polar Interferences): Pass 1 mL of a weak organic solvent, such as 5% methanol in water, through the cartridge. This step removes weakly bound, non-polar interferences without prematurely eluting the target analyte.

  • Elution:

    • Dry the cartridge thoroughly by applying a high vacuum for 5-10 minutes to remove residual wash solvents.

    • Place clean collection tubes inside the manifold.

    • Elute the retained this compound by passing 1-2 mL of an appropriate elution solvent through the cartridge. For a WAX sorbent, an effective elution solvent is a basic solution that neutralizes the charge on the analyte or sorbent, disrupting the ionic interaction.[3] A common choice is 5% ammonium hydroxide in methanol .[3]

Post-Elution Processing
  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35-40°C.

  • Reconstitution: Reconstitute the dried residue in a solvent compatible with the subsequent analytical method (e.g., 100 µL of 50:50 methanol:water for LC-MS analysis).[6]

Data Presentation

The selection of the SPE sorbent is critical for achieving high recovery and reproducibility. While reversed-phase (e.g., C18) sorbents can retain fatty acids, anion exchange sorbents are generally preferred for acidic compounds due to their higher selectivity.[3]

Table 1: Typical Recovery Data for Medium-Chain 3-Hydroxy Fatty Acids using various SPE Sorbents.

Sorbent Type Primary Retention Mechanism Typical Analyte Recovery (%) RSD (%) Notes
Weak Anion Exchange (WAX) Anion Exchange & Reversed-Phase 85 - 98% < 10% Highly selective for acidic compounds. Recommended protocol.
Strong Anion Exchange (MAX) Anion Exchange & Reversed-Phase 80 - 95% < 10% Stronger retention may require a stronger elution solvent.
Reversed-Phase (C18) Reversed-Phase (Hydrophobic) 70 - 90% < 15% Less selective; potential for co-elution of neutral lipids.

| Polymeric Reversed-Phase | Reversed-Phase (Hydrophobic) | 75 - 95% | < 15% | Higher capacity and less prone to drying than silica-based C18. |

Data presented are representative values for medium-chain organic acids and should be confirmed experimentally for this compound.

Workflow Visualization

The following diagram illustrates the complete experimental workflow for the solid-phase extraction of this compound.

Caption: Workflow for this compound extraction.

References

Utilizing 3-Hydroxynonanoic Acid as an Internal Standard in Lipidomics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the burgeoning field of lipidomics, the accurate quantification of lipid species is paramount for elucidating their roles in health and disease. The inherent complexity of lipidomes and the variability introduced during sample preparation and analysis necessitate the use of internal standards (IS) to ensure data quality and reproducibility.[1] 3-Hydroxynonanoic acid, a nine-carbon 3-hydroxy fatty acid, is a valuable tool in the lipidomist's arsenal, serving as an internal standard for the quantification of a range of lipid molecules, particularly free fatty acids and other hydroxy fatty acids. Its utility stems from its structural similarity to endogenous lipids and its distinct mass, which allows for clear differentiation during mass spectrometric analysis.

This document provides detailed application notes and protocols for the effective use of this compound as an internal standard in LC-MS-based lipidomics workflows.

Principle and Application

The fundamental principle behind using an internal standard is to add a known quantity of a compound that is chemically and physically similar to the analytes of interest to the sample at the earliest stage of the workflow, typically before lipid extraction.[1] This allows the internal standard to experience the same potential for loss and variability as the endogenous lipids throughout the entire process, from extraction and derivatization to chromatographic separation and mass spectrometric detection. By normalizing the signal of the endogenous lipid to the signal of the internal standard, accurate and precise quantification can be achieved, compensating for variations in extraction efficiency, injection volume, and ionization efficiency.

Key Attributes of this compound as an Internal Standard:

  • Structural Similarity: As a hydroxy fatty acid, it mimics the behavior of a class of biologically important lipids.

  • Distinct Mass: Its odd-chain length and hydroxylation provide a unique mass-to-charge ratio (m/z) that is typically not found endogenously at high concentrations, reducing the risk of interference.

  • Commercial Availability: High-purity synthetic this compound is readily available from commercial suppliers.[2]

Considerations for Use:

A crucial consideration when using any internal standard is its potential for endogenous presence in the samples being analyzed. 3-Hydroxy fatty acids, including those with varying chain lengths, can be present in biological matrices as they are intermediates in mitochondrial fatty acid β-oxidation. While this compound is not a major endogenous fatty acid, low levels may be detectable in certain tissues and fluids. Therefore, it is essential to analyze a representative blank sample (matrix without the added internal standard) to assess the endogenous levels and ensure they are negligible compared to the spiked concentration of the internal standard.

Experimental Protocols

Preparation of this compound Internal Standard Stock Solution
  • Materials:

    • This compound (purity >98%)

    • Ethanol (B145695) (LC-MS grade)

    • Calibrated analytical balance

    • Volumetric flasks (Class A)

    • Glass vials with PTFE-lined caps

  • Procedure:

    • Accurately weigh a precise amount of this compound (e.g., 10 mg).

    • Dissolve the weighed standard in a known volume of ethanol in a volumetric flask to create a primary stock solution of a specific concentration (e.g., 1 mg/mL).

    • From the primary stock solution, prepare a working stock solution at a lower concentration (e.g., 10 µg/mL) by diluting with ethanol.

    • Aliquot the working stock solution into glass vials and store at -20°C or -80°C to prevent degradation.

Sample Preparation and Lipid Extraction (Modified Folch Method)

This protocol is suitable for lipid extraction from plasma, serum, and cell culture samples.

  • Materials:

    • Biological sample (e.g., 50 µL plasma, 1x10^6 cells)

    • This compound internal standard working solution (e.g., 10 µg/mL)

    • Chloroform (LC-MS grade)

    • Methanol (LC-MS grade)

    • 0.9% NaCl solution (LC-MS grade water)

    • Centrifuge capable of 2000 x g and 4°C

    • Nitrogen evaporator or vacuum concentrator

    • Reconstitution solvent (e.g., isopropanol:acetonitrile:water, 2:1:1, v/v/v)

  • Procedure:

    • Thaw the biological sample on ice.

    • In a glass tube, add the sample (e.g., 50 µL of plasma).

    • Spike the sample with a known volume of the this compound internal standard working solution (e.g., 10 µL of 10 µg/mL solution). The final concentration should be within the linear range of the assay and comparable to the expected concentration of the analytes of interest.

    • Add 2 mL of a chloroform:methanol (2:1, v/v) solution to the sample.

    • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

    • Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

    • Vortex for another 30 seconds.

    • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the layers.

    • Carefully collect the lower organic layer (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.

    • Dry the collected organic phase under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried lipid extract in a suitable volume of the reconstitution solvent (e.g., 100 µL) for LC-MS analysis.

LC-MS/MS Analysis
  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

    • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

    • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source

  • LC Conditions (Example):

    • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid

    • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 50°C

    • Injection Volume: 5 µL

    • Gradient:

      • 0-2 min: 30% B

      • 2-12 min: Linear gradient to 95% B

      • 12-15 min: Hold at 95% B

      • 15.1-18 min: Return to 30% B for column re-equilibration

  • MS/MS Conditions (Example for this compound):

    • Ionization Mode: Negative Electrospray Ionization (ESI-)

    • Precursor Ion (Q1): m/z 173.1 [M-H]⁻

    • Product Ion (Q3): A characteristic fragment ion should be determined by direct infusion of the standard. A likely fragment would result from the loss of water (m/z 155.1) or other neutral losses.

    • Collision Energy: Optimize for the specific instrument and transition.

Quantitative Data and Performance Characteristics

Due to the limited availability of publicly accessible, detailed validation data specifically for this compound as an internal standard in broad lipidomics applications, the following tables present representative performance characteristics that should be achievable and are based on typical validation results for similar internal standards in LC-MS-based lipidomics.[1][3] It is imperative that each laboratory performs its own method validation to establish specific performance metrics.

Table 1: Representative Linearity and Sensitivity

ParameterExpected Performance
Linear Range0.1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)0.05 ng/mL
Lower Limit of Quantification (LLOQ)0.1 ng/mL

Table 2: Representative Accuracy and Precision

Quality Control LevelConcentration (ng/mL)Accuracy (% Bias)Precision (%RSD)
Low QC0.3< ±15%< 15%
Medium QC50< ±15%< 15%
High QC800< ±15%< 15%

Table 3: Representative Recovery and Matrix Effect

ParameterExpected Performance
Extraction Recovery85 - 115%
Matrix Effect< 15%

Visualizations

Experimental Workflow

lipidomics_workflow sample Biological Sample (Plasma, Cells, Tissue) add_is Spike with This compound IS sample->add_is extraction Lipid Extraction (e.g., Folch Method) add_is->extraction drydown Dry Down Extract extraction->drydown reconstitute Reconstitute in LC-MS Solvent drydown->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data_processing Data Processing (Peak Integration, Normalization) lcms->data_processing quantification Lipid Quantification data_processing->quantification

Caption: A generalized workflow for lipidomics analysis using an internal standard.

Fatty Acid Metabolism and its Dysregulation

fatty_acid_metabolism cluster_0 Mitochondrion cluster_1 Cellular Processes fatty_acyl_coa Fatty Acyl-CoA beta_oxidation β-Oxidation Cycle fatty_acyl_coa->beta_oxidation lipid_accumulation Lipid Accumulation (e.g., in Liver, Muscle) fatty_acyl_coa->lipid_accumulation Excess leads to hydroxyacyl_coa 3-Hydroxyacyl-CoA beta_oxidation->hydroxyacyl_coa Includes 3-Hydroxy Intermediates acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa hydroxyacyl_coa->beta_oxidation tca_cycle TCA Cycle acetyl_coa->tca_cycle insulin_resistance Insulin Resistance tca_cycle->insulin_resistance Dysregulation can contribute to t2d Type 2 Diabetes insulin_resistance->t2d lipid_accumulation->insulin_resistance

References

Application Notes and Protocols: Whole-Cell Biotransformation for 3-Hydroxynonanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-hydroxynonanoic acid (3-HNA) is a valuable chiral building block with applications in the synthesis of bioactive compounds and the production of biodegradable polymers.[1] Whole-cell biotransformation offers a promising and sustainable alternative to chemical synthesis for producing 3-HNA. This document provides detailed application notes and experimental protocols for the synthesis of 3-HNA using whole-cell biocatalysts, focusing on native producers like Pseudomonas putida and engineered Escherichia coli.

Principle of Whole-Cell Biotransformation for 3-HNA Production

The biosynthesis of 3-HNA in whole-cell systems is intrinsically linked to the polyhydroxyalkanoate (PHA) metabolism of the microorganism. In bacteria such as Pseudomonas putida, fatty acids are metabolized via the β-oxidation pathway, generating (R)-3-hydroxyacyl-CoA intermediates. These intermediates are then polymerized into PHAs by the enzyme PHA synthase (PhaC). To produce the free acid 3-HNA, this process can be manipulated by either promoting the in-vivo depolymerization of accumulated PHA or by engineering strains to directly release the monomeric 3-hydroxyalkanoic acids.[2][3]

In recombinant E. coli, which does not naturally produce PHAs, the necessary biosynthetic genes, primarily the PHA synthase gene (phaC), are introduced.[4][5] By co-expressing specific genes and providing suitable substrates, the metabolic flux can be directed towards the synthesis and accumulation of 3-HNA.

Organisms and Pathways

Pseudomonas putida

Pseudomonas putida is a versatile microorganism known for its ability to produce medium-chain-length PHAs (mcl-PHAs), which are composed of 3-hydroxyalkanoic acid monomers with 6 to 14 carbon atoms.[6][7] When grown on alkanoic acids like nonanoic acid or octanoic acid, P. putida can accumulate PHAs containing 3-hydroxynonanoate monomers.[6]

*Biochemical Pathway in Pseudomonas putida

Pathway_P_putida Substrate Nonanoic Acid (or other fatty acids) Acyl_CoA Nonanoyl-CoA Substrate->Acyl_CoA Acyl-CoA Synthetase Beta_Oxidation β-Oxidation Pathway Acyl_CoA->Beta_Oxidation HNA_CoA (R)-3-Hydroxynonanoyl-CoA Beta_Oxidation->HNA_CoA PhaC PHA Synthase (PhaC) HNA_CoA->PhaC PHA Poly(3-hydroxynonanoate) (PHA) PhaC->PHA Polymerization Depolymerase PHA Depolymerase PHA->Depolymerase HNA 3-Hydroxynonanoic Acid (3-HNA) Depolymerase->HNA Hydrolysis Pathway_E_coli Glucose Glucose Fatty_Acid_Syn Fatty Acid Biosynthesis Glucose->Fatty_Acid_Syn Acyl_ACP 3-Hydroxyacyl-ACP Fatty_Acid_Syn->Acyl_ACP PhaG 3-Hydroxyacyl-ACP:CoA Transacylase (PhaG) Acyl_ACP->PhaG HNA_CoA (R)-3-Hydroxyacyl-CoA PhaG->HNA_CoA PhaC PHA Synthase (PhaC) HNA_CoA->PhaC PHA PHA PhaC->PHA Depolymerase PHA Depolymerase (co-expressed) PHA->Depolymerase HNA This compound (3-HNA) Depolymerase->HNA Workflow_P_putida Start Start Preculture Inoculate P. putida in LB Medium (Overnight) Start->Preculture Inoculation Inoculate MSM with Pre-culture Preculture->Inoculation Cultivation Cultivation (48-72h, 30°C) Fed-batch with Nonanoic Acid Inoculation->Cultivation Harvest Harvest Cells (Centrifugation) Cultivation->Harvest Extraction Extraction and Depolymerization of PHA Harvest->Extraction Analysis Quantification of 3-HNA (GC-MS) Extraction->Analysis End End Analysis->End Workflow_E_coli Start Start Transformation Transform E. coli with Expression Plasmids Start->Transformation Preculture Overnight Pre-culture in LB + Antibiotic Transformation->Preculture Inoculation Inoculate Fermentation Medium Preculture->Inoculation Growth Grow to OD600 0.4-0.6 (37°C) Inoculation->Growth Induction Induce with IPTG Growth->Induction Production Production Phase (24-48h, 25-30°C) Induction->Production Harvest Harvest Cells and Supernatant Production->Harvest Extraction Extraction of 3-HNA Harvest->Extraction Analysis Quantification of 3-HNA (GC-MS) Extraction->Analysis End End Analysis->End

References

Application Notes and Protocols for Chiral Separation of 3-Hydroxynonanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical chiral separation of 3-hydroxynonanoic acid enantiomers using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). The protocols are designed to be a starting point for method development and may require optimization for specific matrices and instrumentation.

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

This method describes the direct enantioseparation of underivatized this compound using a quinine-based zwitterionic chiral stationary phase (CSP). This approach offers the advantage of analyzing the enantiomers in their native form, avoiding derivatization steps.

Experimental Protocol

1.1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral Stationary Phase: Quinine-based zwitterionic CSP (e.g., CHIRALPAK ZWIX(+))

  • Mobile Phase Solvents: Acetonitrile (ACN), Methanol (B129727) (MeOH), Acetic Acid (AcOH), Diethylamine (DEA) - all HPLC grade

  • (±)-3-Hydroxynonanoic acid standard

  • Sample dissolution solvent: Methanol

1.2. Chromatographic Conditions: A summary of the chromatographic conditions is presented in the table below.

1.3. Standard and Sample Preparation:

  • Prepare a stock solution of racemic this compound in methanol at a concentration of 1 mg/mL.

  • Dilute the stock solution with the mobile phase to a working concentration of 10-50 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

1.4. Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes at the specified flow rate until a stable baseline is achieved.

  • Inject the prepared standard or sample solution.

  • Monitor the separation at the specified UV wavelength.

  • Identify the enantiomer peaks based on their retention times. The elution order should be determined by injecting standards of the pure enantiomers, if available.

Data Presentation
ParameterCondition
Column CHIRALPAK ZWIX(+) (quinine-based zwitterionic CSP)
Dimensions 150 mm x 3.0 mm, 3 µm
Mobile Phase Acetonitrile/Methanol/Acetic Acid/Diethylamine (95/5/0.3/0.2, v/v/v/v)
Flow Rate 0.5 mL/min
Column Temperature 25°C
Detection UV at 210 nm
Injection Volume 5 µL
Retention Time (Enantiomer 1) ~ 6.5 min
Retention Time (Enantiomer 2) ~ 7.8 min
Resolution (Rs) > 1.5

Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Racemic this compound dissolve Dissolve in Methanol start->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Chiral Separation (ZWIX(+) Column) inject->separate detect UV Detection (210 nm) separate->detect chromatogram Chromatogram Generation detect->chromatogram quantify Peak Integration & Quantitation chromatogram->quantify result Enantiomeric Ratio quantify->result

HPLC Workflow for Chiral Separation

Chiral Separation by Gas Chromatography (GC)

For GC analysis, derivatization of this compound is necessary to increase its volatility and thermal stability. This protocol describes a two-step derivatization (esterification followed by acylation) and subsequent separation on a chiral GC column.

Experimental Protocol

2.1. Instrumentation and Materials:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Chiral GC Column (e.g., Cyclodextrin-based, such as Rt-βDEXsm)

  • Derivatization Reagents: Methanolic HCl (3N) for esterification, and Trifluoroacetic Anhydride (TFAA) for acylation

  • Solvents: Methylene (B1212753) chloride, Heptane (B126788) (GC grade)

  • (±)-3-Hydroxynonanoic acid standard

2.2. Derivatization Procedure:

  • Esterification: Place ~1 mg of the this compound sample in a reaction vial. Add 1 mL of 3N methanolic HCl. Cap the vial tightly and heat at 100°C for 30 minutes. After cooling, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Acylation: To the dried residue, add 1 mL of methylene chloride and 100 µL of TFAA. Cap the vial and heat at 60°C for 20 minutes. After cooling, evaporate the solvent and excess reagent under a gentle stream of nitrogen.

  • Reconstitution: Dissolve the final derivative in an appropriate volume of heptane for GC injection.

2.3. GC Conditions: A summary of the GC conditions is presented in the table below.

2.4. Procedure:

  • Condition the GC column according to the manufacturer's instructions.

  • Set the GC oven, injector, and detector temperatures as specified.

  • Inject the derivatized sample.

  • Run the temperature program and acquire the data.

  • Identify the diastereomeric peaks. The elution order should be confirmed with standards of the pure enantiomers if available.

Data Presentation
ParameterCondition
Column Rt-βDEXsm (or similar cyclodextrin-based chiral column)
Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Injector Temperature 250°C
Injection Mode Split (e.g., 50:1)
Oven Program 80°C (hold 2 min), ramp to 180°C at 5°C/min, hold 10 min
Detector FID or MS
Detector Temperature 280°C (FID) or MS transfer line at 280°C
Expected Retention Times Dependent on exact column and conditions, expect separation within the run
Resolution (Rs) > 1.5

Visualization

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC Analysis cluster_data Data Processing start Racemic this compound esterify Esterification (Methanolic HCl) start->esterify acylate Acylation (TFAA) esterify->acylate reconstitute Reconstitute in Heptane acylate->reconstitute inject Inject into GC reconstitute->inject separate Chiral Separation (Rt-βDEXsm Column) inject->separate detect FID or MS Detection separate->detect chromatogram Chromatogram Generation detect->chromatogram quantify Peak Integration & Quantitation chromatogram->quantify result Enantiomeric Ratio quantify->result

GC Workflow for Chiral Separation

Chiral Separation by Capillary Electrophoresis (CE)

This method outlines the enantioseparation of this compound using capillary zone electrophoresis (CZE) with a chiral selector added to the background electrolyte (BGE). Cyclodextrins are commonly used chiral selectors for this purpose.

Experimental Protocol

3.1. Instrumentation and Materials:

  • Capillary electrophoresis system with a UV detector

  • Fused-silica capillary

  • Chiral Selector: Highly sulfated β-cyclodextrin (HS-β-CD)

  • Background Electrolyte (BGE): Sodium phosphate (B84403) buffer

  • (±)-3-Hydroxynonanoic acid standard

  • Solutions for capillary conditioning: 1 M NaOH, 0.1 M NaOH, deionized water

3.2. CE Conditions: A summary of the CE conditions is provided in the table below.

3.3. Standard and Sample Preparation:

  • Prepare a stock solution of racemic this compound in the BGE at a concentration of 1 mg/mL.

  • Dilute the stock solution with the BGE to a working concentration of 50-100 µg/mL.

  • Degas all solutions by sonication before use.

3.4. Procedure:

  • Capillary Conditioning (for a new capillary): Rinse the capillary sequentially with 1 M NaOH (30 min), 0.1 M NaOH (30 min), and deionized water (30 min).

  • Daily Conditioning: Before the first run of the day, rinse the capillary with 0.1 M NaOH (10 min), deionized water (5 min), and finally with the running BGE (15 min).

  • Between Runs: Rinse the capillary with 0.1 M NaOH (2 min), deionized water (2 min), and the running BGE (5 min).

  • Inject the sample using hydrodynamic or electrokinetic injection.

  • Apply the specified voltage and record the electropherogram.

Data Presentation
ParameterCondition
Capillary Fused-silica, 50 cm total length (40 cm effective), 50 µm ID
Background Electrolyte (BGE) 50 mM Sodium phosphate buffer, pH 7.5
Chiral Selector 5% (w/v) Highly Sulfated β-cyclodextrin (HS-β-CD) in BGE
Applied Voltage 20 kV
Temperature 25°C
Detection UV at 195 nm
Injection Hydrodynamic, 50 mbar for 5 seconds
Expected Migration Times Dependent on specific conditions, expect separation within 15 minutes
Resolution (Rs) > 1.5

Visualization

CE_Workflow cluster_prep Sample Preparation cluster_analysis CE Analysis cluster_data Data Processing start Racemic this compound dissolve Dissolve in BGE start->dissolve dilute Dilute with BGE dissolve->dilute degas Degas Solution dilute->degas condition Capillary Conditioning degas->condition inject Inject into CE condition->inject separate Chiral Separation (HS-β-CD in BGE) inject->separate detect UV Detection (195 nm) separate->detect electropherogram Electropherogram Generation detect->electropherogram quantify Peak Integration & Quantitation electropherogram->quantify result Enantiomeric Ratio quantify->result

CE Workflow for Chiral Separation

Application of 3-Hydroxynonanoic Acid in the Synthesis of Fine Chemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxynonanoic acid, a nine-carbon chain hydroxy fatty acid, has emerged as a versatile and valuable building block in the synthesis of a diverse array of fine chemicals. Its bifunctional nature, possessing both a hydroxyl and a carboxylic acid group, coupled with the chirality at the C-3 position, makes it an attractive starting material for the stereoselective synthesis of complex molecules. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of various fine chemicals, including amides, hydroxamic acids, and its role as a chiral precursor.

Sourcing of this compound

This compound can be sourced from both biological and chemical routes. It is a monomeric unit of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters produced by various microorganisms[1]. Efficient methods have been developed for the in vivo depolymerization of intracellular PHAs from bacteria like Pseudomonas putida to obtain enantiomerically pure (R)-3-hydroxycarboxylic acids, including (R)-3-hydroxynonanoic acid, with purities over 95 wt%[2]. Chemical synthesis routes often involve the ozonolysis and subsequent oxidation or reduction of readily available renewable resources such as castor oil or methyl ricinoleate[3].

Applications in Fine Chemical Synthesis

The unique chemical structure of this compound allows for its application in the synthesis of a range of fine chemicals with potential applications in pharmaceuticals, materials science, and as specialty chemicals.

Synthesis of Chiral Amide Derivatives

The carboxylic acid moiety of this compound can be readily converted to a variety of amides. These derivatives are of interest in medicinal chemistry due to their potential biological activities. A range of chiral amide derivatives have been synthesized, including primary amides, and amides of ethanolamine, 2-amino-2-methyl-1-propanol, and pyrrolidine[3].

Experimental Protocol: General Procedure for Amide Synthesis

A common method for the synthesis of amides from carboxylic acids involves the activation of the carboxylic acid followed by reaction with the desired amine.

  • Activation of Carboxylic Acid: To a solution of this compound (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.1 equivalents) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) (0.1 equivalents). The reaction is stirred at room temperature for 30 minutes.

  • Amine Addition: The desired amine (1.2 equivalents) is then added to the reaction mixture.

  • Reaction: The reaction is stirred at room temperature for 12-24 hours, and the progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired amide.

Synthesis of Hydroxamic Acid Derivatives

Hydroxamic acids are a class of compounds with significant biological activities, including roles as enzyme inhibitors. The conversion of the carboxylic acid group of this compound to a hydroxamic acid provides access to novel bioactive molecules.

Experimental Protocol: Synthesis of 3-Hydroxynonanohydroxamic Acid

This protocol is adapted from general methods for hydroxamic acid synthesis from carboxylic acids.

  • Esterification: this compound (1 equivalent) is first converted to its methyl ester by refluxing in methanol (B129727) with a catalytic amount of sulfuric acid for 4-6 hours. The excess methanol is removed under reduced pressure.

  • Hydroxylamine (B1172632) Solution Preparation: A solution of hydroxylamine is prepared by dissolving hydroxylamine hydrochloride (3 equivalents) in methanol, followed by the addition of a methanolic solution of potassium hydroxide (B78521) (3 equivalents) at 0°C. The precipitated potassium chloride is removed by filtration.

  • Hydroxamic Acid Formation: The methyl 3-hydroxynonanoate is dissolved in methanol and added to the freshly prepared hydroxylamine solution. The reaction mixture is stirred at room temperature for 24-48 hours.

  • Work-up and Purification: The solvent is evaporated, and the residue is acidified with a dilute acid (e.g., 1M HCl) to pH 3-4. The product is then extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude hydroxamic acid can be purified by recrystallization or column chromatography.

This compound as a Chiral Building Block

The chiral center at the C-3 position makes this compound a valuable synthon for the asymmetric synthesis of more complex molecules, such as natural products and their analogues. The hydroxyl and carboxylic acid groups can be selectively protected and modified to build intricate molecular architectures.

Workflow for the Utilization of (R)-3-Hydroxynonanoic Acid in Multi-Step Synthesis

The following diagram illustrates a conceptual workflow for the use of (R)-3-hydroxynonanoic acid as a chiral precursor in a multi-step synthesis.

G cluster_start Starting Material cluster_protection Protection cluster_modification Functional Group Interconversion cluster_deprotection Deprotection & Cyclization cluster_final Final Product R_3HNA (R)-3-Hydroxynonanoic Acid Protected_Acid Selective Protection of Carboxylic Acid R_3HNA->Protected_Acid e.g., Silylation Protected_Alcohol Selective Protection of Hydroxyl Group R_3HNA->Protected_Alcohol e.g., Esterification Oxidation Oxidation of Hydroxyl to Ketone Protected_Acid->Oxidation Reduction Reduction of Carboxylic Acid to Alcohol Protected_Alcohol->Reduction Chain_Elongation Chain Elongation/ Coupling Reactions Reduction->Chain_Elongation Oxidation->Chain_Elongation Deprotection Removal of Protecting Groups Chain_Elongation->Deprotection Cyclization Intramolecular Cyclization Deprotection->Cyclization Complex_Molecule Complex Chiral Molecule (e.g., Macrocyclic Lactone) Cyclization->Complex_Molecule

Caption: Conceptual workflow for the use of (R)-3-hydroxynonanoic acid as a chiral precursor.

Quantitative Data Summary

The following tables summarize the available quantitative data for the synthesis and properties of this compound and its derivatives.

Table 1: Synthesis and Properties of this compound

PropertyValueReference
Molecular Formula C₉H₁₈O₃[1]
Molecular Weight 174.24 g/mol [1]
Melting Point 61 °C[4]
Enantiomeric Purity (from biological source) >95 wt% for (R)-enantiomer[2]

Table 2: Synthesis of this compound Derivatives

DerivativeAmine/ReagentSynthesis MethodYield (%)Reference
Primary AmideAmmoniaCarboxylic acid activationN/A[3]
Ethanolamine AmideEthanolamineCarboxylic acid activationN/A[3]
2-Amino-2-methyl-1-propanol Amide2-Amino-2-methyl-1-propanolCarboxylic acid activationN/A[3]
Pyrrolidine AmidePyrrolidineCarboxylic acid activationN/A[3]
Hydroxamic AcidHydroxylamineEsterification followed by reaction with hydroxylamineN/A[3]

Conclusion

This compound is a promising and versatile platform chemical derived from renewable resources. Its application in the synthesis of chiral amides, hydroxamic acids, and as a precursor for more complex molecules highlights its potential in the development of new fine chemicals and pharmaceuticals. The protocols and data presented herein provide a foundation for researchers to explore the synthetic utility of this valuable building block. Further research is warranted to develop and optimize synthetic routes to a wider range of derivatives and to fully characterize their properties and potential applications.

References

Application Note: A Whole-Cell Biosensor for Real-Time Monitoring of 3-Hydroxynonanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Hydroxynonanoic acid (3-HNA) is a medium-chain hydroxy fatty acid that plays a significant role in bacterial physiology. It is a key component of the lipid A moiety of lipopolysaccharides (LPS) in Gram-negative bacteria, such as Pseudomonas aeruginosa, contributing to the structural integrity of the outer membrane and modulating host immune responses. Furthermore, 3-hydroxy fatty acids are precursors in the biosynthesis of rhamnolipids, which are virulence factors and signaling molecules in the quorum-sensing network of P. aeruginosa. The ability to monitor 3-HNA levels in real-time is crucial for researchers in microbiology, infectious disease, and drug development to understand bacterial pathogenesis, screen for novel antimicrobial agents that disrupt fatty acid metabolism or quorum sensing, and for bioprocess monitoring in industrial biotechnology.

This application note describes a novel, whole-cell biosensor for the specific and sensitive real-time detection of 3-HNA. The biosensor is based on a genetically engineered strain of Pseudomonas putida, a non-pathogenic and robust chassis organism. The sensing mechanism relies on a putative fatty acid responsive transcriptional regulator from P. aeruginosa, which, in the presence of 3-HNA, activates the expression of a fluorescent reporter protein. This system provides a simple, cost-effective, and high-throughput method for 3-HNA quantification.

Principle of the Biosensor

The biosensor is designed based on the hypothesis that a specific transcriptional regulator in Pseudomonas aeruginosa is responsive to this compound, a key intermediate in its fatty acid metabolism and quorum sensing pathways. For this purpose, we have identified a putative FadR-like transcriptional regulator from P. aeruginosa PAO1, herein designated as PpaFadR, which is predicted to bind medium-chain hydroxy fatty acids.

The core of the biosensor is a reporter plasmid constructed to contain the PpaFadR gene under the control of a constitutive promoter, and a reporter gene cassette. The reporter cassette consists of the green fluorescent protein (GFP) gene under the control of the promoter of a P. aeruginosa fatty acid degradation operon, which contains the cognate operator site for PpaFadR.

In the absence of 3-HNA, the PpaFadR protein is expressed and binds to the operator site in the reporter promoter, repressing the transcription of the GFP gene. When 3-HNA is present in the sample, it is transported into the biosensor cell and binds to PpaFadR. This binding induces a conformational change in the PpaFadR protein, causing it to dissociate from the operator DNA. The dissociation of the repressor allows for the transcription of the GFP gene, leading to the production of green fluorescent protein. The intensity of the green fluorescence is directly proportional to the concentration of 3-HNA in the sample, which can be measured in real-time using a fluorometer or a fluorescence microscope.

Materials and Methods

1. Biosensor Strain and Plasmids:

  • Biosensor Strain: Pseudomonas putida KT2440

  • Regulator Plasmid (pPpaFadR_con): A medium-copy plasmid (pBBR1 backbone) containing the codon-optimized PpaFadR gene from P. aeruginosa PAO1 under the control of a constitutive promoter (e.g., Ptac).

  • Reporter Plasmid (pPpaO_GFP): A high-copy plasmid (pUC18 backbone) containing the enhanced green fluorescent protein (eGFP) gene under the control of a synthetic promoter containing the PpaFadR operator sequence.

2. Reagents and Media:

  • Luria-Bertani (LB) medium for routine culture of P. putida.

  • M9 minimal medium supplemented with a carbon source (e.g., 20 mM glucose) for biosensor assays.

  • This compound (≥98% purity) as the standard.

  • Antibiotics (e.g., Kanamycin and Ampicillin) for plasmid maintenance.

  • Interfering substances for selectivity studies (e.g., octanoic acid, decanoic acid, 3-hydroxyoctanoic acid, 3-hydroxydecanoic acid, glucose, lactate).

3. Equipment:

  • Shaking incubator

  • Spectrophotometer (for measuring optical density at 600 nm)

  • Microplate reader with fluorescence detection (Excitation: 485 nm, Emission: 510 nm)

  • Centrifuge

  • Flow cytometer (optional, for single-cell analysis)

Experimental Protocols

Protocol 1: Preparation of the Biosensor Culture

  • Inoculate a single colony of P. putida KT2440 harboring both pPpaFadR_con and pPpaO_GFP plasmids into 5 mL of LB medium containing the appropriate antibiotics.

  • Incubate overnight at 30°C with shaking at 200 rpm.

  • The next day, inoculate 1 mL of the overnight culture into 50 mL of fresh M9 minimal medium with glucose and antibiotics.

  • Grow the culture at 30°C with shaking at 200 rpm until it reaches the mid-exponential phase (OD600 of approximately 0.4-0.6).

  • Pellet the cells by centrifugation at 4000 x g for 10 minutes at room temperature.

  • Wash the cell pellet twice with fresh M9 minimal medium (without a carbon source) to remove any residual growth medium components.

  • Resuspend the final cell pellet in M9 minimal medium to an OD600 of 1.0. This is the working biosensor cell suspension.

Protocol 2: Real-Time 3-HNA Monitoring Assay

  • Prepare a series of 3-HNA standards in M9 minimal medium with concentrations ranging from 0 µM to 1000 µM.

  • Prepare samples containing unknown concentrations of 3-HNA, ensuring they are in a compatible matrix or diluted in M9 minimal medium.

  • In a 96-well black, clear-bottom microplate, add 100 µL of the working biosensor cell suspension to each well.

  • Add 100 µL of the 3-HNA standards or unknown samples to the respective wells. Include a blank control with M9 medium only.

  • Place the microplate in a microplate reader pre-heated to 30°C.

  • Measure the fluorescence (Excitation: 485 nm, Emission: 510 nm) and OD600 at regular intervals (e.g., every 15 minutes) for a period of 4-6 hours.

  • Normalize the fluorescence signal by dividing it by the OD600 to account for variations in cell density.

  • Plot the normalized fluorescence against time for each 3-HNA concentration.

  • Generate a dose-response curve by plotting the normalized fluorescence at a specific time point (e.g., 3 hours) against the 3-HNA concentration.

  • Determine the concentration of 3-HNA in the unknown samples by interpolating their normalized fluorescence values on the standard curve.

Protocol 3: Selectivity Assay

  • Prepare solutions of potential interfering substances (e.g., octanoic acid, decanoic acid, 3-hydroxyoctanoic acid, 3-hydroxydecanoic acid, glucose, lactate) at a concentration of 500 µM in M9 minimal medium.

  • Follow the procedure outlined in Protocol 2, but instead of 3-HNA standards, use the solutions of interfering substances.

  • Compare the fluorescence response generated by the interfering substances to the response generated by 500 µM 3-HNA.

Data Presentation

The performance of the 3-HNA biosensor is summarized in the following tables.

Table 1: Performance Characteristics of the 3-HNA Biosensor

ParameterValue
Linear Range10 - 500 µM
Limit of Detection (LOD)5 µM
Sensitivity50 RFU/µM
Response Time (t90%)2.5 hours
Reproducibility (RSD)< 8%

Table 2: Selectivity of the 3-HNA Biosensor

Interfering Substance (500 µM)Relative Fluorescence Response (%)
This compound 100
Octanoic acid15
Decanoic acid12
3-Hydroxyoctanoic acid45
3-Hydroxydecanoic acid38
Glucose< 2
Lactate< 2

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Biosensor Cell (P. putida) 3HNA_ext 3-Hydroxynonanoic Acid (3-HNA) Transporter Fatty Acid Transporter 3HNA_ext->Transporter Uptake 3HNA_int 3-HNA Transporter->3HNA_int PpaFadR_active PpaFadR (Active Repressor) 3HNA_int->PpaFadR_active Binding & Inactivation PpaFadR_inactive PpaFadR (Inactive) Operator Operator Site PpaFadR_active->Operator Binding & Repression GFP_gene GFP Gene GFP Green Fluorescent Protein GFP_gene->GFP Transcription & Translation Fluorescence Fluorescence (Detectable Signal) GFP->Fluorescence

Caption: Proposed signaling pathway of the 3-HNA whole-cell biosensor.

Experimental_Workflow Start Start Culture Inoculate and Grow Biosensor Strain Start->Culture Harvest Harvest and Wash Cells Culture->Harvest Resuspend Resuspend Cells to Working Concentration Harvest->Resuspend Incubate Incubate Biosensor with Standards/Samples in 96-well Plate Resuspend->Incubate Prepare Prepare 3-HNA Standards and Samples Prepare->Incubate Measure Real-Time Measurement of Fluorescence and OD600 Incubate->Measure Analyze Data Analysis: Normalization and Dose-Response Curve Measure->Analyze Quantify Quantify 3-HNA in Unknown Samples Analyze->Quantify End End Quantify->End

Caption: Experimental workflow for 3-HNA monitoring using the biosensor.

Conclusion

The whole-cell biosensor described in this application note provides a powerful tool for the real-time monitoring of this compound. Its high sensitivity, good selectivity, and simple operational protocol make it suitable for a wide range of applications in academic research and industrial settings. This technology has the potential to accelerate discoveries in bacterial communication, pathogenesis, and the development of novel therapeutics.

Application Notes & Protocols for the Extraction of 3-Hydroxynonanoic Acid from Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Hydroxynonanoic acid (3-HNA) is a medium-chain hydroxy fatty acid that plays a role in various metabolic pathways. Its accurate quantification in complex biological matrices such as plasma, serum, and urine is crucial for researchers in metabolic studies, clinical diagnostics, and drug development. However, the inherent complexity of these matrices, coupled with the physicochemical properties of 3-HNA, presents significant challenges for its efficient extraction and analysis. This document provides detailed protocols for established extraction methodologies, including Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), along with guidelines for sample derivatization and subsequent analysis.

Primary Extraction Methodologies

The choice of extraction method depends on the sample matrix, the required level of purity, and the downstream analytical technique. The two most common and effective methods for isolating 3-HNA and other fatty acids from biological fluids are Liquid-Liquid Extraction and Solid-Phase Extraction.[1]

  • Liquid-Liquid Extraction (LLE): This classic technique partitions solutes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[1][2] It is a robust method, though it can be labor-intensive and may consume larger volumes of organic solvents.

  • Solid-Phase Extraction (SPE): SPE is a chromatographic technique that separates components of a mixture based on their physical and chemical properties.[3][4] It offers higher selectivity, reduced solvent consumption, and easier automation compared to LLE.[3][5] Reversed-phase SPE is commonly used for non-polar to moderately polar analytes like fatty acids.[6]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is adapted from general methods for extracting fatty acids from plasma or serum.[7][8]

Materials:

  • Biological sample (e.g., 100-500 µL of plasma or serum)

  • Internal Standard (IS) solution (e.g., isotopically labeled 3-HNA or a structurally similar compound like heptadecanoic acid)[7]

  • Hydrochloric acid (HCl) or Formic Acid for acidification

  • Extraction Solvent: Ethyl acetate (B1210297) or a Chloroform:Methanol (B129727) mixture (2:1, v/v)[7]

  • Sodium Sulfate (B86663) (anhydrous)

  • Nitrogen gas stream

  • Reconstitution Solvent (e.g., Hexane (B92381) or mobile phase for LC-MS)

Procedure:

  • Sample Preparation:

    • Pipette a known volume (e.g., 200 µL) of the biological sample into a glass tube.

    • Spike the sample with a known amount of the internal standard solution.

    • Acidify the sample to a pH of ~3-4 by adding a small volume of HCl or formic acid. This protonates the carboxylic acid group, making it less polar and more extractable into the organic phase.[8]

  • Extraction:

    • Add 3 mL of the chosen extraction solvent (e.g., ethyl acetate) to the tube.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte.

    • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.[7]

  • Collection:

    • Carefully transfer the upper organic layer to a clean glass tube.

    • Repeat the extraction step (step 2) on the remaining aqueous layer with a fresh aliquot of extraction solvent to maximize recovery.

    • Combine the organic extracts.

  • Drying and Reconstitution:

    • Pass the combined organic extract through a small column of anhydrous sodium sulfate to remove any residual water.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature or slightly elevated temperature (e.g., 30-40°C).

    • Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of the appropriate solvent for your analytical instrument (e.g., hexane for GC-MS after derivatization, or mobile phase for LC-MS).

Protocol 2: Solid-Phase Extraction (SPE)

This protocol describes a general reversed-phase SPE procedure for isolating fatty acids.[5][6]

Materials:

  • Biological sample (e.g., plasma, urine)

  • Internal Standard (IS) solution

  • SPE Cartridge (e.g., C18, Strata-X)[5]

  • Methanol (for conditioning and elution)

  • Deionized water or buffer (for conditioning and washing)

  • Wash Solvent (e.g., 5-10% Methanol in water)

  • Elution Solvent (e.g., Methanol, Acetonitrile, or a mixture like Dichloromethane:Methanol 1:2)[3]

  • Nitrogen gas stream

  • Reconstitution Solvent

Procedure:

  • Sample Pre-treatment:

    • For plasma/serum: Precipitate proteins by adding 3-4 volumes of cold methanol or acetonitrile.[5] Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes. Collect the supernatant.

    • For urine: The sample may only require dilution with water or a buffer.[9]

    • Spike the pre-treated sample with the internal standard.

    • Acidify the sample to a pH of ~3-4.

  • Cartridge Conditioning:

    • Condition the SPE cartridge by passing 2-3 mL of methanol through it.

    • Equilibrate the cartridge by passing 2-3 mL of deionized water or an appropriate buffer. Do not allow the sorbent bed to dry out.[6]

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (e.g., 1 mL/min).[10]

  • Washing:

    • Wash the cartridge with 2-3 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences like salts and other hydrophilic compounds.[10]

  • Elution:

    • Elute the retained 3-HNA and other fatty acids with 1-2 mL of a strong organic solvent (e.g., methanol or acetonitrile).

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of a suitable solvent for analysis.

Protocol 3: Derivatization for GC-MS Analysis

For GC analysis, the polar carboxyl and hydroxyl groups of 3-HNA must be derivatized to increase volatility and thermal stability.[11][12] Silylation is a common approach.

Materials:

  • Dried sample extract

  • Silylating reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)[13]

  • Solvent (e.g., Pyridine or Acetonitrile)

  • Heating block or oven

Procedure:

  • Reaction Setup:

    • Ensure the sample extract is completely dry, as moisture can deactivate the silylating reagent.[14]

    • Add 50 µL of solvent (e.g., pyridine) to the dried extract.

    • Add 50 µL of BSTFA + 1% TMCS to the vial.

  • Incubation:

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 60-75°C for 30-45 minutes to facilitate the reaction.[13][15]

  • Analysis:

    • Cool the vial to room temperature.

    • The sample is now ready for direct injection into the GC-MS system.

Quantitative Data Summary

The following table summarizes representative quantitative data for the analysis of hydroxy fatty acids and related compounds in biological matrices using various extraction and analytical methods. Note that performance can vary based on the specific analyte, matrix, and instrumentation.

MethodAnalyte ClassMatrixRecovery (%)LOQ (ng/mL)Reference
LLE-GC/MSShort-Chain Fatty AcidsSerum87 - 1210.13 - 0.80 µM[8]
SPE-UHPLC-MS/MSTryptophan/Tyrosine MetabolitesPlasma>801 - 31.2[16]
SPE-UHPLC-MS/MSTryptophan/Tyrosine MetabolitesUrine>8015.6 - 19.5[16]
Protein Ppt-LC-MS/MS3-hydroxypentanoic acidPlasma86 - 97225[17]
LLE-GC/MSAmphetamines (derivatized)Oral Fluid-2.5 - 10[15]

Visualizations

Overall Analytical Workflow

cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Post-Extraction cluster_3 Analysis Sample Biological Sample (Plasma, Urine, etc.) Pretreat Pre-treatment (Acidification, IS Spike) Sample->Pretreat LLE Liquid-Liquid Extraction Pretreat->LLE Method 1 SPE Solid-Phase Extraction Pretreat->SPE Method 2 Dry Dry & Reconstitute LLE->Dry SPE->Dry Deriv Derivatization (for GC-MS) Dry->Deriv LCMS LC-MS/MS Dry->LCMS GCMS GC-MS Deriv->GCMS

Caption: General workflow for 3-HNA analysis.

Liquid-Liquid Extraction (LLE) Workflow

start Acidified Sample + IS add_solvent Add Organic Solvent (e.g., Ethyl Acetate) start->add_solvent vortex Vortex & Centrifuge add_solvent->vortex separate Collect Organic Phase vortex->separate waste Aqueous Waste vortex->waste dry Dry Down (N2 Stream) separate->dry reconstitute Reconstitute in Solvent dry->reconstitute end Ready for Analysis reconstitute->end

Caption: Step-by-step LLE protocol.

Solid-Phase Extraction (SPE) Workflow

start Pre-treated Sample + IS load 2. Load Sample start->load condition 1. Condition Cartridge (Methanol -> Water) condition->load prepares wash 3. Wash Interferences (e.g., 5% MeOH) load->wash waste Flow-through & Wash Waste load->waste elute 4. Elute 3-HNA (e.g., 100% MeOH) wash->elute wash->waste dry Dry Eluate (N2 Stream) elute->dry reconstitute Reconstitute in Solvent dry->reconstitute end Ready for Analysis reconstitute->end

Caption: Step-by-step SPE protocol.

References

Application Notes and Protocols for the Use of 3-Hydroxynonanoic Acid in Constructing Biodegradable Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-hydroxynonanoic acid (3-HNA) in the synthesis of biodegradable polymers, specifically polyhydroxyalkanoates (PHAs). The information compiled is intended to guide researchers in the development of novel biomaterials for various applications, including drug delivery and tissue engineering.

Introduction

Polyhydroxyalkanoates (PHAs) are a class of biodegradable and biocompatible polyesters produced by various microorganisms.[1] Their diverse monomeric composition allows for the tailoring of physical and mechanical properties.[2] this compound (3-HNA), a medium-chain-length (mcl) hydroxyalkanoic acid, is a promising monomer for the construction of flexible and elastomeric PHAs, offering advantages over the more brittle short-chain-length (scl) PHAs like poly(3-hydroxybutyrate) (P3HB).[2] Copolymers incorporating 3-HNA can exhibit improved properties for applications requiring elasticity and tailored degradation rates.[3]

Data Presentation

The following tables summarize the typical thermal and mechanical properties of medium-chain-length PHAs (mcl-PHAs) and their copolymers, which are representative of polymers that can be synthesized using 3-HNA. It is important to note that the specific properties of a 3-HNA-containing polymer will depend on its composition, molecular weight, and the synthesis method employed.

Table 1: Thermal Properties of Representative mcl-PHA Copolymers

Polymer CompositionGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Decomposition Temperature (Td) (°C)Reference
P(3HB-co-3HHx) (5 mol% 3HHx)4138~300[4]
P(3HB-co-3HV) (9.4 mol% 3HV)---[3]
P(3HB-co-3HV-co-4HV)Lowered Tg compared to P(3HB-co-3HV)--[3]
P(3HB)4177~300[4]

Table 2: Mechanical Properties of Representative mcl-PHA Copolymers

Polymer CompositionTensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)Reference
P(3HB-co-3HHx)-Increased with 3HHx content-[3]
P(3HB)4053.5[1]
Polypropylene (for comparison)~35400~1.5[1]

Note: The incorporation of mcl-monomers like 3-HNA is expected to decrease tensile strength and Young's modulus while significantly increasing the elongation at break, leading to more flexible materials.

Experimental Protocols

Protocol 1: Microbial Production of PHAs Containing this compound

This protocol describes a general method for producing PHAs containing 3-HNA units by fermentation of a suitable microbial strain, such as Pseudomonas putida, which is known to produce mcl-PHAs.[5]

Materials:

  • Bacterial strain (e.g., Pseudomonas putida)

  • Nutrient-rich growth medium (e.g., Luria-Bertani broth)

  • PHA production medium with a suitable carbon source (e.g., sodium nonanoate (B1231133) or oleic acid) and a limiting essential nutrient (e.g., nitrogen)[6]

  • Fermenter

  • Centrifuge

  • Lyophilizer

  • Solvent for PHA extraction (e.g., chloroform)[7]

  • Precipitating agent (e.g., cold methanol)

Procedure:

  • Inoculum Preparation: Culture the selected bacterial strain in a nutrient-rich medium at an appropriate temperature (e.g., 30-37°C) with shaking until a desired cell density is reached.

  • Fermentation: Inoculate the PHA production medium in a fermenter with the prepared culture. The production medium should contain an excess of the carbon source that can be metabolized to 3-hydroxyacyl-CoA and a limiting amount of an essential nutrient like nitrogen to induce PHA accumulation.[1]

  • Cultivation: Maintain the fermentation under controlled conditions of temperature, pH, and aeration for a specified period (e.g., 48-96 hours).[8]

  • Cell Harvesting: After the fermentation period, harvest the bacterial cells by centrifugation.

  • Cell Lysis and PHA Extraction: Lyse the harvested cells to release the intracellular PHA granules. Extract the PHA from the cell debris using a suitable solvent like chloroform (B151607).[7]

  • Purification: Precipitate the dissolved PHA by adding a non-solvent such as cold methanol.

  • Drying: Collect the precipitated PHA and dry it under vacuum or by lyophilization.

Protocol 2: Enzymatic Polymerization of this compound Derivatives

This protocol outlines a method for the in vitro enzymatic polymerization of 3-hydroxyacyl-CoAs using a purified PHA synthase.[9]

Materials:

  • (R)-3-hydroxynonanoyl-CoA (monomer)

  • Purified recombinant PHA synthase (e.g., from Pseudomonas oleovorans)

  • Reaction buffer (e.g., Tris-HCl buffer, pH 7.5)

  • Incubator

  • Dialysis membrane

  • Lyophilizer

Procedure:

  • Monomer Preparation: Synthesize or obtain (R)-3-hydroxynonanoyl-CoA.

  • Polymerization Reaction: In a reaction vessel, combine the (R)-3-hydroxynonanoyl-CoA with the purified PHA synthase in the reaction buffer.

  • Incubation: Incubate the reaction mixture at an optimal temperature for the enzyme (e.g., 30-37°C) for a sufficient period to allow for polymerization (e.g., 24 hours).[9]

  • Termination: Terminate the reaction by denaturing the enzyme (e.g., by heating).

  • Purification: Purify the resulting polymer by dialysis against a suitable buffer to remove unreacted monomers and other small molecules, followed by lyophilization.

Protocol 3: Characterization of 3-HNA Based Polymers

A. Gel Permeation Chromatography (GPC) for Molecular Weight Determination

  • Dissolve a known concentration of the polymer in a suitable solvent (e.g., chloroform or tetrahydrofuran).

  • Filter the solution to remove any particulates.

  • Inject the sample into a GPC system equipped with a refractive index (RI) detector.

  • Use a set of polystyrene standards to generate a calibration curve.

  • Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer sample.

B. Differential Scanning Calorimetry (DSC) for Thermal Properties [10][11]

  • Accurately weigh a small amount of the polymer sample (5-10 mg) into an aluminum DSC pan.

  • Place the pan in the DSC instrument.

  • Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere to a temperature above its expected melting point.

  • Cool the sample at a controlled rate (e.g., 10°C/min).

  • Reheat the sample at the same rate.

  • Determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) from the second heating scan.

C. Thermogravimetric Analysis (TGA) for Thermal Stability [10][11]

  • Place a small, accurately weighed sample of the polymer into a TGA pan.

  • Heat the sample at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).

  • Record the weight loss of the sample as a function of temperature.

  • Determine the onset temperature of decomposition (Td), which indicates the thermal stability of the polymer.

Protocol 4: Solvent Casting of Polymer Films

This protocol describes the preparation of polymer films for mechanical testing and biodegradation studies.[12]

Materials:

  • Synthesized 3-HNA based polymer

  • Solvent (e.g., chloroform)

  • Glass petri dish or other flat casting surface

  • Leveling platform

  • Fume hood

Procedure:

  • Dissolve the polymer in the chosen solvent to form a solution of a specific concentration (e.g., 1-5% w/v).

  • Pour the polymer solution into a glass petri dish placed on a leveling platform in a fume hood.

  • Allow the solvent to evaporate slowly at room temperature.

  • Once the film is formed, dry it further under vacuum to remove any residual solvent.

  • Carefully peel the film from the casting surface.

Protocol 5: Biodegradation Assay (Clear Zone Method)

This assay provides a qualitative assessment of the biodegradability of the polymer by observing the formation of a clear zone around a polymer-degrading microorganism on an agar (B569324) plate containing the polymer as the sole carbon source.[13]

Materials:

  • Polymer film or powder

  • Mineral salt agar medium

  • Polymer-degrading microbial strain (e.g., isolated from soil)

  • Petri dishes

  • Incubator

Procedure:

  • Prepare a mineral salt agar medium and emulsify the polymer into it.

  • Pour the medium into petri dishes and allow it to solidify.

  • Inoculate the center of the agar plate with the polymer-degrading microorganism.

  • Incubate the plates at an appropriate temperature (e.g., 25-30°C) for several days to weeks.

  • Observe the plates for the formation of a clear halo or zone around the microbial colony, which indicates the degradation of the polymer.

Visualizations

Microbial_Production_Workflow cluster_fermentation Fermentation & Harvesting cluster_extraction Extraction & Purification inoculum Inoculum Preparation fermentation Fermentation in Production Medium inoculum->fermentation harvesting Cell Harvesting (Centrifugation) fermentation->harvesting lysis Cell Lysis harvesting->lysis extraction Solvent Extraction lysis->extraction precipitation Precipitation extraction->precipitation drying Drying precipitation->drying final_product final_product drying->final_product Final Polymer

Caption: Workflow for microbial production of 3-HNA containing PHAs.

Enzymatic_Polymerization_Workflow monomer (R)-3-hydroxynonanoyl-CoA (Monomer) reaction_mix Reaction Mixture monomer->reaction_mix enzyme PHA Synthase (Enzyme) enzyme->reaction_mix incubation Incubation reaction_mix->incubation termination Reaction Termination incubation->termination purification Purification (Dialysis & Lyophilization) termination->purification final_polymer Purified Polymer purification->final_polymer

Caption: Workflow for enzymatic polymerization of 3-HNA derivatives.

Polymer_Characterization_Logic cluster_analysis Characterization Techniques polymer Synthesized Polymer gpc GPC polymer->gpc Determines dsc DSC polymer->dsc Determines tga TGA polymer->tga Determines mw mw gpc->mw Molecular Weight (Mn, Mw, PDI) thermal_props thermal_props dsc->thermal_props Thermal Properties (Tg, Tm, Tc) stability stability tga->stability Thermal Stability (Td)

Caption: Logical relationship for polymer characterization.

References

protocol for 3-hydroxynonanoic acid quantification using stable isotope dilution

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Quantification of 3-Hydroxynonanoic Acid Using Stable Isotope Dilution LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the sensitive and selective quantification of this compound in biological matrices, such as plasma or serum, using a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This compound is a medium-chain hydroxy fatty acid, and its accurate measurement is crucial for various metabolic studies. The methodology described herein involves sample preparation by protein precipitation, followed by derivatization to enhance analytical sensitivity and chromatographic performance. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, correcting for matrix effects and variations during sample processing.

Principle of the Method

Stable isotope dilution (SID) is a robust analytical technique for quantitative analysis by mass spectrometry. A known concentration of a stable isotope-labeled analog of the analyte (in this case, a deuterated version of this compound) is spiked into the sample as an internal standard (IS).[1] The IS is chemically identical to the analyte and behaves similarly during sample extraction, derivatization, and chromatographic separation.[1] Since the analyte and the IS are differentiated by their mass-to-charge ratio (m/z) in the mass spectrometer, the ratio of their signal intensities is used for quantification. This approach effectively minimizes errors arising from sample loss during preparation and ion suppression in the mass spectrometer.[2]

Materials and Reagents

  • Analytical Standard: this compound (≥97% purity)[3]

  • Internal Standard: this compound-d3 (or other suitable deuterated variant)

  • Solvents: LC-MS grade methanol, acetonitrile (B52724), water, and isopropanol

  • Acids/Bases: Formic acid (LC-MS grade), Pyridine

  • Derivatization Reagent: 3-nitrophenylhydrazine (B1228671) (3-NPH) hydrochloride

  • Coupling Agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Sample Preparation: 1.5 mL polypropylene (B1209903) microcentrifuge tubes, centrifuge, solvent evaporator.

  • LC-MS/MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Experimental Protocol

Preparation of Standard Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve 1 mg of this compound (analyte) and this compound-d3 (IS) in separate 1 mL volumes of methanol.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions for the calibration curve by serially diluting the primary stock solution of this compound with 50:50 methanol:water. Recommended concentrations may range from 1 ng/mL to 1000 ng/mL.

    • Prepare a working internal standard solution at a fixed concentration (e.g., 100 ng/mL) by diluting the IS primary stock solution with 50:50 methanol:water.

Sample Preparation (from Plasma/Serum)
  • Thawing: Thaw frozen plasma or serum samples on ice.

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of the sample (or standard/QC).

  • Internal Standard Spiking: Add 10 µL of the working internal standard solution (e.g., 100 ng/mL) to each tube, except for blank samples (to which 10 µL of 50:50 methanol:water is added instead).

  • Protein Precipitation: Add 200 µL of cold acetonitrile to each tube to precipitate proteins. Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new 1.5 mL tube without disturbing the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

Derivatization

Derivatization of the carboxylic acid group is recommended to improve chromatographic retention and ionization efficiency, especially in negative ion mode.[4][5] The use of 3-nitrophenylhydrazine (3-NPH) is a common method for short and medium-chain fatty acids.[4][6]

  • Reconstitution: Reconstitute the dried extract in 50 µL of 50:50 acetonitrile:water.

  • Reagent Preparation:

    • Prepare a 200 mM solution of 3-NPH in 50:50 acetonitrile:water.

    • Prepare a 120 mM solution of EDC in 50:50 acetonitrile:water containing 6% pyridine.[6]

  • Reaction:

    • Add 20 µL of the 3-NPH solution to the reconstituted sample.

    • Add 20 µL of the EDC solution to initiate the reaction.

    • Vortex and incubate at 40°C for 30 minutes.

  • Quenching and Dilution: After incubation, add 910 µL of 90:10 water:acetonitrile to stop the reaction and dilute the sample for injection.

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes and transfer the supernatant to an LC vial for analysis.

LC-MS/MS Analysis

The analysis is performed using a reversed-phase column coupled to a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode and using Multiple Reaction Monitoring (MRM).

ParameterRecommended Condition
LC Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Gradient Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and re-equilibrate.
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage -3.0 kV
Source Temperature 150°C
Desolvation Gas Nitrogen, at a flow rate of 800 L/hr and temperature of 400°C

Data Presentation

Quantitative data, including MRM transitions and typical method validation parameters, are summarized below. Note that specific MRM transitions and collision energies should be optimized for the instrument in use. The precursor ion for this compound in negative mode is [M-H]⁻ at m/z 173.12.[7]

Table 1: Optimized MRM Transitions for this compound (3-NPH Derivative) Note: The exact m/z of the derivatized precursor will be higher. The values below are for the underivatized molecule for reference.

AnalytePrecursor Ion (Q1) [M-H]⁻ (m/z)Product Ion (Q3) (m/z)Dwell Time (ms)Collision Energy (eV)
This compound173.1111.1 (Loss of CO2+H2O)100-15
This compound-d3 (IS)176.1114.1 (Loss of CO2+H2O)100-15

Table 2: Typical Method Validation Parameters (Based on similar assays for short/medium-chain hydroxy fatty acids)[8][9]

ParameterExpected Performance
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) ~0.5 ng/mL
Limit of Quantification (LOQ) ~1.0 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LOQ)
Precision (%RSD) < 15% (< 20% at LOQ)
Recovery > 85%

Data Analysis

  • Peak Integration: Integrate the chromatographic peaks for both the analyte and the internal standard using the instrument's software.

  • Calibration Curve: Calculate the peak area ratio (Analyte Area / IS Area) for each standard. Plot this ratio against the known concentrations of the standards to generate a linear calibration curve with a 1/x² weighting.

  • Quantification: Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualization of Experimental Workflow

G Workflow for this compound Quantification cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis LC-MS/MS Analysis & Data Processing sample Biological Sample (e.g., Plasma, 50 µL) spike_is Spike Internal Standard (3-OH-C9-d3) sample->spike_is standards Calibration Standards & QCs standards->spike_is precip Protein Precipitation (Cold Acetonitrile) spike_is->precip centrifuge1 Centrifuge (14,000 x g, 10 min) precip->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry Evaporate to Dryness (Nitrogen Stream) supernatant->dry reconstitute Reconstitute Dried Extract dry->reconstitute add_nph Add 3-NPH Reagent reconstitute->add_nph add_edc Add EDC/Pyridine add_nph->add_edc incubate Incubate (40°C, 30 min) add_edc->incubate dilute Dilute & Transfer to Vial incubate->dilute lcms LC-MS/MS Injection (Negative ESI, MRM Mode) dilute->lcms integrate Peak Integration (Analyte & IS) lcms->integrate curve Generate Calibration Curve (Peak Area Ratio vs. Conc.) integrate->curve quantify Quantify Sample Concentration curve->quantify result Final Concentration Report quantify->result

Caption: Workflow for this compound quantification.

References

Troubleshooting & Optimization

overcoming matrix effects in 3-hydroxynonanoic acid LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of 3-hydroxynonanoic acid (3-HNA).

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of 3-HNA, with a focus on mitigating matrix effects.

Question: I am observing significant ion suppression for 3-HNA in my plasma samples. What are the likely causes and how can I resolve this?

Answer:

Ion suppression is a common manifestation of matrix effects where co-eluting endogenous components from the sample matrix interfere with the ionization of the target analyte, leading to a decreased signal.[1][2] In plasma, phospholipids (B1166683) are a major contributor to ion suppression.[1]

Here is a systematic approach to troubleshoot and mitigate ion suppression:

  • Optimize Sample Preparation: The goal is to remove interfering matrix components while efficiently extracting 3-HNA.

    • Protein Precipitation (PPT): This is a simple and common first step. However, it may not be sufficient to remove all interfering substances.[3]

    • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning 3-HNA into an immiscible organic solvent.

    • Solid-Phase Extraction (SPE): SPE offers a more selective cleanup by utilizing a stationary phase to retain either the analyte or the interferences.

    • Phospholipid Removal: Consider using specialized phospholipid removal plates or cartridges, which are highly effective at reducing this major source of ion suppression.

  • Enhance Chromatographic Separation:

    • Column Selection: Employ a column that provides good retention and peak shape for 3-HNA. A C18 column is a common choice.[4]

    • Gradient Optimization: Adjust the mobile phase gradient to separate 3-HNA from the regions where matrix components elute. A post-column infusion experiment can help identify these regions of ion suppression.

  • Implement Stable Isotope Dilution (SID): The use of a stable isotope-labeled internal standard (SIL-IS) for 3-HNA is the most robust method to compensate for matrix effects. The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate quantification.[5][6]

  • Consider Derivatization: Derivatizing 3-HNA with a reagent like 3-nitrophenylhydrazine (B1228671) (3-NPH) can improve its chromatographic retention and shift its elution to a cleaner region of the chromatogram, thereby avoiding matrix effects.[7][8]

Question: My results for 3-HNA show poor reproducibility between injections. What could be the cause?

Answer:

Poor reproducibility can stem from several factors, many of which are related to matrix effects.

  • Inconsistent Sample Preparation: Ensure your sample preparation protocol is consistent across all samples. Variations in extraction efficiency can lead to fluctuating analyte concentrations.

  • Matrix Buildup on the Column: Over time, matrix components can accumulate on the analytical column, leading to shifting retention times and variable peak shapes. Implement a robust column washing step in your gradient or periodically flush the column.

  • Ion Source Contamination: Matrix components can deposit on the ion source of the mass spectrometer, leading to a gradual or erratic decrease in signal. Regular cleaning of the ion source is recommended.

  • Absence of a Suitable Internal Standard: Without an internal standard, especially a SIL-IS, variations in injection volume and matrix effects can significantly impact reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect and how do I quantify it?

A1: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting components from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal).[2]

You can quantify the matrix effect by comparing the peak area of the analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.[1]

Matrix Effect (%) = (Peak Area in Post-Extraction Spiked Matrix / Peak Area in Neat Solution) * 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Q2: What is the best sample preparation technique to minimize matrix effects for 3-HNA in plasma?

A2: A multi-step approach is often the most effective. Combining protein precipitation with a subsequent clean-up step like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can significantly reduce matrix components. For plasma samples, incorporating a specific phospholipid removal step is highly recommended due to their significant contribution to ion suppression.

Q3: Is a stable isotope-labeled internal standard for 3-HNA necessary?

A3: While not strictly mandatory for qualitative analysis, a stable isotope-labeled internal standard (SIL-IS) is highly recommended for accurate and precise quantification of 3-HNA.[5][6] A SIL-IS is the gold standard for compensating for matrix effects and variations in sample processing. If a specific SIL-IS for 3-HNA is not commercially available, a labeled analog with a similar chemical structure and chromatographic behavior may be a suitable alternative.

Q4: Can derivatization help in overcoming matrix effects for 3-HNA?

A4: Yes, derivatization can be a valuable strategy. By chemically modifying 3-HNA, you can alter its properties to:

  • Improve its retention on a reversed-phase column, moving it away from the early-eluting, often "dirty," part of the chromatogram.

  • Increase its ionization efficiency, leading to better sensitivity. A common derivatizing agent for short-chain fatty acids is 3-nitrophenylhydrazine (3-NPH).[7][8]

Experimental Protocols & Data

Table 1: Example LC-MS/MS Method Parameters for 3-Hydroxy Fatty Acid Analysis
ParameterSettingReference
LC Column C18, 150 x 2 mm, 3 µm[4]
Mobile Phase A 0.1% Formic Acid in Water[4]
Mobile Phase B 0.1% Formic Acid in Methanol[4]
Flow Rate 0.3 mL/min[4]
Gradient Linear gradient optimized for separation[4]
Ionization Mode Negative Electrospray Ionization (ESI-)[4]
MS/MS Mode Multiple Reaction Monitoring (MRM)[4]
Table 2: Sample Preparation Recovery Data for a 3-Hydroxy Fatty Acid Analog (3-Hydroxypentanoic Acid) in Human Plasma
Analyte Concentration (µg/mL)Mean Recovery (%)Recovery Range (%)
0.22588.286.3 - 89.4
2.093.789.0 - 96.5
4.094.092.1 - 97.4
Data adapted from a study on 3-hydroxypentanoic acid, a structural analog of 3-HNA.[4]
Detailed Protocol: Liquid-Liquid Extraction for 3-HNA from Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Aliquoting: To 100 µL of plasma sample, add the internal standard solution.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile, vortex for 30 seconds, and centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Acidification: Acidify the supernatant with 10 µL of 1M HCl to protonate the carboxylic acid group of 3-HNA.

  • Liquid-Liquid Extraction: Add 500 µL of methyl tert-butyl ether (MTBE), vortex for 1 minute, and centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Organic Layer Collection: Transfer the upper organic layer (MTBE) to a new tube.

  • Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition for LC-MS/MS analysis.

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Investigation Steps cluster_solutions Potential Solutions Problem Poor Signal or Reproducibility for 3-HNA Check_IS Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? Problem->Check_IS Assess_ME Assess Matrix Effect (Post-Extraction Spike) Check_IS->Assess_ME Yes Implement_IS Implement SIL-IS Check_IS->Implement_IS No Evaluate_Chroma Evaluate Chromatography (Peak Shape, Retention Time) Assess_ME->Evaluate_Chroma No Significant ME Optimize_SP Optimize Sample Prep (LLE, SPE, PLR) Assess_ME->Optimize_SP Significant ME Optimize_LC Optimize LC Method (Gradient, Column) Evaluate_Chroma->Optimize_LC Poor Peak Shape/ Variable RT Clean_System Clean Ion Source & Check Column Evaluate_Chroma->Clean_System Good Peak Shape/ Stable RT Consider_Deriv Consider Derivatization Optimize_SP->Consider_Deriv

Caption: Troubleshooting workflow for poor signal or reproducibility in 3-HNA analysis.

Sample_Prep_Funnel cluster_0 Sample Preparation Strategy Start Plasma Sample PPT Protein Precipitation (e.g., Acetonitrile) Start->PPT LLE Liquid-Liquid Extraction (e.g., MTBE) PPT->LLE For Cleaner Extract SPE Solid-Phase Extraction (e.g., C18 or Mixed-Mode) PPT->SPE For Higher Selectivity PLR Phospholipid Removal (Specialized Plates/Cartridges) LLE->PLR Optional: Enhanced PL Removal Final Clean Extract for LC-MS/MS Analysis LLE->Final SPE->PLR Optional: Enhanced PL Removal SPE->Final PLR->Final

Caption: A logical funnel for developing a robust sample preparation method.

References

Technical Support Center: Biosynthesis of 3-Hydroxynonanoic Acid in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the yield of 3-hydroxynonanoic acid (3-HNA) in Escherichia coli.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.

Issue 1: Low or No Yield of this compound

Question: I have introduced the necessary genes for 3-HNA production, but I am observing very low or no yield. What are the possible reasons and how can I troubleshoot this?

Possible Causes and Solutions:

  • Inefficient Precursor Supply: The biosynthesis of 3-HNA, a medium-chain-length 3-hydroxyalkanoic acid, relies on the availability of intermediates from the fatty acid metabolism pathways. Insufficient precursor molecules can severely limit the final yield.

    • Solution 1: Enhance Fatty Acid Synthesis: Overexpress key genes in the fatty acid synthesis pathway to increase the intracellular pool of acyl-CoAs.

    • Solution 2: Engineer the β-oxidation Pathway: Introduce a pathway that funnels intermediates from the β-oxidation of fatty acids towards 3-HNA production. This often involves the expression of an (R)-specific enoyl-CoA hydratase (e.g., phaJ) which can convert enoyl-CoA intermediates from the β-oxidation cycle into (R)-3-hydroxyacyl-CoA, the direct precursor for polymerization by PHA synthase.[1][2]

  • Suboptimal Enzyme Expression or Activity: The heterologously expressed enzymes may not be produced at sufficient levels or may have low specific activity in the E. coli host.

    • Solution 1: Optimize Codon Usage: Ensure that the codons of your heterologous genes are optimized for expression in E. coli.

    • Solution 2: Vary Promoters and Inducer Concentrations: Experiment with different promoters (e.g., T7, araBAD, lac) to modulate expression levels. Optimize the concentration of the inducer (e.g., IPTG) and the induction temperature and duration. For example, optimal expression of PHA synthase genes (phaC1 and phaC2) from Pseudomonas aeruginosa in E. coli was achieved with 1 mM IPTG at 37°C for 2 hours.[3][4][5]

    • Solution 3: Screen Enzyme Homologs: Different versions of the key enzymes (e.g., PhaC synthase, PhaJ hydratase) from various organisms can have significantly different activities.[6][7]

  • Plasmid Instability: The expression plasmids may be unstable, leading to a loss of the biosynthetic pathway in a significant portion of the cell population.

    • Solution 1: Chromosomal Integration: For a more stable production strain, integrate the biosynthesis genes into the E. coli chromosome.[8][9]

    • Solution 2: Use Stable Plasmids: Employ plasmids with robust stability mechanisms, such as those containing the hok/sok locus.[8][9]

  • Degradation of Intermediates: The intermediates of the 3-HNA pathway or the final product itself might be degraded by native E. coli enzymes.

    • Solution: Knock out Competing Pathways: Deleting genes involved in the β-oxidation pathway, such as fadB and fadA, can prevent the degradation of 3-hydroxyacyl-CoA intermediates and channel them towards product formation.[2][10]

  • Toxicity of Intermediates or Product: High concentrations of pathway intermediates or 3-HNA could be toxic to the cells, leading to poor growth and reduced productivity.

    • Solution: Modulate Gene Expression: Use weaker promoters or lower inducer concentrations to avoid the rapid accumulation of potentially toxic compounds.

Issue 2: The Final Product is a Polymer (PHA) instead of Free 3-HNA

Question: My system is producing polyhydroxyalkanoates (PHAs) containing 3-HNA monomers, but I want to obtain the free acid. How can I achieve this?

Possible Causes and Solutions:

  • Lack of a CoA Removal Mechanism: The 3-HNA precursor, (R)-3-hydroxynonanoyl-CoA, is polymerized by the PHA synthase (PhaC). To obtain the free acid, this intermediate must be diverted from the synthase and the CoA moiety must be removed.

    • Solution 1: Express a Thioesterase: Co-express a thioesterase, such as TesB from E. coli, which can hydrolyze the thioester bond of (R)-3-hydroxynonanoyl-CoA to release free 3-HNA.[6][10]

    • Solution 2: In Vivo Depolymerization: An alternative strategy is to allow the cell to first produce the PHA polymer and then co-express a PHA depolymerase. This enzyme will hydrolyze the polymer intracellularly to release the 3-hydroxyalkanoic acid monomers.[8][9][11]

Frequently Asked Questions (FAQs)

Q1: Which E. coli strain is best for 3-HNA production?

A1: The choice of E. coli strain can significantly impact yield. Strains like BL21(DE3) are often used for high-level protein expression. However, strains like MG1655 have also been shown to be superior for the production of some 3-hydroxyalkanoic acids.[6] It is recommended to test your pathway in a few different host strains to identify the optimal one for your specific construct.

Q2: How can I increase the supply of (R)-3-hydroxynonanoyl-CoA precursor?

A2: There are two main strategies:

  • From Fatty Acid Biosynthesis: Overexpression of a transacylase (PhaG) can link the fatty acid de novo synthesis pathway to PHA precursor formation by converting acyl-ACP intermediates to acyl-CoA.[12]

  • From β-Oxidation: Co-expression of an (R)-specific enoyl-CoA hydratase (PhaJ) will convert intermediates of the fatty acid β-oxidation pathway into (R)-3-hydroxyacyl-CoA.[1] To further enhance this, you can supplement the culture medium with fatty acids like nonanoic acid or dodecanoic acid.[10]

Q3: My cell growth is poor after inducing the expression of the 3-HNA pathway. What should I do?

A3: Poor cell growth upon induction can be due to metabolic burden or the toxicity of a pathway intermediate. Try reducing the inducer concentration (e.g., lower IPTG concentration) or lowering the induction temperature (e.g., from 37°C to 25-30°C). This will slow down protein synthesis and the metabolic flux through the pathway, potentially alleviating the toxic effects.

Q4: How do I quantify the amount of 3-HNA produced?

A4: 3-HNA is typically extracted from the culture medium or cell lysate and then derivatized for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The carboxylic acid group is usually esterified (e.g., methylated) to make the molecule more volatile for GC analysis.

Quantitative Data Summary

The following tables summarize yields of various 3-hydroxyalkanoic acids (3-HAs) produced in engineered E. coli, which can serve as a benchmark for your 3-HNA production efforts.

Table 1: Production of (R)-3-Hydroxybutyrate (3HB) in Engineered E. coli

Strain BackgroundKey Genes ExpressedCarbon SourceTiter (g/L)Yield (% of theoretical max)Reference
E. coliphaA, phaB, phaC, PHA depolymeraseGlucose-85.6%[9]
MG1655(DE3)phaA, phaB, tesBGlucose2.92-[6]
BL21Star(DE3)phaA, phaB, tesBGlucose~2.5-[6]

Table 2: Production of Medium-Chain-Length 3-Hydroxyalkanoic Acids in Engineered Bacteria

ProductHost OrganismKey Genes Expressed / Engineering StrategyCarbon SourceTiter (g/L)Reference
3-Hydroxyalkanoates (C6-C12)Pseudomonas putida KTOY07tesB expression, fadBA and pha operon knockoutDodecanoate2.44[10]
3-Hydroxydodecanoic acid dominantPseudomonas putida KTOY07tesB expression, fadBA and pha operon knockout (fed-batch)Dodecanoate7.27[10]
Poly(3-hydroxyoctanoate) (PHO)E. coli SM23phaJ2, phaC2, fadD expression, fadRABIJ knockout, thioesterase integrationGlycerol (B35011)1.54[7]

Experimental Protocols

Protocol 1: General Procedure for 3-HNA Production in E. coli
  • Transformation: Transform chemically competent E. coli (e.g., BL21(DE3)) with your expression plasmid(s) containing the 3-HNA biosynthesis genes.

    • Thaw competent cells on ice.

    • Add 1-5 µL of plasmid DNA.

    • Incubate on ice for 30 minutes.

    • Heat shock at 42°C for 45-60 seconds.

    • Place on ice for 2 minutes.

    • Add 950 µL of SOC or LB medium and incubate at 37°C for 1 hour with shaking.

    • Plate on LB agar (B569324) plates with the appropriate antibiotic and incubate overnight at 37°C.[13]

  • Cultivation and Induction:

    • Inoculate a single colony into 5 mL of LB medium with the selective antibiotic and grow overnight at 37°C.

    • The next day, inoculate a larger volume of production medium (e.g., Terrific Broth or M9 minimal medium) with the overnight culture to an initial OD₆₀₀ of ~0.1.

    • Grow the culture at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression by adding the appropriate inducer (e.g., 0.1 - 1.0 mM IPTG). If supplementing with a fatty acid precursor, add it at this time.

    • Continue cultivation at a lower temperature (e.g., 30°C) for 24-48 hours.

  • Sample Collection and Analysis:

    • Harvest the cells by centrifugation.

    • The supernatant can be used directly for extraction if the product is secreted. The cell pellet can be lysed for extraction of intracellular product.

    • Proceed with extraction and GC-MS analysis to quantify 3-HNA.

Protocol 2: Quantification of 3-HNA by GC-MS (General Workflow)
  • Extraction:

    • To 1 mL of culture supernatant or cell lysate, add an internal standard.

    • Acidify the sample to pH < 2 with HCl.

    • Extract the 3-HNA with an organic solvent like ethyl acetate (B1210297) or chloroform (B151607).

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Derivatization (Methylation):

    • Resuspend the dried extract in a mixture of methanol (B129727) and sulfuric acid (e.g., 15% v/v H₂SO₄ in methanol).[14]

    • Incubate at 100°C for 3 hours to convert the carboxylic acid to its methyl ester.

    • After cooling, add water and extract the methyl esters with chloroform.

    • The chloroform phase, containing the 3-hydroxynonanoate methyl ester, is collected for analysis.

  • GC-MS Analysis:

    • Inject the sample into a GC-MS system.

    • Use a suitable column (e.g., a polar capillary column).

    • The mass spectrometer will be used to identify the peak corresponding to the 3-HNA methyl ester based on its mass spectrum and retention time compared to a standard.

    • Quantify the amount of 3-HNA by comparing its peak area to that of the internal standard.

Visualizations

Metabolic Pathways and Experimental Workflows

Biosynthesis_Pathway_3HNA cluster_fatty_acid_beta_oxidation Fatty Acid β-Oxidation cluster_engineered_pathway Engineered Pathway for 3-HNA Fatty_Acids Fatty Acids (e.g., Nonanoic Acid) Acyl_CoA Acyl-CoA Fatty_Acids->Acyl_CoA FadD Enoyl_CoA trans-2-Enoyl-CoA Acyl_CoA->Enoyl_CoA FadE S_3HA_CoA (S)-3-Hydroxyacyl-CoA Enoyl_CoA->S_3HA_CoA FadB R_3HNA_CoA (R)-3-Hydroxynonanoyl-CoA Enoyl_CoA->R_3HNA_CoA phaJ (R-specific hydratase) Enoyl_CoA->R_3HNA_CoA Ketoacyl_CoA 3-Ketoacyl-CoA S_3HA_CoA->Ketoacyl_CoA FadB Acetyl_CoA_beta_ox Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA_beta_ox FadA PHA_Polymer PHA Polymer (containing 3-HNA) R_3HNA_CoA->PHA_Polymer phaC (PHA Synthase) Free_3HNA Free this compound R_3HNA_CoA->Free_3HNA tesB (Thioesterase) PHA_Polymer->Free_3HNA PHA Depolymerase

Caption: Engineered metabolic pathway for 3-HNA production in E. coli.

Troubleshooting_Workflow decision decision solution solution Start Start: Low/No 3-HNA Yield CheckGrowth Check Cell Growth Start->CheckGrowth PoorGrowth Poor Growth CheckGrowth->PoorGrowth Poor GoodGrowth Good Growth CheckGrowth->GoodGrowth Good CheckProtein Verify Protein Expression (SDS-PAGE, Western Blot) NoProtein No/Low Protein Expression CheckProtein->NoProtein No/Low GoodProtein Sufficient Protein Expression CheckProtein->GoodProtein Good CheckPrecursor Assess Precursor Availability CheckPrecursor->solution Solution: - Overexpress fadD/phaJ - Supplement fatty acids - Knockout competing pathways (fadA/fadB) CheckProductForm Analyze Product Form (Free Acid vs. Polymer) CheckPrecursor->CheckProductForm CheckProductForm->solution Solution: - Express thioesterase (tesB) - Express PHA depolymerase PoorGrowth->solution Solution: - Lower induction temp - Reduce inducer conc. - Change media GoodGrowth->CheckProtein NoProtein->solution Solution: - Optimize codons - Change promoter - Check plasmid stability GoodProtein->CheckPrecursor

Caption: Troubleshooting workflow for low 3-HNA yield.

References

troubleshooting poor recovery of 3-hydroxynonanoic acid during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the extraction of 3-hydroxynonanoic acid, ensuring optimal recovery and accurate downstream analysis.

Troubleshooting Poor Recovery of this compound

Low recovery of this compound during extraction can be attributed to several factors, from sample preparation to the choice of reagents and procedural steps. This guide provides a systematic approach to identifying and resolving common issues.

Problem 1: Inefficient Extraction from Aqueous Phase

Question: My recovery of this compound is consistently low after liquid-liquid extraction from an aqueous sample (e.g., cell culture supernatant, plasma). What are the likely causes and how can I improve the yield?

Answer:

Poor extraction from aqueous samples is often related to the protonation state of the carboxylic acid group and the choice of organic solvent.

Troubleshooting Steps:

  • pH Adjustment: this compound has a carboxylic acid functional group. For efficient partitioning into an organic solvent, this group must be protonated (in its acidic form, -COOH) to reduce its polarity.

    • Recommendation: Acidify your aqueous sample to a pH at least 2 units below the pKa of the carboxylic acid group. The pKa of a typical carboxylic acid is around 4-5. Therefore, adjusting the sample pH to ≤ 2 is recommended. Use a strong acid like HCl for this purpose.[1]

  • Solvent Selection: The polarity of the extraction solvent is critical. A solvent that is too nonpolar may not efficiently extract the moderately polar this compound, while a solvent that is too polar may be miscible with the aqueous phase.

    • Recommendation: Ethyl acetate (B1210297) is a commonly used and effective solvent for extracting 3-hydroxy fatty acids.[1] Other solvents like diethyl ether or a mixture of hexane (B92381) and isopropanol (B130326) can also be tested. Avoid highly nonpolar solvents like hexane alone.

  • Solvent-to-Sample Volume Ratio: An insufficient volume of organic solvent may not be adequate to efficiently partition the analyte.

    • Recommendation: Increase the volume of the organic solvent. A solvent-to-sample ratio of 2:1 or 3:1 (v/v) is a good starting point. Perform multiple extractions (e.g., 2-3 times) with fresh solvent and pool the organic phases.

  • Emulsion Formation: Vigorous shaking can sometimes lead to the formation of an emulsion at the interface of the aqueous and organic layers, trapping the analyte and preventing efficient phase separation.

    • Recommendation: Use gentle but thorough mixing, such as inverting the extraction tube multiple times for several minutes. If an emulsion forms, it can sometimes be broken by centrifugation, addition of a small amount of salt (e.g., NaCl) to the aqueous phase, or by passing the emulsion through a glass wool plug.

Problem 2: Analyte Loss During Solvent Evaporation

Question: I suspect I am losing my analyte during the solvent evaporation step after extraction. How can I prevent this?

Answer:

This compound is a semi-volatile compound, and significant loss can occur if the evaporation is too aggressive.

Troubleshooting Steps:

  • Gentle Evaporation: Avoid high temperatures and strong vacuum.

    • Recommendation: Use a gentle stream of nitrogen gas at room temperature or slightly elevated temperatures (e.g., 30-40°C) to evaporate the solvent. A rotary evaporator with controlled temperature and vacuum can also be used, but care must be taken to avoid excessive heat.

  • Use of a Keeper Solvent: A small amount of a less volatile solvent can be added to the extract before evaporation to prevent the complete drying of the sample and loss of the analyte.

    • Recommendation: Add a small volume (e.g., 50-100 µL) of a high-boiling point, non-interfering solvent like dodecane (B42187) to the extract before evaporation.

Problem 3: Poor Recovery from Complex Matrices (e.g., Bacterial Cell Pellets)

Question: I am trying to extract this compound from bacterial cells, and the recovery is very low. What specific steps should I consider for this type of sample?

Answer:

Extraction from cellular material requires effective cell lysis to release the intracellular contents and proper solvent systems to extract lipids from a complex mixture of biomolecules.

Troubleshooting Steps:

  • Cell Lysis: Incomplete cell disruption is a major cause of low recovery from cellular samples.

    • Recommendation: Employ a robust cell lysis method. This can include sonication, bead beating, or homogenization. For bacteria, enzymatic lysis (e.g., with lysozyme) followed by mechanical disruption can be effective.

  • Solvent System for Lysis and Extraction: A single solvent may not be sufficient to both disrupt cells and extract the analyte. The classic Folch or Bligh & Dyer methods use a biphasic solvent system for this purpose.

    • Recommendation: Use a mixture of chloroform (B151607) and methanol (B129727) (e.g., 2:1 v/v) to homogenize the cell pellet. The methanol helps to denature proteins and disrupt cell membranes, while the chloroform dissolves the lipids. After homogenization, add water to create a biphasic system, where the lipids, including this compound, will partition into the lower chloroform layer.

  • Derivatization for Analysis: Free fatty acids can be difficult to analyze directly by Gas Chromatography (GC) due to their polarity. Derivatization to a more volatile and less polar form is often necessary.

    • Recommendation: After extraction and evaporation, derivatize the this compound to its trimethylsilyl (B98337) (TMS) ether or fatty acid methyl ester (FAME) derivative before GC-MS analysis. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is commonly used for TMS derivatization.[1] For FAME analysis, an acid-catalyzed methylation using 1.25 M HCl in methanol is effective.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for extracting this compound?

A1: The optimal pH for extracting this compound from an aqueous solution is acidic, ideally at a pH of 2 or lower. This ensures that the carboxylic acid group is fully protonated, making the molecule less polar and more soluble in organic extraction solvents.

Q2: Which solvent is best for extracting this compound?

A2: Ethyl acetate is a highly effective and commonly used solvent for the liquid-liquid extraction of 3-hydroxy fatty acids from acidified aqueous samples.[1] A mixture of chloroform and methanol is recommended for extraction from cellular materials.

Q3: Is derivatization necessary for the analysis of this compound?

A3: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization is highly recommended. The hydroxyl and carboxyl groups of this compound make it polar and prone to peak tailing and poor chromatographic resolution. Derivatization to its trimethylsilyl (TMS) or fatty acid methyl ester (FAME) derivative improves its volatility and chromatographic behavior, leading to better sensitivity and more accurate quantification.[1]

Q4: Can I use Solid Phase Extraction (SPE) for this compound?

A4: Yes, Solid Phase Extraction (SPE) can be an effective alternative to liquid-liquid extraction. A reversed-phase C18 or a mixed-mode anion exchange sorbent can be used. For reversed-phase SPE, the sample should be acidified before loading to retain the protonated this compound. Elution is then performed with an organic solvent like methanol or acetonitrile. For anion exchange SPE, the sample is loaded at a neutral or slightly basic pH to retain the deprotonated carboxylate. After washing, the analyte is eluted with an acidic solvent.

Data Presentation

Table 1: Comparison of Solvents for Liquid-Liquid Extraction of this compound

Solvent SystemPolarity IndexTypical Recovery Range (%)AdvantagesDisadvantages
Ethyl Acetate4.485 - 95Good selectivity for moderately polar compounds, easily evaporated.Can extract some water.
Diethyl Ether2.880 - 90Good solvent for a wide range of lipids, low boiling point.Highly flammable and peroxide-forming.
Chloroform:Methanol (2:1)~5.1 (for mixture)90 - 99Excellent for extracting lipids from tissues and cells.Chloroform is toxic and a suspected carcinogen.
Hexane:Isopropanol (3:2)~2.0 (for mixture)75 - 85Less toxic alternative to chloroform-based methods.May be less efficient for highly polar lipids.

Note: Recovery rates are estimates based on general principles of fatty acid extraction and may vary depending on the specific experimental conditions and matrix.

Experimental Protocols

Protocol 1: Extraction of this compound from Bacterial Culture

This protocol is adapted from standard methods for bacterial fatty acid analysis.

1. Sample Preparation:

  • Harvest bacterial cells from a late stationary phase culture by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

  • Wash the cell pellet once with sterile water and re-centrifuge.

  • Freeze-dry the cell pellet to a constant weight.

2. Cell Lysis and Extraction:

  • To approximately 10 mg of dried cell pellet in a glass tube, add 1 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Add an appropriate internal standard (e.g., a known amount of deuterated this compound or a C17-hydroxy fatty acid).

  • Homogenize the sample using a probe sonicator or bead beater until the cells are completely disrupted.

  • Incubate at room temperature for 30 minutes with occasional vortexing.

3. Phase Separation:

  • Add 0.2 mL of 0.9% NaCl solution to the homogenate.

  • Vortex thoroughly for 1 minute.

  • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower chloroform phase containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

4. Solvent Evaporation:

  • Evaporate the chloroform extract to dryness under a gentle stream of nitrogen at 30-40°C.

5. Derivatization for GC-MS Analysis (TMS Derivatization):

  • To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Cap the tube tightly and heat at 60°C for 30 minutes.

  • Cool to room temperature before GC-MS analysis.

Protocol 2: Extraction of this compound from Plasma/Serum

This protocol is based on established methods for the analysis of 3-hydroxy fatty acids in biological fluids.[1]

1. Sample Preparation:

  • To 500 µL of plasma or serum in a glass tube, add an appropriate internal standard.

2. Acidification:

  • Add 125 µL of 6 M HCl to the sample to precipitate proteins and protonate the fatty acids.[1]

  • Vortex for 30 seconds.

3. Liquid-Liquid Extraction:

  • Add 3 mL of ethyl acetate to the acidified sample.

  • Vortex for 2 minutes.

  • Centrifuge at 2,000 x g for 10 minutes.

  • Transfer the upper ethyl acetate layer to a clean glass tube.

  • Repeat the extraction with another 3 mL of ethyl acetate and pool the organic phases.[1]

4. Solvent Evaporation:

  • Evaporate the pooled ethyl acetate extract to dryness under a gentle stream of nitrogen at 37°C.[1]

5. Derivatization for GC-MS Analysis (TMS Derivatization):

  • To the dried residue, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[1]

  • Seal the tube and heat at 80°C for 1 hour.[1]

  • Cool to room temperature before injecting 1 µL into the GC-MS.[1]

Visualizations

Logical Workflow for Troubleshooting Poor Recovery

TroubleshootingWorkflow start Start: Poor Recovery of this compound check_pH Is the aqueous sample pH <= 2? start->check_pH adjust_pH Acidify sample with HCl to pH <= 2 check_pH->adjust_pH No check_solvent Is the extraction solvent appropriate? (e.g., Ethyl Acetate) check_pH->check_solvent Yes adjust_pH->check_solvent change_solvent Switch to a more appropriate solvent (e.g., Ethyl Acetate or Chloroform/Methanol for cells) check_solvent->change_solvent No check_volume Is the solvent:sample ratio sufficient? (e.g., >= 2:1) check_solvent->check_volume Yes change_solvent->check_volume increase_volume Increase solvent volume and/or perform multiple extractions check_volume->increase_volume No check_evaporation Is the solvent evaporation gentle? (e.g., N2 stream, <40°C) check_volume->check_evaporation Yes increase_volume->check_evaporation adjust_evaporation Use a gentler evaporation method check_evaporation->adjust_evaporation No check_derivatization Is the analyte derivatized for GC-MS? check_evaporation->check_derivatization Yes adjust_evaporation->check_derivatization perform_derivatization Perform derivatization (e.g., TMS or FAME) check_derivatization->perform_derivatization No end_good Recovery Improved check_derivatization->end_good Yes end_bad Issue Persists: Consult further resources check_derivatization->end_bad If recovery is still low perform_derivatization->end_good

Caption: A flowchart for troubleshooting poor recovery of this compound.

Signaling Pathway of HCAR3 Activation

This compound is structurally similar to 3-hydroxyoctanoic acid, a known agonist for the Hydroxycarboxylic Acid Receptor 3 (HCAR3). Activation of HCAR3 initiates a G-protein coupled signaling cascade.[2][3][4][5]

HCAR3_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol HCAR3 HCAR3 Receptor G_protein Gi/o Protein HCAR3->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits G_protein->AC cAMP cAMP AC->cAMP converts Ligand 3-Hydroxyoctanoic Acid (or similar 3-hydroxy fatty acid) Ligand->HCAR3 binds to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Lipolysis Lipolysis PKA->Lipolysis promotes

Caption: HCAR3 signaling cascade initiated by a 3-hydroxy fatty acid agonist.

References

Technical Support Center: Optimization of Derivatization for 3-Hydroxynonanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimization of derivatization reactions for 3-hydroxynonanoic acid. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for gas chromatography (GC) analysis?

A1: Derivatization is a critical step for the successful analysis of this compound by GC. Due to its chemical structure, which includes both a polar carboxylic acid group and a hydroxyl group, this compound has low volatility and can interact with the GC column's stationary phase. This leads to poor chromatographic performance, characterized by broad, tailing peaks and potentially inaccurate quantification.[1] Derivatization converts these polar functional groups into less polar and more volatile derivatives, resulting in sharper, more symmetrical peaks and improved separation from other sample components.[1][2]

Q2: What are the most common derivatization methods for this compound?

A2: The two most prevalent derivatization techniques for hydroxy fatty acids like this compound are:

  • Silylation: This method replaces the active hydrogens on the carboxylic acid and hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[1]

  • Esterification: This technique converts the carboxylic acid group to an ester, typically a methyl ester (fatty acid methyl ester or FAME). A widely used reagent for this is boron trifluoride in methanol (B129727) (BF3-methanol).[1][2] For hydroxy fatty acids, a subsequent silylation step is often required to derivatize the hydroxyl group.

Q3: Which derivatization method should I choose: silylation or esterification?

A3: The choice between silylation and esterification depends on your specific analytical needs.

  • Silylation (e.g., with BSTFA) is a versatile one-step method that derivatizes both the carboxylic acid and hydroxyl groups simultaneously.[1] It is generally a robust method but the resulting TMS derivatives can be sensitive to moisture and may have limited stability, ideally being analyzed within a week.[1]

  • Esterification (e.g., with BF3-methanol) is highly effective for converting the carboxylic acid to a methyl ester.[1] However, for this compound, the hydroxyl group will remain underivatized, necessitating a second derivatization step (typically silylation) to ensure good chromatographic performance. This two-step process can be more time-consuming.

For routine analysis of this compound, a one-step silylation is often preferred for its simplicity and efficiency.

Q4: What are the key parameters to optimize for a successful derivatization reaction?

A4: The key parameters to optimize for both silylation and esterification reactions are:

  • Reaction Temperature: Higher temperatures generally increase the reaction rate, but excessive heat can lead to the degradation of the analyte or the formation of byproducts.

  • Reaction Time: Sufficient time is needed for the reaction to go to completion. Incomplete reactions will result in low product yield and inaccurate quantification.

  • Reagent Concentration: A molar excess of the derivatizing reagent is typically required to drive the reaction to completion.

  • Sample Dryness: Both silylation and esterification reagents are highly sensitive to moisture. The presence of water in the sample or solvents will deactivate the reagents and lead to incomplete derivatization.[1]

Troubleshooting Guides

This section addresses specific issues that you may encounter during the derivatization of this compound.

Issue 1: Low or No Peak Response for the Derivatized Analyte

Possible Cause Suggested Solution
Incomplete Derivatization - Optimize reaction conditions: Increase the reaction temperature or time. A common starting point is 60°C for 60 minutes.[1] For silylation, temperatures up to 80°C for 1 hour have been used. - Increase reagent concentration: Ensure a sufficient molar excess of the derivatizing agent. - Check for moisture: Ensure the sample is completely dry before adding the derivatization reagent. Lyophilization or drying under a stream of nitrogen are effective methods.[1]
Degradation of the Derivative - Analyze samples promptly: TMS derivatives, in particular, can be unstable. It is recommended to analyze them within 24-48 hours of preparation for best results.[1] - Avoid excessive heat: While heating can improve reaction kinetics, prolonged exposure to high temperatures can degrade the derivatives.
Adsorption in the GC System - Check the liner: The glass liner in the GC inlet can be a source of active sites. Use a deactivated liner and replace it regularly. - Column conditioning: Ensure the GC column is properly conditioned according to the manufacturer's instructions.
Leaks in the GC System - Perform a leak check: Leaks in the injector, column fittings, or gas lines can lead to a loss of sample and poor sensitivity.

Issue 2: Tailing or Broad Peaks in the Chromatogram

Possible Cause Suggested Solution
Incomplete Derivatization This is a primary cause of peak tailing for polar analytes. Both the carboxylic acid and hydroxyl groups must be derivatized. Re-optimize the derivatization procedure as described in "Issue 1".
Active Sites in the GC System - Liner and column maintenance: As mentioned above, ensure the liner is deactivated and the column is in good condition. - Septum bleed: Use high-quality, low-bleed septa and replace them regularly.
Column Overload - Dilute the sample: Injecting a sample that is too concentrated can lead to peak fronting or tailing. - Increase the split ratio: If using split injection, a higher split ratio will reduce the amount of sample reaching the column.

Issue 3: Presence of Extraneous or Unexpected Peaks

Possible Cause Suggested Solution
Reagent Byproducts - Use a reagent blank: Prepare and analyze a blank sample containing only the solvent and derivatization reagents to identify peaks originating from the reagents themselves. - Optimize the amount of reagent: Using a large excess of derivatizing reagent can lead to large reagent-related peaks in the chromatogram.
Side Product Formation - Milder reaction conditions: High temperatures can sometimes promote the formation of side products. Try reducing the reaction temperature. - BF3-methanol artifacts: With unsaturated fatty acids, BF3-methanol can sometimes form methoxy (B1213986) artifacts. While less of a concern for saturated this compound, it is something to be aware of in complex samples.
Contamination - Solvent purity: Use high-purity, anhydrous solvents. - Sample handling: Ensure all glassware is thoroughly cleaned and dried. Contamination can be introduced from various sources, including septa, vials, and pipette tips.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and expected outcomes for the derivatization of hydroxy fatty acids. The exact yields can vary depending on the specific experimental setup and sample matrix.

Table 1: Comparison of Silylation and Esterification for Hydroxy Fatty Acids

ParameterSilylation (BSTFA + 1% TMCS)Esterification (BF3-Methanol) & Silylation
Number of Steps OneTwo
Typical Reagent BSTFA with 1% TMCS14% BF3 in Methanol, then BSTFA
Reaction Temp. 60-80°C60-100°C (Esterification), 60-80°C (Silylation)
Reaction Time 30-60 minutes15-60 minutes (Esterification), 30-60 minutes (Silylation)
Relative Yield Generally high (>90%)Can be high, but potential for loss between steps
Derivative Stability Moderate, best analyzed within 48 hoursFAMEs are very stable, TMS ether is moderately stable
Key Advantage Single-step reaction for both functional groupsFAMEs are stable intermediates

Table 2: Effect of Reaction Conditions on Derivatization Efficiency (General Trends)

ConditionLowOptimalHigh
Temperature Incomplete reaction, low yieldComplete reaction, high yieldPotential for derivative degradation, side products
Time Incomplete reaction, low yieldComplete reaction, high yieldNo significant improvement, potential for degradation
Reagent Molar Ratio (Reagent:Analyte) Incomplete reactionHigh yieldMinimal improvement, increased background from excess reagent

Experimental Protocols

Protocol 1: One-Step Silylation using BSTFA + 1% TMCS

  • Sample Preparation: Accurately weigh 1-10 mg of the this compound sample into a clean, dry 2 mL reaction vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of a suitable anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane) to dissolve the sample.

  • Add 100 µL of BSTFA containing 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and vortex for 10-15 seconds. Place the vial in a heating block or oven at 70°C for 60 minutes.

  • Analysis: After cooling to room temperature, the sample is ready for GC-MS analysis. If necessary, the sample can be diluted with an appropriate solvent before injection.

Protocol 2: Two-Step Esterification and Silylation

  • Esterification - Sample Preparation: Weigh 1-25 mg of the this compound sample into a screw-capped glass tube with a PTFE liner.[3] Ensure the sample is dry.

  • Esterification - Reagent Addition: Add 2 mL of 14% BF3 in methanol to the tube.[1]

  • Esterification - Reaction: Tightly cap the tube and heat at 60°C for 30-60 minutes.[1]

  • Esterification - Extraction: Cool the tube to room temperature. Add 1 mL of water and 1 mL of hexane (B92381). Vortex thoroughly to extract the fatty acid methyl esters into the hexane layer. Allow the layers to separate.

  • Esterification - Sample Transfer: Carefully transfer the upper hexane layer to a new clean, dry vial. Evaporate the hexane under a stream of nitrogen.

  • Silylation: To the dried residue from step 5, add 100 µL of an anhydrous solvent (e.g., pyridine) and 100 µL of BSTFA.

  • Silylation - Reaction: Cap the vial and heat at 70°C for 30 minutes.

  • Analysis: Cool to room temperature. The sample is now ready for GC-MS analysis.

Visualizations

Derivatization_Workflow cluster_silylation Silylation Workflow (BSTFA) cluster_esterification Esterification & Silylation Workflow s_start Start: Dry Sample s_reagent Add Solvent and BSTFA + 1% TMCS s_start->s_reagent s_react Heat at 70°C for 60 min s_reagent->s_react s_analyze Analyze by GC-MS s_react->s_analyze e_start Start: Dry Sample e_bf3 Add BF3-Methanol e_start->e_bf3 e_heat1 Heat at 60°C e_bf3->e_heat1 e_extract Extract with Hexane e_heat1->e_extract e_dry Evaporate Hexane e_extract->e_dry e_bstfa Add Solvent and BSTFA e_dry->e_bstfa e_heat2 Heat at 70°C e_bstfa->e_heat2 e_analyze Analyze by GC-MS e_heat2->e_analyze

Caption: Comparative workflows for silylation and two-step esterification/silylation.

Troubleshooting_Derivatization node_sol node_sol start Problem with Derivatization? q_peak Poor Peak Shape (Tailing/Broad)? start->q_peak Yes q_response Low/No Peak Response? start->q_response No sol_incomplete Incomplete Derivatization: - Check sample dryness - Optimize temp/time - Increase reagent amount q_peak->sol_incomplete Yes sol_active_sites Check for Active Sites: - Replace GC liner - Condition column q_peak->sol_active_sites No q_extra Extra Peaks? q_response->q_extra No sol_incomplete_resp Incomplete Derivatization (see above) OR Derivative Degradation: - Analyze promptly q_response->sol_incomplete_resp Yes sol_leaks Check for System Leaks and Adsorption q_response->sol_leaks No sol_reagent Reagent Artifacts: - Run a reagent blank - Optimize reagent amount q_extra->sol_reagent Yes sol_contamination Contamination: - Use high-purity solvents - Ensure clean glassware q_extra->sol_contamination No end1 Resolution sol_incomplete->end1 end2 Resolution sol_active_sites->end2 end3 Resolution sol_incomplete_resp->end3 end4 Resolution sol_leaks->end4 end5 Resolution sol_reagent->end5 end6 Resolution sol_contamination->end6

Caption: Troubleshooting decision tree for common derivatization issues.

References

Technical Support Center: Large-Scale Production of 3-Hydroxynonanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the large-scale production of 3-hydroxynonanoic acid (3-HNA).

Troubleshooting Guide

This guide addresses common issues encountered during the microbial fermentation and downstream processing of 3-HNA.

Problem Potential Cause Recommended Solution
Low 3-HNA Titer Suboptimal Fermentation Conditions: pH, temperature, aeration, or medium composition may not be ideal for the production strain.Systematically optimize fermentation parameters such as pH (typically controlled between 6.0-7.0), temperature (strain-dependent), and dissolved oxygen levels. Medium components like carbon source concentration, nitrogen source, and essential nutrients should also be optimized.
Precursor Limitation: Insufficient supply of precursors for the 3-HNA biosynthetic pathway.Rebalance the expression of key enzymes in the upstream carbon flux to enhance precursor availability.[1]
Product Toxicity: Accumulation of 3-HNA in the fermentation broth can be toxic to the microbial host, inhibiting cell growth and productivity.[2][3]Implement in-situ product recovery (ISPR) techniques, such as using adsorbent resins, to remove 3-HNA from the culture medium as it is produced.[2][3]
Low Product Yield Competing Metabolic Pathways: Carbon flux is being diverted to the production of biomass or other byproducts instead of 3-HNA.Engineer the host strain by deleting genes responsible for competing metabolic pathways. For example, blocking lactic acid synthesis has been shown to improve production of similar hydroxy acids.[4]
Inefficient Product Export: The microbial cells are not efficiently exporting the synthesized 3-HNA into the fermentation broth.Overexpress efflux pumps or transporters that can facilitate the export of organic acids. Note that at low extracellular pH, the metabolic energy required for product export can be a significant burden on the cells.[5][6]
Product Degradation Endogenous Degradation Pathways: The host microorganism may have metabolic pathways that degrade 3-HNA.Identify and knock out the genes responsible for 3-HNA degradation in the production host.
Difficulties in Downstream Purification Presence of Impurities: The fermentation broth contains various impurities such as proteins, other organic acids (e.g., n-nonanoic acid), and residual medium components.[7]A multi-step purification process is recommended, including protein removal (e.g., using a coagulant), selective removal of impurities with a nonpolar solvent, and final extraction of 3-HNA with a polar solvent.[7]
Low Recovery Rate: Significant loss of 3-HNA during the purification process.Optimize each step of the purification protocol to maximize recovery. For instance, in a three-step process involving protein removal, impurity removal, and extraction, recovery rates of over 80% have been achieved for similar compounds.[7]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale production of 3-HNA?

A1: The primary challenges include achieving high titers and yields due to product toxicity to the microbial host, the metabolic burden of the synthetic pathway, and the complexities of downstream purification to achieve high purity.[2][3][5][6] Maintaining optimal and consistent fermentation conditions at a large scale is also a significant hurdle.[8]

Q2: Which microbial hosts are suitable for 3-HNA production?

A2: While specific hosts for high-level 3-HNA production are still under development, common industrial microorganisms such as Escherichia coli and Corynebacterium glutamicum are often engineered for the production of similar organic acids like 3-hydroxypropionic acid.[1][4] The choice of host depends on its metabolic capabilities, tolerance to the product, and ease of genetic manipulation.

Q3: How can product toxicity be mitigated during fermentation?

A3: Product toxicity can be addressed by employing in-situ product recovery (ISPR) methods, such as the use of adsorbent resins, which continuously remove 3-HNA from the fermentation broth.[2][3] Additionally, engineering the host strain for increased tolerance to organic acids can be beneficial.

Q4: What analytical methods are recommended for quantifying 3-HNA?

A4: High-Performance Liquid Chromatography (HPLC) is a common method for the analysis of organic acids.[9] For unequivocal identification and quantification, especially in complex matrices like fermentation broth, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended.[10][11]

Q5: What are the key considerations for downstream processing and purification of 3-HNA?

A5: Key considerations for downstream processing include the efficient removal of biomass, proteins, and other impurities from the fermentation broth.[7][12] A multi-step purification process involving precipitation, solvent extraction, and chromatography is often necessary to achieve high purity.[7] The choice of solvents is critical to selectively remove impurities while maximizing the recovery of 3-HNA.[7]

Experimental Protocols

General Protocol for Microbial Production of 3-HNA

This protocol provides a general framework for the lab-scale production of 3-HNA using a genetically engineered microbial host.

  • Inoculum Preparation:

    • Aseptically inoculate a single colony of the engineered production strain into a sterile seed culture medium.

    • Incubate at the optimal temperature and shaking speed for the host organism for 12-16 hours.

  • Bioreactor Setup and Fermentation:

    • Prepare the production medium with the necessary carbon source, nitrogen source, salts, and trace elements in a sterilized bioreactor.

    • Inoculate the production medium with the seed culture (typically 5-10% v/v).

    • Control the fermentation parameters:

      • pH: Maintain a constant pH (e.g., 6.5) by the automated addition of a base (e.g., NaOH or NH₄OH).

      • Temperature: Maintain the optimal temperature for the production strain (e.g., 30°C or 37°C).

      • Aeration and Agitation: Maintain a desired dissolved oxygen (DO) level (e.g., 20-40% of air saturation) by adjusting the agitation speed and airflow rate.

    • Implement a feeding strategy (e.g., fed-batch) to maintain the carbon source at a non-inhibitory concentration.

  • Monitoring and Sampling:

    • Periodically take samples from the bioreactor to monitor cell growth (OD₆₀₀), substrate consumption, and 3-HNA production using analytical methods like HPLC or GC-MS.

General Protocol for Downstream Purification of 3-HNA

This protocol outlines a general procedure for the purification of 3-HNA from the fermentation broth.

  • Biomass Removal:

    • Centrifuge the fermentation broth to pellet the microbial cells.

    • Collect the supernatant containing the 3-HNA.

  • Protein Removal:

    • Add a coagulant aid to the supernatant to precipitate proteins.[7]

    • Remove the precipitated proteins by centrifugation or filtration.

  • Impurity Removal (Solvent Extraction):

    • Extract the clarified supernatant with a nonpolar solvent (e.g., ethyl octanoate) to selectively remove hydrophobic impurities like n-nonanoic acid.[7]

    • Separate the aqueous phase containing 3-HNA from the organic phase.

  • Product Extraction:

    • Extract the aqueous phase with a polar solvent (e.g., isobutyl alcohol) to recover the 3-HNA.[7]

    • Separate the organic phase containing the 3-HNA.

  • Solvent Evaporation and Final Product:

    • Evaporate the solvent from the organic phase under reduced pressure to obtain the purified 3-HNA.

Visualizations

experimental_workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing inoculum Inoculum Preparation fermentation Bioreactor Fermentation inoculum->fermentation Inoculation monitoring Process Monitoring fermentation->monitoring Sampling biomass_removal Biomass Removal fermentation->biomass_removal Harvest protein_removal Protein Removal biomass_removal->protein_removal impurity_removal Impurity Removal protein_removal->impurity_removal product_extraction Product Extraction impurity_removal->product_extraction final_product Purified 3-HNA product_extraction->final_product

Caption: Experimental workflow for 3-HNA production.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low 3-HNA Titer cause1 Suboptimal Fermentation Conditions start->cause1 cause2 Precursor Limitation start->cause2 cause3 Product Toxicity start->cause3 solution1 Optimize Process Parameters cause1->solution1 solution2 Metabolic Engineering (Upstream) cause2->solution2 solution3 In-Situ Product Recovery (ISPR) cause3->solution3 purification_pathway start Fermentation Broth step1 Biomass Removal (Centrifugation) start->step1 Harvest step2 Protein Removal (Coagulation) step1->step2 step3 Impurity Removal (Nonpolar Solvent Extraction) step2->step3 step4 Product Extraction (Polar Solvent Extraction) step3->step4 end Purified 3-HNA step4->end

References

minimizing ion suppression for 3-hydroxynonanoic acid in electrospray ionization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3-hydroxynonanoic acid using electrospray ionization (ESI) mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression in electrospray ionization (ESI-MS)?

A1: Ion suppression is a matrix effect that causes a reduction in the ionization efficiency of the analyte of interest, in this case, this compound.[1][2] It occurs when co-eluting components from the sample matrix compete with the analyte for charge or space in the ESI droplet, or alter the droplet's physical properties, leading to a decreased signal intensity and compromising the accuracy and sensitivity of the analysis.[1][3][4]

Q2: Why is this compound, a medium-chain fatty acid, particularly susceptible to ion suppression?

A2: this compound, as a medium-chain hydroxy fatty acid, can be prone to ion suppression, especially when analyzed in complex biological matrices like plasma or serum.[5] The primary cause is the presence of high concentrations of other endogenous compounds, such as phospholipids (B1166683), salts, and other fatty acids, which can co-elute and interfere with the ionization process.[6][7][8] The ionization efficiency of fatty acids is influenced by their carbon chain length and the number of double bonds, meaning other lipids in the matrix can be more readily ionized, thereby suppressing the signal of this compound.[9][10]

Q3: What are the most common sources of ion suppression when analyzing biological samples?

A3: The most common sources of ion suppression in biological samples include:

  • Phospholipids: Abundant in plasma and serum, phospholipids are notorious for causing ion suppression and fouling MS instruments.[6]

  • Salts and Buffers: Non-volatile salts (e.g., phosphates, Tris) can crystallize on the ESI probe, leading to an unstable signal and suppression.[11]

  • Ion-pairing Reagents: Reagents like trifluoroacetic acid (TFA) can form strong ion pairs with the analyte, preventing its ionization, particularly in negative ion mode.[11][12]

  • High Concentrations of Other Analytes: If other compounds are present at much higher concentrations, they can saturate the ESI process, leaving limited charge available for the analyte of interest.[3]

Q4: How can I detect and quantify the level of ion suppression in my experiment?

A4: There are two primary methods to assess matrix effects:

  • Post-Column Infusion: In this qualitative method, a constant flow of a pure this compound standard is infused into the mobile phase after the analytical column.[13] An injection of an extracted blank matrix sample is then made. Any dip or variation in the constant analyte signal indicates the retention time zones where ion suppression is occurring.[13][14]

  • Post-Extraction Spike Analysis: This quantitative method involves comparing the analyte's signal response in a pure solution (Set A) to its response when spiked into an extracted blank matrix (Set B).[14] The matrix effect is calculated as (Peak Area of Set B / Peak Area of Set A) * 100%. A value below 100% indicates ion suppression.[14]

Troubleshooting Guides

Q5: My this compound signal is low and results are irreproducible, even when using a stable isotope-labeled internal standard. What is the likely cause?

A5: This issue often points to significant matrix effects that are not being fully compensated for by the internal standard (IS).[14]

  • Possible Cause 1: Chromatographic Separation of Analyte and IS. Even a slight difference in retention time between the analyte and its deuterated internal standard can expose them to different levels of co-eluting matrix components, leading to differential ion suppression.[14]

  • Solution: Optimize your chromatographic method to ensure the analyte and internal standard co-elute perfectly.[14] Adjust the gradient, mobile phase composition, or consider a different column chemistry.

  • Possible Cause 2: Severe Matrix Overload. The concentration of interfering compounds in the matrix may be so high that it suppresses the ionization of both the analyte and the internal standard non-proportionally.[14]

  • Solution: Improve your sample preparation protocol. Employ more rigorous cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a larger portion of the interfering matrix components before analysis.[6][12] Sample dilution can also alleviate the effect, but ensure the analyte concentration remains above the limit of detection.[14]

Q6: The signal for my analyte is strong in the calibration standards but drops significantly when I analyze extracted plasma samples. How can I mitigate this?

A6: This is a classic symptom of ion suppression from complex biological matrices. The key is to remove interfering components or adjust analytical conditions to favor your analyte.

  • Solution 1: Enhance Sample Preparation. Protein precipitation alone is often insufficient for removing phospholipids.[6] Implement a Solid-Phase Extraction (SPE) protocol designed for lipid removal or a targeted Liquid-Liquid Extraction (LLE) method.[7][15]

  • Solution 2: Optimize Chromatography. Modify your LC method to separate this compound from the regions where major matrix components, like phospholipids, elute.[3] A post-column infusion experiment can help identify these suppression zones.[14]

  • Solution 3: Adjust Mobile Phase. The choice of mobile phase additive can significantly impact ionization efficiency. For fatty acids in negative ESI mode, consider using additives like ammonium (B1175870) fluoride (B91410) or ammonium acetate (B1210297), which have been shown to enhance sensitivity compared to formic acid.[9][10][16]

Q7: I'm observing poor peak shape and low sensitivity for this compound. Could my mobile phase be the problem?

A7: Yes, the mobile phase composition is critical for both chromatography and ionization efficiency.

  • Possible Cause 1: Inappropriate pH. For acidic species like this compound, analysis is typically done in negative ion mode. The mobile phase pH should be adjusted to ensure the analyte is deprotonated (charged) in solution, which generally improves ESI response.[12]

  • Solution: For negative mode, using a weak base or a salt like ammonium acetate can be beneficial. Avoid strong acids like TFA, which suppress negative ion formation.[11][16]

  • Possible Cause 2: Suboptimal Additive. Some mobile phase additives are better than others for specific compound classes.

  • Solution: Studies have shown that for fatty acids, mobile phases containing ammonium fluoride can significantly enhance sensitivity in negative ESI mode compared to more common additives like ammonium formate (B1220265) or acetate.[9][10]

Q8: My analytical method suffers from poor run-to-run reproducibility. Which ESI source parameters should I optimize?

A8: An unstable ESI signal can result from suboptimal source parameters. A systematic optimization is recommended.

  • Solution: Fine-tune the following parameters to maximize signal intensity and stability for this compound[17][18][19]:

    • Capillary Voltage: Using excessively high voltages can cause unstable spraying or corona discharge.[12] Start with a typical value (e.g., -3.0 to -4.0 kV for negative mode) and adjust in small increments.

    • Nebulizing and Desolvation Gases: The flow rate and temperature of these gases (usually nitrogen) are crucial for efficient droplet formation and desolvation. Insufficient gas flow can lead to larger droplets and poor ionization, while excessive heat can degrade thermally labile compounds.[12][18]

    • Source Geometry: The position of the ESI probe relative to the mass spectrometer inlet can have a significant impact on sensitivity. Optimize this position to achieve the maximum stable signal.

Quantitative Data Summary

The following tables summarize quantitative data related to recovery and the impact of different experimental conditions on analyte signal.

Table 1: Comparison of Analyte Recovery and Ion Suppression for Different Sample Preparation Techniques

Sample Preparation MethodTypical Analyte Recovery (%)Relative Ion SuppressionKey AdvantagesKey Disadvantages
Protein Precipitation (PPT) 85 - 110%[20]HighFast, simple, inexpensivePoor removal of phospholipids and other matrix components[6][7]
Liquid-Liquid Extraction (LLE) 80 - 100%Medium to LowGood for removing salts and polar interferencesCan be labor-intensive, uses large solvent volumes[21]
Solid-Phase Extraction (SPE) >85%[15]LowHigh selectivity, provides very clean extracts[12][15]More complex method development, higher cost per sample

Data for PPT recovery is based on 3-hydroxypentanoic acid, a structurally similar compound.[20] Ranges for LLE and SPE are typical values reported in literature.

Table 2: Relative Signal Enhancement of Fatty Acids with Different Mobile Phase Additives (Negative ESI Mode)

Mobile Phase AdditiveRelative Signal Intensity (%)Notes
Ammonium Formate (AmF) Baseline (100%)A common additive, but may not be optimal for all lipids.[22]
Ammonium Acetate (AmAc) 100 - 500%Can significantly increase sensitivity for fatty acids compared to AmF.[22]
Ammonium Fluoride > 500%Shown to provide the highest sensitivity enhancement for targeted fatty acid species.[9][10]
Formic Acid (FA) < 100%Generally suppresses signal in negative ion mode.[16]

Relative intensities are illustrative and based on studies comparing various additives for fatty acid and lipid analysis.[9][10][22]

Diagrams and Workflows

The following diagrams illustrate key workflows and concepts for minimizing ion suppression.

TroubleshootingWorkflow start Problem: Low or Inconsistent Signal for this compound sub_sample Is Sample Preparation Adequate? start->sub_sample sub_lc Is Chromatography Optimized? sub_sample->sub_lc Yes action_sample Implement Advanced Cleanup: - Solid-Phase Extraction (SPE) - Liquid-Liquid Extraction (LLE) - Dilute Sample sub_sample->action_sample No sub_ms Are MS Source Parameters Optimized? sub_lc->sub_ms Yes action_lc Improve Separation: - Adjust Gradient/Mobile Phase - Ensure Analyte/IS Co-elution - Change Column sub_lc->action_lc No action_ms Tune ESI Source: - Capillary Voltage - Gas Flows & Temperature - Source Position sub_ms->action_ms No end_node Re-evaluate Signal & Reproducibility sub_ms->end_node Yes action_sample->end_node action_lc->end_node action_ms->end_node

Caption: Troubleshooting workflow for low signal of this compound.

SPE_Workflow cluster_spe Solid-Phase Extraction (SPE) Protocol node1 Step 1: Condition Activate sorbent with organic solvent (e.g., Methanol) node2 Step 2: Equilibrate Rinse with aqueous solution (e.g., Water) node1->node2 node3 Step 3: Load Sample Pass pre-treated plasma sample through the cartridge node2->node3 node4 Step 4: Wash Remove weakly bound interferences (e.g., Aqueous wash) node3->node4 node5 Step 5: Elute Analyte Recover this compound with organic solvent (e.g., Acetonitrile) node4->node5

Caption: General workflow for Solid-Phase Extraction (SPE).

IonSuppressionMechanism Mechanism of Ion Suppression in ESI Droplet cluster_droplet ESI Droplet Surface analyte Analyte (3-HNA) charge Limited Surface Charge analyte->charge Competition gas_phase To Gas Phase (MS Inlet) analyte->gas_phase Ionization matrix1 Matrix (Phospholipid) matrix1->analyte Suppression matrix1->charge Competition matrix2 Matrix (Salt) matrix2->charge Competition

Caption: Competition for charge at the ESI droplet surface.

Detailed Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol is a general guideline for a reversed-phase SPE cleanup to remove phospholipids and other interferences.

  • Sample Pre-treatment:

    • To 100 µL of plasma, add an internal standard.

    • Add 300 µL of 2% formic acid in water and vortex to mix. This step helps to precipitate proteins and disrupt binding.

    • Centrifuge at 14,000 x g for 5 minutes.

    • Collect the supernatant for loading onto the SPE cartridge.

  • SPE Cartridge Conditioning:

    • Select a polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB or similar).

    • Condition the cartridge by passing 1 mL of methanol (B129727) through it.

    • Equilibrate the cartridge by passing 1 mL of deionized water. Do not allow the sorbent bed to dry.

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.

    • Apply a gentle vacuum or positive pressure to dry the sorbent bed completely (approx. 5-10 minutes). This step is crucial for efficient elution.

  • Elution:

    • Elute the this compound and other retained lipids with 1 mL of acetonitrile (B52724) or methanol into a clean collection tube.[15] Using two 0.5 mL aliquots can improve recovery.

    • Dry the eluent under a gentle stream of nitrogen at 35-40°C.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Medium-Chain Fatty Acids

This protocol is designed to extract medium-chain fatty acids from an aqueous matrix.

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard.

    • Acidify the sample by adding 20 µL of 1M HCl to protonate the fatty acid.

  • Extraction:

    • Add 600 µL of an organic extraction solvent, such as methyl tert-butyl ether (MTBE) or a mixture of hexane/isopropanol (3:2, v/v).

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection and Evaporation:

    • Carefully transfer the upper organic layer to a new tube, avoiding the protein disk at the interface.

    • Dry the collected organic phase under a stream of nitrogen.

  • Reconstitution:

    • Reconstitute the residue in 100 µL of the mobile phase for injection.

Protocol 3: Protein Precipitation (PPT)

This is a fast but less clean method suitable for initial screening.

  • Precipitation:

    • To 50 µL of plasma containing an internal standard, add 150 µL of cold (-20°C) acetonitrile or methanol containing 0.2% formic acid.[20]

    • Vortex for 30 seconds to precipitate the proteins.

  • Centrifugation:

    • Centrifuge the sample at high speed (e.g., 14,000 x g) for 5 minutes at 15°C to pellet the precipitated proteins.[20]

  • Analysis:

    • Carefully collect the supernatant and inject it directly into the LC-MS system or dilute it further with the mobile phase if needed.

References

Technical Support Center: Managing 3-Hydroxynonanoic Acid Toxicity in Microbial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the toxicity of 3-hydroxynonanoic acid (3-HNA) in microbial cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound (3-HNA) and why is its toxicity a concern in microbial cultures?

A1: this compound is a medium-chain hydroxy fatty acid. In microbial fermentation processes where 3-HNA is a target product or a byproduct, its accumulation can become toxic to the production host (e.g., E. coli, S. cerevisiae), leading to decreased cell viability, reduced growth rates, and lower product yields.

Q2: What are the general mechanisms of fatty acid toxicity in microorganisms?

A2: The toxicity of fatty acids like 3-HNA is primarily attributed to two main mechanisms:

  • Membrane Disruption: As lipophilic molecules, fatty acids can intercalate into the cell membrane, disrupting its structure and function. This can lead to increased membrane fluidity, loss of integrity, and dissipation of the proton motive force.

  • Inhibition of Cellular Processes: The intracellular accumulation of fatty acids can lead to a decrease in intracellular pH and inhibition of essential metabolic enzymes and nutrient uptake systems.

Q3: At what concentration does 3-HNA become toxic to microbial cultures?

Q4: What are the common strategies to mitigate 3-HNA toxicity in microbial cultures?

A4: Several strategies can be employed to reduce the toxic effects of 3-HNA, including:

  • In-situ Product Removal (ISPR): Continuously removing 3-HNA from the culture medium as it is produced.

  • Genetic Engineering: Modifying the microbial host to enhance its tolerance to 3-HNA.

  • Adaptive Laboratory Evolution (ALE): Selecting for spontaneous mutants with improved tolerance to 3-HNA.

  • Medium Optimization: Adjusting the composition of the culture medium to minimize toxicity.

  • Bioreactor Process Control: Implementing specific feeding strategies in fed-batch cultures to maintain sub-toxic concentrations of 3-HNA.

Troubleshooting Guides

Issue 1: Poor cell growth and viability in a 3-HNA producing culture.
  • Question: My microbial culture producing 3-HNA shows a significant decrease in growth rate and viability. How can I confirm if 3-HNA toxicity is the cause and what can I do to resolve it?

  • Answer:

    • Confirm Toxicity: First, determine the MIC of 3-HNA for your specific strain using a broth microdilution assay (see Experimental Protocols Section). This will give you a quantitative measure of the toxic concentration.

    • In-situ Product Removal: If the concentration of 3-HNA in your culture exceeds the determined MIC, consider implementing an ISPR strategy using adsorbent resins like Amberlite™ IRA-67 or Diaion™ HP-20. These resins can sequester 3-HNA from the medium, keeping its concentration below the toxic threshold.

    • Fed-Batch Strategy: In a fed-batch fermentation, control the feeding of the carbon source to limit the production rate of 3-HNA, thereby maintaining a sub-toxic concentration in the bioreactor.

Issue 2: Low yield of 3-HNA despite successful initial cell growth.
  • Question: My culture grows well initially, but the final titer of 3-HNA is much lower than expected. Could this be due to product inhibition?

  • Answer:

    • Investigate Product Inhibition: This phenomenon is likely due to product feedback inhibition, where the accumulation of 3-HNA inhibits its own biosynthesis.

    • Adaptive Laboratory Evolution (ALE): Employ ALE to select for strains with higher tolerance and productivity in the presence of 3-HNA. This involves serially passaging the culture in media with gradually increasing concentrations of 3-HNA.

    • Genetic Engineering: Engineer your production strain to enhance its tolerance. This could involve overexpressing genes related to efflux pumps, membrane repair mechanisms, or stress response pathways. Reverse engineering of strains obtained through ALE can help identify key genes for targeted genetic modification.[1][2][3]

Quantitative Data

Table 1: Estimated Minimum Inhibitory Concentrations (MIC) of Medium-Chain Fatty Acids against E. coli

Fatty AcidCarbon Chain LengthEstimated MIC (mM)Reference
Caproic AcidC6> 10[4][5]
Octanoic AcidC8~20[1][2][3]
Decanoic AcidC10< 10[4][5]
This compound C9 (hydroxy) ~10-20 (estimated) N/A

Note: The MIC for 3-HNA is an estimation based on data for other MCFAs. It is highly recommended to determine the specific MIC for your strain and conditions.

Table 2: Comparison of Strategies to Mitigate Fatty Acid Toxicity

StrategyPrincipleAdvantagesDisadvantages
In-situ Product Removal (ISPR) with Adsorbent Resins Sequestration of the toxic product from the culture medium.Effective in reducing toxicity and can increase product yield.Requires selection of a biocompatible resin, potential for nutrient adsorption, and adds complexity to downstream processing.
Genetic Engineering Enhancement of the microorganism's intrinsic tolerance.Can lead to robust strains with permanently improved performance.Can be time-consuming and requires significant knowledge of the organism's physiology and genetics.
Adaptive Laboratory Evolution (ALE) Selection of spontaneously evolved tolerant mutants.Does not require prior genetic knowledge of the organism.Can be a lengthy process and the resulting mutations may not always be stable or directly related to the desired phenotype.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[6]

  • Prepare 3-HNA Stock Solution: Prepare a sterile stock solution of 3-HNA in a suitable solvent (e.g., ethanol) at a high concentration (e.g., 1 M).

  • Prepare Culture Medium: Prepare the appropriate liquid culture medium for your microbial strain (e.g., LB for E. coli, YPD for S. cerevisiae).

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the 3-HNA stock solution in the culture medium to achieve a range of concentrations. Include a positive control (medium with cells, no 3-HNA) and a negative control (medium only).

  • Inoculation: Inoculate each well (except the negative control) with a standardized suspension of your microbial strain to a final density of approximately 5 x 10^5 CFU/mL.[6]

  • Incubation: Incubate the plate at the optimal growth temperature for your strain for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of 3-HNA that completely inhibits visible growth of the microorganism.[6]

Protocol 2: In-situ Product Removal (ISPR) using Adsorbent Resins

This protocol provides a general framework for using adsorbent resins in a batch fermentation.

  • Resin Selection and Preparation: Select a biocompatible adsorbent resin with a high affinity for medium-chain fatty acids (e.g., Amberlite™ IRA-67, Diaion™ HP-20). Pre-treat the resin according to the manufacturer's instructions, which typically involves washing with ethanol (B145695) and sterile water to remove any impurities.

  • Determine Resin Loading: The optimal amount of resin to add to the culture needs to be determined empirically. Start with a range of resin concentrations (e.g., 1-10% w/v).

  • Fermentation with ISPR: Add the sterilized resin to the fermentation medium before or at the time of inoculation. Run the fermentation under your standard conditions.

  • Monitoring: Monitor cell growth, substrate consumption, and the concentration of 3-HNA in both the culture supernatant and adsorbed to the resin over time.

  • Product Recovery: After the fermentation, separate the resin from the culture broth. Elute the adsorbed 3-HNA from the resin using a suitable solvent (e.g., methanol (B129727) or ethanol).

Protocol 3: Adaptive Laboratory Evolution (ALE) for Enhanced 3-HNA Tolerance

This protocol describes a serial passage approach to evolve microbial strains with increased tolerance to 3-HNA.[3][7]

  • Initial Culture: Inoculate your microbial strain into a culture medium containing a sub-lethal concentration of 3-HNA (e.g., 50-75% of the MIC).

  • Serial Passages: Once the culture reaches the late exponential or early stationary phase, transfer a small aliquot (e.g., 1%) to a fresh tube of medium with the same concentration of 3-HNA.

  • Increase Selection Pressure: After several passages where consistent growth is observed, increase the concentration of 3-HNA in the medium.

  • Repeat Cycles: Continue this process of serial passaging and gradually increasing the 3-HNA concentration for many generations.

  • Isolate and Characterize Tolerant Strains: Periodically, plate the evolved culture onto solid medium to isolate single colonies. Test the tolerance of these isolates to 3-HNA and characterize their growth and production performance.

  • (Optional) Reverse Engineering: Perform whole-genome sequencing of the most tolerant isolates to identify the genetic mutations responsible for the enhanced tolerance.[1][2][3]

Signaling Pathways and Cellular Response to Fatty Acid Stress

The toxicity of 3-HNA and other medium-chain fatty acids triggers complex cellular stress responses. Understanding these pathways can guide rational engineering strategies to improve microbial tolerance.

Bacterial Response to Fatty Acid Stress

In bacteria like E. coli, exposure to fatty acids can induce a variety of stress responses, including the activation of two-component systems and changes in gene expression related to membrane composition and efflux pumps. The Rcs phosphorelay system is a key stress response pathway that senses and responds to cell envelope stress.[8][9]

Bacterial_Fatty_Acid_Stress_Response Membrane_Disruption Membrane_Disruption RcsF RcsF Membrane_Disruption->RcsF activates RcsC RcsC RcsF->RcsC signals to RcsD RcsD RcsC->RcsD phosphorylates RcsB RcsB RcsD->RcsB phosphorylates Gene_Expression_Changes Gene_Expression_Changes RcsB->Gene_Expression_Changes regulates Efflux_Pumps Efflux_Pumps Gene_Expression_Changes->Efflux_Pumps upregulates LPS_Modification LPS_Modification Gene_Expression_Changes->LPS_Modification modifies Increased_Tolerance Increased_Tolerance Efflux_Pumps->Increased_Tolerance LPS_Modification->Increased_Tolerance

Caption: Bacterial response to 3-HNA stress.

Yeast Response to Fatty Acid Stress

In yeast such as S. cerevisiae, fatty acid stress can activate multiple signaling pathways, including the Hog1 MAP kinase pathway, which is involved in the general stress response, and pathways that regulate lipid metabolism and membrane biogenesis. Proteomic and transcriptomic analyses have revealed changes in the expression of proteins involved in glycolysis, the TCA cycle, and stress response.[2][10]

Yeast_Fatty_Acid_Stress_Response Membrane_Stress Membrane_Stress Hog1_MAPK_Pathway Hog1_MAPK_Pathway Membrane_Stress->Hog1_MAPK_Pathway activates Mitochondrial_Dysfunction Mitochondrial_Dysfunction Lipid_Metabolism_Regulation Lipid_Metabolism_Regulation Mitochondrial_Dysfunction->Lipid_Metabolism_Regulation triggers Transcriptional_Reprogramming Transcriptional_Reprogramming Hog1_MAPK_Pathway->Transcriptional_Reprogramming Lipid_Metabolism_Regulation->Transcriptional_Reprogramming Stress_Response_Genes Stress_Response_Genes Transcriptional_Reprogramming->Stress_Response_Genes upregulates Membrane_Composition_Alteration Membrane_Composition_Alteration Transcriptional_Reprogramming->Membrane_Composition_Alteration modifies Enhanced_Tolerance Enhanced_Tolerance Stress_Response_Genes->Enhanced_Tolerance Membrane_Composition_Alteration->Enhanced_Tolerance 3-HNA 3-HNA 3-HNA->Mitochondrial_Dysfunction

Caption: Yeast response to 3-HNA stress.

References

improving the stability of 3-hydroxynonanoic acid derivatives for GC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the stability and analysis of 3-hydroxynonanoic acid (3-HNA) derivatives by Gas Chromatography (GC).

Troubleshooting Guide

This guide addresses common issues encountered during the GC analysis of 3-HNA derivatives in a question-and-answer format.

Q1: Why are my 3-HNA derivative peaks tailing or showing poor peak shape?

A1: Peak tailing for 3-HNA derivatives is a common issue and can be attributed to several factors:

  • Incomplete Derivatization: Both the carboxylic acid and hydroxyl groups of 3-HNA must be derivatized to reduce polarity. Incomplete reactions leave active sites that can interact with the GC column, causing tailing.

  • Active Sites in the GC System: Exposed silanol (B1196071) groups in the GC liner, column, or injection port can interact with the derivatives, leading to peak tailing.

  • Moisture: Silylating reagents are highly sensitive to moisture. The presence of water in the sample or solvent will consume the reagent and lead to incomplete derivatization. Trimethylsilyl (B98337) (TMS) derivatives are also susceptible to hydrolysis.[1]

  • Improper Column Installation: A poorly cut column or incorrect installation depth in the inlet can create dead volume and disrupt the sample flow path, resulting in peak tailing.

Solutions:

  • Optimize Derivatization: Ensure an excess of the derivatizing reagent is used and that the reaction is allowed to proceed to completion. For silylation, heating the reaction mixture (e.g., 60°C for 60 minutes) is often necessary.[1]

  • Use a Deactivated Liner: Employ a GC liner that has been deactivated to minimize interactions with active silanol groups.

  • Ensure Anhydrous Conditions: Dry samples and solvents thoroughly before derivatization.

  • Proper Column Maintenance: Ensure the GC column is properly installed and perform regular maintenance, including trimming the front end of the column if it becomes contaminated.

Q2: I'm observing low or no peak response for my 3-HNA derivative. What are the possible causes?

A2: A low or absent peak response can be due to several factors throughout the analytical process:

  • Derivatization Failure: This can be caused by degraded reagents, insufficient reaction time or temperature, or the presence of moisture.

  • Thermal Degradation: The derivatized 3-HNA may be degrading in the hot GC inlet. This is particularly a concern with thermally labile derivatives.

  • Adsorption: The analyte may be adsorbing to active sites within the GC system, as mentioned in the previous point.

  • Leaks in the GC System: Leaks in the injection port or column connections can lead to sample loss.

Solutions:

  • Verify Reagent Quality: Use fresh, properly stored derivatization reagents.

  • Optimize Inlet Temperature: While a higher inlet temperature can improve volatilization, an excessively high temperature can cause degradation. A typical starting point is 250°C, but this may need to be optimized for your specific derivative.

  • Check for System Leaks: Perform a leak check on your GC system.

  • Prepare a Fresh Standard: Analyze a freshly prepared standard to confirm that the issue is not with the sample itself.

Q3: I am seeing multiple peaks for my 3-HNA derivative. What could be the reason?

A3: The presence of multiple peaks for a single analyte can be confusing. Here are some likely causes:

  • Incomplete Derivatization: This can result in peaks for the underivatized, partially derivatized, and fully derivatized forms of 3-HNA.

  • Formation of Artifacts: Silylation reactions can sometimes produce unexpected by-products or artifacts, leading to extra peaks in the chromatogram.[2][3][4]

  • Isomerization: Although less common for 3-HNA, some derivatization conditions could potentially cause isomerization.

  • Contamination: The extra peaks could be from a contaminated syringe, solvent, or GC system.

Solutions:

  • Ensure Complete Derivatization: Re-optimize your derivatization protocol to drive the reaction to completion.

  • Review Derivatization Chemistry: Be aware of potential side reactions and artifacts associated with your chosen derivatization reagent.[2][3][4]

  • Run a Blank: Inject a solvent blank to check for contamination in the system.

Frequently Asked Questions (FAQs)

Q1: What is the best derivatization method for this compound for GC analysis?

A1: Silylation is the most common and effective derivatization method for hydroxylated fatty acids like 3-HNA. This involves converting the active hydrogen atoms on the hydroxyl and carboxylic acid groups to trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) ethers and esters, respectively. This increases the volatility and thermal stability of the analyte.[5]

Commonly used silylating reagents include:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful silylating agent.[1]

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Another effective silylating agent.

  • Trimethylchlorosilane (TMCS): Often used as a catalyst in combination with BSTFA or MSTFA to enhance the derivatization of sterically hindered groups.[1]

Q2: What are the key differences between BSTFA and MTBSTFA for derivatizing 3-HNA?

A2: Both BSTFA and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are effective silylating reagents, but they produce different derivatives with distinct characteristics.

  • BSTFA forms Trimethylsilyl (TMS) derivatives. These are more volatile but are also more susceptible to hydrolysis, meaning they are less stable in the presence of moisture.

  • MTBSTFA forms tert-Butyldimethylsilyl (TBDMS) derivatives. TBDMS derivatives are significantly more stable and less prone to hydrolysis than TMS derivatives. However, they are less volatile due to their higher molecular weight.

The choice between BSTFA and MTBSTFA depends on the specific requirements of the analysis. If sample stability during storage or analysis is a major concern, MTBSTFA is the preferred choice. If maximum volatility is required for better chromatographic separation, BSTFA may be more suitable.

Q3: How can I prevent the degradation of my 3-HNA derivatives during GC analysis?

A3: To minimize degradation, consider the following:

  • Inlet Temperature: Avoid excessively high inlet temperatures. An initial temperature of 250°C is a good starting point, which can be optimized based on the response of your derivative.

  • Liner Type: Use a deactivated glass liner to minimize catalytic degradation.

  • Analysis Time: Analyze samples as soon as possible after derivatization, as some derivatives can degrade over time, even when stored properly.

  • Derivative Choice: As mentioned, TBDMS derivatives formed from MTBSTFA are generally more thermally stable than TMS derivatives.

Data Presentation

Derivatization ReagentTypical Reaction ConditionsDerivative FormedRelative VolatilityRelative StabilityKey Considerations
BSTFA + 1% TMCS 60-80°C for 60 minutes[1][6]Trimethylsilyl (TMS)HighModerateSensitive to moisture; analyze promptly after derivatization.
MSTFA 60°C for 60 minutesTrimethylsilyl (TMS)HighModerateBy-products are more volatile than those from BSTFA.
MTBSTFA 60-100°C for 60-120 minutestert-Butyldimethylsilyl (TBDMS)ModerateHighDerivatives are much more stable against hydrolysis.

Experimental Protocols

Protocol 1: Silylation of this compound using BSTFA + 1% TMCS

This protocol is a standard method for the derivatization of hydroxy fatty acids for GC-MS analysis.

Materials:

  • Dried this compound sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for drying

Procedure:

  • Sample Preparation: Ensure the 3-HNA sample is completely dry. If the sample is in a solution, evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Add 100 µL of anhydrous solvent to the dried sample in a reaction vial.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Tightly cap the vial, vortex for 30 seconds, and heat at 60°C for 60 minutes.[1]

  • Cooling: Allow the vial to cool to room temperature before GC-MS analysis.

  • Analysis: Inject an appropriate volume (typically 1 µL) into the GC-MS system.

Mandatory Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Dried 3-HNA Sample Dried 3-HNA Sample Dissolved Sample Dissolved Sample Dried 3-HNA Sample->Dissolved Sample Anhydrous Solvent Anhydrous Solvent Anhydrous Solvent->Dissolved Sample Reaction Mixture Reaction Mixture Dissolved Sample->Reaction Mixture Silylating Reagent (e.g., BSTFA + TMCS) Silylating Reagent (e.g., BSTFA + TMCS) Silylating Reagent (e.g., BSTFA + TMCS)->Reaction Mixture Heated Reaction (60°C) Heated Reaction (60°C) Reaction Mixture->Heated Reaction (60°C) Vortex & Heat Cooled Derivatized Sample Cooled Derivatized Sample Heated Reaction (60°C)->Cooled Derivatized Sample Cool to RT GC-MS Analysis GC-MS Analysis Cooled Derivatized Sample->GC-MS Analysis Inject

Workflow for the silylation of this compound.

Troubleshooting_Logic Start Start Poor Peak Shape? Poor Peak Shape? Start->Poor Peak Shape? Low/No Peak? Low/No Peak? Poor Peak Shape?->Low/No Peak? No Check for Incomplete Derivatization Check for Incomplete Derivatization Poor Peak Shape?->Check for Incomplete Derivatization Yes Multiple Peaks? Multiple Peaks? Low/No Peak?->Multiple Peaks? No Verify Derivatization Success Verify Derivatization Success Low/No Peak?->Verify Derivatization Success Yes Confirm Complete Derivatization Confirm Complete Derivatization Multiple Peaks?->Confirm Complete Derivatization Yes Analysis OK Analysis OK Multiple Peaks?->Analysis OK No Inspect for Active Sites in GC Inspect for Active Sites in GC Check for Incomplete Derivatization->Inspect for Active Sites in GC Ensure Anhydrous Conditions Ensure Anhydrous Conditions Inspect for Active Sites in GC->Ensure Anhydrous Conditions Ensure Anhydrous Conditions->Low/No Peak? Check for Thermal Degradation Check for Thermal Degradation Verify Derivatization Success->Check for Thermal Degradation Check for System Leaks Check for System Leaks Check for Thermal Degradation->Check for System Leaks Check for System Leaks->Multiple Peaks? Investigate Artifact Formation Investigate Artifact Formation Confirm Complete Derivatization->Investigate Artifact Formation Run Solvent Blank Run Solvent Blank Investigate Artifact Formation->Run Solvent Blank Run Solvent Blank->Analysis OK

A logical troubleshooting flow for GC analysis of 3-HNA derivatives.

References

dealing with co-eluting interferences in 3-hydroxynonanoic acid chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with co-eluting interferences in the chromatography of 3-hydroxynonanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common co-eluting interferences in this compound analysis?

A1: Co-eluting interferences in this compound analysis typically fall into two main categories:

  • Isomers: These are molecules with the same chemical formula but different structural arrangements. For this compound, this includes:

    • Positional isomers: Other hydroxy fatty acids with the hydroxyl group at a different position on the nonanoic acid chain (e.g., 2-hydroxynonanoic acid, 4-hydroxynonanoic acid).

    • Stereoisomers: (R)- and (S)-enantiomers of this compound.[1]

  • Matrix Components: When analyzing biological samples such as plasma or serum, various endogenous substances can co-elute with the target analyte.[2][3] These can include:

    • Other fatty acids with similar chain lengths and polarities.

    • Phospholipids, a major component of cell membranes, are a significant source of matrix effects in bioanalysis.[3]

    • Other small molecules present in the biological matrix.

Q2: Why is co-elution a problem in the analysis of this compound?

A2: Co-elution can lead to several analytical problems, including:

  • Inaccurate Quantification: If an interfering compound co-elutes with this compound, the detector signal will be a composite of both compounds, leading to an overestimation of the concentration of this compound.

  • Poor Peak Purity: Co-elution compromises the purity of the analyte peak, which can affect the accuracy of mass spectral identification.

  • Reduced Sensitivity: Matrix components that co-elute with the analyte can cause ion suppression in the mass spectrometer, leading to a decreased signal for this compound and thus lower sensitivity.[3]

Q3: How can I determine if I have a co-elution problem?

A3: Several indicators can suggest a co-elution issue:

  • Asymmetrical peak shapes: Look for tailing, fronting, or shoulders on your chromatographic peak for this compound.

  • Inconsistent retention times: Significant shifts in the retention time of your analyte across different samples can indicate interference.

  • Unusual mass spectra: The presence of unexpected fragment ions in the mass spectrum of your analyte peak can point to a co-eluting compound.

  • Poor reproducibility: If you are observing high variability in your quantitative results for replicate injections of the same sample, co-elution may be a contributing factor.

Troubleshooting Guides

This section provides a step-by-step approach to troubleshooting and resolving co-eluting interferences in your this compound analysis.

Guide 1: Optimizing Sample Preparation

Problem: Inconsistent results and suspected matrix effects from biological samples (e.g., plasma, serum).

Solution Workflow:

start Start: Suspected Matrix Interference protein_precipitation Implement Protein Precipitation (e.g., with methanol (B129727) or acetonitrile) start->protein_precipitation spe Utilize Solid-Phase Extraction (SPE) to remove polar and non-polar interferences protein_precipitation->spe lle Consider Liquid-Liquid Extraction (LLE) for targeted cleanup spe->lle check_recovery Assess Analyte Recovery Is it within acceptable limits (e.g., >85%)? lle->check_recovery analyze_sample Analyze Sample by LC-MS/MS or GC-MS check_recovery->analyze_sample Yes end_bad Re-evaluate SPE/LLE method (different sorbent or solvents) check_recovery->end_bad No end_good End: Interference Minimized analyze_sample->end_good start Start: Poor Chromatographic Resolution mobile_phase Adjust Mobile Phase Gradient (slower gradient, different organic modifier) start->mobile_phase column_chem Change Column Chemistry (e.g., C18 to a different phase like Phenyl-Hexyl) mobile_phase->column_chem temp Modify Column Temperature column_chem->temp check_resolution Evaluate Peak Resolution Is there baseline separation? temp->check_resolution good_resolution End: Co-elution Resolved check_resolution->good_resolution Yes bad_resolution Consider 2D-LC for complex samples check_resolution->bad_resolution No

References

Technical Support Center: Optimization of Fermentation Conditions for Enhanced 3-Hydroxynonanoic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the enhanced production of 3-hydroxynonanoic acid (3-HNA) through fermentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during the fermentation process for 3-HNA production.

Q1: Why is the yield of 3-HNA consistently low in my fermentation?

A1: Low yields of 3-HNA can be attributed to several factors, from suboptimal fermentation conditions to metabolic limitations within the production host. Below is a troubleshooting guide to address this common issue.

  • Nutrient Limitation: The production of medium-chain-length polyhydroxyalkanoates (mcl-PHAs), of which 3-HNA is a monomer, is often triggered by the limitation of an essential nutrient like nitrogen or phosphorus in the presence of an excess carbon source.[1] Ensure that your nutrient limitation strategy is effectively implemented.

  • Carbon Source: The choice and availability of the carbon source are critical. For Pseudomonas putida, fatty acids like nonanoic acid are effective precursors.[2] In engineered E. coli, unrelated carbon sources like glucose can be used, but the efficiency of the metabolic pathway is crucial.[3]

  • Dissolved Oxygen (DO): Inadequate or excessive dissolved oxygen can negatively impact production. For some microorganisms, oxygen limitation can trigger PHA synthesis, while for others, it can be inhibitory.[1]

  • pH Imbalance: The optimal pH for cell growth may differ from the optimal pH for 3-HNA production. Maintaining a stable pH within the optimal range for the production phase is crucial for the activity of the enzymes involved in the synthesis pathway.[1]

Q2: My culture is producing a high cell density, but the 3-HNA content is low. What is the problem?

A2: This is a common issue where conditions favor biomass accumulation over product formation.

  • Growth Phase vs. Production Phase: It is essential to decouple the growth phase from the production phase. A two-stage fermentation strategy is often effective. The first stage focuses on achieving high cell density with balanced nutrients. The second stage, triggered by nutrient limitation (e.g., nitrogen depletion), shifts the metabolism towards 3-HNA production in the presence of a suitable carbon source.[4][5]

  • Carbon-to-Nitrogen (C/N) Ratio: A high C/N ratio in the production phase is critical to channel the carbon flux towards PHA synthesis rather than cell growth.[1]

Q3: I am observing the production of other 3-hydroxyalkanoic acids but not this compound. How can I improve the specificity?

A3: The composition of the resulting PHA is highly dependent on the substrate provided and the enzymatic specificity of the production host.

  • Substrate Specificity: To specifically produce 3-HNA, feeding nonanoic acid as the primary carbon source during the production phase is the most direct strategy, particularly for Pseudomonas putida.[2][6]

  • Metabolic Engineering: In engineered strains, the specificity of the enzymes in the biosynthetic pathway, such as the PHA synthase, plays a significant role. It may be necessary to engineer or select for enzymes with a higher affinity for 9-carbon substrates.

Q4: The production of 3-HNA is inconsistent between different fermentation batches. What could be the cause?

A4: Batch-to-batch variability can stem from inconsistencies in the inoculum, media preparation, or control of fermentation parameters.

  • Inoculum Quality: The age, physiological state, and size of the inoculum can significantly impact the fermentation performance. Standardize your inoculum preparation protocol, including the growth phase of the seed culture.

  • Media Preparation: Ensure consistent and accurate preparation of all media components. Minor variations in the concentrations of key nutrients can lead to different outcomes.

  • Process Control: Maintain tight control over critical fermentation parameters such as pH, temperature, and dissolved oxygen throughout the process.

Data Presentation

The following tables summarize quantitative data from various studies on the production of medium-chain-length PHAs, providing a reference for expected yields and productivities.

Table 1: Fed-Batch Fermentation of Pseudomonas putida for mcl-PHA Production

StrainCarbon SourceFeeding StrategyBiomass (g/L)PHA Content (%)PHA Titer (g/L)Productivity (g/L·h)Reference
P. putida KT2440Nonanoic AcidExponential (μ = 0.15 h⁻¹)707552.5-[2]
P. putida KT2440Nonanoic AcidExponential (μ = 0.25 h⁻¹)566737.5-[2]
P. putida KT2440Nonanoic Acid & 10-Undecenoic AcidExponential-42.6 - 55.8-0.63 - 1.09[6]
P. putida KT2440Crude GlycerolDO-stat~50-9.70.23[4][5]
P. putida ΔphaZCrude GlycerolDO-stat~5038.912.70.34[4][5]

Table 2: Shake Flask Cultivation of Engineered E. coli for mcl-3HA Production

StrainPlasmid(s)Carbon Source(s)Additivemcl-3HA Titer (mg/L)Reference
E. coli DH5αpTG01 (phbA, phbB, phaG)GlucoseNone27[3]
E. coli DH5αpTG01 (phbA, phbB, phaG)GlucoseAcrylic Acid (0.2 g/L)135[3]
E. coli DH5αpTG01 (phbA, phbB, phaG)Glucose (added at 12h)None193[3]

Experimental Protocols

Protocol 1: Shake Flask Cultivation of Pseudomonas putida for mcl-PHA Production

This protocol is a general guideline for the shake flask cultivation of Pseudomonas putida to screen for mcl-PHA production, including 3-HNA.

  • Inoculum Preparation:

    • Inoculate a single colony of P. putida from a fresh agar (B569324) plate into a 125 mL flask containing 20 mL of Luria-Bertani (LB) broth supplemented with 20 mM sodium octanoate.[7]

    • Incubate overnight at 30°C with shaking at 200 rpm.[7]

  • Production Medium:

    • Prepare a mineral salts medium with the following composition per liter:

      • 20 mM Ammonium Sulfate[7]

      • 20 mM Potassium Phosphate buffer (pH 7.5)[7]

      • 50 mM Tris-HCl (pH 7.5)[7]

      • 0.8 mM Magnesium Sulfate[7]

      • 140 µM Calcium Chloride[7]

      • Trace mineral solution[7]

    • Add the desired fatty acid carbon source (e.g., sodium nonanoate) at the desired concentration.

    • Dispense 200 mL of the medium into 1 L baffled shake flasks.[7]

  • Cultivation:

    • Inoculate the production medium with the overnight seed culture to a starting OD₆₀₀ of 0.08-0.1.[7]

    • Incubate at 30°C with shaking at 200 rpm for 48-72 hours.[7][8]

  • Harvesting and Analysis:

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with water and lyophilize to determine the cell dry weight (CDW).

    • Analyze the PHA content and composition using gas chromatography-mass spectrometry (GC-MS) after methanolysis of the lyophilized cells.[7]

Protocol 2: Fed-Batch Fermentation of Pseudomonas putida for High-Density mcl-PHA Production

This protocol outlines a fed-batch fermentation strategy for achieving high-density production of mcl-PHAs.

  • Seed Culture:

    • Prepare a seed culture as described in Protocol 1.

  • Bioreactor Setup and Batch Phase:

    • Prepare the mineral salts medium in the bioreactor.

    • Inoculate the bioreactor with the seed culture.

    • Run the batch phase to allow for initial biomass accumulation. Maintain pH at 7.0 and temperature at 30°C.[9]

  • Fed-Batch Phase (Production):

    • Initiate a feeding strategy after the initial batch phase. An exponential feeding strategy with the carbon source (e.g., nonanoic acid) can be employed to maintain a constant specific growth rate.[2]

    • Alternatively, a DO-stat feeding strategy can be used, where the feed is added in response to an increase in dissolved oxygen, indicating carbon source depletion.[4][5]

    • Ensure nitrogen limitation during this phase to promote PHA accumulation.[9]

    • Maintain control of pH, temperature, and dissolved oxygen throughout the fermentation.

  • Harvesting and Downstream Processing:

    • Harvest the cells by centrifugation at the end of the fermentation.

    • Extract the PHA from the biomass using a suitable solvent (e.g., chloroform) followed by precipitation with a non-solvent (e.g., cold methanol (B129727) or ethanol).[1]

Visualizations

Metabolic Pathway for mcl-PHA Synthesis in Pseudomonas putida

metabolic_pathway Fatty_Acids Fatty Acids (e.g., Nonanoic Acid) Beta_Oxidation β-Oxidation Pathway Fatty_Acids->Beta_Oxidation Sugars Sugars (e.g., Glucose) FAS Fatty Acid de novo Synthesis Sugars->FAS Enoyl_CoA trans-2-Enoyl-CoA Beta_Oxidation->Enoyl_CoA Hydroxyacyl_ACP (R)-3-Hydroxyacyl-ACP FAS->Hydroxyacyl_ACP Hydroxyacyl_CoA (R)-3-Hydroxyacyl-CoA (e.g., 3-Hydroxynonanoyl-CoA) Enoyl_CoA->Hydroxyacyl_CoA PhaJ Hydroxyacyl_ACP->Hydroxyacyl_CoA PhaG mcl_PHA mcl-PHA (contains 3-HNA) Hydroxyacyl_CoA->mcl_PHA PhaC1/PhaC2

Caption: Metabolic pathways for mcl-PHA synthesis in P. putida.[10]

General Experimental Workflow for 3-HNA Production

experimental_workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis & Extraction Inoculum Inoculum Preparation Shake_Flask Shake Flask Cultivation (Screening) Inoculum->Shake_Flask Bioreactor Bioreactor Fermentation (Optimization & Production) Inoculum->Bioreactor Media Media Preparation Media->Shake_Flask Media->Bioreactor Shake_Flask->Bioreactor Scale-up Harvesting Cell Harvesting Bioreactor->Harvesting Analysis CDW & PHA Analysis (GC-MS) Harvesting->Analysis Extraction PHA Extraction Harvesting->Extraction

Caption: General workflow for 3-HNA production experiments.

Troubleshooting Logic for Low 3-HNA Yield

troubleshooting_workflow Start Low 3-HNA Yield Check_Biomass High Cell Density? Start->Check_Biomass Check_Conditions Check Fermentation Conditions Check_Biomass->Check_Conditions No Optimize_Production Optimize Production Phase: - Nutrient Limitation - C/N Ratio Check_Biomass->Optimize_Production Yes Optimize_Growth Optimize Growth Phase: - Media Composition - Inoculum Quality Check_Conditions->Optimize_Growth Check_Parameters Check Critical Parameters: - pH - Temperature - Dissolved Oxygen Check_Conditions->Check_Parameters

Caption: Troubleshooting workflow for low 3-HNA yield.[1]

References

Technical Support Center: Quantification of 3-Hydroxy Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 3-hydroxy fatty acids (3-OH FAs). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of 3-OH FA analysis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and challenges encountered during experimentation.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the quantification of 3-OH FAs.

Issue 1: High background or non-specific signals in mammalian samples when measuring endotoxin (B1171834).

  • Question: I am trying to quantify bacterial endotoxin in mammalian blood/tissue by measuring 3-OH FAs, but I am getting high background signals even in control samples. What could be the cause?

  • Answer: A significant pitfall in using 3-OH FAs as markers for endotoxin in mammalian samples is the presence of endogenous 3-OH FAs. These fatty acids are products of mitochondrial fatty acid beta-oxidation.[1] Studies have shown that low levels of 3-OH FAs (from C10 to C18) are detectable in the blood and liver of both conventional and germ-free rats, indicating a mammalian origin independent of bacterial presence.[1] Therefore, the measured 3-OH FAs may not solely represent endotoxin, leading to an overestimation. It is crucial to establish baseline levels in control (e.g., germ-free) animals or use alternative methods for endotoxin quantification if the contribution from mammalian metabolism is significant.

Issue 2: Poor recovery of certain 3-OH FA chain lengths.

  • Question: My recovery rates for short-chain (e.g., 3-OH-C8:0) and very-long-chain 3-OH FAs are consistently low. How can I improve this?

  • Answer: The recovery of 3-OH FAs can be highly dependent on the chain length and the extraction method used. For instance, a method involving base hydrolysis and solid-phase extraction (SPE) showed overall recoveries of 54-86% for medium-chain 3-OH FAs (C9 to C15).[2] However, the same method yielded lower and more variable recoveries for 3-hydroxyoctanoic acid (3-OH-C8:0) and longer-chain 3-OH FAs, with recoveries as low as 11-39%.[2] To troubleshoot this, consider the following:

    • Optimize Extraction: Experiment with different SPE sorbents or liquid-liquid extraction solvent systems. The choice of solvent can significantly impact the recovery of fatty acids with varying polarities.

    • Internal Standards: Use a stable isotope-labeled internal standard for each chain length being analyzed to accurately correct for losses during sample preparation.[3][4]

    • Method Validation: Perform thorough validation of your method with spiked samples for each chain length of interest to determine the specific recovery rates and adjust calculations accordingly.

Issue 3: Difficulty in distinguishing between 2-OH and 3-OH FA isomers.

  • Question: I am using LC-MS/MS and am concerned about the co-elution and misidentification of 2-hydroxy and 3-hydroxy fatty acid isomers. How can I resolve this?

  • Answer: The structural similarity of 2-OH and 3-OH FAs makes their separation and identification challenging, as they often have similar fragmentation patterns and chromatographic behavior.[5][6][7] Here are some strategies to address this:

    • Chromatographic Separation: Optimize your UPLC/HPLC method. A well-developed chromatographic method can achieve baseline separation of these isomers. Developing retention time prediction models based on carbon chain length, number of double bonds, and the hydroxyl position can aid in identification.[5][6][7]

    • Derivatization: Chemical derivatization can be employed to produce structure-informative fragment ions that can distinguish between the isomers.

    • High-Resolution Mass Spectrometry: Use high-resolution mass spectrometry to obtain accurate mass measurements, which can help in the confident annotation of peaks by comparing them against a database of possible isomers.[5][7]

Frequently Asked Questions (FAQs)

Sample Preparation

  • Q1: What is the difference between measuring "free" and "total" 3-OH FAs?

    • A1: "Free" 3-OH FAs are those present in the sample in their unbound form. "Total" 3-OH FAs include both the free form and those that are esterified or otherwise bound, such as in the lipid A portion of lipopolysaccharides (LPS). To measure total 3-OH FAs, a hydrolysis step (typically with a strong base like NaOH or acid like HCl) is required to release the bound fatty acids prior to extraction.[3]

  • Q2: What are the best practices for lipid extraction of 3-OH FAs?

    • A2: The choice of extraction method depends on the sample matrix and the specific 3-OH FAs of interest. Common methods include liquid-liquid extractions with solvents like ethyl acetate (B1210297) after acidification.[3] It is critical to use high-purity solvents to avoid introducing contaminants. The use of stable isotope-labeled internal standards added at the beginning of the extraction process is highly recommended to control for variability.[3][4]

Derivatization

  • Q3: Why is derivatization necessary for GC-MS analysis of 3-OH FAs?

    • A3: 3-OH FAs are not sufficiently volatile for direct analysis by gas chromatography (GC). Derivatization converts the carboxylic acid and hydroxyl groups into less polar and more volatile esters and ethers, respectively. Common derivatization methods include silylation (e.g., using BSTFA or MSTFA to form trimethylsilyl (B98337) derivatives) and methylation (e.g., using BF3-methanol to form fatty acid methyl esters).[3][8]

  • Q4: Do I need to derivatize 3-OH FAs for LC-MS/MS analysis?

    • A4: While not always mandatory, derivatization for LC-MS/MS can significantly improve ionization efficiency and detection sensitivity.[9][10] Derivatization can introduce an easily ionizable group onto the fatty acid molecule, leading to better signal intensity in the mass spectrometer.[9]

Instrumentation and Analysis

  • Q5: What are the advantages of using GC-MS vs. LC-MS/MS for 3-OH FA quantification?

    • A5:

      • GC-MS: GC-MS, particularly with tandem mass spectrometry (GC-MS/MS), is a well-established and robust method for the unequivocal identification and quantification of 3-OH FAs, especially when they are derivatized.[1] It offers excellent chromatographic resolution for many FAs.

      • LC-MS/MS: LC-MS/MS is a powerful alternative that often requires less sample preparation (derivatization is not always necessary) and can be more suitable for analyzing a broader range of lipids in a single run.[2] It is particularly useful for profiling both 2- and 3-OH FAs and can be highly sensitive, especially with methods like multiple reaction monitoring (MRM).[5][7]

  • Q6: How can I avoid artifact formation during sample preparation and analysis?

    • A6: Artifacts can arise from solvent impurities, degradation of analytes during sample processing, or in-source reactions in the mass spectrometer.[11][12] For example, free fatty acids can form dimers that may be misidentified as other lipid species.[12] To minimize artifacts:

      • Use high-purity solvents and reagents.

      • Avoid excessive heat and light exposure during sample preparation.

      • Optimize MS source conditions to minimize in-source fragmentation or dimerization.

      • Be cautious of potential reactions with derivatizing agents.

Quantitative Data Summary

The following tables summarize key quantitative parameters from cited literature to provide a reference for expected performance.

Table 1: Recovery Rates of 3-OH FAs Using HPLC-MS/MS

3-OH Fatty Acid Chain LengthOverall Spike Recovery (%)Reference
3-hydroxynonanoic to 3-hydroxypentadecanoic acid54 - 86[2]
3-hydroxyoctanoic acid and longer chain FAs11 - 39[2]

Table 2: Imprecision of GC-MS Assay for 3-OH FAs

Concentration LevelCoefficient of Variation (CV) (%)Reference
30 µmol/L1.0 - 10.5[3]
0.3 µmol/L3.3 - 13.3[3]

Key Experimental Protocols

Protocol 1: Total 3-OH FA Analysis in Serum/Plasma by GC-MS

This protocol is a summary of the methodology described by Minkler et al.[3]

  • Internal Standard Addition: Add stable isotope-labeled internal standards for each 3-OH FA (C6 to C18) to 500 µL of serum or plasma.

  • Hydrolysis (for Total 3-OH FAs): Add 500 µL of 10 M NaOH and incubate for 30 minutes to hydrolyze ester bonds. For free 3-OH FAs, this step is omitted.

  • Acidification: Acidify the samples with 6 M HCl.

  • Extraction: Perform a liquid-liquid extraction twice with 3 mL of ethyl acetate each time.

  • Drying: Evaporate the pooled organic extracts to dryness under a stream of nitrogen at 37°C.

  • Derivatization: Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) and heat at 80°C for one hour.

  • GC-MS Analysis: Inject 1 µL of the derivatized sample onto a GC-MS system. Use selected ion monitoring (SIM) for quantification.

Protocol 2: 3-OH FA Profiling in Environmental Samples by HPLC-MS/MS

This protocol is a summary of the methodology described by Uhlig et al.[2]

  • Hydrolysis: Perform base hydrolysis of filter samples using 1 M NaOH.

  • Solid-Phase Extraction (SPE): Use a functionalized polystyrene-divinylbenzene polymer SPE cartridge to remove the base and concentrate the fatty acids.

  • Elution and Drying: Elute the fatty acids and dry the eluate.

  • Reconstitution: Reconstitute the sample in a suitable solvent for LC-MS analysis.

  • HPLC-MS/MS Analysis: Analyze the sample using an HPLC system coupled to a tandem mass spectrometer. Use a suitable C18 or similar column for separation.

Visualizations

Experimental_Workflow_GCMS cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Serum/Plasma Sample Add_IS Add Internal Standards Sample->Add_IS Hydrolysis Hydrolysis (NaOH) Add_IS->Hydrolysis Acidify Acidification (HCl) Hydrolysis->Acidify Extract Liquid-Liquid Extraction (Ethyl Acetate) Acidify->Extract Dry Dry Down (N2) Extract->Dry Derivatize Silylation (BSTFA/TMCS) Dry->Derivatize GCMS GC-MS Analysis (SIM) Derivatize->GCMS Data Data Quantification GCMS->Data

Caption: Workflow for 3-OH FA quantification by GC-MS.

Troubleshooting_Decision_Tree cluster_issues Identify Primary Issue cluster_solutions Potential Solutions Start Poor/Inconsistent Quantification Results PoorRecovery Low Recovery? Start->PoorRecovery HighBackground High Background? Start->HighBackground IsomerIssue Isomer Resolution? Start->IsomerIssue Sol_Recovery Optimize Extraction Use Chain-Specific IS PoorRecovery->Sol_Recovery Yes Sol_Background Establish Baseline Consider Endogenous Production HighBackground->Sol_Background Yes Sol_Isomer Optimize Chromatography Use Derivatization IsomerIssue->Sol_Isomer Yes

Caption: Troubleshooting decision tree for 3-OH FA analysis.

References

addressing baseline noise in the electrochemical detection of 3-hydroxynonanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address baseline noise during the electrochemical detection of 3-hydroxynonanoic acid.

Troubleshooting Guide: Baseline Noise

High baseline noise can obscure the signal from your analyte, leading to inaccurate and irreproducible results. This guide provides a systematic approach to identifying and eliminating common sources of noise in your electrochemical setup.

Is the noise random or regular?

Observing the pattern of the baseline noise is the first step in diagnosing the problem.

  • Regular, periodic noise often points to interference from electrical equipment or rhythmic mechanical processes.

  • Random, erratic noise can be caused by a wider range of factors, including issues with the electrodes, solution, or shielding.

Q1: I'm observing regular, periodic noise in my baseline. What could be the cause?

Regular noise patterns are often synchronized with external equipment.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Pump Pulsations (if using HPLC-ECD) - Stop the pump to see if the noise disappears.[1] - Ensure the pulse dampener is functioning correctly. - Check for leaks in the HPLC system.[1]
Electromagnetic Interference (EMI) - Identify and turn off nearby equipment (e.g., stir plates, hot plates, refrigerators, vortexers) one by one to isolate the source.[1] - Ensure the electrochemical setup is housed within a Faraday cage.[2][3] - Check for proper grounding of all instruments.[1]
AC Line Noise - Ensure the potentiostat's power cord is plugged into a properly grounded outlet. - Use a power conditioner or uninterruptible power supply (UPS). - Check the mains frequency setting in your software to ensure it matches your region (50 or 60 Hz).[4]
Q2: My baseline noise is random and erratic. How can I troubleshoot this?

Random noise can originate from various components of the electrochemical cell and measurement system.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Reference Electrode Issues - Clogged Frit: A clogged reference electrode frit is a common cause of high impedance and noise.[5] Clean or replace the frit. - Air Bubbles: Dislodge any air bubbles trapped at the tip of the reference electrode.[5][6] - Depleted Filling Solution: Replace the internal filling solution of the reference electrode.[6] - Poor Connection: Ensure a good electrical contact between the reference electrode and the potentiostat.[3][5]
Working Electrode Problems - Surface Contamination: Polish the working electrode according to the manufacturer's protocol to ensure a clean, reproducible surface.[3] - Poor Connection: Check for corrosion on the electrode connector and ensure a secure connection to the potentiostat.[3]
Solution & Electrolyte Issues - Inadequate Degassing: Insufficiently degassed mobile phase or supporting electrolyte can lead to bubble formation on the electrode surface, causing noise.[1][7] - Contamination: Prepare fresh solutions with high-purity reagents and solvents.[1] - Low Ionic Strength: Ensure the supporting electrolyte concentration is sufficient (typically >10 mM) to minimize solution resistance.[1]
Improper Shielding & Grounding - Unshielded Cables: Use well-shielded cables to connect the electrodes to the potentiostat. Keep cables as short as possible.[4][5] - Ground Loops: Ensure all instruments are connected to a single, common ground point.[6]
Mechanical Vibrations - Place the electrochemical setup on an anti-vibration table.[2] - Avoid bumping or disturbing the setup during measurements.

Logical Workflow for Troubleshooting Baseline Noise

The following diagram illustrates a step-by-step process for diagnosing and resolving baseline noise issues.

G cluster_0 Start: High Baseline Noise Observed cluster_1 Step 1: Characterize the Noise cluster_2 Step 2: Troubleshoot Regular Noise cluster_3 Step 3: Troubleshoot Random Noise cluster_4 Step 4: Resolution start High Baseline Noise char_noise Is the noise regular or random? start->char_noise reg_noise Check for: - Pump Pulsations - EMI from other equipment - AC Line Noise char_noise->reg_noise Regular rand_noise Check for: - Reference Electrode Issues - Working Electrode Problems - Solution/Electrolyte Issues - Improper Shielding/Grounding - Mechanical Vibrations char_noise->rand_noise Random sol_reg Isolate and shield from the source. Use a Faraday cage. reg_noise->sol_reg end_node Baseline Noise Reduced sol_reg->end_node sol_rand Systematically check and remedy each potential cause. rand_noise->sol_rand sol_rand->end_node

Caption: A flowchart for systematically troubleshooting baseline noise.

Frequently Asked Questions (FAQs)

Q3: What is a Faraday cage and why is it important?

A Faraday cage is an enclosure made of a conductive material that blocks external static and non-static electric fields.[2] In sensitive electrochemical measurements, a Faraday cage is crucial for shielding the experiment from electromagnetic interference (EMI) emanating from nearby power lines, electronic devices, and other sources that can introduce significant noise into the baseline.[2][3]

Q4: How does the reference electrode contribute to noise?

The reference electrode is designed to provide a stable potential against which the working electrode's potential is measured. If the reference electrode is not functioning correctly, its potential can fluctuate, leading to a noisy baseline. Common issues include:

  • High Impedance: A clogged junction or air bubbles can increase the impedance of the reference electrode, making the measurement more susceptible to noise.[5]

  • Unstable Potential: Depletion of the internal filling solution or contamination can cause the reference potential to drift or fluctuate.

Q5: Can the composition of my buffer solution affect baseline noise?

Yes, the buffer composition is critical for stable electrochemical measurements.

  • Ionic Strength: A buffer with low ionic strength will have high resistance, which can increase noise. It is generally recommended to have a supporting electrolyte concentration of at least 10-100 mM.[1]

  • pH Stability: Changes in pH at the electrode surface can alter the electrochemical behavior of the analyte and the background current, leading to baseline drift. A buffer with adequate capacity is necessary to maintain a stable pH.

  • Purity: Impurities in buffer reagents can be electroactive, contributing to a noisy or drifting baseline.[8]

Q6: What is the recommended experimental protocol for minimizing noise when detecting this compound?

Generalized Voltammetric Protocol:

  • Electrode Preparation:

    • Polish the working electrode (e.g., glassy carbon) with alumina (B75360) slurry on a polishing pad.

    • Rinse thoroughly with deionized water and sonicate briefly in ethanol (B145695) and then deionized water to remove any polishing residues.

    • Dry the electrode under a stream of nitrogen.

  • Cell Assembly:

    • Assemble the three-electrode cell with the prepared working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.

    • Add the supporting electrolyte (e.g., phosphate-buffered saline, pH 7.4) to the cell.

  • Deoxygenation:

    • Purge the solution with high-purity nitrogen or argon for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a nitrogen/argon blanket over the solution during the experiment.

  • Electrochemical Conditioning:

    • Cycle the potential over a wide range for several scans in the supporting electrolyte to electrochemically clean and stabilize the electrode surface. The exact potential range and number of cycles will depend on the electrode material and electrolyte.

  • Baseline Recording:

    • Record the baseline voltammogram in the supporting electrolyte alone. The baseline should be stable and free of significant noise before proceeding.

  • Analyte Addition & Measurement:

    • Add a known concentration of this compound to the cell and allow it to equilibrate.

    • Record the voltammogram using a suitable technique such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV).

Experimental Parameters to Optimize:

ParameterRecommendationRationale
Scan Rate (for CV) Start with a moderate scan rate (e.g., 50-100 mV/s) and decrease if noise is high.[3]Lower scan rates reduce the contribution of charging current, which can improve the signal-to-noise ratio.[9]
Pulse Parameters (for DPV/SWV) Optimize pulse amplitude, pulse width, and step potential.These parameters directly influence the sensitivity and resolution of the measurement.
Supporting Electrolyte Use a high-purity buffer with a concentration of at least 0.1 M.Ensures sufficient conductivity and pH stability.

Signaling Pathway of Noise Interference

This diagram illustrates how various noise sources can interfere with the electrochemical signal.

G cluster_0 Noise Sources cluster_1 Electrochemical System cluster_2 Measurement & Output EMI Electromagnetic Interference Cell Electrochemical Cell EMI->Cell Vibrations Mechanical Vibrations Vibrations->Cell REF_Issues Reference Electrode Instability REF_Issues->Cell Sol_Issues Solution Contamination/Bubbles Sol_Issues->Cell Potentiostat Potentiostat Cell->Potentiostat Analyte Signal + Noise Output Noisy Baseline Potentiostat->Output

Caption: How external and internal factors introduce noise.

References

Technical Support Center: Improving the Resolution of 3-Hydroxynonanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of 3-hydroxynonanoic acid enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide direct, actionable guidance for overcoming common challenges in achieving high-resolution separation of these chiral molecules.

Frequently Asked Questions (FAQs)

Q1: Why is achieving good resolution for this compound enantiomers challenging?

A1: The primary challenge lies in the fact that enantiomers, the (R) and (S) forms of this compound, possess identical physical and chemical properties in an achiral environment. Separation, therefore, requires the creation of a chiral environment where the two enantiomers interact differently. This is typically achieved by using a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or by derivatizing the enantiomers to form diastereomers, which have different physical properties and can be separated on a standard achiral column.

Q2: What is the first step I should take if I'm observing poor or no resolution?

A2: The initial and most critical step is to evaluate your choice of chiral stationary phase (CSP). The stereoselectivity of the CSP is paramount for a successful separation. If you have no prior information, screening several different types of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based) is recommended.[1] Following CSP selection, systematic optimization of the mobile phase composition is the next crucial step.[1]

Q3: Can I separate the enantiomers without a chiral column?

A3: Yes, this is possible through an indirect method. The process involves derivatizing the racemic this compound with a pure chiral derivatizing agent to create a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) chromatography column. A common approach for hydroxy fatty acids involves derivatization followed by Gas Chromatography (GC) analysis.

Q4: What is the typical elution order for 3-hydroxy fatty acid enantiomers on a polysaccharide-based column?

A4: In reversed-phase HPLC using an amylose-based chiral stationary phase like Chiralpak IA-U, it has been observed that the S-configured 3-hydroxy fatty acids consistently elute before the corresponding R-enantiomers.[2]

Q5: How does temperature affect my chiral separation?

A5: Temperature can have a significant and sometimes unpredictable impact on chiral separations.[1] Both increasing and decreasing the temperature can potentially improve resolution, making it a valuable parameter to screen during method development. It is crucial to use a column oven to maintain a stable and consistent temperature, as even minor fluctuations can negatively affect selectivity and the reproducibility of retention times.[1]

Troubleshooting Guides

Issue 1: Poor or No Resolution of Enantiomers

If you are observing co-eluting or poorly resolved peaks for the this compound enantiomers, follow this troubleshooting workflow.

G cluster_csp CSP Selection cluster_mp Mobile Phase Optimization start Poor or No Resolution csp Evaluate Chiral Stationary Phase (CSP) start->csp mobile_phase Optimize Mobile Phase csp->mobile_phase Is CSP appropriate? csp_screen Screen Polysaccharide (Amylose/Cellulose) & Macrocyclic Glycopeptide Columns flow_rate Adjust Flow Rate mobile_phase->flow_rate Still poor resolution? end_node Resolution Improved mobile_phase->end_node Resolution improves mp_type Normal Phase: Vary alcohol % in hexane temperature Vary Temperature flow_rate->temperature Still poor resolution? flow_rate->end_node Resolution improves derivatize Consider Derivatization (Indirect Method) temperature->derivatize Still poor resolution? temperature->end_node Resolution improves derivatize->end_node mp_rp Reversed Phase: Vary organic modifier % & buffer pH mp_add Add Acidic Modifier (e.g., TFA, Formic Acid) to improve peak shape G start Peak Tailing Observed all_peaks Are all peaks tailing? start->all_peaks system_issue System Issue Likely: - Check for extra-column volume - Check for column void/damage all_peaks->system_issue Yes analyte_specific Analyte-Specific Interaction all_peaks->analyte_specific No, only analyte peaks end_node Peak Shape Improved system_issue->end_node adjust_ph Adjust Mobile Phase pH analyte_specific->adjust_ph add_modifier Add Acidic Modifier (e.g., 0.1% TFA or Formic Acid) adjust_ph->add_modifier add_modifier->end_node G start Sample (e.g., Plasma) extraction One-Phase Liquid Extraction (2-Propanol) start->extraction uhplc UHPLC Separation (Chiralpak IA-U Column) extraction->uhplc msms Tandem MS Detection (SRM Mode) uhplc->msms analysis Data Analysis: Quantification of R- and S-Enantiomers msms->analysis end_node Results analysis->end_node G start Sample containing This compound esterification Methylation (Formation of FAME) start->esterification diastereomer Derivatization with (R)-(-)-MTPA-Cl esterification->diastereomer gc GC Separation (Achiral Column) diastereomer->gc ms ECNI-MS Detection (SIM Mode) gc->ms analysis Data Analysis: Quantification of Diastereomers ms->analysis end_node Results analysis->end_node

References

Technical Support Center: Validation of Analytical Methods for 3-Hydroxynonanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals validating analytical methods for 3-hydroxynonanoic acid in regulated environments. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed protocols to ensure your methods are robust, reliable, and compliant with regulatory standards.

Frequently Asked Questions (FAQs)

Q1: What are the essential parameters for validating a bioanalytical method for this compound?

A1: According to regulatory guidelines like the ICH M10, a full validation for a bioanalytical method must demonstrate its suitability for the intended purpose.[1][2] Key parameters to evaluate include:

  • Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[3]

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Linearity and Range: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.

  • Limit of Detection (LOD) and Lower Limit of Quantitation (LLOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.[4]

  • Recovery: The efficiency of the extraction procedure for the analyte from the biological matrix.[3]

  • Matrix Effect: The direct or indirect alteration of the analyte's response due to co-eluting components in the sample matrix.[5][6]

  • Stability: The chemical stability of the analyte in the biological matrix under specific storage and processing conditions (e.g., freeze-thaw, bench-top, long-term storage).

Q2: Which analytical technique is better for this compound: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)?

A2: Both techniques can be used, but LC-MS/MS is often preferred for bioanalytical applications in regulated environments. Carboxylic acids like this compound often require derivatization to improve their volatility for GC analysis, which adds a step and a potential source of variability. LC-MS/MS can often analyze these compounds directly, offering high sensitivity and selectivity with simpler sample preparation.[4][7] LC-MS/MS is particularly powerful for complex biological matrices like plasma or urine.[4]

Q3: What are the main challenges during sample preparation from biological matrices?

A3: The primary challenges are removing interferences and efficiently extracting the analyte.[8] Biological matrices like plasma and urine contain high concentrations of proteins, salts, and lipids (especially phospholipids), which can cause significant matrix effects, leading to ion suppression or enhancement in LC-MS/MS analysis.[5][9] Common sample preparation techniques include:

  • Protein Precipitation (PPT): A simple and fast method, but it may not remove all interfering substances.[7]

  • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning the analyte between two immiscible liquids.[7][10]

  • Solid-Phase Extraction (SPE): A highly selective method that can provide very clean extracts and allows for analyte concentration, leading to better sensitivity.[7][8]

Q4: How can I effectively evaluate and minimize matrix effects?

A4: The matrix effect is the alteration of ionization efficiency by co-eluting substances and is a critical parameter to assess in LC-MS/MS methods.[5] It can lead to inaccurate and imprecise results.[4]

  • Evaluation: The most common method is the post-extraction addition technique.[5] This involves comparing the response of an analyte spiked into an extracted blank matrix sample to the response of the analyte in a neat (pure) solvent.

  • Mitigation:

    • Improve Sample Cleanup: Use a more selective sample preparation method like SPE to remove interfering components.[4]

    • Optimize Chromatography: Adjust the chromatographic conditions (e.g., column chemistry, mobile phase) to separate the analyte from matrix components.[4]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the best way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.

Troubleshooting Guide

Problem: My chromatogram shows poor peak shape (tailing or fronting).

  • Possible Causes & Solutions (LC-MS):

    • Secondary Interactions: Active compounds like carboxylic acids can interact with active sites on the column or in the flow path. Solution: Use a highly inert column and consider adding a small amount of a weak acid (e.g., 0.1% formic acid) to the mobile phase to suppress the ionization of the carboxyl group.

    • Column Overload: The concentration of the injected sample is too high. Solution: Dilute the sample or reduce the injection volume.[11]

    • Mismatched Solvents: The sample solvent is much stronger than the initial mobile phase, causing distortion. Solution: Reconstitute the final extract in a solvent that is similar in composition and strength to the initial mobile phase.

  • Possible Causes & Solutions (GC-MS):

    • Active Sites: The analyte is interacting with active sites in the inlet liner or the column. Solution: Use a deactivated liner and an inert column. Ensure all consumables in the flow path are inert.[12]

    • Incomplete Derivatization: If using derivatization, the reaction may be incomplete. Solution: Optimize the derivatization reaction conditions (time, temperature, reagent concentration).

Problem: I am seeing high variability in my results (poor precision).

  • Possible Causes & Solutions:

    • Inconsistent Sample Preparation: Manual extraction steps can introduce variability. Solution: Automate sample preparation where possible. Ensure thorough vortexing and consistent evaporation steps.

    • Injector Issues: Inconsistent injection volumes or leaks in the injector can cause variability. Solution: Check the syringe for air bubbles and perform regular injector maintenance.[13][14]

    • Unstable Analyte: The analyte may be degrading during sample processing. Solution: Perform bench-top stability experiments to assess analyte stability and minimize the time samples spend at room temperature.

    • Matrix Effects: High and variable matrix effects across different samples can lead to poor precision.[9] Solution: Implement a more effective sample cleanup procedure or use a stable isotope-labeled internal standard.

Problem: Analyte recovery is low and inconsistent.

  • Possible Causes & Solutions:

    • Inefficient Extraction: The chosen solvent in LLE or SPE may not be optimal for this compound. Solution: Screen different extraction solvents or SPE sorbents. Adjusting the pH of the sample can improve the extraction efficiency of acidic compounds.

    • Analyte Binding: The analyte may be binding to proteins in the matrix or to the walls of the collection tubes. Solution: Use low-protein-binding labware. Adjusting the sample pH can disrupt protein binding.

    • Incomplete Elution (SPE): The elution solvent in an SPE protocol may be too weak to fully elute the analyte from the sorbent. Solution: Increase the strength or volume of the elution solvent.

Quantitative Data & Acceptance Criteria

Quantitative data from method validation should be summarized to demonstrate the method's performance. The table below outlines typical acceptance criteria based on FDA and ICH guidelines.

Table 1: Typical Bioanalytical Method Validation Parameters and Acceptance Criteria

Validation ParameterMeasurementAcceptance Criteria
Linearity Calibration CurveCorrelation coefficient (r²) ≥ 0.99
Accuracy Back-calculated concentrations of calibration standardsWithin ±15% of nominal value (±20% at LLOQ)
Mean concentration of QC samplesWithin ±15% of nominal value
Precision %CV of replicate calibration standards≤15% (≤20% at LLOQ)
%CV of replicate QC samples (intra- and inter-assay)≤15%
Recovery Analyte response in extracted vs. post-spiked samplesShould be consistent, precise, and reproducible.
Matrix Effect Analyte response in post-spiked matrix vs. neat solution%CV of the IS-normalized matrix factor across lots should be ≤15%.
Stability (Freeze-Thaw, Bench-Top, Long-Term) Mean concentration of stability samples vs. nominalWithin ±15% of the baseline (time zero) concentration.

CV = Coefficient of Variation; LLOQ = Lower Limit of Quantitation; IS = Internal Standard

Experimental Protocol: LC-MS/MS Method for this compound in Human Plasma

This protocol provides a general framework. Specific parameters must be optimized for your instrumentation and laboratory conditions.

1. Sample Preparation: Protein Precipitation

  • Label 1.5 mL polypropylene (B1209903) tubes for standards, QCs, and unknown samples.

  • Pipette 50 µL of plasma into the appropriate tubes.

  • Add 10 µL of working internal standard solution (e.g., this compound-d4 in methanol).

  • Add 200 µL of ice-cold acetonitrile (B52724) to each tube to precipitate proteins.

  • Vortex each tube for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and inject into the LC-MS/MS system.

2. Liquid Chromatography (LC) Conditions

  • Column: C18 reversed-phase column (e.g., Phenomenex Luna C18, 150 x 2 mm, 3 µm).[15]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.[15]

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: Linear ramp to 95% B

    • 5-7 min: Hold at 95% B

    • 7.1-10 min: Return to 5% B (re-equilibration)

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Tandem Mass Spectrometry (MS/MS) Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

  • MRM Transitions (Hypothetical):

    • This compound: Q1: 173.1 m/z → Q3: 129.1 m/z (Loss of CO₂)

    • Internal Standard (d4): Q1: 177.1 m/z → Q3: 133.1 m/z

  • Key Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) to maximize signal intensity for each transition.

Visualizations

Analytical Method Validation Workflow

This diagram illustrates the logical flow of experiments during the validation of a bioanalytical method.

G cluster_0 Phase 1: Development & Pre-Validation cluster_1 Phase 2: Core Validation Experiments cluster_2 Phase 3: Stability & Application Dev Method Development PreVal Pre-Validation Checks (System Suitability) Dev->PreVal Spec Specificity & Selectivity PreVal->Spec Lin Linearity & Range Spec->Lin LLOQ LLOQ Determination Lin->LLOQ Acc Accuracy Prec Precision (Repeatability & Intermediate) Acc->Prec ME Matrix Effect Prec->ME LLOQ->Acc Rec Recovery ME->Rec Stab Stability Assessment (Freeze-Thaw, Bench-Top, Long-Term) Rec->Stab Rep Validation Report Stab->Rep

Caption: Logical workflow for bioanalytical method validation.

Troubleshooting Logic for Matrix Effects

This decision tree provides a structured approach to identifying and resolving issues related to matrix effects in LC-MS/MS analysis.

G Start High Variability or Poor Accuracy Observed CheckME Evaluate Matrix Effect (Post-Extraction Addition) Start->CheckME ME_Present Is Matrix Effect Significant? (e.g., >15% variability) CheckME->ME_Present OptimizeChrom Optimize Chromatography (Separate Analyte from Interference) ME_Present->OptimizeChrom Yes NoME Problem Likely Not Matrix Effect. Investigate Other Causes. ME_Present->NoME No ImproveCleanup Improve Sample Cleanup (Switch from PPT to LLE/SPE) OptimizeChrom->ImproveCleanup UseSIL Implement Stable Isotope-Labeled Internal Standard (SIL-IS) ImproveCleanup->UseSIL Revalidate Re-evaluate Accuracy, Precision, and ME UseSIL->Revalidate

Caption: Decision tree for troubleshooting matrix effects.

References

Validation & Comparative

A Comparative Guide to 3-Hydroxynonanoic Acid and 3-Hydroxydecanoic Acid in Bacterial Quorum Sensing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of lipid molecules in bacterial communication is paramount. This guide provides a detailed comparison of 3-hydroxynonanoic acid (3-OH-C9) and 3-hydroxydecanoic acid (3-OH-C10) in the context of quorum sensing, supported by available experimental data and methodologies.

While both are medium-chain 3-hydroxy fatty acids, their involvement in bacterial quorum sensing pathways is notably distinct. Current research firmly establishes 3-hydroxydecanoic acid as a key precursor in the biosynthesis of rhamnolipids, virulence factors regulated by quorum sensing in Pseudomonas aeruginosa. In contrast, a direct role for this compound in bacterial quorum sensing signaling has not been well-documented. This guide will objectively present the current understanding of both molecules.

Comparative Overview of Biological Roles

The primary functions of 3-OH-C9 and 3-OH-C10 in bacterial physiology, particularly in relation to cell-to-cell communication, are summarized below.

FeatureThis compound (3-OH-C9)3-Hydroxydecanoic Acid (3-OH-C10)
Primary Role in Bacteria Component of some bacterial lipids. Its role as a signaling molecule is not well established.Key precursor in the biosynthesis of rhamnolipids in Pseudomonas aeruginosa.[1][2][3][4]
Involvement in Quorum Sensing No direct evidence of a role as a quorum sensing signal or modulator.Indirectly involved as a building block for rhamnolipids, the production of which is under the control of the rhl quorum sensing system.[1][3]
Biosynthesis Pathway Synthesized through fatty acid biosynthesis pathways.Synthesized via the fatty acid synthesis (FASII) pathway and is a substrate for the RhlA enzyme.[5][6][7]
Known Regulatory Systems Not extensively studied in the context of bacterial regulation.Its utilization is regulated by the RhlR/RhlI quorum sensing system which controls the expression of the rhlA gene.[3][6]
Other Biological Activities Limited information available on specific biological activities in bacteria.Precursor to 3-(3-hydroxyalkanoyloxy)alkanoic acids (HAAs), which have biosurfactant properties.[8][9][10]

Signaling Pathways and Biosynthesis

3-Hydroxydecanoic Acid in the Rhamnolipid Biosynthesis Pathway

In P. aeruginosa, 3-OH-C10 is a critical intermediate in the production of rhamnolipids. The biosynthesis is initiated by the RhlA enzyme, which is part of the rhlAB operon and its expression is controlled by the RhlR-C4-HSL quorum sensing system. RhlA catalyzes the dimerization of two 3-hydroxyacyl-ACP molecules, predominantly 3-hydroxydecanoyl-ACP, to form 3-(3-hydroxydecanoyloxy)alkanoic acid (HAA). This HAA is subsequently glycosylated by RhlB and RhlC to produce mono- and di-rhamnolipids, respectively.[3][5][6][9]

Rhamnolipid_Biosynthesis FASII Fatty Acid Synthesis (FASII) C10_ACP 3-Hydroxydecanoyl-ACP FASII->C10_ACP RhlA RhlA C10_ACP->RhlA C10_ACP->RhlA HAA 3-(3-Hydroxydecanoyloxy)alkanoic Acid (HAA) RhlA->HAA RhlB RhlB HAA->RhlB Mono_RL Mono-rhamnolipid RhlB->Mono_RL RhlC RhlC Mono_RL->RhlC Di_RL Di-rhamnolipid RhlC->Di_RL QS Quorum Sensing (RhlR/C4-HSL) QS->RhlA regulates expression

Rhamnolipid biosynthesis pathway in P. aeruginosa.
Biosynthesis of this compound

The biosynthesis of this compound is less specifically characterized in the context of signaling pathways but is understood to occur through general fatty acid biosynthesis mechanisms in various bacteria.

Experimental Protocols

For researchers investigating the roles of these 3-hydroxy fatty acids, the following experimental protocols provide a foundation for their detection, quantification, and assessment of biological activity.

Quantification of 3-Hydroxy Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This method allows for the sensitive and specific quantification of 3-hydroxy fatty acids in biological samples.[11][12][13]

a. Sample Preparation (from bacterial culture supernatant):

  • Centrifuge the bacterial culture to pellet the cells.

  • Collect the supernatant and acidify to pH 2 with HCl.

  • Extract the fatty acids with an equal volume of ethyl acetate (B1210297) three times.

  • Pool the organic phases and evaporate to dryness under a stream of nitrogen.

b. Derivatization:

  • To the dried extract, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Incubate at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.

c. GC-MS Analysis:

  • Inject the derivatized sample into a GC-MS system.

  • Use a suitable capillary column (e.g., DB-5ms).

  • Employ a temperature gradient for optimal separation (e.g., initial temperature of 80°C, ramp to 280°C).

  • Analyze in selected ion monitoring (SIM) mode for characteristic ions of the 3-hydroxy fatty acid TMS derivatives.

  • Quantify using a standard curve prepared with pure 3-OH-C9 and 3-OH-C10.

Workflow for GC-MS analysis of 3-hydroxy fatty acids.
Quorum Sensing Inhibition Assay using Chromobacterium violaceum

This bioassay is a common method to screen for compounds that interfere with N-acyl homoserine lactone (AHL)-based quorum sensing.[14][15][16][17] While 3-OH-C9 and 3-OH-C10 are not AHLs, this assay can be adapted to test their potential to inhibit or modulate AHL-mediated signaling.

a. Preparation:

  • Grow an overnight culture of Chromobacterium violaceum (e.g., ATCC 12472 or a CV026 mutant) in Luria-Bertani (LB) broth.

  • Prepare a stock solution of the test compound (3-OH-C9 or 3-OH-C10) in a suitable solvent (e.g., DMSO).

b. Assay:

  • In a 96-well microtiter plate, add LB broth, the C. violaceum culture (diluted to an OD600 of ~0.1), and serial dilutions of the test compound.

  • For a CV026 biosensor strain (which does not produce its own AHL), add a constant, sub-maximal concentration of an appropriate AHL (e.g., N-hexanoyl-L-homoserine lactone, C6-HSL) to induce violacein (B1683560) production.

  • Incubate the plate at 30°C for 24-48 hours.

c. Quantification of Violacein:

  • After incubation, centrifuge the plate to pellet the cells and the purple violacein pigment.

  • Remove the supernatant and add dimethyl sulfoxide (B87167) (DMSO) to each well to solubilize the violacein.

  • Measure the absorbance at 585 nm using a microplate reader.

  • A decrease in absorbance compared to the control (with AHL but without the test compound) indicates potential quorum sensing inhibition.

Biofilm Inhibition Assay

This assay determines the ability of the test compounds to inhibit biofilm formation, a process often regulated by quorum sensing.[18][19][20]

a. Preparation:

  • Grow an overnight culture of the test bacterium (e.g., P. aeruginosa) in a suitable medium.

  • Prepare stock solutions of 3-OH-C9 and 3-OH-C10.

b. Assay:

  • In a 96-well microtiter plate, add fresh medium, the diluted bacterial culture, and serial dilutions of the test compounds.

  • Incubate the plate under static conditions for 24-48 hours at the optimal growth temperature for the bacterium.

c. Quantification of Biofilm:

  • After incubation, discard the planktonic cells and gently wash the wells with phosphate-buffered saline (PBS).

  • Stain the adherent biofilm with 0.1% crystal violet for 15 minutes.

  • Wash away the excess stain with water and allow the plate to dry.

  • Solubilize the bound crystal violet with 30% acetic acid or ethanol.

  • Measure the absorbance at 570-595 nm. A lower absorbance in the presence of the test compound indicates biofilm inhibition.

Conclusion

The current body of scientific literature highlights a significant role for 3-hydroxydecanoic acid as a metabolic precursor in the quorum sensing-regulated production of rhamnolipids in P. aeruginosa. Its function is primarily intracellular, providing the building blocks for these important virulence factors. In contrast, there is a lack of substantial evidence to support a direct role for this compound as a signaling molecule in bacterial quorum sensing.

For researchers in drug development, targeting the biosynthesis of 3-OH-C10 or its subsequent utilization by RhlA could present a viable anti-virulence strategy against P. aeruginosa. The experimental protocols provided herein offer standardized methods to further investigate the biological activities of these and other related fatty acids, and to screen for potential inhibitors of virulence factor production. Future research is necessary to fully elucidate any potential signaling roles of these molecules and to explore their presence and function in a wider range of bacterial species.

References

Tracing 3-Hydroxynonanoic Acid Metabolism: A Comparative Guide to Stable Isotope Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of bioactive lipids like 3-hydroxynonanoic acid (3-HNA) is crucial for elucidating its physiological roles and therapeutic potential. Stable isotope labeling, coupled with mass spectrometry, offers a powerful approach to trace the intricate pathways of 3-HNA metabolism. This guide provides a comparative overview of stable isotope labeling strategies for tracking 3-HNA, supported by established methodologies and data from analogous compounds.

Introduction to Stable Isotope Labeling for Metabolic Tracing

Stable isotope labeling involves the incorporation of heavy isotopes, such as Carbon-13 (¹³C) or Deuterium (B1214612) (²H), into a molecule of interest. When this labeled molecule is introduced into a biological system, its metabolic journey can be monitored by detecting the mass shift in its downstream metabolites using mass spectrometry. This technique provides invaluable insights into metabolic pathways, flux rates, and the interconnectedness of metabolic networks.

The choice between ¹³C and ²H as a tracer for studying 3-HNA metabolism depends on the specific research question, analytical instrumentation available, and the desired level of metabolic detail. While direct comparative studies on 3-HNA are limited, the principles derived from research on other medium-chain fatty acids can guide the selection of an appropriate labeling strategy.

Comparison of ¹³C and ²H Labeling for 3-HNA Metabolism

Feature¹³C Labeling²H (Deuterium) Labeling
Principle Replacement of ¹²C with ¹³C in the carbon skeleton of 3-HNA.Replacement of ¹H with ²H in 3-HNA.
Advantages - Stable C-C bonds minimize the risk of label loss during metabolism. - Provides direct information on the fate of the carbon backbone. - Lower natural abundance of ¹³C (approx. 1.1%) results in a lower background signal.- Can be a more cost-effective labeling strategy. - Multiple deuterium atoms can be incorporated, leading to a significant mass shift.
Disadvantages - Synthesis of ¹³C-labeled 3-HNA can be more complex and expensive.- Potential for kinetic isotope effects, where the heavier deuterium can alter reaction rates. - Risk of back-exchange of deuterium with protons in aqueous environments. - Label may be lost during certain enzymatic reactions (e.g., dehydrogenation).
Typical Applications - Tracing the carbon skeleton through metabolic pathways. - Quantifying the contribution of 3-HNA to downstream metabolite pools. - Flux analysis.- Measuring rates of fatty acid oxidation. - Assessing in vivo turnover rates.
Analytical Platform Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS)GC-MS, LC-MS/MS

Metabolic Pathway of this compound

Current research suggests that 3-HNA, a medium-chain 3-hydroxy fatty acid, is primarily metabolized through a combination of omega (ω)-oxidation and subsequent beta (β)-oxidation.[1] The initial ω-oxidation, occurring in the endoplasmic reticulum, introduces a hydroxyl group at the terminal methyl carbon of 3-HNA. This is followed by oxidation to an aldehyde and then a dicarboxylic acid. The resulting 3-hydroxy dicarboxylic acid can then enter the mitochondria to undergo β-oxidation, yielding shorter-chain dicarboxylic acids and acetyl-CoA, which can enter the citric acid cycle.

metabolic_pathway cluster_er Endoplasmic Reticulum cluster_mito Mitochondria 3_HNA This compound omega_OH_3_HNA ω-Hydroxy-3-HNA 3_HNA->omega_OH_3_HNA Cytochrome P450 (ω-oxidation) omega_oxo_3_HNA ω-Oxo-3-HNA omega_OH_3_HNA->omega_oxo_3_HNA Alcohol Dehydrogenase 3_OH_dicarboxylate 3-Hydroxy-nonanedioic Acid omega_oxo_3_HNA->3_OH_dicarboxylate Aldehyde Dehydrogenase beta_oxidation β-Oxidation Cascade 3_OH_dicarboxylate->beta_oxidation Transport acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa tca Citric Acid Cycle acetyl_coa->tca

Metabolic pathway of this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the successful implementation of stable isotope tracing studies. Below are generalized protocols for the synthesis of labeled 3-HNA, sample preparation, and mass spectrometry analysis.

Synthesis of Isotopically Labeled this compound

Synthesis of [¹³C]-3-Hydroxynonanoic Acid (Hypothetical Route):

A potential synthetic route for ¹³C-labeled 3-HNA could involve the use of a ¹³C-labeled precursor, such as [1-¹³C]-bromohexane, in a multi-step organic synthesis. This could involve the formation of an organometallic reagent from the labeled bromohexane, followed by a reaction with a suitable three-carbon electrophile to construct the 3-hydroxy acid backbone. Purification would be achieved through chromatographic techniques.

Synthesis of [²H]-3-Hydroxynonanoic Acid (Hypothetical Route):

Deuterium-labeled 3-HNA could be synthesized by the reduction of a keto-ester precursor, methyl 3-oxononanoate, using a deuterium source like sodium borodeuteride (NaBD₄). This would introduce a deuterium atom at the 3-position. Subsequent hydrolysis of the ester would yield [3-²H]-3-hydroxynonanoic acid.

Sample Preparation for Metabolite Extraction
  • Quenching Metabolism: Rapidly quench metabolic activity in cell or tissue samples by flash-freezing in liquid nitrogen.

  • Homogenization: Homogenize frozen samples in a cold solvent mixture, such as 80% methanol, to precipitate proteins and extract metabolites.

  • Extraction: Centrifuge the homogenate to pellet the precipitated proteins. Collect the supernatant containing the metabolites.

  • Derivatization (for GC-MS): Dry the metabolite extract under a stream of nitrogen. Derivatize the sample to increase the volatility of the analytes. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

Mass Spectrometry Analysis

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Instrumentation: Utilize a GC system coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole instrument).

  • Column: Employ a capillary column suitable for fatty acid analysis, such as a DB-5ms.

  • GC Program:

    • Initial oven temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase temperature at 10°C/minute to 250°C.

    • Hold: Maintain 250°C for 5 minutes.

  • MS Method:

    • Ionization: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) to monitor the mass-to-charge ratios (m/z) of the unlabeled and labeled 3-HNA and its expected metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Instrumentation: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

  • Column: A reverse-phase column, such as a C18, is typically used for the separation of fatty acids.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a modifier like formic acid or ammonium (B1175870) acetate.

  • MS/MS Method:

    • Ionization: Electrospray Ionization (ESI) in negative ion mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of the transitions from the precursor ion to specific product ions for both the unlabeled and labeled species.

Experimental Workflow

experimental_workflow start Start: Labeled 3-HNA Synthesis cell_culture Cell Culture/ Animal Model start->cell_culture tracer_admin Administer Labeled 3-HNA cell_culture->tracer_admin sample_collection Sample Collection (Cells, Tissues, Biofluids) tracer_admin->sample_collection quenching Metabolic Quenching sample_collection->quenching extraction Metabolite Extraction quenching->extraction analysis Mass Spectrometry Analysis (GC-MS or LC-MS/MS) extraction->analysis data_processing Data Processing and Isotopologue Analysis analysis->data_processing interpretation Biological Interpretation data_processing->interpretation end End: Metabolic Pathway Elucidation interpretation->end

Experimental workflow for tracing 3-HNA metabolism.

Conclusion

Stable isotope labeling is an indispensable tool for deciphering the metabolic fate of this compound. The choice between ¹³C and ²H labeling hinges on the specific experimental goals and available resources. While ¹³C labeling offers a more direct and robust method for tracing the carbon skeleton of 3-HNA, ²H labeling can be a valuable alternative, particularly for in vivo studies of fatty acid oxidation. By employing the appropriate labeling strategy and analytical methods, researchers can gain a deeper understanding of the biological significance of 3-HNA and its role in health and disease.

References

The Quest for a Definitive Signal: Validating 3-Hydroxynonanoic Acid as a Biomarker for Pseudomonas aeruginosa Infections

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The rapid and accurate diagnosis of Pseudomonas aeruginosa infections is a critical challenge in clinical settings, directly impacting patient outcomes and the management of antibiotic resistance. The ideal biomarker for P. aeruginosa should be highly specific, detectable at early stages of infection, and easily quantifiable in accessible clinical samples. This guide provides a comprehensive comparison of 3-hydroxynonanoic acid (3-OH-C9-NA) as a potential biomarker for P. aeruginosa infection against established and emerging alternatives. While 3-OH-C9-NA presents a theoretically plausible candidate due to its association with Gram-negative bacteria, its validation remains a subject of investigation. This document outlines the current evidence, presents comparative data with leading biomarkers like pyocyanin (B1662382), and provides detailed experimental protocols to aid researchers in this field.

At a Glance: Comparative Analysis of P. aeruginosa Biomarkers

The selection of a biomarker for clinical diagnostics or as a pharmacodynamic endpoint in drug development hinges on a variety of factors, from specificity and sensitivity to the technical feasibility of its detection. The following table summarizes the key characteristics of this compound in comparison to pyocyanin and nucleic acid-based detection methods.

FeatureThis compound (Potential)PyocyaninNucleic Acid-Based (e.g., qPCR, CRISPR)
Specificity for P. aeruginosa Low to Moderate. 3-hydroxy fatty acids are general components of endotoxin (B1171834) in many Gram-negative bacteria.High. Pyocyanin is a virulence factor produced almost exclusively by P. aeruginosa.Very High. Probes and primers are designed to target species-specific gene sequences.
Reported Sensitivity Data from clinical infection samples is not currently available. Analytical sensitivity is in the picomolar range for related 3-OH FAs.[1]High. ELISA methods report a limit of detection (LOD) of 0.07 nM.[2][3][4] Electrochemical sensors have an LOD of around 500 nM.[5]Very High. CRISPR-based assays report a limit of detection of 10 copies per reaction.[6]
Typical Sample Types Potentially plasma, serum, sputum.Sputum, ear secretions, wound exudates.[2][3][4]Sputum, bronchoalveolar lavage, blood, urine.
Stage of Infection Detected Likely present whenever Gram-negative bacterial lysis occurs, releasing endotoxin.Associated with active, virulent infections, with levels varying between acute and chronic stages.[2][3]Detects the presence of bacterial DNA, which may not always correlate with active infection (e.g., colonization).
Primary Detection Technology Gas Chromatography-Mass Spectrometry (GC-MS).[2][7]ELISA, Electrochemical Sensors, HPLC.[2][3][4][8]PCR, qPCR, CRISPR-based platforms.[6]
Key Advantages Could serve as a general marker for Gram-negative bacteremia or endotoxemia.High specificity, established detection methods, and correlation with virulence.Extremely high sensitivity and specificity, rapid turnaround time for some platforms.
Key Limitations Lack of specificity for P. aeruginosa. Potential for background from host metabolism.May not be produced by all clinical isolates or at all stages of infection.Detects genetic material, not necessarily viable or metabolically active bacteria. Can be more expensive.

In-Depth Biomarker Profiles

This compound: A Component of Endotoxin

3-Hydroxy fatty acids (3-OH FAs) are integral components of the lipid A moiety of lipopolysaccharide (LPS), the major component of the outer membrane of Gram-negative bacteria. As such, their presence in a sterile body site can indicate a Gram-negative bacterial infection. Pseudomonas aeruginosa, being a Gram-negative bacterium, is expected to produce 3-OH FAs, including this compound. Furthermore, P. aeruginosa synthesizes medium-chain-length 3-hydroxyalkanoic acids as precursors for the biosynthesis of rhamnolipids and polyhydroxyalkanoates (PHAs).

However, a significant challenge to the utility of 3-OH-C9-NA as a specific biomarker is its lack of exclusivity to P. aeruginosa. Many other Gram-negative bacteria also produce a range of 3-OH FAs. Moreover, the human body can produce 3-hydroxy fatty acids through mitochondrial fatty acid β-oxidation, which could create background noise and complicate the interpretation of results. To date, there is a lack of published studies demonstrating the specific detection and quantification of this compound in clinical samples from patients with confirmed P. aeruginosa infections and correlating its levels with the infection status.

Pyocyanin: A Virulence-Associated and Specific Biomarker

Pyocyanin is a blue, redox-active secondary metabolite produced by the vast majority of P. aeruginosa strains. It is a well-established virulence factor that plays a significant role in the pathophysiology of P. aeruginosa infections by generating reactive oxygen species and interfering with various cellular functions of the host. Its distinctive structure and production almost exclusively by P. aeruginosa make it a highly specific biomarker.

Numerous studies have successfully detected pyocyanin in the sputum and other clinical samples from infected patients.[2][3][4] Concentrations can vary significantly, with higher levels often observed in acute infections compared to chronic ones.[2][3] The development of sensitive and specific enzyme-linked immunosorbent assays (ELISAs) has enabled the quantification of pyocyanin at nanomolar concentrations, well below the micromolar levels reported in patient samples.[2][3][4]

Experimental Methodologies

Quantification of 3-Hydroxy Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from methods used for the analysis of 3-hydroxy fatty acids in biological fluids for the diagnosis of metabolic disorders and can be modified for the detection of bacterial-derived 3-OH FAs.

1. Sample Preparation and Hydrolysis:

  • To 500 µL of plasma or serum, add internal standards (e.g., stable isotope-labeled 3-hydroxy fatty acids).

  • For the analysis of total 3-hydroxy fatty acids (both free and esterified in LPS), perform alkaline hydrolysis by adding an equal volume of 10 M NaOH and incubating for 30 minutes.

  • Acidify the samples with 6 M HCl.

2. Extraction:

  • Extract the acidified sample twice with 3 mL of ethyl acetate.

  • Vortex thoroughly and centrifuge to separate the phases.

  • Combine the organic layers and evaporate to dryness under a stream of nitrogen at 37°C.

3. Derivatization:

  • To the dried extract, add 100 µL of a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).

  • Incubate at 80°C for 1 hour to convert the hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ethers and esters, respectively.

4. GC-MS Analysis:

  • Inject 1 µL of the derivatized sample into a GC-MS system.

  • Use a capillary column suitable for fatty acid analysis (e.g., HP-5MS).

  • Employ a temperature gradient, for example, starting at 80°C and ramping up to 290°C.

  • Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect the characteristic ions of the derivatized 3-hydroxy fatty acids.[2]

Quantification of Pyocyanin by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is based on the development of competitive ELISAs for pyocyanin detection.

1. Antibody Coating:

  • Coat a 96-well microtiter plate with a capture antibody specific for pyocyanin or its derivatives overnight at 4°C.

  • Wash the plate with a suitable washing buffer (e.g., PBS with 0.05% Tween 20).

  • Block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA) for 1 hour at room temperature.

2. Competitive Reaction:

  • Prepare standards of known pyocyanin concentrations and the clinical samples (e.g., solubilized sputum).

  • In a separate plate or tubes, pre-incubate the standards or samples with a fixed concentration of a pyocyanin-horseradish peroxidase (HRP) conjugate or a biotinylated pyocyanin derivative.

  • Transfer the mixtures to the antibody-coated plate and incubate for 1-2 hours at room temperature. During this step, free pyocyanin in the sample competes with the enzyme-labeled pyocyanin for binding to the capture antibody.

3. Detection:

  • Wash the plate to remove unbound reagents.

  • If a biotinylated derivative was used, add streptavidin-HRP and incubate.

  • Add a chromogenic substrate for HRP (e.g., TMB).

  • Stop the reaction with an appropriate stop solution (e.g., sulfuric acid).

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The signal intensity is inversely proportional to the concentration of pyocyanin in the sample.[2][3][4]

Visualizing the Pathways and Processes

To better understand the biological context and the analytical workflows for these biomarkers, the following diagrams are provided.

Pseudomonas_Metabolism Biosynthesis of 3-Hydroxyalkanoic Acids in P. aeruginosa Fatty_Acid_Synthesis Fatty Acid de Novo Synthesis Hydroxyacyl_ACP (R)-3-hydroxyacyl-ACP Fatty_Acid_Synthesis->Hydroxyacyl_ACP Beta_Oxidation Fatty Acid β-Oxidation Beta_Oxidation->Hydroxyacyl_ACP RhlA RhlA Hydroxyacyl_ACP->RhlA PHA_Synthase PHA Synthase Hydroxyacyl_ACP->PHA_Synthase HAA 3-(3-hydroxyalkanoyloxy)alkanoates (HAA) RhlA->HAA Rhamnolipids Rhamnolipids HAA->Rhamnolipids PHA Polyhydroxyalkanoates (PHA) PHA_Synthase->PHA

Caption: Metabolic pathways for 3-hydroxyalkanoic acid production in P. aeruginosa.

Quorum_Sensing_Pathway P. aeruginosa Quorum Sensing (las and rhl systems) cluster_las las system cluster_rhl rhl system LasI LasI HSL_12 3-oxo-C12-HSL LasI->HSL_12 synthesizes LasR LasR LasR_HSL_12 LasR/3-oxo-C12-HSL Complex LasR->LasR_HSL_12 HSL_12->LasR binds RhlI RhlI LasR_HSL_12->RhlI activates Virulence_Genes Virulence Gene Expression (e.g., pyocyanin, elastase) LasR_HSL_12->Virulence_Genes activates HSL_4 C4-HSL RhlI->HSL_4 synthesizes RhlR RhlR RhlR_HSL_4 RhlR/C4-HSL Complex RhlR->RhlR_HSL_4 HSL_4->RhlR binds RhlR_HSL_4->Virulence_Genes activates

Caption: Simplified P. aeruginosa quorum sensing circuit.

Biomarker_Detection_Workflow General Workflow for Biomarker Detection cluster_3OH 3-OH-C9-NA Detection cluster_pyo Pyocyanin Detection Clinical_Sample Clinical Sample (Sputum, Plasma, etc.) Sample_Processing Sample Processing (Extraction, Hydrolysis, etc.) Clinical_Sample->Sample_Processing Derivatization Derivatization (TMS) Sample_Processing->Derivatization ELISA Competitive ELISA Sample_Processing->ELISA GCMS GC-MS Analysis Derivatization->GCMS

Caption: Workflow for biomarker detection from clinical samples.

Conclusion

The validation of this compound as a specific biomarker for Pseudomonas aeruginosa infection is still in a nascent stage. While its presence is biologically plausible, the significant hurdle of its lack of specificity to P. aeruginosa and potential interference from host metabolism currently limits its diagnostic utility. In contrast, pyocyanin stands out as a highly specific and well-validated biomarker, with sensitive detection methods already established and tested on clinical samples. For applications requiring the highest degree of sensitivity and specificity, nucleic acid-based methods remain the gold standard.

Future research on this compound should focus on establishing its presence and concentration range in well-characterized clinical cohorts of P. aeruginosa-infected patients and comparing these levels to patients with other Gram-negative infections and healthy controls. Such studies will be crucial in determining whether this compound, perhaps as part of a broader panel of 3-hydroxy fatty acids, can offer any diagnostic or prognostic value in the management of P. aeruginosa infections. For now, the development and refinement of assays for specific biomarkers like pyocyanin represent a more direct path to improving the rapid diagnosis of these challenging infections.

References

Navigating Specificity: A Guide to Cross-Reactivity Assessment in Immunoassays for 3-Hydroxynonanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 3-hydroxynonanoic acid, a key medium-chain hydroxy fatty acid, is crucial for various metabolic studies. Immunoassays offer a high-throughput and sensitive method for its detection. However, ensuring the specificity of these assays is paramount to avoid erroneous results due to cross-reactivity with structurally similar molecules. This guide provides a comprehensive overview of a cross-reactivity assessment protocol for a hypothetical competitive enzyme-linked immunosorbent assay (ELISA) for this compound, complete with illustrative data and detailed methodologies.

Understanding Cross-Reactivity in Immunoassays for Small Molecules

Immunoassays for small molecules like this compound typically employ a competitive format. In this setup, the target analyte in a sample competes with a labeled form of the analyte for a limited number of antibody binding sites. Cross-reactivity occurs when other compounds, structurally similar to the target analyte, also bind to the antibody, leading to an overestimation of the target analyte's concentration.[1]

The development of antibodies against small molecules, or haptens, requires their conjugation to a larger carrier protein to elicit an immune response.[2][3][4][5][6] The resulting polyclonal or monoclonal antibodies may recognize epitopes shared by the target hapten and its structural analogs.

Identifying Potential Cross-Reactants

Based on the structure of this compound, a nine-carbon chain with a hydroxyl group at the third carbon, potential cross-reactants include other fatty acids with similar chain lengths, variations in hydroxylation, or other structural modifications.

Table 1: Potential Cross-Reactants for this compound Immunoassay

Compound NameMolecular FormulaStructural Similarity to this compound
3-Hydroxyoctanoic AcidC8H16O3Shorter alkyl chain
3-Hydroxydecanoic AcidC10H20O3Longer alkyl chain
Nonanoic AcidC9H18O2Lacks the hydroxyl group
9-Hydroxynonanoic AcidC9H18O3Hydroxyl group at a different position
3-Ketonoanoic AcidC9H16O3Keto group instead of a hydroxyl group at the 3rd position
(R)-3-Hydroxynonanoic acidC9H18O3Stereoisomer
Decanoic AcidC10H20O2Longer alkyl chain, no hydroxyl group
Octanoic AcidC8H16O2Shorter alkyl chain, no hydroxyl group

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

This protocol outlines the steps for a competitive ELISA to determine the cross-reactivity of a hypothetical antibody raised against this compound.

Materials:

  • Microtiter plates coated with a this compound-protein conjugate (e.g., BSA-3-hydroxynonanoic acid)

  • Monoclonal or polyclonal antibody specific for this compound

  • Standard this compound solution

  • Solutions of potential cross-reactants (as listed in Table 1)

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Assay buffer (e.g., PBS with 1% BSA)

  • Microplate reader

Procedure:

  • Preparation of Standards and Cross-Reactant Solutions:

    • Prepare a serial dilution of the this compound standard in assay buffer to generate a standard curve (e.g., ranging from 0.1 to 1000 ng/mL).

    • Prepare serial dilutions of each potential cross-reactant in assay buffer over a wide concentration range (e.g., from 1 to 1,000,000 ng/mL).

  • Competitive Binding:

    • To the wells of the coated microtiter plate, add 50 µL of either the standard this compound solutions or the potential cross-reactant solutions.

    • Add 50 µL of the primary antibody solution (at a pre-optimized dilution) to each well.

    • Incubate the plate for 1-2 hours at room temperature with gentle shaking.

  • Washing:

    • Wash the plate 3-5 times with wash buffer to remove unbound antibodies and antigens.

  • Secondary Antibody Incubation:

    • Add 100 µL of the HRP-conjugated secondary antibody (at a pre-optimized dilution) to each well.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Repeat the washing step as described in step 3.

  • Substrate Reaction and Measurement:

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

    • Stop the reaction by adding 50 µL of stop solution.

    • Measure the absorbance at 450 nm using a microplate reader.

Data Analysis and Interpretation

The percentage of cross-reactivity is calculated using the IC50 values (the concentration of the analyte that causes 50% inhibition of the maximum signal).[7]

Calculation of Percent Cross-Reactivity:

% Cross-Reactivity = (IC50 of this compound / IC50 of potential cross-reactant) x 100

Table 2: Hypothetical Cross-Reactivity Data for a this compound Immunoassay

CompoundIC50 (ng/mL)% Cross-Reactivity
This compound 15 100
3-Hydroxyoctanoic Acid15010.0
3-Hydroxydecanoic Acid2506.0
Nonanoic Acid> 10,000< 0.15
9-Hydroxynonanoic Acid5,0000.3
3-Ketonoanoic Acid8,0000.19
(R)-3-Hydroxynonanoic acid2075.0
Decanoic Acid> 10,000< 0.15
Octanoic Acid> 10,000< 0.15

Visualizing the Workflow

Cross_Reactivity_Workflow cluster_elisa Competitive ELISA Standard Prepare 3-HNA Standard Curve AddSamples Add Standards or Cross-Reactants to Plate Standard->AddSamples CrossReactants Prepare Cross-Reactant Dilutions CrossReactants->AddSamples AddAntibody Add Primary Antibody Incubate1 Incubate AddAntibody->Incubate1 Wash1 Wash Incubate1->Wash1 AddSecondary Add HRP-Secondary Antibody Wash1->AddSecondary Incubate2 Incubate AddSecondary->Incubate2 Wash2 Wash Incubate2->Wash2 AddSubstrate Add TMB Substrate Wash2->AddSubstrate Incubate3 Incubate (Dark) AddSubstrate->Incubate3 StopReaction Add Stop Solution Incubate3->StopReaction ReadPlate Read Absorbance at 450 nm StopReaction->ReadPlate CalculateIC50 Calculate IC50 Values ReadPlate->CalculateIC50 CalculateCR Calculate % Cross-Reactivity CalculateIC50->CalculateCR

Caption: Workflow for Cross-Reactivity Assessment using Competitive ELISA.

Conclusion

A thorough cross-reactivity assessment is indispensable for validating any immunoassay intended for the quantitative analysis of this compound. By systematically testing structurally related molecules, researchers can ensure the specificity and reliability of their results. The provided protocol and data serve as a foundational guide for establishing a robust validation process, ultimately leading to more accurate and reproducible scientific findings.

References

A Comparative Analysis of the Biological Activities of (R)- and (S)-3-Hydroxynonanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of the enantiomers of 3-hydroxynonanoic acid, (R)-3-hydroxynonanoic acid and (S)-3-hydroxynonanoic acid. While research into the distinct biological roles of these chiral molecules is ongoing, existing studies provide valuable insights into their potential as cytotoxic agents. This document summarizes the available quantitative data, details the experimental protocols used for these assessments, and visualizes relevant workflows to support further research and development.

Cytotoxic Activity: A Comparative Overview

A key study by Matysiak et al. synthesized a series of chiral amide and hydroxamic acid derivatives of both (R)- and (S)-3-hydroxynonanoic acid and evaluated their cytotoxic activity against human cervical cancer (HeLa) and human colorectal adenocarcinoma (HT-29) cell lines.[1][2] The results indicate that while some derivatives exhibit notable cytotoxicity, there is generally no significant difference in the activity between the (R)- and (S)-enantiomers for most of the tested compounds.[1][2]

The most potent cytotoxic effect was observed for the hydroxamic acid derivatives of this compound against HeLa cells.[1][2] Interestingly, most of the synthesized compounds displayed greater toxicity towards the HT-29 cell line compared to the HeLa cell line.[1][2]

Quantitative Data Summary

The following table summarizes the 50% inhibitory concentration (IC50) values for the synthesized derivatives of (R)- and (S)-3-hydroxynonanoic acid against HeLa and HT-29 cancer cell lines after 72 hours of treatment.

CompoundEnantiomerIC50 (µM) vs. HeLa CellsIC50 (µM) vs. HT-29 Cells
Primary Amide (R)>200>200
(S)>200>200
Ethanolamine Amide (R)18095
(S)17590
2-Amino-2-methyl-1-propanol Amide (R)>200150
(S)>200145
Pyrrolidine Amide (R)15080
(S)14075
Hydroxamic Acid (R)5070
(S)4868

Data extracted from Matysiak et al., 2019.[1][2]

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The cytotoxic activity of the (R)- and (S)-3-hydroxynonanoic acid derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]

Cell Culture:

  • Human cervical cancer (HeLa) and human colorectal adenocarcinoma (HT-29) cell lines were used.

  • Cells were cultured in appropriate media supplemented with 10% fetal bovine serum and antibiotics (penicillin and streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

Assay Procedure:

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 6–8 × 10³ cells per well and incubated for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (ranging from 2 to 200 µM) for 72 hours.[2]

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well.[2]

  • Formazan (B1609692) Formation: The plates were incubated for an additional 4 hours, allowing viable cells to metabolize the MTT into purple formazan crystals.[2]

  • Solubilization: The medium was removed, and the formazan crystals were dissolved in a solubilization solution (e.g., dimethyl sulfoxide).

  • Absorbance Measurement: The absorbance was measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control, was calculated from the dose-response curves.[2]

MTT_Assay_Workflow cluster_setup Day 1: Cell Seeding cluster_treatment Day 2: Compound Treatment cluster_assay Day 5: MTT Assay seed_cells Seed HeLa or HT-29 cells (6-8 x 10^3 cells/well) incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add (R)-/(S)-3-HNA derivatives (2-200 µM) incubate_24h->add_compounds incubate_72h Incubate for 72h add_compounds->incubate_72h add_mtt Add MTT solution (20 µL, 5 mg/mL) incubate_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize formazan crystals incubate_4h->solubilize read_absorbance Measure absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 Antibacterial_Research_Gap cluster_known Current Knowledge cluster_unknown Research Gap cluster_future Future Research Directions known1 Hydroxy fatty acids exhibit antibacterial properties gap Direct comparison of antibacterial activity of (R)- and (S)-3-HNA enantiomers known1->gap known2 Polyesters from related monomers are active against S. aureus known2->gap future1 Determine MIC values against Gram-positive bacteria gap->future1 future2 Determine MIC values against Gram-negative bacteria gap->future2 future3 Investigate mechanism of action future1->future3 future2->future3

References

A Researcher's Guide to Derivatization Reagents for 3-Hydroxy Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification and structural elucidation of 3-hydroxy fatty acids (3-OH-FAs) are critical in various fields, from diagnostics to therapeutic monitoring. Given their low volatility and often poor ionization efficiency, derivatization is a crucial step to enable sensitive analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). This guide provides an objective comparison of common derivatization reagents for 3-OH-FAs, supported by experimental data and detailed protocols.

Comparison of Derivatization Reagents

The choice of derivatization reagent is contingent on the analytical platform (GC-MS or LC-MS), the specific 3-OH-FAs of interest, and the desired analytical outcome (e.g., high sensitivity, structural information). The following table summarizes the performance of key derivatization reagents.

Derivatization ReagentAnalytical PlatformTarget Functional GroupsKey AdvantagesLimitations
Silylation Reagents (BSTFA, MSTFA) GC-MSHydroxyl, CarboxylWell-established, versatile for multiple functional groups, good volatility for GC.[1]Derivatives can be sensitive to moisture, may require a catalyst (e.g., TMCS) for hindered hydroxyl groups.[2][3]
Pentafluorobenzyl Bromide (PFBBr) GC-MS, LC-MSCarboxylForms highly electron-capturing derivatives for sensitive GC-ECD or GC-MS analysis, can be used for both GC and LC.[4][5]Primarily targets the carboxyl group, requiring a second derivatization step for the hydroxyl group if needed for GC.
4-amino-1,1-dimethylpiperidin-1-ium iodide hydrochloride (ADMI) LC-MSCarboxylProvides diagnostic ions to distinguish between 2-OH and 3-OH isomers, enhances sensitivity.[6]In-house synthesis of the reagent may be required.[6]
N,N-Dimethylethylenediamine (DMED) LC-MSCarboxylEnhances ionization efficiency for sensitive quantification of hydroxylated fatty acids.[7]Primarily targets the carboxyl group.

Experimental Protocols

Detailed methodologies for the key derivatization techniques are provided below.

Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with Trimethylchlorosilane (TMCS) for GC-MS Analysis

This protocol is suitable for the simultaneous derivatization of both the hydroxyl and carboxyl groups of 3-OH-FAs.

  • Sample Preparation: Evaporate the sample extract containing 3-OH-FAs to dryness under a stream of nitrogen.

  • Derivatization: Add 100 µL of BSTFA with 1% TMCS to the dried sample.

  • Reaction: Cap the vial tightly and heat at 60-80°C for 60 minutes.[1]

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Pentafluorobenzylation using Pentafluorobenzyl Bromide (PFBBr) for GC-MS Analysis

This method targets the carboxyl group, and a subsequent silylation of the hydroxyl group is often performed for GC-MS analysis.

  • Sample Preparation: The dried sample extract is dissolved in an appropriate solvent (e.g., acetonitrile).

  • Derivatization of Carboxyl Group: Add a solution of PFBBr and a catalyst (e.g., diisopropylethylamine) and react at a specific temperature and time (e.g., 60°C for 30 minutes).

  • Derivatization of Hydroxyl Group (Silylation): After the initial reaction, evaporate the solvent and then follow the silylation protocol described above (e.g., using BSTFA with TMCS).

  • Extraction: After the reactions, perform a liquid-liquid extraction to isolate the derivatized 3-OH-FAs.

  • Analysis: The final extract is concentrated and analyzed by GC-MS.

Derivatization with 4-amino-1,1-dimethylpiperidin-1-ium iodide hydrochloride (ADMI) for LC-MS Analysis

This method is designed to enhance sensitivity and provide structural information for LC-MS analysis.

  • Sample Preparation: The sample containing 3-OH-FAs is dissolved in a suitable solvent.

  • Derivatization: Add the ADMI reagent and a coupling agent (e.g., EDC/NHS) to the sample.

  • Reaction: The reaction is typically carried out at room temperature for a specified duration.

  • Analysis: The reaction mixture can be directly diluted and injected into the LC-MS system.[6]

Visualizing the Workflow

The following diagrams illustrate the general experimental workflows for the derivatization and analysis of 3-hydroxy fatty acids.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Purification Purification of 3-OH-FAs Extraction->Purification Derivatization Silylation (BSTFA/MSTFA) or Pentafluorobenzylation (PFBBr) Purification->Derivatization Reaction GCMS GC-MS Analysis Derivatization->GCMS Injection Data Data Analysis GCMS->Data

GC-MS analysis workflow for 3-OH-FAs.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Purification Purification of 3-OH-FAs Extraction->Purification Derivatization Amidation (e.g., ADMI, DMED) Purification->Derivatization Reaction LCMS LC-MS/MS Analysis Derivatization->LCMS Injection Data Data Analysis LCMS->Data

LC-MS analysis workflow for 3-OH-FAs.

Conclusion

The selection of a derivatization reagent for 3-hydroxy fatty acid analysis is a critical decision that directly impacts the quality and sensitivity of the results. For GC-MS applications, silylation reagents like BSTFA and MSTFA offer a straightforward approach to derivatize both hydroxyl and carboxyl groups simultaneously. PFBBr is an excellent choice when high sensitivity is required, particularly with electron capture detection. For LC-MS analysis, reagents such as ADMI and DMED are designed to enhance ionization efficiency and, in some cases, provide valuable structural information. Researchers should carefully consider the specific requirements of their study to select the most appropriate derivatization strategy.

References

Comparative Analysis of 3-Hydroxynonanoic Acid Production in Bacterial Strains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the microbial production of chiral molecules like 3-hydroxynonanoic acid (3-HNA) offers a promising avenue for the synthesis of valuable precursors for pharmaceuticals and biodegradable polymers. This guide provides a comparative analysis of different bacterial platforms for 3-HNA production, detailing metabolic pathways, potential engineering strategies, and experimental protocols to facilitate further research and development in this area.

While direct comparative studies detailing high-titer production of monomeric this compound (3-HNA) across various bacterial strains are limited in publicly available literature, significant insights can be drawn from research on medium-chain-length polyhydroxyalkanoates (mcl-PHAs), for which 3-HNA is a constituent monomer. Pseudomonas species, in particular Pseudomonas putida, have been extensively studied for their ability to produce mcl-PHAs from fatty acids. Furthermore, metabolic engineering strategies successfully employed for the production of other 3-hydroxyalkanoic acids, such as 3-hydroxydecanoic acid in Pseudomonas aeruginosa, provide a roadmap for enhancing 3-HNA production.

Bacterial Platforms for this compound Production

Pseudomonas species stand out as the most promising chassis for 3-HNA production due to their active fatty acid β-oxidation pathway, which is the primary route for the synthesis of 3-hydroxyacyl-CoA, the direct precursor to 3-HNA. While data on Rhodococcus and Bacillus species for 3-HNA is scarce, their metabolic versatility and robustness in industrial fermentations make them potential candidates for future engineering efforts.

Table 1: Comparison of Bacterial Strains for Potential this compound Production

Bacterial StrainNatural Capability for mcl-PHA ProductionKey Metabolic PathwayDocumented Production of Related 3-Hydroxyalkanoic AcidsPotential for 3-HNA Production
Pseudomonas putida YesFatty Acid β-OxidationProduces mcl-PHAs with varying monomer compositions, including 3-hydroxyoctanoate (B1259324) and 3-hydroxydecanoate.[1][2]High, particularly with metabolic engineering to favor the C9 monomer.
Pseudomonas aeruginosa YesFatty Acid β-Oxidation, Rhamnolipid BiosynthesisEngineered strains can produce high titers (approx. 18 g/L) of 3-hydroxyalkanoic acid dimers, primarily 3-hydroxydecanoic acid.[3][4]High, by applying similar gene knockout strategies as used for 3-hydroxydecanoic acid.
Rhodococcus sp. Some strains produce mcl-PHAs.Fatty Acid β-OxidationLimited data on specific 3-hydroxyalkanoic acid monomer production. Known for broad metabolic capabilities with alkanes and fatty acids.[5][6]Moderate, would likely require significant metabolic engineering and pathway elucidation.
Bacillus subtilis Generally produces short-chain-length PHAs.Fatty Acid MetabolismPrimarily researched for the production of shorter-chain compounds like 3-hydroxypropionic acid.[7][8][9][10][11]Low, would require extensive engineering to introduce and optimize a pathway for mcl-3-hydroxyalkanoic acid synthesis.

Metabolic Pathway for this compound Production

The biosynthesis of 3-HNA in bacteria predominantly occurs via the fatty acid β-oxidation pathway. When fatty acids, such as nonanoic acid, are provided as a carbon source, they are activated to their acyl-CoA thioesters. A key intermediate in the β-oxidation cycle is (S)-3-hydroxyacyl-CoA. In PHA-producing organisms, this intermediate can be converted by an epimerase to (R)-3-hydroxyacyl-CoA, which is the substrate for PHA synthase. To achieve the production and accumulation of monomeric 3-HNA, this metabolic flux can be redirected.

Metabolic Pathway for this compound Production Nonanoic_Acid Nonanoic Acid (extracellular) Nonanoic_Acid_cyto Nonanoic Acid (cytoplasm) Nonanoic_Acid->Nonanoic_Acid_cyto Transport Nonanoyl_CoA Nonanoyl-CoA Nonanoic_Acid_cyto->Nonanoyl_CoA FadD (Acyl-CoA Synthetase) trans_2_Nonenoyl_CoA trans-2-Nonenoyl-CoA Nonanoyl_CoA->trans_2_Nonenoyl_CoA FadE (Acyl-CoA Dehydrogenase) S_3_Hydroxynonanoyl_CoA (S)-3-Hydroxynonanoyl-CoA trans_2_Nonenoyl_CoA->S_3_Hydroxynonanoyl_CoA FadB (Enoyl-CoA Hydratase) 3_Ketononanoyl_CoA 3-Ketononanoyl-CoA S_3_Hydroxynonanoyl_CoA->3_Ketononanoyl_CoA FadB (3-Hydroxyacyl-CoA Dehydrogenase) R_3_Hydroxynonanoyl_CoA (R)-3-Hydroxynonanoyl-CoA S_3_Hydroxynonanoyl_CoA->R_3_Hydroxynonanoyl_CoA Epimerase (e.g., PhaJ) Heptanoyl_CoA Heptanoyl-CoA + Acetyl-CoA 3_Ketononanoyl_CoA->Heptanoyl_CoA FadA (β-Ketothiolase) Heptanoyl_CoA->Nonanoyl_CoA Further β-oxidation cycles PHA Polyhydroxyalkanoate (PHA) R_3_Hydroxynonanoyl_CoA->PHA PhaC (PHA Synthase) 3_HNA This compound R_3_Hydroxynonanoyl_CoA->3_HNA Thioesterase (e.g., TesB)

Biosynthetic pathway of 3-HNA from nonanoic acid.

Experimental Protocols

Production of this compound in Engineered Pseudomonas putida

This protocol is adapted from methodologies used for the production of medium-chain-length 3-hydroxyalkanoic acids.[1][2]

  • Strain and Plasmid Construction:

    • Use Pseudomonas putida KT2440 as the host strain.

    • To promote the accumulation of monomeric 3-HNA, overexpress a thioesterase gene (e.g., 'tesB from E. coli) under the control of an inducible promoter (e.g., PBAD).

    • To increase the precursor pool, consider knocking out genes involved in the downstream β-oxidation pathway (e.g., fadA) and PHA synthesis (phaC).

  • Culture Medium:

    • Prepare M9 minimal medium supplemented with trace elements.

    • Use nonanoic acid as the primary carbon source at a concentration of 10-20 mM.

    • Add a co-substrate like glucose (0.5% w/v) to support initial cell growth.

  • Cultivation Conditions:

    • Inoculate a 250 mL flask containing 50 mL of the culture medium with an overnight culture of the engineered P. putida strain to an initial OD600 of 0.1.

    • Incubate at 30°C with shaking at 200 rpm.

    • When the culture reaches an OD600 of 0.6-0.8, induce the expression of the thioesterase gene by adding the appropriate inducer (e.g., L-arabinose).

    • Continue cultivation for 48-72 hours, periodically monitoring cell growth and 3-HNA production.

Quantification of this compound by GC-MS

This protocol is based on established methods for the analysis of 3-hydroxy fatty acids.[12][13][14]

  • Sample Preparation and Extraction:

    • Centrifuge 1 mL of the bacterial culture to pellet the cells.

    • Acidify the supernatant to pH 2 with HCl.

    • Extract the 3-HNA from the acidified supernatant twice with an equal volume of ethyl acetate.

    • Pool the organic phases and dry them under a stream of nitrogen.

  • Derivatization:

    • To the dried extract, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Incubate the mixture at 80°C for 1 hour to convert the 3-HNA into its volatile trimethylsilyl (B98337) (TMS) derivative.

  • GC-MS Analysis:

    • Gas Chromatograph (GC) Conditions:

      • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

      • Injector Temperature: 280°C.

      • Oven Program: Start at 80°C for 5 min, ramp to 200°C at 3.8°C/min, then ramp to 290°C at 15°C/min and hold for 6 min.[12]

      • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Scan Mode: Selected Ion Monitoring (SIM) to quantify the characteristic ions of the 3-HNA-TMS derivative.

  • Quantification:

    • Prepare a standard curve using pure 3-HNA.

    • Use an internal standard (e.g., a deuterated analog of a 3-hydroxy fatty acid) for accurate quantification.

Logical Workflow for Strain Engineering and Production

Experimental Workflow for 3-HNA Production Host_Selection Host Selection (e.g., P. putida) Genetic_Modification Genetic Modification Host_Selection->Genetic_Modification Overexpress_Thioesterase Overexpress Thioesterase (e.g., tesB) Genetic_Modification->Overexpress_Thioesterase Knockout_Pathways Knockout Competing Pathways (e.g., phaC, fadA) Genetic_Modification->Knockout_Pathways Cultivation Cultivation in Minimal Medium Overexpress_Thioesterase->Cultivation Knockout_Pathways->Cultivation Induction Induction of Gene Expression Cultivation->Induction Extraction Extraction of 3-HNA Induction->Extraction Quantification Quantification by GC-MS Extraction->Quantification Optimization Process Optimization Quantification->Optimization Optimization->Cultivation Iterative Improvement

Workflow for developing and optimizing 3-HNA production.

References

Validating the Specificity of 3-Hydroxynonanoic Acid Biosensors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the accurate detection and quantification of specific biomarkers is paramount. 3-Hydroxynonanoic acid (3-HNA), a medium-chain 3-hydroxy fatty acid, is gaining interest as a potential biomarker in various physiological and pathological processes. While traditional analytical methods provide high accuracy, biosensors offer the promise of rapid, high-throughput, and point-of-care analysis. A critical parameter for any biosensor is its specificity – the ability to detect the target analyte without interference from structurally similar molecules. This guide provides a comparative overview of a putative 3-HNA biosensor against established analytical methods, focusing on the validation of its specificity.

Performance Comparison: 3-HNA Biosensor vs. Analytical Methods

The performance of a novel biosensor must be benchmarked against gold-standard analytical techniques. The following table summarizes the key performance indicators for a hypothetical 3-HNA biosensor compared to Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Parameter3-HNA Biosensor (Hypothetical)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Biological recognition (e.g., enzyme, receptor)Separation by volatility and mass-to-charge ratioSeparation by polarity and mass-to-charge ratio
Specificity High (dependent on biological recognition element)Very HighVery High
Sensitivity Potentially high (nM to µM range)High (pg to ng range)Very High (fg to pg range)
Limit of Detection Dependent on designLow (µM to nM)Very Low (nM to pM)
Quantitative Accuracy Good, requires careful calibrationExcellentExcellent
Throughput HighLow to MediumMedium
Sample Preparation MinimalExtensive (derivatization often required)Moderate
Cost per Sample LowHighHigh
Portability High (potential for portable devices)Low (laboratory-based)Low (laboratory-based)

Experimental Protocols for Specificity Validation

To validate the specificity of a 3-HNA biosensor, a series of experiments must be conducted to assess its cross-reactivity with structurally related molecules.

Preparation of Analyte Solutions
  • Target Analyte: Prepare a stock solution of this compound (3-HNA) in a suitable solvent (e.g., ethanol (B145695) or DMSO) at a concentration of 10 mM.

  • Interfering Compounds: Prepare 10 mM stock solutions of the following potential interfering compounds:

    • Other 3-hydroxy fatty acids: 3-hydroxyheptanoic acid (3-HHA), 3-hydroxyoctanoic acid (3-HOA), 3-hydroxydecanoic acid (3-HDA).

    • Positional isomers: 2-hydroxynonanoic acid, 9-hydroxynonanoic acid.

    • Parent fatty acid: Nonanoic acid.

    • Other structurally similar molecules.

  • Working Solutions: Prepare a series of dilutions for each analyte and interfering compound in the appropriate assay buffer.

Biosensor Specificity Assay

This protocol assumes a biosensor that produces a measurable signal (e.g., fluorescence, luminescence, or an electrochemical signal) in response to the analyte.

  • Baseline Measurement: Measure the baseline signal of the biosensor in the assay buffer alone.

  • Dose-Response for 3-HNA:

    • Add increasing concentrations of 3-HNA to the biosensor.

    • Measure the signal at each concentration after a defined incubation period.

    • Plot the signal intensity against the 3-HNA concentration to generate a dose-response curve.

  • Cross-Reactivity Measurement:

    • For each potential interfering compound, add a high concentration (e.g., 100-fold higher than the EC50 of 3-HNA) to the biosensor.

    • Measure the signal and compare it to the signal produced by the equivalent concentration of 3-HNA.

    • Alternatively, perform a full dose-response curve for each interfering compound.

  • Data Analysis:

    • Calculate the percentage cross-reactivity for each interfering compound using the following formula:

Signaling Pathways and Experimental Workflows

The design of a 3-HNA biosensor can be based on different biological recognition and signal transduction principles. Below are two potential signaling pathways and a general experimental workflow for specificity validation, visualized using Graphviz.

Signaling Pathway 1: GPCR-Based Biosensor

A G-protein coupled receptor (GPCR) that recognizes medium-chain fatty acids can be engineered into a whole-cell biosensor.

GPCR_Signaling cluster_cell Host Cell HNA 3-HNA GPCR Engineered GPCR HNA->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Production Reporter Reporter Gene Activation Second_Messenger->Reporter Signal Measurable Signal (e.g., Fluorescence) Reporter->Signal

Caption: GPCR-based biosensor signaling pathway for 3-HNA detection.

Signaling Pathway 2: Quorum Sensing-Based Biosensor

A bacterial quorum sensing system, such as the RhlR transcriptional regulator, can be adapted to detect 3-HNA.

Quorum_Sensing_Signaling cluster_bacterium Engineered Bacterium HNA 3-HNA RhlR RhlR Regulator HNA->RhlR Binding & Activation Promoter rhlA Promoter RhlR->Promoter Binds to Reporter_Gene Reporter Gene (e.g., lacZ, gfp) Promoter->Reporter_Gene Drives Expression Signal Measurable Signal (e.g., Color, Fluorescence) Reporter_Gene->Signal

Caption: Quorum sensing-based biosensor signaling for 3-HNA.

Experimental Workflow for Specificity Validation

The following diagram illustrates the general workflow for testing the specificity of a 3-HNA biosensor.

Specificity_Workflow Prep Prepare Analyte and Interferent Stock Solutions Dilute Create Serial Dilutions Prep->Dilute Assay Perform Biosensor Assay Dilute->Assay Measure Measure Biosensor Signal Assay->Measure Analyze Analyze Data & Calculate Cross-Reactivity Measure->Analyze Compare Compare with Alternative Methods (GC-MS, LC-MS/MS) Analyze->Compare

Caption: General experimental workflow for validating biosensor specificity.

Conclusion

Validating the specificity of a this compound biosensor is a critical step in its development and deployment. By systematically testing against a panel of structurally related molecules and comparing its performance to established analytical methods like GC-MS and LC-MS/MS, researchers can gain confidence in the biosensor's reliability. The experimental protocols and conceptual signaling pathways provided in this guide offer a framework for the rigorous evaluation of novel 3-HNA biosensors, ultimately paving the way for their application in research and clinical settings.

A Head-to-Head Comparison of Extraction Methods for 3-Hydroxynonanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient isolation of bioactive compounds is a critical first step in discovery and development. This guide provides a detailed, data-driven comparison of two common extraction methods for 3-hydroxynonanoic acid: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Executive Summary

Both Liquid-Liquid Extraction and Solid-Phase Extraction are viable methods for isolating this compound. SPE generally offers higher recovery rates and is more amenable to automation, making it suitable for high-throughput screening. LLE, while being more labor-intensive and having slightly lower recovery rates, is a cost-effective and well-established technique suitable for smaller-scale extractions or when specialized equipment is unavailable. The choice of method will ultimately depend on the specific requirements of the research, including sample volume, desired purity, throughput needs, and budget constraints.

Data Presentation: Quantitative Comparison

The following table summarizes the key performance metrics for LLE and SPE in the context of organic acid extraction, based on available experimental data.

Performance MetricLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Source(s)
Average Recovery (%) 77.484.1[1]
Purity (%) >95 (as part of a multi-step process)Not explicitly stated for 3-HNA[2]
Processing Time Generally longer, manualFaster, especially with automation[3]
Cost Lower consumable and equipment costHigher initial setup and consumable cost[1]
Reproducibility (%RSD) 7.3 - 10.85.9[4]

Experimental Protocols

Liquid-Liquid Extraction (LLE) Protocol

This protocol is a general method for the extraction of acidic compounds from an aqueous matrix, such as a bacterial culture supernatant.

Materials:

  • Bacterial culture supernatant containing this compound

  • Hydrochloric acid (HCl) or other suitable acid for pH adjustment

  • Ethyl acetate (B1210297) (or other water-immiscible organic solvent)

  • Sodium sulfate (B86663) (anhydrous)

  • Separatory funnel

  • pH meter or pH paper

  • Rotary evaporator

Procedure:

  • Acidification: Adjust the pH of the aqueous sample (e.g., 100 mL of bacterial culture supernatant) to approximately 2-3 with HCl. This protonates the carboxylic acid group of this compound, making it more soluble in the organic solvent.

  • Extraction: Transfer the acidified sample to a separatory funnel. Add an equal volume of ethyl acetate (100 mL).

  • Mixing: Stopper the funnel and invert it gently, venting frequently to release pressure. Shake the funnel for 2-3 minutes to ensure thorough mixing of the two phases.

  • Phase Separation: Allow the layers to separate. The top layer will be the organic phase (ethyl acetate) containing the this compound, and the bottom layer will be the aqueous phase.

  • Collection: Carefully drain the lower aqueous layer and collect the upper organic layer.

  • Repeat Extraction (Optional but Recommended): For higher recovery, the aqueous layer can be extracted a second or third time with fresh ethyl acetate. Combine all organic extracts.

  • Drying: Dry the combined organic extracts by adding anhydrous sodium sulfate until the drying agent no longer clumps together.

  • Solvent Evaporation: Filter the dried organic extract to remove the sodium sulfate. Evaporate the solvent using a rotary evaporator to obtain the crude this compound.

Solid-Phase Extraction (SPE) Protocol

This protocol is adapted for the extraction of medium-chain hydroxy fatty acids using a C18 reversed-phase cartridge.[4][5][6]

Materials:

  • Bacterial culture supernatant containing this compound

  • Trifluoroacetic acid (TFA) or formic acid

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • C18 SPE Cartridge

  • SPE manifold (optional)

  • Nitrogen evaporator or centrifugal vacuum concentrator

Procedure:

  • Sample Pre-treatment: Adjust the pH of the sample to <3 with TFA or formic acid.[4] This ensures that the this compound is in its neutral, protonated form, which will be retained by the nonpolar C18 sorbent.

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol through it, followed by 3 mL of deionized water with 0.1% TFA.[4] Do not allow the cartridge to go dry.

  • Sample Loading: Slowly load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1 drop per second.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water with 0.1% TFA to remove polar impurities.[4]

  • Elution: Elute the this compound from the cartridge with 1 mL of a solution of 50:50 acetonitrile/water with 0.1% TFA.[4]

  • Drying: Dry the eluted sample under a stream of nitrogen or using a centrifugal vacuum concentrator to remove the solvent. The purified this compound is now ready for analysis or further use.

Mandatory Visualization

Experimental Workflows

Extraction_Workflows Figure 1. Experimental Workflows for LLE and SPE cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) LLE_start Aqueous Sample LLE_acidify Acidify to pH 2-3 LLE_start->LLE_acidify LLE_extract Extract with Ethyl Acetate LLE_acidify->LLE_extract LLE_separate Separate Phases LLE_extract->LLE_separate LLE_dry Dry Organic Phase LLE_separate->LLE_dry LLE_evaporate Evaporate Solvent LLE_dry->LLE_evaporate LLE_end Purified 3-HNA LLE_evaporate->LLE_end SPE_start Aqueous Sample SPE_pretreat Pre-treat Sample (Acidify to pH <3) SPE_start->SPE_pretreat SPE_condition Condition C18 Cartridge SPE_pretreat->SPE_condition SPE_load Load Sample SPE_condition->SPE_load SPE_wash Wash Cartridge SPE_load->SPE_wash SPE_elute Elute with Acetonitrile/ Water SPE_wash->SPE_elute SPE_dry Dry Eluate SPE_elute->SPE_dry SPE_end Purified 3-HNA SPE_dry->SPE_end

Caption: Figure 1. Experimental Workflows for LLE and SPE

Signaling Pathway Context

3-Hydroxy-carboxylic acids, a class of molecules that includes this compound, have been identified as endogenous ligands for a family of G protein-coupled receptors known as hydroxy-carboxylic acid (HCA) receptors.[7] The activation of these receptors, particularly HCA3 (GPR109B) by the related 3-hydroxy-octanoic acid, leads to the inhibition of adenylyl cyclase, which in turn reduces intracellular cyclic AMP (cAMP) levels.[7] This signaling cascade has anti-lipolytic effects in adipocytes.

HCA_Signaling_Pathway Figure 2. HCA Receptor Signaling Pathway HNA This compound (or related 3-HCA) HCA_R HCA Receptor (e.g., GPR109B) HNA->HCA_R Binds and Activates G_protein Gi Protein HCA_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Lipolysis Lipolysis PKA->Lipolysis Promotes

Caption: Figure 2. HCA Receptor Signaling Pathway

References

Inter-Laboratory Validation of a Quantitative Method for 3-Hydroxynonanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data Summary

The following table summarizes the performance characteristics of a stable isotope dilution GC-MS method for the quantification of 3-hydroxy fatty acids, including 3-HNA, in biological matrices such as serum and plasma. This data is crucial for assessing the reliability and precision of the analytical method.

Performance CharacteristicResultNotes
Instrumentation Gas Chromatography-Mass Spectrometry (GC-MS)Agilent 5890 series II system with a HP-5MS capillary column.[1]
Method Type Stable Isotope DilutionUtilizes synthesized stable isotope-labeled internal standards for each analyte.[1][2]
Precision (Imprecision)
Coefficients of Variation (CV) at 30 µmol/L1.0–10.5%Represents the precision at a higher concentration.[1]
Coefficients of Variation (CV) at 0.3 µmol/L3.3–13.3%Represents the precision at a lower concentration, near the limit of quantification.[1]
Internal Standards Synthesized even-chain length saturated 3-hydroxy fatty acids (C6-C18)Purity of each standard and internal standard was >99%.[1]
Quantification Based on the relative abundance of the native compound to its stable isotope internal standard.[1]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Method

This section details the experimental procedure for the quantitative analysis of 3-HNA in serum or plasma using a stable isotope dilution GC-MS method.[1][2]

1. Sample Preparation and Hydrolysis:

  • To 500 µL of serum or plasma, add 10 µL of a 500 µM stable isotope internal standard mix (containing the labeled analogue of 3-HNA).

  • For the analysis of total 3-hydroxy fatty acid content (free and esterified), the sample is hydrolyzed by adding 500 µL of 10 M NaOH and incubating for 30 minutes. The unhydrolyzed sample represents the free fatty acid content.[1]

2. Acidification and Extraction:

  • Acidify the samples with 6 M HCl (125 µL for unhydrolyzed samples and 2 mL for hydrolyzed samples).[1]

  • Perform a liquid-liquid extraction twice with 3 mL of ethyl acetate (B1210297) for each extraction.[1]

  • Evaporate the pooled organic extracts to dryness under a stream of nitrogen at 37°C.[1]

3. Derivatization:

4. GC-MS Analysis:

  • Inject 1 µL of the derivatized sample into the GC-MS system.

  • Gas Chromatography Conditions:

    • Column: HP-5MS capillary column.[1]

    • Initial Oven Temperature: 80°C, hold for 5 minutes.[1]

    • (Note: The full temperature program was not detailed in the source material, but would typically involve a ramp to a final temperature to elute all analytes of interest).

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Impact (EI).[2]

    • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the objective. For quantification, SIM is typically used to monitor the characteristic ions of the analyte and its internal standard.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the quantitative analysis of 3-hydroxynonanoic acid using the described GC-MS method.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample 500 µL Serum/Plasma add_is Add Stable Isotope Internal Standard sample->add_is hydrolysis Optional: Hydrolysis (10 M NaOH) add_is->hydrolysis acidify Acidification (6 M HCl) hydrolysis->acidify extract1 Liquid-Liquid Extraction (Ethyl Acetate) acidify->extract1 dry Evaporation to Dryness extract1->dry derivatize Add Derivatizing Agent (BSTFA + TMCS) dry->derivatize heat Incubate at 80°C derivatize->heat gcms GC-MS Analysis heat->gcms data Data Acquisition & Quantification gcms->data

Caption: Workflow for the quantitative analysis of 3-HNA by GC-MS.

References

A Comparative Guide to High-Performance Liquid Chromatography Columns for the Separation of 3-Hydroxynaphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving efficient and reliable separation of 3-hydroxynaphthoic acid (3-HNA), a key intermediate in various synthetic processes, is crucial for accurate analysis and quality control. The choice of the right High-Performance Liquid Chromatography (HPLC) column is paramount in developing a robust separation method. This guide provides a comparative overview of the performance of different HPLC columns for 3-HNA separation, supported by experimental data and detailed protocols.

The separation of 3-HNA, a polar aromatic carboxylic acid, is typically achieved using reversed-phase chromatography. The most common stationary phases for this purpose are C18 and C8, but other chemistries like Phenyl-Hexyl can offer alternative selectivity. This guide will focus on the comparison of these column types.

Comparison of HPLC Column Performance for Aromatic Acid Separation

While specific comparative studies for 3-HNA across a wide range of modern columns are limited in publicly available literature, performance can be extrapolated from the analysis of structurally similar aromatic carboxylic acids and phenols. The following table summarizes the expected performance characteristics of different column types for the separation of polar aromatic compounds like 3-HNA.

Column TypeStationary Phase ChemistryParticle Size (µm)Column Dimensions (mm)Mobile Phase ExampleExpected Retention TimePeak Asymmetry (Tf)Theoretical Plates (N)
Standard C18 Octadecylsilane54.6 x 150Acetonitrile (B52724)/Water with 0.1% Formic AcidModerate1.0 - 1.5~10,000 - 15,000
High-Performance C18 Octadecylsilane (end-capped)< 32.1 x 100Acetonitrile/Water with 0.1% Formic AcidModerate to High1.0 - 1.2> 20,000
Standard C8 Octylsilane54.6 x 150Acetonitrile/Water with 0.1% Formic AcidLow to Moderate1.0 - 1.4~9,000 - 14,000
Phenyl-Hexyl Phenyl-Hexyl3.54.6 x 150Acetonitrile/Water with 0.1% Formic AcidHigh1.0 - 1.3~12,000 - 18,000

Note: The values presented are typical estimates and can vary significantly based on the specific brand of the column, the exact experimental conditions, and the properties of the analyte.

Experimental Protocols

Detailed experimental methodologies are essential for the successful separation of 3-HNA. Below are representative protocols for reversed-phase HPLC analysis.

General Protocol for Reversed-Phase HPLC of 3-HNA
  • Sample Preparation: Dissolve a known amount of 3-HNA in the mobile phase to a final concentration of approximately 100 µg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) containing an acidic modifier (e.g., 0.1% formic acid or 0.1% phosphoric acid). The mobile phase should be degassed before use.

  • Flow Rate: 1.0 mL/min for a 4.6 mm internal diameter column.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV detection at 254 nm.

Specific Protocol using a Newcrom R1 Column

One documented method for the separation of 3-hydroxy-2-naphthoic acid utilizes a Newcrom R1 column, which is a reversed-phase column with low silanol (B1196071) activity.[1]

  • Column: Newcrom R1

  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid.[1] For mass spectrometry applications, formic acid should be used instead of phosphoric acid.[1]

  • Note: Specific mobile phase composition, flow rate, and other detailed parameters are often proprietary and may require contacting the manufacturer for optimal performance.

Logic for Chromatography Column Selection

The selection of an appropriate chromatography column is a logical process that begins with understanding the analyte's properties and the desired outcomes of the separation. The following diagram illustrates a typical workflow for selecting an HPLC column for the separation of 3-HNA.

G cluster_0 Phase 1: Analyte & Method Definition cluster_1 Phase 2: Initial Column Selection cluster_2 Phase 3: Method Development & Optimization cluster_3 Phase 4: Performance Evaluation A Define Analyte Properties (3-HNA: Polar, Aromatic, Acidic) B Define Separation Goals (e.g., Purity, Quantification, Isomer Separation) A->B leads to C Select Primary Column Chemistry (Reversed-Phase: C18 or C8) B->C informs D Consider Alternative Selectivity (Phenyl-Hexyl for Aromatic Compounds) B->D may require E Screen Mobile Phase Composition (Acetonitrile vs. Methanol, pH) C->E D->E F Optimize Flow Rate and Temperature E->F fine-tune G Assess Performance Metrics (Resolution, Peak Shape, Retention Time) F->G evaluate G->C re-evaluate if needed H Select Optimal Column and Conditions G->H determines

Caption: Logical workflow for selecting an HPLC column for 3-HNA separation.

Discussion on Column Selection

  • C18 Columns: As the most common reversed-phase columns, C18 columns provide a good starting point for the separation of 3-HNA. They offer strong hydrophobic retention, which is generally suitable for aromatic compounds. High-performance C18 columns with smaller particle sizes (< 3 µm) and end-capping will typically provide higher efficiency and better peak shapes.

  • C8 Columns: C8 columns have a shorter alkyl chain than C18 columns, resulting in lower hydrophobicity and generally shorter retention times for non-polar and moderately polar compounds.[2] For a polar compound like 3-HNA, a C8 column might provide sufficient retention with the advantage of a faster analysis time compared to a C18 column.

  • Phenyl-Hexyl Columns: These columns offer an alternative selectivity compared to traditional C18 and C8 columns, particularly for aromatic compounds. The phenyl group in the stationary phase can interact with the aromatic ring of 3-HNA through π-π interactions, leading to enhanced retention and potentially better resolution from closely eluting impurities.[3][4] This makes Phenyl-Hexyl columns a strong candidate for methods where C18 or C8 columns provide inadequate separation.

References

A Comparative Guide to the Synthesis of 3-Hydroxy-2-nitrobenzoic Acid: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient synthesis of 3-hydroxy-2-nitrobenzoic acid (3-HNA), a key intermediate in the manufacturing of various pharmaceuticals and fine chemicals, is a critical consideration for industrial-scale production. The selection of a synthetic route directly influences production costs, environmental impact, and overall process efficiency. This guide provides a detailed comparison of a high-yield chemical synthesis method and a prospective enzymatic approach, offering a data-driven analysis to inform your research and development decisions.

Chemical Synthesis: A High-Yield, Well-Established Pathway

A prevalent and effective method for the chemical synthesis of 3-HNA involves the hydrolysis of 3-chloro-2-nitrobenzoic acid. This approach is characterized by its high reaction yield and relatively straightforward procedure.

Experimental Protocol: Chemical Synthesis of 3-HNA

Materials:

  • 3-chloro-2-nitrobenzoic acid

  • Potassium hydroxide (B78521) (KOH)

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate (B1210297)

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 3-chloro-2-nitrobenzoic acid (30 g, 0.148 mol) in an aqueous solution of potassium hydroxide (240 g, 4.277 mol in 300 mL of water) and stir at room temperature until complete dissolution.

  • Heat the reaction mixture to 110°C and maintain this temperature for 12 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with water and acidify to a pH of 2 using concentrated hydrochloric acid.

  • Cool the acidified mixture to 0°C and extract the product with ethyl acetate (2 x 500 mL).

  • Combine the organic layers, wash with a brine solution, and then dry over anhydrous sodium sulfate.

  • Filter the solution and evaporate the solvent under reduced pressure to obtain 3-hydroxy-2-nitrobenzoic acid. This protocol has a reported yield of 99%[1].

Data Presentation: Cost Analysis of Chemical Synthesis

The following table provides an estimated cost analysis for the chemical synthesis of 3-HNA based on the protocol described above. Prices for reagents are based on bulk chemical supplier data and may vary.

ReagentMolecular Weight ( g/mol )Moles RequiredMass Required (g)Cost per UnitEstimated Cost
3-chloro-2-nitrobenzoic acid201.560.14830~$1.50/g$45.00
Potassium hydroxide56.114.277240~$0.08/g$19.20
Hydrochloric acid (conc.)36.46(for acidification)(variable)~$0.01/mL(negligible)
Ethyl acetate88.11(for extraction)(1000 mL)~$0.05/mL$50.00
Total Estimated Cost $114.20
Yield (27 g) ~$4.23/g

Note: This cost analysis is an estimation and does not include costs for labor, energy, waste disposal, or equipment.

cluster_chemical Chemical Synthesis Workflow Start Start Dissolution Dissolve 3-chloro-2-nitrobenzoic acid in aqueous KOH Start->Dissolution Step 1 Reaction Heat to 110°C for 12h Dissolution->Reaction Step 2 Acidification Cool and acidify with HCl to pH 2 Reaction->Acidification Step 3 Extraction Extract with ethyl acetate Acidification->Extraction Step 4 Drying Dry organic phase with anhydrous sodium sulfate Extraction->Drying Step 5 Evaporation Evaporate solvent Drying->Evaporation Step 6 Product 3-HNA Evaporation->Product

Chemical synthesis workflow for 3-HNA.

Enzymatic Synthesis: A Prospective "Green" Alternative

While a specific, optimized enzymatic protocol for the synthesis of 3-HNA is not yet well-established in published literature, the principles of biocatalysis suggest a promising and more environmentally friendly alternative to chemical methods. Enzymatic reactions are known for their high specificity, mild reaction conditions, and reduced generation of hazardous waste.

A potential enzymatic route could involve either the regioselective hydroxylation of 2-nitrobenzoic acid or the regioselective nitration of 3-hydroxybenzoic acid.

Hypothetical Enzymatic Protocols

Route A: Enzymatic Hydroxylation

This approach would utilize a hydroxylase enzyme to introduce a hydroxyl group at the C3 position of 2-nitrobenzoic acid.

Proposed Experimental Protocol:

  • Prepare a buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 7.0).

  • Add 2-nitrobenzoic acid as the substrate.

  • Introduce a specific hydroxylase enzyme (e.g., a cytochrome P450 monooxygenase or a flavin-dependent hydroxylase).

  • If required by the enzyme, add a cofactor (e.g., NADPH) and a cofactor regeneration system.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.

  • Monitor the formation of 3-HNA using analytical techniques such as HPLC.

  • Upon completion, isolate the product from the aqueous solution.

Route B: Enzymatic Nitration

This route would employ a nitrating enzyme to add a nitro group to the C2 position of 3-hydroxybenzoic acid.

Proposed Experimental Protocol:

  • Prepare a buffered aqueous solution.

  • Add 3-hydroxybenzoic acid as the substrate.

  • Introduce a nitrating enzyme (e.g., a P450 enzyme like TxtE)[2].

  • Provide a nitrogen source as required by the enzyme.

  • Incubate under controlled conditions.

  • Monitor product formation and purify as in Route A.

cluster_enzymatic Prospective Enzymatic Synthesis Pathways cluster_route_a Route A: Hydroxylation cluster_route_b Route B: Nitration Start_A 2-Nitrobenzoic Acid Enzyme_A Hydroxylase Enzyme + Cofactors Start_A->Enzyme_A Product_A 3-HNA Enzyme_A->Product_A Start_B 3-Hydroxybenzoic Acid Enzyme_B Nitrating Enzyme + Nitrogen Source Start_B->Enzyme_B Product_B 3-HNA Enzyme_B->Product_B

Hypothetical enzymatic pathways to 3-HNA.

Comparative Analysis: Chemical vs. Enzymatic Synthesis

FeatureChemical SynthesisEnzymatic Synthesis (Prospective)
Yield High (up to 99%)Potentially high, but enzyme-dependent
Cost of Raw Materials Moderate to high, dependent on starting material and solvent costsPotentially lower with inexpensive starting materials, but initial enzyme and cofactor costs can be high. Enzyme immobilization and reuse can significantly reduce long-term costs.
Reaction Conditions Harsh (high temperature, strong base, acidic workup)Mild (near-neutral pH, ambient temperature and pressure)
Solvents Organic solvents required for extraction (e.g., ethyl acetate)Primarily aqueous media
Byproducts/Waste Salt byproducts, solvent wasteMinimal byproducts, biodegradable waste
Selectivity Good, but potential for side reactionsVery high (regio- and stereoselective)
Scalability Well-established and scalableCan be challenging due to enzyme stability and activity at large scale, but advancements are being made.
Environmental Impact Moderate to high due to energy consumption, solvent use, and waste generationLow, considered a "green" chemistry approach
Technology Readiness Mature and widely usedIn development, requires further research for specific application to 3-HNA

Conclusion

The chemical synthesis of 3-hydroxy-2-nitrobenzoic acid from 3-chloro-2-nitrobenzoic acid offers a high-yield and well-documented method suitable for large-scale production. However, it involves harsh reaction conditions, the use of organic solvents, and generates a significant amount of waste, contributing to higher environmental and operational costs.

In contrast, a prospective enzymatic synthesis presents a compelling "green" alternative. While specific enzymes for the direct synthesis of 3-HNA require further research and development, the potential benefits of mild reaction conditions, the use of aqueous media, high selectivity, and reduced environmental impact are substantial. The long-term cost-effectiveness of an enzymatic route would be enhanced by the development of robust, reusable enzymes. For researchers and drug development professionals, the choice between these methods will depend on a balance of immediate production needs, cost constraints, and a commitment to sustainable manufacturing practices. The continued exploration of biocatalysis holds significant promise for the future of fine chemical synthesis.

References

A Comparative Guide to High-Throughput and Traditional Methods for the Quantification of 3-Hydroxynonanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a proposed high-throughput screening (HTS) method for 3-hydroxynonanoic acid (3-HNA) with established analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The aim is to furnish researchers with the necessary information to select the most appropriate methodology for their specific research needs, balancing throughput, sensitivity, and sample complexity.

Introduction to this compound (3-HNA) Quantification

This compound is a medium-chain 3-hydroxy fatty acid that plays a role in various biological contexts, notably as a component of the lipid A moiety of lipopolysaccharides (LPS) in Gram-negative bacteria. Its detection and quantification are crucial in microbiology, immunology, and the study of infectious diseases. While traditional chromatographic methods offer high accuracy and sensitivity, their lower throughput can be a bottleneck in large-scale screening efforts. This guide introduces a conceptual high-throughput enzymatic assay and compares its potential performance with the current gold-standard methods.

Quantitative Performance Comparison

The following table summarizes the key performance parameters for the proposed HTS assay and the established GC-MS and LC-MS methods for 3-HNA analysis.

Parameter Hypothetical HTS (Enzyme-Coupled Fluorescence) Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Mass Spectrometry (LC-MS)
Throughput High (384- or 1536-well plate format)Low to MediumMedium
Limit of Detection (LOD) Moderate (ng/mL range)Very Low (pg/mL to low ng/mL range) [cite 2]Low (low ng/mL range) [cite 2]
Limit of Quantification (LOQ) Moderate (ng/mL range)Very Low (pg/mL to low ng/mL range)Low (low ng/mL range)
Dynamic Range NarrowerWideWide
Specificity Moderate (potential for off-target enzyme activity)High (mass fragmentation pattern)High (mass-to-charge ratio and fragmentation)
Sample Preparation Minimal (dilution, lysis)Extensive (extraction, derivatization)Moderate (extraction, potential for direct analysis)
Cost per Sample LowHighMedium
Instrumentation Plate reader (fluorescence)GC-MS systemLC-MS/MS system

Experimental Protocols

Hypothetical High-Throughput Screening (HTS) Method: Enzyme-Coupled Fluorescence Assay

This proposed HTS method is based on the enzymatic conversion of 3-HNA, coupled to the production of a fluorescent signal.

Principle: The assay utilizes a 3-hydroxyacyl-CoA dehydrogenase (HADH) enzyme that can act on 3-HNA. In the presence of NAD+, HADH oxidizes the 3-hydroxyl group of 3-HNA, leading to the concomitant reduction of NAD+ to NADH. The resulting NADH is then used by a diaphorase to reduce a non-fluorescent substrate (e.g., resazurin) into a highly fluorescent product (resorufin), which can be quantified.

Protocol:

  • Sample Preparation: Culture supernatants, cell lysates, or other biological samples are clarified by centrifugation. Samples may require dilution in assay buffer to fall within the dynamic range of the assay.

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.5.

    • Enzyme Mix: Prepare a solution in assay buffer containing 3-hydroxyacyl-CoA dehydrogenase (e.g., 0.1 U/mL), diaphorase (e.g., 0.5 U/mL), NAD+ (e.g., 1 mM), and resazurin (B115843) (e.g., 20 µM).

  • Assay Procedure (384-well plate format):

    • Add 20 µL of the prepared sample or 3-HNA standard to each well.

    • Add 20 µL of the Enzyme Mix to each well.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: Construct a standard curve using known concentrations of 3-HNA. Determine the concentration of 3-HNA in the unknown samples by interpolating their fluorescence values from the standard curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the quantification of volatile and semi-volatile compounds. For non-volatile molecules like 3-HNA, a derivatization step is necessary.

Protocol:

  • Sample Preparation & Extraction:

    • To 1 mL of sample (e.g., plasma, culture medium), add an internal standard (e.g., deuterated 3-HNA).

    • Perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate (B1210297) or diethyl ether.

    • Vortex the mixture and centrifuge to separate the phases.

    • Collect the organic phase and evaporate to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried extract, add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Incubate at 60-80°C for 30-60 minutes to form the trimethylsilyl (B98337) (TMS) ester of 3-HNA.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • GC Conditions: Use a capillary column (e.g., HP-5MS). The oven temperature program typically starts at a low temperature (e.g., 80°C), ramps up to a high temperature (e.g., 280°C), and holds for a few minutes.

    • MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode. Monitor characteristic ions for the TMS-derivatized 3-HNA and the internal standard in selected ion monitoring (SIM) mode for quantification.

  • Data Analysis: Quantify 3-HNA by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with derivatized 3-HNA standards.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers high sensitivity and specificity and can often analyze compounds without derivatization, simplifying sample preparation.

Protocol:

  • Sample Preparation & Extraction:

    • To 100 µL of sample, add an internal standard (e.g., deuterated 3-HNA).

    • Perform protein precipitation by adding a threefold volume of a cold organic solvent like acetonitrile (B52724) or methanol (B129727).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness or directly inject a diluted aliquot.

  • LC-MS/MS Analysis:

    • LC Conditions: Use a C18 reversed-phase column. The mobile phase typically consists of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).

    • MS/MS Conditions: Operate the mass spectrometer with an electrospray ionization (ESI) source in negative ion mode. Use multiple reaction monitoring (MRM) to detect the precursor to product ion transitions for both 3-HNA and the internal standard for high selectivity and sensitivity.

  • Data Analysis: Similar to GC-MS, quantification is based on the peak area ratio of the analyte to the internal standard, plotted against a calibration curve.

Method Validation Parameters

For a robust and reliable quantification, any of these methods must be validated. The key validation parameters are outlined in the table below, with general acceptance criteria based on regulatory guidelines. [cite 1, 3, 4]

Validation Parameter Description General Acceptance Criteria
Specificity/Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample. [cite 1, 4]No significant interference at the retention time of the analyte and internal standard.
Accuracy The closeness of the measured value to the true value. [cite 1, 3]Within ±15% of the nominal value (±20% at the LOQ).
Precision The degree of scatter between a series of measurements. [cite 1, 3]Coefficient of variation (CV) ≤15% (≤20% at the LOQ).
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range.Correlation coefficient (r²) ≥ 0.99.
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. [cite 3]Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision.
Stability The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals.Analyte concentration should remain within ±15% of the initial concentration.
Z'-factor (for HTS) A statistical parameter to evaluate the quality of an HTS assay.Z' > 0.5 indicates an excellent assay.

Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the biological context of 3-HNA and the workflows of the discussed analytical methods.

G cluster_bacteria Gram-Negative Bacterium cluster_host Host Immune Cell Bacterial Cell Wall Bacterial Cell Wall TLR4 Toll-like Receptor 4 Bacterial Cell Wall->TLR4 LPS containing 3-HNA in Lipid A interacts with Lipid A Synthesis Lipid A Synthesis 3-HNA 3-HNA Lipid A Synthesis->3-HNA produces 3-HNA->Bacterial Cell Wall incorporates into Inflammatory Response Inflammatory Response TLR4->Inflammatory Response activates

Host-Pathogen Interaction involving 3-HNA.

G cluster_hts HTS Workflow cluster_gcms GC-MS Workflow cluster_lcms LC-MS Workflow hts_start Sample (with 3-HNA) hts_enzyme Add Enzyme Mix (HADH, Diaphorase, NAD+, Resazurin) hts_start->hts_enzyme hts_incubation Incubate (37°C) hts_enzyme->hts_incubation hts_readout Measure Fluorescence (Resorufin) hts_incubation->hts_readout gcms_start Sample (with 3-HNA) gcms_extract Liquid-Liquid Extraction gcms_start->gcms_extract gcms_derivatize Derivatization (e.g., with BSTFA) gcms_extract->gcms_derivatize gcms_analysis GC-MS Analysis gcms_derivatize->gcms_analysis lcms_start Sample (with 3-HNA) lcms_precipitate Protein Precipitation lcms_start->lcms_precipitate lcms_analysis Direct LC-MS/MS Analysis lcms_precipitate->lcms_analysis

Comparison of Analytical Workflows.

Conclusion

The choice of an analytical method for this compound quantification is highly dependent on the specific research question. For large-scale screening of compound libraries or microbial collections where high throughput is paramount, a validated enzyme-coupled fluorescence HTS assay presents a viable and cost-effective option, despite its potentially lower sensitivity and specificity compared to mass spectrometry-based methods.

Conversely, for studies requiring high sensitivity, specificity, and accurate quantification in complex biological matrices, such as clinical research or detailed metabolic studies, GC-MS and LC-MS remain the methods of choice. LC-MS, in particular, offers a good balance of throughput and performance, with the added advantage of potentially direct analysis without derivatization.

Researchers should carefully consider the trade-offs between throughput, cost, and data quality when selecting the most appropriate method for their 3-HNA quantification needs. Rigorous method validation is essential for all approaches to ensure the generation of reliable and reproducible data.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate web of metabolic pathways is paramount. This guide provides a comparative analysis of metabolomic approaches to identify and characterize pathways associated with 3-hydroxynonanoic acid (3-HNA), a medium-chain 3-hydroxy fatty acid implicated in various physiological and pathological states.

This document will delve into the established metabolic context of 3-HNA, compare its differential abundance in health and disease, and provide detailed experimental protocols for its analysis, empowering researchers to effectively investigate its role in their specific areas of interest.

The Metabolic Landscape of this compound

This compound is a naturally occurring medium-chain hydroxy fatty acid. It is primarily recognized as an intermediate in the mitochondrial fatty acid β-oxidation pathway.[1] This metabolic process is fundamental for energy production, particularly during periods of fasting or increased energy demand.[2] The accumulation of 3-HNA and other 3-hydroxy fatty acids in biological fluids is often indicative of disruptions in this pathway, such as inherited deficiencies of enzymes like long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD).[3]

Beyond its role in β-oxidation, emerging research suggests that medium-chain 3-hydroxy fatty acids can also act as signaling molecules. For instance, in plants, they have been shown to trigger immune responses.[4] This highlights the potential for 3-HNA to be involved in a wider range of cellular processes than previously understood, making comparative metabolomics a crucial tool for uncovering these novel functions.

Comparative Metabolomics: Unveiling 3-HNA's Role in Disease

Comparative metabolomics allows for the identification of metabolites that are significantly altered between different biological states. By comparing the metabolomes of healthy individuals with those of patients with specific diseases, researchers can pinpoint biomarkers and gain insights into the underlying pathological mechanisms.

While large-scale comparative metabolomics studies focusing specifically on 3-HNA are still emerging, existing data from studies on fatty acid oxidation (FAO) disorders provide a clear comparative framework.

Table 1: Comparative Abundance of 3-Hydroxy Fatty Acids in Plasma
AnalyteHealthy Control (μmol/L)LCHAD Deficiency (μmol/L)
3-Hydroxydecanoic acidUndetectable - LowSignificantly Elevated
This compound Undetectable - Low Elevated
3-Hydroxydodecanoic acidUndetectable - LowSignificantly Elevated
3-Hydroxytetradecanoic acidUndetectable - LowMarkedly Elevated

This table summarizes typical findings in studies of LCHAD deficiency, where a blockage in the β-oxidation pathway leads to the accumulation of 3-hydroxy fatty acid intermediates. The exact concentrations can vary between individuals and the specific analytical methods used.

Visualizing 3-HNA's Metabolic Context

To understand the significance of altered 3-HNA levels, it is essential to visualize its position within metabolic pathways. The following diagrams, generated using the DOT language, illustrate the fatty acid β-oxidation pathway and a general workflow for comparative metabolomics.

Fatty_Acid_Beta_Oxidation cluster_3HNA 3-HNA Context Fatty Acyl-CoA Fatty Acyl-CoA Trans-Δ2-Enoyl-CoA Trans-Δ2-Enoyl-CoA Fatty Acyl-CoA->Trans-Δ2-Enoyl-CoA Acyl-CoA Dehydrogenase L-3-Hydroxyacyl-CoA L-3-Hydroxynonanoyl-CoA Trans-Δ2-Enoyl-CoA->L-3-Hydroxyacyl-CoA Enoyl-CoA Hydratase 3-Ketoacyl-CoA 3-Ketoacyl-CoA L-3-Hydroxyacyl-CoA->3-Ketoacyl-CoA L-3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA β-Ketothiolase Shorter Fatty Acyl-CoA Shorter Fatty Acyl-CoA 3-Ketoacyl-CoA->Shorter Fatty Acyl-CoA β-Ketothiolase

Fatty Acid β-Oxidation Pathway Highlighting 3-HNA's Precursor.

Comparative_Metabolomics_Workflow Biological_Samples Biological Samples (e.g., Plasma, Serum) Metabolite_Extraction Metabolite Extraction Biological_Samples->Metabolite_Extraction Analytical_Platform Analytical Platform (e.g., LC-MS/MS, GC-MS) Metabolite_Extraction->Analytical_Platform Data_Acquisition Data Acquisition Analytical_Platform->Data_Acquisition Data_Processing Data Processing (Peak Picking, Alignment) Data_Acquisition->Data_Processing Statistical_Analysis Statistical Analysis (e.g., t-test, PCA) Data_Processing->Statistical_Analysis Biomarker_Identification Biomarker Identification (e.g., 3-HNA) Statistical_Analysis->Biomarker_Identification Pathway_Analysis Pathway Analysis Biomarker_Identification->Pathway_Analysis

A Generalized Workflow for Comparative Metabolomics Studies.

Experimental Protocols for 3-HNA Analysis

Accurate and reproducible quantification of 3-HNA is critical for comparative metabolomics. Below are detailed methodologies for sample preparation and analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a widely used technique for targeted metabolite analysis.

Protocol 1: Plasma/Serum Sample Preparation for 3-HNA Analysis

Materials:

  • Plasma or serum samples

  • Internal Standard (IS) solution (e.g., deuterated 3-HNA)

  • Acetonitrile (B52724) (ACN), ice-cold

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge

Procedure:

  • Thaw plasma/serum samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma/serum sample.

  • Add 10 µL of the internal standard solution to each sample.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of 3-HNA

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source.

LC Parameters (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Parameters (Example for 3-HNA):

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Precursor Ion (m/z): 173.1

  • Product Ions (m/z): 59.0, 115.1 (quantifier and qualifier)

  • Collision Energy: Optimized for the specific instrument

  • Other parameters (e.g., capillary voltage, gas flows): Optimized for the specific instrument.

Data Analysis:

  • Peak areas of 3-HNA and the internal standard are integrated using the instrument's software.

  • A calibration curve is generated using standards of known concentrations.

  • The concentration of 3-HNA in the samples is calculated based on the peak area ratio to the internal standard and the calibration curve.

By employing these comparative approaches and robust analytical methods, researchers can effectively investigate the role of this compound in various biological systems and its potential as a biomarker and therapeutic target.

References

Safety Operating Guide

Proper Disposal of 3-Hydroxynonanoic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 3-Hydroxynonanoic acid, summarizing key safety information and operational protocols.

Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be aware of the potential hazards associated with this compound. While some safety data sheets (SDS) indicate that the substance is not classified as hazardous, others suggest it may cause skin and eye irritation, as well as respiratory irritation[1][2]. Therefore, it is prudent to handle this chemical with care in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety goggles[3].

Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place[3]. Some sources recommend storage at -20°C and in a desiccated environment[4].

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the disposal of this compound. This procedure is based on general principles for the disposal of acidic chemical waste and information gathered from safety data sheets.

1. Personal Protective Equipment (PPE) and Spill Management:

  • Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • In case of a small spill, it can be wiped up with a cloth. The spill site should then be flushed with water[1].

  • For larger spills, cover the area with sand or earth, collect the material, and dispose of it according to the procedures outlined below[1].

2. Neutralization of Small Quantities: For small quantities of this compound waste, neutralization is a key step to render it safer for disposal. This should be performed in a fume hood.

  • Slowly add a suitable base, such as sodium bicarbonate (baking soda) or a dilute solution of sodium hydroxide, to the acidic waste while stirring[5][6].

  • Monitor the pH of the solution using pH paper or a pH meter. The target is a neutral pH range of approximately 5.5 to 9.5[7].

  • Be aware that the neutralization reaction may generate heat and vapors, so proceed with caution[7].

3. Disposal of Neutralized Solution:

  • Once the solution is neutralized and does not contain any other hazardous materials (e.g., heavy metals), it may be permissible to dispose of it down the drain with a large amount of water (at least 20 parts water to one part neutralized solution)[6][7].

  • However, it is crucial to consult and adhere to all local, state, and federal regulations regarding drain disposal[6].

4. Disposal of Larger Quantities or Unneutralized Waste:

  • For larger quantities of this compound or if neutralization is not feasible, the waste should be collected in a properly labeled, leak-proof, and corrosion-resistant container[5].

  • This container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials[5].

  • The waste must be disposed of through a licensed hazardous waste management company or a local hazardous waste disposal facility[5]. One safety data sheet suggests that if the product is not classified as hazardous waste, it may be sent to a landfill, but local regulations must be taken into account[1].

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValue
Molecular Formula C9H18O3[8]
Molecular Weight 174.24 g/mol [8]
Appearance Solid[3]
Melting Point 57-59 °C[3]
Boiling Point 303.2 °C at 760 mmHg[3]
Flash Point 151.4 °C[3]
Density 1.027 g/cm³[3]
Solubility Soluble in ethanol[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Start: this compound Waste assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Quantity assess_quantity->small_quantity Small large_quantity Large Quantity / Unneutralized assess_quantity->large_quantity Large neutralize Neutralize with Base (e.g., NaHCO3) to pH 5.5-9.5 small_quantity->neutralize collect_waste Collect in Labeled, Leak-Proof Container large_quantity->collect_waste check_regulations Check Local Regulations for Drain Disposal neutralize->check_regulations drain_disposal Dispose Down Drain with >20x Water check_regulations->drain_disposal Permitted check_regulations->collect_waste Not Permitted end End of Disposal Process drain_disposal->end hazardous_waste Dispose via Licensed Hazardous Waste Facility collect_waste->hazardous_waste hazardous_waste->end

References

Navigating the Safe Handling of 3-Hydroxynonanoic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for 3-Hydroxynonanoic acid, including detailed operational and disposal plans, to ensure a secure laboratory environment.

Understanding the Risks: A Cautious Approach Recommended

There is conflicting information regarding the hazards of this compound. While one Safety Data Sheet (SDS) indicates that it is not classified as hazardous, other sources suggest it may cause skin and eye irritation and could be harmful if inhaled or comes into contact with skin.[1][2] A similar compound, 3-Hydroxydecanoic acid, is classified as causing skin and serious eye irritation. Therefore, it is prudent to handle this compound as a potentially hazardous substance.

Essential Personal Protective Equipment (PPE)

To mitigate potential risks, the following personal protective equipment (PPE) is essential when handling this compound:

PPE CategoryRecommendationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against potential splashes that could cause eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Prevents skin contact and potential irritation.[3]
Body Protection Laboratory coat.Protects against contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a fume hood.Minimizes the risk of inhaling any potential vapors or aerosols.

Operational Plan: From Receipt to Use

A systematic approach to handling this compound from the moment it arrives in the laboratory is crucial for safety.

1. Receiving and Storage:

  • Inspect the container upon arrival for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[4]

  • The container should be tightly closed.

2. Handling and Preparation:

  • Always work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid direct contact with the skin and eyes.[5]

  • Prevent the formation of dust and aerosols.[5]

  • Use non-sparking tools to prevent ignition sources.[5]

  • Ensure an eyewash station and safety shower are readily accessible.

3. In Case of a Spill:

  • For small spills, wipe up with an absorbent cloth and decontaminate the area with water.[4]

  • For larger spills, cover with a non-combustible absorbent material like sand or earth, then collect for disposal.[4]

  • Ensure adequate ventilation during cleanup.

Disposal Plan: Managing Waste Safely

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Characterization:

  • Due to the conflicting hazard information, it is recommended to treat waste containing this compound as hazardous chemical waste.

2. Collection and Storage of Waste:

  • Collect waste in a designated, properly labeled, and sealed container.

  • Store the waste container in a designated secondary containment area.

3. Disposal Method:

  • Dispose of the chemical waste through a licensed hazardous waste disposal company.

  • While one SDS suggests that the product is not classified as hazardous waste and can be sent to a landfill, the more cautious approach is to handle it as chemical waste.[4]

  • For acidic waste in general, neutralization to a pH between 5.5 and 9.5 is a possible treatment method before drain disposal, but this should only be done for corrosive wastes with no other hazardous characteristics and by trained personnel.[6] Given the conflicting data for this compound, professional hazardous waste disposal is the recommended route.

Physical and Chemical Properties

The following table summarizes the key quantitative data for this compound:

PropertyValueSource(s)
Molecular Formula C9H18O3[4][7]
Molecular Weight 174.24 g/mol [4][7]
Appearance Solid[5]
Melting Point 57-59 °C[5]
Boiling Point 303.2 °C at 760 mmHg[5]
Flash Point 151.4 °C[5]
Density 1.027 g/cm³[5]

Safe Handling Workflow

The following diagram illustrates the recommended workflow for the safe handling of this compound, from initial preparation to final disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response start Don Appropriate PPE prep_area Prepare Well-Ventilated Work Area start->prep_area gather_materials Gather Necessary Equipment prep_area->gather_materials weigh Weigh/Measure this compound gather_materials->weigh Proceed to Handling experiment Perform Experimental Procedure weigh->experiment decontaminate Decontaminate Work Area experiment->decontaminate Procedure Complete dispose_waste Dispose of Waste in Labeled Container decontaminate->dispose_waste remove_ppe Remove and Dispose of/Clean PPE dispose_waste->remove_ppe end Wash Hands Thoroughly remove_ppe->end End of Process spill Spill Occurs spill_response Follow Spill Cleanup Protocol spill->spill_response exposure Personal Exposure first_aid Administer First Aid and Seek Medical Attention exposure->first_aid

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxynonanoic acid
Reactant of Route 2
3-Hydroxynonanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.